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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Basic Properties and Mechanistic Profiling of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)

Executive Summary The emergence of antimicrobial resistance (AMR) has severely limited the clinical utility of broad-spectrum antibiotics like fosfomycin. Resistance is primarily driven by metallothiol transferase enzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of antimicrobial resistance (AMR) has severely limited the clinical utility of broad-spectrum antibiotics like fosfomycin. Resistance is primarily driven by metallothiol transferase enzymes—such as FosB in Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and FosM in Mycobacterium abscessus—which catalyze the nucleophilic ring-opening of fosfomycin's epoxide, rendering it inactive [1][2].

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a low-molecular-weight phosphonate derivative identified via high-throughput in silico screening of the ZINC15 database as a potential competitive inhibitor of these resistance enzymes [3]. This whitepaper synthesizes the physicochemical properties, structural binding modes, and self-validating experimental workflows used to characterize 1H2Y. By analyzing the causality behind its structure-activity relationship (SAR), this guide provides drug development professionals with a rigorous framework for optimizing next-generation metalloenzyme inhibitors.

Physicochemical Properties & Structural Identity

1H2Y is a structural analog of fosfomycin, designed to mimic the transition state of the antibiotic within the enzyme's active site. The molecule features a propyl chain, a hydroxyl group at the C1 position, and a terminal phosphonic acid group.

Table 1: Physicochemical Properties of 1H2Y

Property Value
IUPAC Name (1-Hydroxypropan-2-yl)phosphonic acid
Abbreviation 1H2Y
CAS Registry Number 23025-15-2[4]
Molecular Formula C₃H₉O₄P[5]
Molecular Weight 140.07 g/mol [4][6]
PDB Ligand ID YRQ[5][7]

| Primary Target | FosB / FosM (Metallo-thiol transferases)[1][3] |

Mechanistic Role in Metalloenzyme Inhibition

The inhibitory potential of 1H2Y relies on its ability to competitively occupy the active site of FosB/FosM. Crystallographic studies of FosB from Bacillus cereus complexed with 1H2Y (PDB: 8G7H) reveal critical insights into its binding mode [8].

While the phosphonate group anchors the molecule near the catalytic metal ion (Zn²⁺ or Mn²⁺), the hydroxyl group of 1H2Y forms a highly specific hydrogen bond with Tyr39 [3]. Tyr39 is a critical residue implicated in facilitating the deprotonation of the incoming thiol nucleophile (e.g., bacillithiol or L-cysteine)[3]. By engaging Tyr39, 1H2Y disrupts the proton-transfer network required for catalysis.

FosB_Mechanism Fosfomycin Fosfomycin (Active Antibiotic) FosB FosB Enzyme (Metallo-thiol transferase) Fosfomycin->FosB Binds Active Site InactiveFos Inactivated Fosfomycin (Epoxide Opened) FosB->InactiveFos Catalysis Thiol Bacillithiol / L-Cys (Nucleophile) Thiol->FosB Nucleophilic Attack Inhibitor 1H2Y (Inhibitor) Inhibitor->FosB Competitive Binding Tyr39 Tyr39 Residue (Deprotonation Catalyst) Inhibitor->Tyr39 H-Bond (Hydroxyl) Zn2 Zn2+ / Mn2+ Ion Inhibitor->Zn2 Monodentate Coordination Tyr39->Thiol Facilitates Deprotonation

Figure 1: Mechanism of FosB-mediated fosfomycin inactivation and the competitive intervention by 1H2Y.

Structure-Activity Relationship (SAR) Causality

Despite its precise interaction with Tyr39, kinetic assays reveal that 1H2Y is a relatively weak inhibitor, requiring concentrations up to 5 mM to show any observable reduction in enzyme activity [1][9]. The causality behind this low efficacy lies in its metal coordination geometry. Potent inhibitors like phosphonoformate (PPF) form a rigid bidentate coordination with the catalytic metal ion [1]. In contrast, the spatial orientation of the propan-2-yl chain in 1H2Y restricts the phosphonate group to a weaker monodentate coordination, leading to rapid off-rates and poor kinetic inhibition[1].

Table 2: Comparative SAR of FosB/FosM Inhibitors | Compound | Metal Coordination Geometry | Key Residue Interaction | Inhibitory Efficacy (Apparent kcat​ reduction) | | :--- | :--- | :--- | :--- | | Phosphonoformate (PPF) | Bidentate | Asn50 / Thr8 | High (Reduces kcat​ to ~1.1 s⁻¹ at 500 µM)[1] | | Phosphonoacetate (PPA) | Bidentate | Asn50 / Thr8 | High (Reduces kcat​ to ~2.3 s⁻¹ at 500 µM)[1] | | 1-Hydroxypropylphosphonic acid (1HPP) | Bidentate | Asn50 | Moderate (Requires ~5 mM for effect)[1] | | (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) | Monodentate | Tyr39 | Low (Negligible effect at 5 mM) [1] |

Self-Validating Experimental Workflows

To ensure trustworthiness in drug discovery, the characterization of 1H2Y relies on a self-validating loop. In silico predictions are physically validated via X-ray crystallography, which is orthogonally verified for functional relevance using real-time ³¹P-NMR kinetics.

Workflow InSilico 1. In Silico Screening (ZINC15 Database) Synthesis 2. Compound Procurement & Verification (1H2Y) InSilico->Synthesis Kinetics 3. Kinetic Characterization (³¹P-NMR Assay) Synthesis->Kinetics Functional validation Crystallography 4. X-ray Crystallography (FosB Co-crystallization) Synthesis->Crystallography Structural validation SAR 5. SAR Analysis & Lead Optimization Kinetics->SAR Apparent kcat data Crystallography->SAR Binding mode elucidation

Figure 2: Self-validating experimental workflow for screening and characterizing FosB inhibitors.

³¹P-NMR Kinetic Assay for Metalloenzyme Inhibition

Causality for Method Selection: Traditional colorimetric assays suffer from background interference when testing crude extracts or high-concentration small molecules. ³¹P-NMR is selected because the intact epoxide of fosfomycin and its thiol-inactivated product possess distinct phosphorus chemical shifts. This allows for label-free, real-time tracking of the catalytic event [1].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 8.0) supplemented with 5 mM MgCl₂ and 50 mM KCl to mimic physiological conditions and support enzyme stability.

  • Enzyme & Substrate Initialization: Add purified FosB (or FosM) to a final concentration of 1–5 µM. Introduce the thiol nucleophile (e.g., 5 mM L-cysteine or bacillithiol).

  • Inhibitor Titration: Add 1H2Y at varying concentrations (titrating from 50 µM up to 5 mM) to establish a dose-response gradient.

  • Reaction Initiation: Add 10 mM fosfomycin to initiate the reaction.

  • Data Acquisition: Immediately transfer the sample to a 5 mm NMR tube. Acquire ³¹P-NMR spectra at 25°C using a 600 MHz spectrometer. Collect free induction decays (FIDs) every 30 seconds for 15 minutes.

  • Kinetic Analysis: Integrate the peak areas corresponding to fosfomycin and the product. Calculate the initial velocity ( V0​ ) and derive the apparent turnover number ( kcat​ ) to quantify inhibitory efficacy.

Co-Crystallization and Structural Elucidation

Causality for Method Selection: While Staphylococcus aureus FosB (FosB_Sa) is the primary clinical target, its available apo-crystal structures often lack resolution in key active site loops. Therefore, FosB from Bacillus cereus (FosB_Bc) is utilized as a high-fidelity structural homolog [2]. This ensures that the precise coordination geometry between 1H2Y, the catalytic Zn²⁺ ion, and active site residues is captured without ambiguity.

Step-by-Step Protocol:

  • Protein Purification: Express FosB_Bc in E. coli and purify via Ni-NTA affinity chromatography. Cleave the His-tag using TEV protease and polish via size-exclusion chromatography.

  • Concentration & Complexation: Concentrate the apo-enzyme to 10–15 mg/mL. Incubate the protein with 5 mM 1H2Y and 1 mM ZnCl₂ for 2 hours on ice to ensure active site saturation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).

  • Crystal Harvesting: Monitor crystal growth at 20°C. Harvest mature crystals after 3–5 days.

  • Cryoprotection & Diffraction: Briefly soak the crystals in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Resolution: Solve the structure using molecular replacement (using an apo-FosB model). Refine the model to resolve the specific hydrogen-bonding network between the hydroxyl group of 1H2Y and Tyr39.

References

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: RSC Medicinal Chemistry, 14(5), 947–956 (2023). URL:[Link]

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(10), 130444 (2023). URL:[Link]

  • Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid (PDB ID: 8G7H) Source: RCSB Protein Data Bank (2023). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to (1-Hydroxypropan-2-yl)phosphonic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract (1-Hydroxypropan-2-yl)phosphonic acid is a small, polar organophosphorus compound with potential applications in various scientific fields, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Hydroxypropan-2-yl)phosphonic acid is a small, polar organophosphorus compound with potential applications in various scientific fields, including drug development, owing to its structural resemblance to biologically relevant phosphates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed analytical methodologies for its characterization and quantification. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven analytical strategies, emphasizing the rationale behind experimental choices to ensure robust and reliable results. We will delve into spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic separation by High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Small Phosphonates

Phosphonic acids and their derivatives are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature confers significant chemical and metabolic stability compared to the more common phosphate esters (C-O-P bond) found in many biological molecules. The C-P bond is resistant to enzymatic cleavage and chemical hydrolysis, making phosphonates valuable as mimetics of phosphates in drug design and as stable ligands in materials science. (1-Hydroxypropan-2-yl)phosphonic acid, with its hydroxyl and phosphonic acid moieties, is a highly polar molecule, presenting unique challenges and considerations for its analysis. Understanding its structural and analytical profile is paramount for its effective application in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of (1-Hydroxypropan-2-yl)phosphonic acid is fundamental to its properties and analytical behavior.

Chemical Structure:

HILIC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase Injection Inject sample SamplePrep->Injection StandardPrep Prepare calibration standards StandardPrep->Injection HILIC_Column HILIC Column (e.g., Amide phase) Injection->HILIC_Column ESI Electrospray Ionization (Negative Mode) HILIC_Column->ESI Eluent Gradient Gradient Elution (High ACN to High Aqueous) MS_Analysis Mass Analyzer (e.g., Quadrupole, TOF) ESI->MS_Analysis Detection Detect [M-H]⁻ at m/z 139.02 MS_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Pudovik_Reaction Hydroxyacetone Hydroxyacetone Intermediate Intermediate Hydroxyacetone->Intermediate + (RO)₂P(O)H Base Catalyst (1-Hydroxypropan-2-yl)phosphonate ester (1-Hydroxypropan-2-yl)phosphonate ester Intermediate->(1-Hydroxypropan-2-yl)phosphonate ester Workup (1-Hydroxypropan-2-yl)phosphonic acid (1-Hydroxypropan-2-yl)phosphonic acid (1-Hydroxypropan-2-yl)phosphonate ester->(1-Hydroxypropan-2-yl)phosphonic acid Hydrolysis (e.g., HCl or TMSBr)

Foundational

In-Depth Technical Guide: (1-Hydroxypropan-2-yl)phosphonic Acid as a Structural Probe for Natural Phosphonate Resistance Pathways

Executive Summary (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y, CAS: 23025-15-2) is a synthetic small-molecule phosphonate. While it does not occur naturally, its entire scientific utility is anchored in the study of natu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y, CAS: 23025-15-2) is a synthetic small-molecule phosphonate. While it does not occur naturally, its entire scientific utility is anchored in the study of naturally occurring phosphonate antibiotics (such as fosfomycin) and the evolutionary resistance mechanisms bacteria deploy against them. This whitepaper details the biological context of natural phosphonates, the structural biology of resistance enzymes (FosB and FosM), and the specific experimental workflows where 1H2Y acts as a critical mechanistic probe for drug development professionals and structural biologists.

The Natural Occurrence Context: Phosphonate Biosynthesis

Naturally occurring phosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, which resists hydrolysis by ubiquitous phosphatases. They are primarily produced as secondary metabolites by soil-dwelling bacteria, notably Streptomyces species (e.g., S. fradiae), to outcompete rival microorganisms . The most clinically relevant natural phosphonate is fosfomycin , a broad-spectrum antibiotic that irreversibly inhibits MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), halting bacterial cell wall biosynthesis.

The natural biosynthesis of fosfomycin begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate via the enzyme PEP mutase. This is followed by decarboxylation to phosphonoacetaldehyde, and subsequent multi-step reductions and epoxidations. To survive their own chemical weapons, and for competing pathogens to resist them, bacteria evolved metallothiol transferases to bypass this pathway.

Biosynthesis PEP Phosphoenolpyruvate (Natural Precursor) PnPy Phosphonopyruvate PEP->PnPy PEP mutase PnAA Phosphonoacetaldehyde PnPy->PnAA Decarboxylase Fos Fosfomycin (Natural Antibiotic) PnAA->Fos Multi-step MurA MurA Enzyme (Target) Fos->MurA Inhibits FosB FosB / FosM (Resistance Enzymes) Fos->FosB Target of Inact Inactivated Product FosB->Inact Thiol addition

Natural phosphonate biosynthesis pathway and resistance bypass via FosB/FosM enzymes.

Mechanisms of Natural Resistance: FosB and FosM

FosB (found in Gram-positive pathogens like Staphylococcus aureus and Bacillus cereus) and FosM (found in Mycobacterium abscessus) are naturally occurring Mn²⁺/Zn²⁺-dependent metallothiol transferases . They catalyze the nucleophilic addition of a cellular thiol (such as bacillithiol or L-cysteine) to the oxirane ring of fosfomycin. This regio- and stereospecific ring-opening neutralizes the antibiotic, rendering it incapable of binding MurA.

Because fosfomycin is rapidly turned over by these enzymes, stable synthetic analogs like 1H2Y are required to capture the enzyme in a pseudo-substrate-bound state, allowing researchers to map the active site architecture and design adjuvant therapies.

1H2Y as a Structural and Mechanistic Probe

1H2Y was designed to mimic the spatial geometry of fosfomycin's transition state without possessing the highly reactive epoxide ring. In structural biology, 1H2Y is co-crystallized with FosB to map the hydrogen-bonding network and metal coordination sphere necessary for natural substrate recognition.

In the crystal structure of FosB from Bacillus cereus complexed with 1H2Y and Zn²⁺ (PDB ID: 8G7H) , the phosphonate group of 1H2Y coordinates with the active site zinc ion (O3 coordination). Crucially, the hydroxyl group of 1H2Y forms a distinct hydrogen bond with Tyr39 . This interaction is mechanistically significant because Tyr39 is implicated in facilitating the deprotonation of the incoming thiol nucleophile during natural fosfomycin inactivation.

BindingNetwork Ligand 1H2Y (1-Hydroxypropan-2-yl)phosphonic acid Zn Zn2+ Ion Ligand->Zn O3 Coordination Tyr39 Tyr39 Tyr39->Ligand H-bond (O1) Tyr64 Tyr64 Tyr64->Ligand H-bond (O2) Arg94 Arg94 Arg94->Ligand H-bond (O2, O4) Tyr105 Tyr105 Tyr105->Ligand H-bond (O3) Arg124 Arg124 Arg124->Ligand H-bond (O4)

1H2Y binding network within the FosB active site, highlighting Zn2+ coordination and H-bonds.

Quantitative Data: Inhibitor Kinetics on Resistance Enzymes

To evaluate the efficacy of 1H2Y and related analogs, researchers utilize steady-state enzyme kinetics. The following table summarizes the inhibitory effects of various phosphonate derivatives on the apparent catalytic turnover ( kcat​ ) of FosM .

Inhibitor CompoundConcentration TestedApparent kcat​ of FosM ( s−1 )Mechanistic Observation
Baseline (No Inhibitor) N/A~4.0 - 5.0Normal fosfomycin turnover
Phosphonoformate (PPF) 500 µM1.1Strong bidentate metal coordination
Phosphonoacetate (PPA) 500 µM2.3Bidentate metal coordination
2-Phosphonopropionate (2-PPP) 500 µM3.2Bidentate metal coordination
Methylmalonate (MM) 5 mM1.7H-bond with Thr8 / Arg96
3-Phosphonopropionic acid 5 mM2.4Weak coordination
1-Hydroxypropylphosphonic acid 5 mM3.3Monodentate coordination
1H2Y 5 mM No observable effect Lacks bidentate coordination; acts purely as a structural probe

Note: 1H2Y shows no observable kinetic inhibition on FosM, highlighting its primary utility as a crystallographic probe for FosB rather than a potent competitive inhibitor.

Experimental Protocols

The following protocols outline the self-validating systems used to study 1H2Y interactions with Fos enzymes.

Protocol A: X-Ray Co-Crystallization of FosB with 1H2Y

Causality: Vapor diffusion in hanging drops is selected to allow slow, controlled equilibration of the precipitant, which is critical for growing well-ordered, diffraction-quality protein crystals. A high concentration (5 mM) of 1H2Y is used to ensure full active-site occupancy given its relatively low binding affinity compared to natural substrates.

  • Protein Preparation: Purify FosB (e.g., from Bacillus cereus) using Ni-NTA affinity chromatography. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5).

  • Complex Formation: Add 5 mM of synthetically pure 1H2Y and 1 mM ZnCl₂ to the protein solution. Incubate on ice for 30 minutes to allow complex formation.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).

  • Equilibration: Invert the cover slip over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 20°C.

  • Validation Checkpoint: Monitor drops microscopically every 24 hours. Crystals typically appear within 3-5 days. Harvest crystals and flash-freeze in liquid nitrogen using 25% glycerol as a cryoprotectant.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. The 1H2Y-FosB complex validates successfully if it resolves to < 2.0 Å (PDB 8G7H was recorded at 1.81 Å) .

Workflow Purify 1. Purify FosB (10 mg/mL) Mix 2. Add 5 mM 1H2Y & Zn2+ Purify->Mix Drop 3. Vapor Diffusion (Hanging Drop) Mix->Drop Incubate 4. Incubate at 20°C Drop->Incubate Diffract 5. X-Ray Diffraction (1.81 Å Resolution) Incubate->Diffract

Step-by-step experimental workflow for the co-crystallization of FosB with 1H2Y inhibitor.

Protocol B: ³¹P-NMR Enzyme Kinetics Assay

Causality: ³¹P-NMR is chosen over UV-Vis assays because it allows direct, label-free monitoring of the phosphorus atom in fosfomycin as its chemical environment shifts during the ring-opening reaction.

  • Buffer Preparation: Prepare 500 µL of reaction buffer: 50 mM HEPES (pH 7.5), 5 mM MnCl₂ (or ZnCl₂), and 10% D₂O (for NMR locking).

  • Substrate & Inhibitor Addition: Add 10 mM fosfomycin and 10 mM bacillithiol (or L-cysteine). Add 1H2Y at varying concentrations (up to 5 mM).

  • Baseline Validation Checkpoint: Acquire a baseline ³¹P-NMR spectrum before adding the enzyme to ensure the fosfomycin peak (~ -4.5 ppm) is stable and no spontaneous hydrolysis is occurring.

  • Initiation: Add 1 µM of purified FosM or FosB to initiate the reaction.

  • Data Acquisition & Analysis: Collect sequential ³¹P-NMR spectra every 60 seconds. Integrate the area under the product peak (~ 15 ppm) over time to determine the initial velocity ( V0​ ) and calculate the apparent kcat​ .

Conclusion

While (1-Hydroxypropan-2-yl)phosphonic acid is not a naturally occurring metabolite, its structural homology to natural phosphonates makes it an indispensable tool in structural biology. By mapping the active sites of naturally evolved resistance enzymes like FosB, 1H2Y provides the foundational atomic-level insights required to design next-generation, high-affinity inhibitors capable of rescuing the clinical efficacy of fosfomycin against multi-drug resistant pathogens.

References

  • Pakhomova, S., et al. "Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus." Biochimica et Biophysica Acta (BBA) - General Subjects, 2023. URL:[Link]

  • Keith, G., et al. "Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus." RSC Medicinal Chemistry, 2023. URL:[Link]

  • RCSB Protein Data Bank. "8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid." RCSB PDB, 2023. URL:[Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of (1-Hydroxypropan-2-yl)phosphonic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (1-Hydroxypropan-2-yl)phosphonic acid. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (1-Hydroxypropan-2-yl)phosphonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this molecule. The guide emphasizes the causality behind experimental choices and provides field-proven insights for accurate data acquisition and interpretation.

Introduction

(1-Hydroxypropan-2-yl)phosphonic acid is an organophosphorus compound belonging to the class of α-hydroxyphosphonates. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as enzyme inhibitors, antiviral agents, and bone-targeting moieties.[1] Accurate and unambiguous structural elucidation is paramount for understanding their biological activity and for quality control during synthesis. Spectroscopic methods are the cornerstone of this characterization. This guide will provide a detailed analysis of the expected spectroscopic data for (1-Hydroxypropan-2-yl)phosphonic acid and the methodologies to obtain them.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (1-Hydroxypropan-2-yl)phosphonic acid, ¹H, ¹³C, and ³¹P NMR are all highly informative. The presence of the phosphorus atom (³¹P, a spin ½ nucleus with 100% natural abundance) provides an additional layer of structural information through heteronuclear coupling.

A. Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (1-Hydroxypropan-2-yl)phosphonic acid is expected to show distinct signals for the protons of the propyl chain, with characteristic splitting patterns arising from both proton-proton (H-H) and proton-phosphorus (H-P) couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (1-Hydroxypropan-2-yl)phosphonic acid

Proton AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constants (Hz) (Predicted)
CH₃~1.2Doublet of doublets (dd)³JHH ≈ 7, ³JHP ≈ 16
CH~3.8Multiplet (m)
CH₂~3.6Multiplet (m)
OH, P(O)(OH)₂Broad singlet

Expertise & Experience: The proton on the carbon bearing the hydroxyl and phosphonate groups (CH) is expected to appear as a doublet due to coupling with the phosphorus atom, with a typical coupling constant of around 9-12 Hz.[2][3] The methyl protons will appear as a doublet of doublets, being split by both the adjacent methine proton and the phosphorus atom. The protons of the hydroxyl and phosphonic acid groups are exchangeable and will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration.

B. Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant dependent on the number of bonds separating the carbon and phosphorus atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for (1-Hydroxypropan-2-yl)phosphonic acid

Carbon AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constants (Hz) (Predicted)
CH₃~16Doublet (d)²JCP ≈ 5
CH~68Doublet (d)¹JCP ≈ 155
CH₂~65Doublet (d)²JCP ≈ 8

Expertise & Experience: The most notable feature in the ¹³C NMR spectrum of an α-hydroxyphosphonate is the large one-bond coupling constant (¹JCP) for the carbon directly attached to the phosphorus atom, typically in the range of 150-160 Hz.[4][5][6] This large coupling provides a definitive assignment for this carbon. The two-bond couplings (²JCP) to the adjacent carbons are significantly smaller.

C. Predicted ³¹P NMR Spectroscopic Data

³¹P NMR is a highly sensitive and specific technique for phosphorus-containing compounds. It provides direct information about the chemical environment of the phosphorus nucleus.

Table 3: Predicted ³¹P NMR Chemical Shift for (1-Hydroxypropan-2-yl)phosphonic acid

Phosphorus AssignmentChemical Shift (δ) ppm (Predicted)Multiplicity
P(O)(OH)₂~18-25Singlet (proton decoupled)

Expertise & Experience: The chemical shift of the phosphorus atom in α-hydroxyphosphonates typically falls within the range of 10-25 ppm, referenced to 85% H₃PO₄.[3][5][6][7][8][9][10] The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak. The exact chemical shift is sensitive to the solvent and pH.

D. Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of (1-Hydroxypropan-2-yl)phosphonic acid.

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid sample

  • Deuterated solvent (e.g., D₂O, MeOD-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for this polar molecule, but the exchangeable protons (OH, P-OH) will not be observed. MeOD-d₄ can also be used.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for ¹H, ¹³C, and ³¹P frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Typical parameters: 30° pulse angle, 5-second relaxation delay (to ensure full relaxation of the phosphorus nucleus), 64-128 scans. Use an external standard of 85% H₃PO₄ for referencing.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Absorption Bands

The IR spectrum of (1-Hydroxypropan-2-yl)phosphonic acid is expected to show characteristic absorption bands for the hydroxyl, phosphoryl, and phosphonic acid groups.

Table 4: Predicted Characteristic IR Absorption Bands for (1-Hydroxypropan-2-yl)phosphonic acid

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol and P-OH)Stretching3500-3200Strong, Broad
C-H (aliphatic)Stretching2980-2850Medium
P=O (phosphoryl)Stretching1250-1200Strong
P-OStretching1050-950Strong
C-OStretching1100-1000Medium

Expertise & Experience: The most prominent features will be the broad O-H stretch, indicative of hydrogen bonding, and the strong P=O stretch.[2][3][6][9][11][12] The P-O and C-O stretching vibrations often appear in the fingerprint region and can be complex.

B. Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of (1-Hydroxypropan-2-yl)phosphonic acid.

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid sample (solid)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for a good spectrum.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

A. Predicted Mass Spectrometric Data

For (1-Hydroxypropan-2-yl)phosphonic acid (Molecular Formula: C₃H₉O₄P, Molecular Weight: 140.07 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 5: Predicted Ions in the ESI Mass Spectrum of (1-Hydroxypropan-2-yl)phosphonic acid

Ionm/z (Predicted)Ionization Mode
[M-H]⁻139.02Negative
[M+H]⁺141.03Positive
[M+Na]⁺163.01Positive

Expertise & Experience: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak. In positive ion mode, both the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are commonly observed.[3][5][9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

B. Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information. A plausible fragmentation pathway for the [M-H]⁻ ion is the loss of water or the cleavage of the C-P bond.

G cluster_path1 cluster_path2 M_H [M-H]⁻ m/z 139 Loss_H2O Loss of H₂O Loss_CH3CHO Loss of CH₃CHO Fragment1 [C₃H₆O₂P]⁻ m/z 121 Loss_H2O->Fragment1 - H₂O Fragment2 [PO₃H]⁻ m/z 80 Loss_CH3CHO->Fragment2 - C₂H₄O

Caption: Plausible MS/MS fragmentation pathways for the [M-H]⁻ ion of (1-Hydroxypropan-2-yl)phosphonic acid.

C. Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and obtain fragmentation data for (1-Hydroxypropan-2-yl)phosphonic acid.

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid sample

  • HPLC-grade solvent (e.g., methanol, water, acetonitrile)

  • Formic acid or ammonium hydroxide (for pH adjustment)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).

    • A small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in both positive and negative ion modes.

  • Tandem MS (MS/MS) Acquisition:

    • Select the parent ion of interest (e.g., m/z 139 in negative mode) in the first mass analyzer.

    • Induce fragmentation in the collision cell.

    • Scan the fragment ions in the second mass analyzer.

  • Data Analysis:

    • Determine the m/z of the molecular ions.

    • Analyze the fragmentation pattern to gain structural insights.

    • If using HRMS, compare the measured exact mass with the calculated mass to confirm the elemental composition.

IV. Conclusion

The spectroscopic characterization of (1-Hydroxypropan-2-yl)phosphonic acid relies on the synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous confirmation of its chemical structure. The principles and protocols outlined in this guide provide a robust framework for researchers to obtain and interpret high-quality spectroscopic data for this and related α-hydroxyphosphonate compounds.

V. References

  • Reddy, G. S., SyamaSundar, C., Prasad, S. S., Dadapeer, E., Raju, C. N., & Reddy, C. S. (2014). Synthesis, spectral characterization and antimicrobial activity of α-hydroxyphosphonates. Der Pharma Chemica, 6(5), 333-339. [Link]

  • An efficient synthesis, spectral characterization, antimicrobial, and antioxidant activities of novel α-hydroxyphosphonates and α-hydroxyphosphinates. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 556-562. [Link]

  • Neat Synthesis and Anti-oxidant Activity of α-Hydroxyphosphonates. (2012). ResearchGate. [Link]

  • An efficient synthesis, spectral characterization, antimicrobial, and antioxidant activities of novel α-hydroxyphosphonates and α-hydroxyphosphinates. (2016). Taylor & Francis Group. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOACTIVITY OF NOVEL. (2016). Slideshare. [Link]

  • Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications. (2022). Semantic Scholar. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates. (2022). ProQuest. [Link]

  • Green chemical synthesis of α-hydroxyphosphonates. (2012). ACG Publications. [Link]

  • Salts of Phosphonic Acid Derivatives: Illustrative Examples of Solid State NMR Spectroscopy. (1989). Semantic Scholar. [Link]

  • Phosphonic Drugs: Experimental and Theoretical Spectroscopic Studies of Fosfomycin. (2011). ResearchGate. [Link]

  • Green Synthesis of α-Hydroxyphosphonates and Assessment of their α-Amylase Activity In Vitro. (2022). AIP Publishing. [Link]

  • Synthesis, crystal structure and biological activity of hydroxyphosphonates. (2022). Sedov, I. V., et al.[Link]

  • Green chemical synthesis of α-hydroxyphosphonates. (2012). ACG Publications. [Link]

  • The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity. (2021). MDPI. [Link]

  • Crystallographic Features of Selected New α-Hydroxyphosphonates. (2025). ResearchGate. [Link]

  • The α-hydroxyphosphonate-phosphate rearrangement of a noncyclic substrate – some new observations. (2004). ResearchGate. [Link]

  • Supporting Information. (n.d.). Rsc.org. [Link]

  • Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species. (2011). Antimicrobial Agents and Chemotherapy, 55(6), 2533-2542. [Link]

  • An ATR-FTIR study of different phosphonic acids in aqueous solution. (2008). PubMed. [Link]

  • 1H NMR of phosphonic acid. (2015). Chemistry Stack Exchange. [Link]

  • STD NMR spectroscopy: a case study of fosfomycin binding interactions in living bacterial cells. (2010). SciSpace. [Link]

  • To date the greenest method for the preparation of α-hydroxyphosphonates from substituted benzaldehydes and dialkyl phosphites. (2017). ResearchGate. [Link]

  • 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. (1981). PubMed. [Link]

  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2015). ResearchGate. [Link]

  • New crystal structures of fluorinated α-aminophosphonic acid analogues of phenylglycine. (2024). ResearchGate. [Link]

  • An ATR-FTIR study of different phosphonic acids in aqueous solution. (2008). ResearchGate. [Link]

  • Phosphonic acid, (p-hydroxyphenyl)-. (n.d.). NIST WebBook. [Link]

  • Functionalization of α-hydroxyphosphonates as a convenient route to N-tosyl-α-aminophosphonates. (2018). PMC. [Link]

  • 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (2009). ResearchGate. [Link]

  • phosphonic acid. (n.d.). NIST WebBook. [Link]

  • Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy. (2022). PMC. [Link]

  • [(1s)-1-Hydroxypropyl]phosphonic Acid. (n.d.). PubChem. [Link]

  • Synthesis of a series of new racemic [2,3-bis(acyloxy)propyl]phosphonocholines. (2001). Semantic Scholar. [Link]

  • Ligand Exchange Reactions between Phosphonic Acids at TiO2 Nanoparticle Surfaces. (2019). ResearchGate. [Link]

  • Pharmacodynamics of Fosfomycin: Insights into Clinical Use for Antimicrobial Resistance. (2019). Antimicrobial Agents and Chemotherapy, 63(6), e00122-19. [Link]

  • [1-hydroxy-1-phosphono-3-(3-pyridyl)propyl]phosphonic acid. (n.d.). PubChem. [Link]

  • Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. (2022). bioRxiv. [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. (2018). MDPI. [Link]

  • 1,1-Di(phosphonic acid diethyl ester)-1-hydroxy ethane. (n.d.). NIST WebBook. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]

  • [(1r)-1-Hydroxypropyl]phosphonic Acid. (n.d.). PubChem. [Link]

  • Propylphosphonic acid. (n.d.). PubChem. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of (1-Hydroxypropan-2-yl)phosphonic Acid Interactions

This guide provides a comprehensive framework for the computational investigation of (1-Hydroxypropan-2-yl)phosphonic acid, a molecule of interest due to the versatile chemical nature of the phosphonate group. Phosphonat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the computational investigation of (1-Hydroxypropan-2-yl)phosphonic acid, a molecule of interest due to the versatile chemical nature of the phosphonate group. Phosphonates are widely recognized as stable isosteric mimics of phosphates and are crucial in drug design for their ability to emulate tetrahedral transition states in enzymatic reactions.[1][2] However, their charged nature and unique electronic properties necessitate a carefully validated in silico approach to accurately predict their interactions with biological macromolecules.

This document is structured to guide researchers through the logical progression of a computational study, from initial system preparation to advanced simulation techniques. We emphasize not only the procedural steps but also the scientific rationale that underpins methodological choices, ensuring a robust and reproducible workflow.

Conceptual Overview: A Multi-Stage Computational Workflow

The in silico investigation of a small molecule's interaction with a protein target is a multi-layered process. It begins with high-throughput, lower-complexity methods like molecular docking to predict binding modes and progresses to more computationally intensive techniques like molecular dynamics to assess the stability and dynamics of the interaction. For interactions involving bond-making, bond-breaking, or significant electronic rearrangement, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.

G cluster_prep Part 1: System Preparation cluster_sim Part 2: Interaction Modeling cluster_adv Part 3: Advanced Analysis Ligand_Prep Ligand Parameterization ((1-Hydroxypropan-2-yl)phosphonic acid) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (e.g., Target Enzyme) Receptor_Prep->Docking MD_Sim Molecular Dynamics (MD) (Stability & Dynamic Analysis) Docking->MD_Sim Top Ranked Pose QMMM QM/MM Simulation (Reaction Mechanism & Energetics) MD_Sim->QMMM Stable Complex Snapshot

Figure 1: High-level workflow for in silico modeling of protein-ligand interactions.

Part 1: Rigorous System Preparation - The Foundation of Accuracy

The adage 'garbage in, garbage out' is particularly true for computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures and the parameters used to describe them.

Ligand Preparation: Parameterizing (1-Hydroxypropan-2-yl)phosphonic acid

(1-Hydroxypropan-2-yl)phosphonic acid is not a standard residue found in biomolecular force fields like AMBER or CHARMM. Therefore, bespoke parameters must be generated to accurately describe its internal geometry and electrostatic properties. This is the most critical, and often the most challenging, step in the entire process.

The goal is to derive a set of parameters (bond lengths, angles, dihedrals, and partial atomic charges) that correctly represent the molecule's behavior. The General AMBER Force Field (GAFF/GAFF2) is specifically designed for small organic molecules and provides a robust starting point.[3]

Experimental Protocol: Ligand Parameterization using AmberTools

  • Obtain 3D Structure:

    • Draw the molecule in a chemical editor like MarvinSketch or ChemDraw and export it as a 3D structure (e.g., .sdf or .mol2 format). Alternatively, retrieve it from a database like PubChem.

    • Ensure the initial 3D conformation is reasonable. A preliminary geometry optimization with a low-level quantum mechanical method can be beneficial.

  • Add Hydrogens & Define Protonation State:

    • The protonation state of the phosphonic acid group is pH-dependent and critically influences its interactions.[4][5] Determine the likely protonation state at physiological pH (~7.4). For a phosphonic acid, it is typically doubly deprotonated.

    • Use a tool like OpenBabel or Chimera to add hydrogens corresponding to the chosen protonation state.

  • Generate Atomic Charges and Atom Types:

    • The antechamber tool in the AmberTools suite is a powerful utility for this purpose.[3] It assigns atom types and calculates partial atomic charges.

    • Command: antechamber -i ligand.pdb -fi pdb -o ligand.mol2 -fo mol2 -c bcc -nc -2 -at gaff2

    • Causality:

      • -c bcc: Specifies the AM1-BCC charge model, which is a fast and effective method for generating high-quality atomic charges for organic molecules.

      • -nc -2: Sets the net charge of the molecule. This is crucial for the doubly deprotonated phosphonate group.

      • -at gaff2: Assigns atom types from the General AMBER Force Field (version 2). GAFF atom types are intentionally in lower case to distinguish them from standard protein force field atom types.[3]

  • Check for Missing Parameters:

    • parmchk2 checks the generated mol2 file against the GAFF2 parameter database and identifies any missing bond, angle, or dihedral parameters.

    • Command: parmchk2 -i ligand.mol2 -f mol2 -o ligand.frcmod

    • The output ligand.frcmod file contains the missing parameters, which tleap (the Amber system builder) will use later.

  • Final Verification:

    • Visually inspect the ligand.mol2 file in a molecular viewer to ensure all atoms, bonds, and hydrogens are correct. The generated parameters in the .frcmod file should be chemically reasonable.

G cluster_prep Ligand Parameterization Workflow A 1. Initial 3D Structure (SDF/MOL2) B 2. Set Protonation State & Add Hydrogens (pH 7.4) A->B C 3. Calculate Charges & Assign Atom Types (Antechamber, AM1-BCC, GAFF2) B->C D 4. Identify Missing Parameters (Parmchk2) C->D E 5. Generate Topology Files (FRCMOD, MOL2) D->E

Figure 2: Detailed workflow for the parameterization of a non-standard ligand.

Receptor Preparation

The receptor, typically a protein, must be carefully prepared to ensure it is suitable for simulation. This involves cleaning the structure obtained from the Protein Data Bank (PDB) and preparing it for the chosen force field.

Experimental Protocol: Protein Preparation

  • Obtain and Inspect Structure: Download the protein structure from the PDB. It is crucial to understand the biological assembly and the quality of the experimental data (e.g., resolution).

  • Clean the PDB File:

    • Remove all non-essential components, such as crystallographic water molecules, ions, and co-solvents, unless they are known to be critical for binding.[6]

    • If the PDB file contains multiple protein chains, retain only those necessary for the simulation.[7]

    • Handle any missing residues or atoms. Tools like MODELLER or the structure preparation wizards in Maestro or ChimeraX can be used to build and optimize missing loops.[7]

  • Add Hydrogens: Add hydrogen atoms consistent with a chosen pH (typically 7.4). This step also involves optimizing the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and rotating hydroxyl groups.[8]

  • Assign Force Field Parameters: The protein structure is processed to assign the appropriate atom types and charges according to a standard biomolecular force field (e.g., CHARMM36m, AMBER ff19SB).

Tool/SoftwarePurposeURL
AmberTools Ligand parameterization, system building[Link]
AutoDock Vina Molecular Docking[Link]
GROMACS Molecular Dynamics Simulation[Link]
UCSF ChimeraX Visualization and System Preparation
PyMOL Visualization[Link]

Table 1: Commonly used software for in silico modeling.

Part 2: Predicting and Validating Interactions

With prepared ligand and receptor files, we can proceed to model their interaction.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[9][10] It uses a search algorithm to explore possible binding modes and a scoring function to estimate the binding affinity for each pose.[11]

Experimental Protocol: Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina. This format includes atomic charges and atom type information. AutoDock Tools (ADT) is commonly used for this step.[8]

  • Define the Binding Site (Grid Box): A 3D grid is defined around the putative binding site on the protein.[11] The size of this grid should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a stochastic search to find the lowest-energy binding poses.

  • Analyze Results: Vina outputs a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[12] The primary analysis involves:

    • Binding Affinity Score: A more negative value indicates a more favorable predicted interaction.[13]

    • Pose Examination: Visually inspect the top-ranked poses. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, salt bridges with the phosphonate group, hydrophobic contacts).[12][14]

    • Clustering and RMSD: Analyze the root-mean-square deviation (RMSD) between the different poses. A tight cluster of low-energy poses suggests a well-defined binding mode.[13]

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Arg124, Lys330, Ser130Salt Bridge, H-Bond
2-8.2Arg124, Tyr188, Ser130Salt Bridge, H-Bond, Pi-Cation
3-7.9Gln85, His295H-Bond

Table 2: Example of a molecular docking results summary.

Molecular Dynamics (MD) Simulation: Assessing Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the system at an atomistic level.[15] An MD simulation solves Newton's equations of motion for the system, allowing us to observe how the protein-ligand complex behaves over time in a simulated physiological environment (water, ions, constant temperature, and pressure). This is a crucial step to validate the stability of a docked pose.[16]

Experimental Protocol: MD Simulation using GROMACS

  • System Building:

    • Combine the coordinates of the protein and the top-ranked ligand pose from docking into a single complex file.[17]

    • Use the ligand topology (.itp) and parameter (.frcmod converted to GROMACS format) files generated earlier.

    • Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[18]

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Pressure): The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.

  • Production MD: Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates that it remains bound in its initial pocket.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor specific interactions, such as hydrogen bonds or salt bridges between the phosphonate group and protein residues, throughout the simulation to quantify their stability.

Part 3: Advanced Methods - QM/MM Simulations

For certain scientific questions, particularly those involving enzymatic reactions, charge transfer, or polarization effects that classical force fields cannot adequately describe, a more advanced approach is needed.[19] Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a solution by treating a small, chemically active region with high-accuracy quantum mechanics, while the rest of the system is treated with efficient molecular mechanics.[20][21]

Conceptual Framework

The core idea of QM/MM is to partition the system into two regions:[22]

  • The QM Region: This includes the atoms directly involved in the chemical process. For (1-Hydroxypropan-2-yl)phosphonic acid interacting with an enzyme, this would typically be the ligand itself and the side chains of key catalytic residues. This region is treated with methods like Density Functional Theory (DFT).[20]

  • The MM Region: This encompasses the rest of the protein, solvent, and ions. This region is described by a classical force field (e.g., AMBER, CHARMM).

The two regions interact electrostatically, and covalent bonds at the boundary are handled with special "link atom" schemes.[22] This hybrid approach balances computational cost with chemical accuracy, allowing for the study of reaction mechanisms and transition states within a complete, dynamic enzyme environment.[23]

G cluster_system Total System cluster_qm QM Region MM_Region MM Region (Protein Bulk, Solvent, Ions) Described by Classical Force Field Ligand Ligand ((1-Hydroxypropan-2-yl)phosphonic acid) MM_Region->Ligand Electrostatic & VdW Interactions ActiveSite Key Active Site Residues MM_Region->ActiveSite Electrostatic & VdW Interactions Ligand->ActiveSite Covalent/Non-covalent Interactions

Figure 3: Conceptual diagram of a QM/MM system partition.

Conclusion

The in silico modeling of (1-Hydroxypropan-2-yl)phosphonic acid requires a methodologically sound and hierarchical approach. Accurate ligand parameterization is the non-negotiable foundation upon which all subsequent calculations are built. Molecular docking serves as an efficient first-pass filter to generate plausible binding hypotheses, which must then be rigorously validated for stability using molecular dynamics simulations. For deeper mechanistic insights into enzymatic catalysis or complex electronic phenomena, QM/MM simulations provide an indispensable tool. By carefully applying this multi-tiered strategy, researchers can generate reliable, predictive models that yield valuable insights into the molecular interactions of this important chemical moiety, thereby accelerating progress in drug discovery and materials science.

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  • Mehellou, Y., & Rattan, H. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 11(12), 1477–1493. Available at: [Link]

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  • Wikipedia. (n.d.). Force field (chemistry). Retrieved from [Link]

  • MDPI. (2020, September 15). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

  • MDPI. (2015, August 7). Molecular Structures of the Products of a Diphosphonate Ester Building Block with Lewis Bases. Retrieved from [Link]

Sources

Exploratory

The α-Hydroxyphosphonate Paradigm: Synthesis, Mechanisms, and Drug Development

Executive Summary As the landscape of organophosphorus chemistry evolves, α-hydroxyphosphonates have emerged as indispensable scaffolds in modern drug development and agrochemistry. Structurally acting as transition-stat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of organophosphorus chemistry evolves, α-hydroxyphosphonates have emerged as indispensable scaffolds in modern drug development and agrochemistry. Structurally acting as transition-state analogs of peptide hydrolysis and phosphate mimics, these compounds exhibit potent enzyme inhibitory properties. This technical whitepaper synthesizes the mechanistic foundations of their formation—primarily via the Pudovik and Abramov reactions—and translates these principles into field-proven, self-validating experimental protocols. Designed for researchers and drug development professionals, this guide bridges the gap between synthetic methodology and pharmacological application.

Mechanistic Foundations of Synthesis

The synthesis of α-hydroxyphosphonates relies on the hydrophosphonylation of carbonyl compounds. The two dominant pathways are the Pudovik reaction and the Abramov reaction, each governed by distinct electronic and steric parameters.

The Pudovik Reaction: Base-Catalyzed Hydrophosphonylation

The Pudovik reaction involves the addition of dialkyl phosphites to aldehydes or ketones under basic conditions[1].

  • Mechanistic Causality: Dialkyl phosphites exist in a tautomeric equilibrium predominantly favoring the inactive pentavalent P(V) form. The introduction of a base (e.g., triethylamine or sodium-modified fluorapatite) deprotonates the phosphite, shifting the equilibrium to generate a highly nucleophilic trivalent P(III) phosphite anion. This anion readily attacks the electrophilic carbonyl carbon, forming the P–C bond[2].

  • Green Chemistry Evolution: Recent advancements have optimized this reaction to proceed under solvent-free or minimal-solvent conditions, utilizing catalytic triethylamine (TEA) to facilitate rapid crystallization and high yields without the need for chromatographic purification[2].

The Abramov Reaction: Lewis Acid and Silyl-Mediated Pathways

In contrast, the Abramov reaction typically utilizes trialkyl phosphites reacting with carbonyls[3].

  • Mechanistic Causality: Because trialkyl phosphites lack an acidic proton, the reaction often requires Lewis acids or silylating agents (like TMSCl) to activate the carbonyl and trap the resulting alkoxide intermediate.

  • Asymmetric Catalysis: Achieving enantiopurity is critical for biological target specificity. The first catalytic enantioselective Abramov reactions have been achieved using chiral disulfonimide catalysts, which sterically dictate the facial attack of the phosphite, yielding enantiomeric ratios up to >99:1[4].

Synthesis Carbonyl Carbonyl Compound (Aldehyde/Ketone) Pudovik Pudovik Reaction (Base Catalyzed) Carbonyl->Pudovik Abramov Abramov Reaction (Lewis Acid / Silyl) Carbonyl->Abramov Phosphite Dialkyl/Trialkyl Phosphite Phosphorus Donor Phosphite->Pudovik HP(O)(OR)2 Phosphite->Abramov P(OR)3 AlphaHP α-Hydroxyphosphonate Target Molecule Pudovik->AlphaHP Base (e.g., TEA, Na@FAP) Abramov->AlphaHP Hydrolysis/Desilylation

Fig 1. Logical workflow of Pudovik and Abramov synthetic pathways for α-hydroxyphosphonates.

Biological Activity & Pharmacological Grounding

The biological utility of α-hydroxyphosphonates stems from their ability to mimic tetrahedral transition states, making them potent competitive inhibitors for various enzymes.

Anticancer and Antimicrobial Efficacy

Derivatives of α-hydroxyphosphonates have demonstrated significant cytotoxic and antimicrobial profiles. For instance, α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates synthesized via the Pudovik reaction have shown marked antiproliferative effects against U266 myeloma and A2058 melanoma cell lines[5]. Furthermore, specific derivatives synthesized via the Abramov reaction exhibit targeted antibacterial activity against strains such as Staphylococcus aureus and Vibrio fluvialis, alongside acetylcholinesterase inhibition[3].

Pronucleotide Metabolism and Antiviral Applications

In antiviral drug design, α-hydroxyphosphonates serve as critical intermediates. H-phosphonate chemistry is utilized to synthesize pronucleotides that bypass the initial, often rate-limiting, kinase phosphorylation step required for nucleoside activation[6].

  • Metabolic Causality: Aryl nucleoside α-aryl-α-hydroxyphosphonates degrade in cell culture media via specific pathways dictated by the electronic properties of their aryl groups. Electron-withdrawing groups strengthen the P–C bond, favoring the hydrolysis of the aryl phosphoester bond to form stable, anionic α-hydroxyphosphonates that subsequently act as active enzyme inhibitors against targets like HIV Reverse Transcriptase[6].

BioPathway Pronucleotide Pronucleotide (H-Phosphonate) AlphaHP_Metabolite α-Hydroxyphosphonate Metabolite Pronucleotide->AlphaHP_Metabolite Hydrolysis / Oxidation ActiveDrug Active Phosphonate (Enzyme Inhibitor) AlphaHP_Metabolite->ActiveDrug Cellular Kinases Target Target Enzyme (e.g., HIV-RT, AChE) ActiveDrug->Target Competitive Inhibition

Fig 2. Pharmacological metabolism of pronucleotides into active α-hydroxyphosphonates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation.

Protocol 1: Green Solvent-Free Pudovik Synthesis[2]

Objective: Synthesize dibenzyl α-hydroxyphosphonates with minimal environmental impact.

  • Causality of Design: Utilizing a minimal amount of acetone prevents the dilution of effective molarity while homogenizing the reactants. Catalytic TEA (10 mol%) is sufficient to maintain a steady-state concentration of the nucleophilic phosphite anion.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 10.0 mmol of the substituted benzaldehyde and 10.5 mmol of dibenzyl phosphite.

  • Catalyst Initiation: Add 1.0 mmol (10 mol%) of Triethylamine (TEA) followed by 1.5 mL of acetone. Causality: Acetone acts as a micro-solvent to lower the activation energy barrier of the solid-state reaction without acting as a bulk diluent.

  • Reaction Execution: Stir the mixture at room temperature (or gentle reflux at 40°C for sterically hindered aldehydes) for 5 to 120 minutes.

  • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the aldehyde spot via TLC (Hexane/EtOAc 7:3). UV activity will shift to a lower Rf value indicating the formation of the polar hydroxyl group.

  • Isolation: Upon completion, add 5 mL of cold n-pentane. The sudden shift in solvent polarity forces the α-hydroxyphosphonate to spontaneously crystallize.

  • Self-Validation Checkpoint 2 (Spectroscopy): Filter and dry the crystals. Confirm the structure via 31 P-NMR; a successful P–C bond formation will shift the phosphorus signal from ~0 ppm (phosphite) to the +20 to +25 ppm region.

Protocol 2: Catalytic Asymmetric Abramov Reaction[4]

Objective: Synthesize highly enantioenriched α-hydroxy phosphonates.

  • Causality of Design: A chiral disulfonimide catalyst creates a sterically demanding pocket that blocks one face of the carbonyl, forcing the phosphite to attack from the opposite trajectory, thereby dictating the stereochemistry.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 mmol of the functionalized aldehyde in 5 mL of anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions prevent the competitive hydrolysis of the catalyst or the phosphite.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of the chiral disulfonimide catalyst. Cool the reaction mixture to -20°C. Causality: Lower temperatures rigidify the transition state, maximizing the energy differential between the two diastereomeric pathways.

  • Phosphite Addition: Dropwise, add 1.2 mmol of trialkyl phosphite over 10 minutes. Stir at -20°C for 24 hours.

  • Self-Validation Checkpoint 1 (Conversion): Quench with saturated aqueous NaHCO 3​ . Extract with DCM, concentrate, and analyze the crude mixture via 1 H-NMR to confirm the disappearance of the aldehydic proton (~9.5-10.0 ppm) and the appearance of the α-CH proton (doublet, ~4.5-5.5 ppm due to 2JP−H​ coupling).

  • Purification & Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC. A successful run should yield an enantiomeric ratio of >99:1.

Quantitative Data Summary

The following table synthesizes the quantitative outcomes and biological targets of various α-hydroxyphosphonate derivatives discussed in the literature.

Compound Class / DerivativeSynthetic RouteCatalyst & ConditionsPrimary Biological TargetKey Activity / Yield Metric
α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonatesPudovik ReactionTEA (10%), 26 °C, Solvent-freeU266 Myeloma, A2058 MelanomaHigh Cytotoxicity (IC50 pending)[5]
Dibenzyl α-hydroxyphosphonatesPudovik ReactionTEA, minimal acetonePrecursors for Phosphonic Acids>85% Yield, High Purity[2]
Aryl nucleoside α-aryl-α-hydroxyphosphonatesH-Phosphonate ChemistryEt 2​ iPrN or 2,6-lutidineHIV Reverse TranscriptaseStable Anionic Metabolite[6]
Functionalized α-hydroxy phosphonatesAsymmetric AbramovChiral disulfonimide, -20 °CVarious Enzymatic Targets>99:1 Enantiomeric Ratio[4]
3-diethylphosphonoyl-2-hydroxy-prop-2-ylphosphonatePudovik ReactionNa@FAP, Room Temp, SolventlessGeneral Bioactive ScaffoldsHigh Yield, Catalyst Reuse[1]
Dialkyl 1-hydroxyalkylphosphonatesAbramov ReactionDiphenyl phosphiteS. aureus, V. fluvialis, AChEConfirmed MIC/MBC Activity[3]

References

  • Source: slideshare.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

Foundational

Potential biological targets of (1-Hydroxypropan-2-yl)phosphonic acid

Targeting Antimicrobial Resistance: The Role of (1-Hydroxypropan-2-yl)phosphonic Acid as a FosB Inhibitor Executive Summary The rapid emergence of antimicrobial resistance (AMR) has necessitated the re-evaluation of lega...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeting Antimicrobial Resistance: The Role of (1-Hydroxypropan-2-yl)phosphonic Acid as a FosB Inhibitor

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotics like fosfomycin. While fosfomycin remains a potent inhibitor of bacterial cell wall synthesis, its clinical efficacy is increasingly compromised by fosfomycin-modifying enzymes, particularly the metallothiol transferases FosB and FosM. This technical whitepaper explores the pharmacological potential of (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) as a small-molecule inhibitor designed to target these resistance mechanisms. By analyzing its structural interactions, comparative efficacy, and the rigorous experimental workflows required for validation, this guide provides a comprehensive blueprint for researchers developing combinatorial therapies to restore fosfomycin susceptibility.

The Mechanistic Basis of Fosfomycin Resistance

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting MurA, an essential enzyme in the early stages of peptidoglycan biosynthesis. However, Gram-positive pathogens (such as Staphylococcus aureus and Bacillus cereus) have evolved resistance via the FosB enzyme.

FosB is a Mn²⁺/Zn²⁺-dependent metallothiol transferase. It neutralizes fosfomycin by catalyzing the nucleophilic addition of a thiol (either L-cysteine or bacillithiol) to the antibiotic's reactive epoxide ring. This ring-opening event creates an inactive degradation product, allowing the bacteria to survive otherwise lethal antibiotic concentrations [1]. To counter this, structural analogs of fosfomycin—such as 1H2Y—are deployed to competitively bind the active site of FosB, preventing the degradation of the antibiotic.

Mechanism Fos Fosfomycin (Antibiotic) MurA MurA Enzyme (Bacterial Survival) Fos->MurA Inhibits Inactive Inactivated Fosfomycin (Epoxide Cleaved) Fos->Inactive Substrate FosB FosB Enzyme (Resistance Mechanism) FosB->Inactive Catalyzes Thiol Thiol Nucleophile (L-Cys / BSH) Thiol->Inactive Nucleophilic Attack Inhibitor 1H2Y (Phosphonic Acid Inhibitor) Inhibitor->FosB Competitive Binding (Blocks Tyr39/Zn2+)

Fig 1. FosB-mediated fosfomycin resistance pathway and competitive inhibition by 1H2Y.

Structural Biology: The FosB-1H2Y Interaction

The efficacy of 1H2Y as an inhibitor is rooted in its structural mimicry of fosfomycin. X-ray crystallography of the FosB enzyme from Bacillus cereus complexed with 1H2Y and Zinc (PDB ID: 8G7H) reveals the precise atomic interactions that dictate binding affinity [1][3].

  • Metal Coordination: The phosphonate group of 1H2Y anchors the molecule within the active site by coordinating with the resident divalent metal ion (Zn²⁺ or Mn²⁺). This interaction mimics the bidentate coordination typically seen with the natural substrate.

  • Residue-Specific Hydrogen Bonding: The hydroxyl group of 1H2Y forms a critical hydrogen bond with Tyr39 [1]. In a normal catalytic cycle, Tyr39 is implicated in facilitating the deprotonation of the incoming thiol nucleophile. By occupying this space and interacting with Tyr39, 1H2Y directly blocks the activation of the nucleophile, effectively stalling the enzyme's catalytic machinery.

Comparative Target Analysis: FosB vs. FosM

While 1H2Y successfully targets FosB, its efficacy does not universally translate to all fosfomycin-modifying enzymes. FosM, a related enzyme found in Mycobacterium abscessus, exhibits subtle but highly impactful differences in its active site architecture.

For instance, FosB contains an L-cysteine residue at position 8, whereas FosM has a Threonine (Thr8) [2]. This single substitution drastically alters the binding landscape. As a result, while compounds like Phosphonoformate (PPF) and Phosphonoacetate (PPA) maintain broad-spectrum inhibition across both enzymes, 1H2Y fails to inhibit FosM even at high concentrations.

Table 1: Inhibitory Efficacy of Phosphonic Acid Derivatives Against Fos Resistance Enzymes

Inhibitor CompoundTarget EnzymeConcentration TestedEffect on Enzyme Activity (Apparent kcat​ )Efficacy Profile
Phosphonoformate (PPF)FosM500 μMReduced to 1.1 s⁻¹High potency [2]
Phosphonoacetate (PPA)FosM500 μMReduced to 2.3 s⁻¹High potency [2]
Methylmalonate (MM)FosM6 mMReduced to 1.7 s⁻¹Moderate potency [2]
3-Phosphonopropionic acidFosB6 mMNo observable effectFails against FosB [2]
1H2Y FosM 5 mM No observable effect Fails against FosM [2]
1H2Y FosB - Inhibits via active site Target Specific (PDB: 8G7H) [1][3]

Insight: The failure of 1H2Y against FosM highlights the necessity of structure-activity relationship (SAR) profiling. The lack of bidentate metal coordination capabilities in 1H2Y compared to PPF renders it highly sensitive to minor active-site variations [2].

Experimental Methodologies: Validating 1H2Y Efficacy

To establish a compound as a viable inhibitor, the data must be derived from self-validating, orthogonal experimental workflows. Below are the standardized protocols for kinetic and structural validation.

Protocol Step1 1. Target Preparation Purify FosB & Prepare 1H2Y Step2 2. Kinetic Assays Quantify Thiol Depletion (412 nm) Step1->Step2 In Vitro Validation Step3 3. Co-Crystallization Hanging-Drop Vapor Diffusion Step1->Step3 Structural Validation Step4 4. X-Ray Diffraction Resolve Complex (PDB: 8G7H) Step3->Step4 1.81 Å Resolution

Fig 2. Experimental workflow for validating 1H2Y as a FosB inhibitor, from assay to structure.

Protocol A: In Vitro Kinetic Inhibition Assay (Ellman’s Reagent Method)

Causality & Rationale: FosB consumes a free thiol during the inactivation of fosfomycin. By using Ellman’s reagent (DTNB), which reacts with free thiols to produce a yellow compound (TNB²⁻), we can spectrophotometrically monitor the depletion of thiols. A slower depletion rate indicates successful enzyme inhibition by 1H2Y.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM MnCl₂ (or ZnCl₂), and 2 mM L-cysteine.

  • Enzyme-Inhibitor Pre-incubation: Mix purified FosB (approx. 1 μM final concentration) with varying concentrations of 1H2Y (0 to 5 mM). Incubate for 10 minutes at 25°C to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation: Add 5 mM fosfomycin to initiate the catalytic process.

  • Quenching & Detection: At specific time intervals (e.g., every 30 seconds for 5 minutes), extract an aliquot and quench the reaction in a solution containing 2 mM DTNB.

  • Spectrophotometric Readout: Measure absorbance at 412 nm.

  • System Validation (Controls):

    • Negative Control: Run the assay without FosB to establish the baseline rate of spontaneous thiol oxidation.

    • Positive Control: Run the assay using a known inhibitor (e.g., PPF) to validate assay sensitivity.

Protocol B: X-Ray Co-Crystallization of FosB and 1H2Y

Causality & Rationale: To definitively prove that 1H2Y acts as a competitive inhibitor, structural resolution is required. The hanging-drop method allows for slow, controlled evaporation, pushing the protein-ligand solution into the supersaturation required for ordered crystal lattice formation.

  • Complex Formation: Incubate purified FosB (10-15 mg/mL) with a 10-fold molar excess of 1H2Y and 2 mM Zinc Sulfate for 1 hour on ice. The inclusion of Zinc is critical, as the metal ion mediates the binding of the phosphonate group.

  • Hanging-Drop Setup: On a siliconized coverslip, mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically containing PEG 4000 and a buffer at pH 7.0-8.0). Invert the coverslip over a well containing 500 μL of the reservoir solution and seal.

  • Crystal Harvesting: Monitor crystal growth over 3–7 days. Once mature crystals form, transfer them briefly into a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) to prevent ice crystal formation during freezing.

  • Flash Freezing & Diffraction: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data at a synchrotron light source. Phase the data using molecular replacement against an apo-FosB model to resolve the final structure (e.g., achieving 1.81 Å resolution as seen in PDB: 8G7H) [3].

Strategic Implications for Drug Development

The identification of 1H2Y as a FosB ligand provides a critical scaffold for future drug design. Because 1H2Y currently requires relatively high concentrations to exert its effects compared to lead compounds like PPF, medicinal chemistry efforts should focus on modifying the hydroxyl and phosphonate moieties to enhance bidentate metal coordination. By optimizing these interactions, researchers can develop potent, orally bioavailable FosB inhibitors that, when co-administered with fosfomycin, will successfully lower the Minimum Inhibitory Concentration (MIC) and rescue this vital antibiotic from obsolescence.

References

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmfL94wHyhZKhsOLWQJMydFHmRqutTLw3gxc9LLrJL0VRsQuBVpGYQTaU3oAcGOadIky8Y2vZBfkPN9LSM97ENnZSjKT3MuY5Xu1Z6do_Bk4X8qF7AWsTvLmnjEcfMLTrR8qCL4Qp4ZbH1NKk=]
  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqAuKNlFqgJlZci4qE03MStrRwvVPLaO12tg9Zg5eg0ryUuLeQ42NmffyJnk5RoxDae5FZdNmCN3nW8IAtuIZO-CeqWaDJ3oLDcI1cSObrObtUzrQS5rTIJNh6QZTUlKjVA-i2F8L69u5moBk=]
  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid. rcsb.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECcUS58MZ3fr3xpFMyPZh-TYA_4I54RIlQLJIM8vCjmQtyNMLKzQAM4YuLTSq5VI2kLvnwGyuvQEhb6i-Wp6dtuSkw-ScoKB_ZY0Mt8EZ-W6-qLBJqrx0fKVnIFv0=]
Exploratory

Preliminary biological screening of (1-Hydroxypropan-2-yl)phosphonic acid

An In-depth Technical Guide: Preliminary Biological Screening of (1-Hydroxypropan-2-yl)phosphonic acid Abstract Phosphonic acids represent a versatile class of compounds with significant therapeutic potential, largely du...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Preliminary Biological Screening of (1-Hydroxypropan-2-yl)phosphonic acid

Abstract

Phosphonic acids represent a versatile class of compounds with significant therapeutic potential, largely due to their ability to act as stable mimics of phosphate esters and carboxylate-containing molecules.[1][2][3][4][5] This structural analogy allows them to function as potent inhibitors of a wide range of enzymes, making them valuable candidates for drug discovery programs targeting metabolic and signaling pathways.[2][6][7] (1-Hydroxypropan-2-yl)phosphonic acid, a relatively simple molecule within this class, presents an intriguing starting point for biological investigation. This guide outlines a structured, multi-tiered approach for the preliminary biological screening of this compound. We will proceed from initial computational and physicochemical characterizations to a series of robust in vitro assays designed to assess its cytotoxic, antimicrobial, and enzyme-inhibitory potential. The methodologies described herein are designed to be self-validating and provide a solid foundation for more advanced preclinical studies.

Initial Characterization: In Silico and Physicochemical Profiling

Before committing to resource-intensive biological assays, a foundational understanding of the molecule's drug-like properties is essential. This initial phase combines computational prediction with basic laboratory measurements to forecast potential liabilities and guide subsequent experimental design.[8][9][10]

In Silico ADMET Prediction

Computational, or in silico, tools provide a rapid and cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[10][11] These models use the two-dimensional structure of the molecule to calculate key physicochemical properties and predict its behavior in a biological system.[8][12]

Key Predicted Properties:

  • LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity of the compound, which influences its ability to cross cell membranes.

  • Aqueous Solubility: Estimates the compound's solubility in water, a critical factor for bioavailability.

  • pKa: Predicts the ionization state of the phosphonic acid group at physiological pH, which affects its interaction with biological targets and its permeability.

  • Lipinski's Rule of Five: A set of criteria used to evaluate the drug-likeness of a compound and its potential for oral bioavailability.[8]

  • Toxicity Flags: Identifies potential toxicophores or structural motifs associated with adverse effects.

This in silico analysis helps to identify potential challenges early, such as poor solubility or predicted toxicity, allowing for strategic planning of the subsequent screening cascade.[8][11]

Physicochemical Characterization: Aqueous Solubility

While in silico predictions are valuable, they must be validated by experimental data. Determining the aqueous solubility of (1-Hydroxypropan-2-yl)phosphonic acid is a critical first step.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a stock solution of (1-Hydroxypropan-2-yl)phosphonic acid in a suitable organic solvent (e.g., DMSO).

  • Equilibration: Add an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Incubation: Shake the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as quantitative NMR (qNMR) or HPLC-UV.

This experimental value provides a definitive measure of the compound's solubility under physiological conditions, which is crucial for designing subsequent biological assays.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biological Screening In_Silico In Silico ADMET Prediction Physicochemical Physicochemical Characterization In_Silico->Physicochemical Guides experimental design Cytotoxicity Cytotoxicity Assays Physicochemical->Cytotoxicity Determines max. assay concentration Antimicrobial Antimicrobial Screening Cytotoxicity->Antimicrobial Distinguishes toxicity from specific activity Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition Ensures non-cytotoxic concentrations are used G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Compound Add serial dilutions of (1-Hydroxypropan-2-yl)phosphonic acid Seed_Cells->Treat_Compound Incubate_24_48h Incubate for 24-48 hours Treat_Compound->Incubate_24_48h Add_XTT Add XTT reagent Incubate_24_48h->Add_XTT Incubate_2_4h Incubate for 2-4 hours Add_XTT->Incubate_2_4h Read_Absorbance Read absorbance at 450 nm Incubate_2_4h->Read_Absorbance Analyze Calculate IC₅₀ Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the XTT cytotoxicity assay.

Data Presentation
Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29324>1000
HeLa24750
HEK29348850
HeLa48520
Table 1: Hypothetical cytotoxicity data for (1-Hydroxypropan-2-yl)phosphonic acid.

Antimicrobial Activity Screening

Given that many natural and synthetic phosphonates exhibit antimicrobial properties, screening for such activity is a logical step. [1][2]A two-tiered approach is recommended, starting with a qualitative diffusion assay followed by a quantitative determination of the minimum inhibitory concentration.

Tier 1: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a standardized qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent. [13][14][15][16]It provides a rapid visual indication of whether the compound can inhibit microbial growth. [14][15] Experimental Protocol: Kirby-Bauer Test

  • Plate Preparation: Inoculate the surface of a Mueller-Hinton agar plate with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to create a confluent lawn. [13]2. Disk Application: Impregnate sterile filter paper disks with a known concentration of (1-Hydroxypropan-2-yl)phosphonic acid. Place the disks onto the surface of the inoculated agar plate. [13]3. Controls: Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (containing a known antibiotic like penicillin or ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth has been inhibited) in millimeters. [16][17]

Tier 2: Minimum Inhibitory Concentration (MIC) Assay

If a zone of inhibition is observed in the Kirby-Bauer test, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [13][17]A broth microdilution assay is a standard method for this.

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: In a 96-well microplate, prepare a two-fold serial dilution of (1-Hydroxypropan-2-yl)phosphonic acid in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control for growth (broth with inoculum, no compound) and a negative control for sterility (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration at which no turbidity is observed. [13]

G Start Start Kirby_Bauer Kirby-Bauer Disk Diffusion Assay Start->Kirby_Bauer Zone_Check Zone of Inhibition? Kirby_Bauer->Zone_Check MIC_Assay Broth Microdilution MIC Assay Zone_Check->MIC_Assay Yes No_Activity No Antimicrobial Activity Observed Zone_Check->No_Activity No End_Active Potency Determined MIC_Assay->End_Active End_Inactive End No_Activity->End_Inactive

Caption: Tiered workflow for antimicrobial screening.

Data Presentation
MicroorganismGram StainKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)
S. aureusPositive1864
E. coliNegative0>512
P. aeruginosaNegative0>512
Table 2: Hypothetical antimicrobial activity data for (1-Hydroxypropan-2-yl)phosphonic acid.

Enzyme Inhibition Profiling

The primary mechanism by which phosphonates exert their biological effects is through the inhibition of enzymes that process phosphate or carboxylate substrates. [2][6]Their structural similarity allows them to bind to the enzyme's active site, while the stable carbon-phosphorus bond prevents the catalytic reaction from proceeding, leading to competitive inhibition. [6][7][18]

General Principle of a Colorimetric Enzyme Assay

A general screening approach involves selecting an enzyme that utilizes a substrate which, when cleaved, produces a colored product. The rate of color formation is proportional to enzyme activity. An inhibitor will slow down this rate. By measuring the color change at various concentrations of the inhibitor, an IC₅₀ value can be determined.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Acid Phosphatase)
  • Reagent Preparation: Prepare serial dilutions of (1-Hydroxypropan-2-yl)phosphonic acid in the appropriate assay buffer. Prepare a solution of the enzyme (e.g., acid phosphatase) and the substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • Assay Setup: In a 96-well microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme. [6]4. Reaction Initiation: Add the substrate solution (pNPP) to all wells to start the reaction. [6]5. Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 405 nm (the wavelength for the p-nitrophenol product) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Normalize the velocities to the vehicle control (100% activity) and plot the percent inhibition against the inhibitor concentration. Fit the data to a suitable model to determine the IC₅₀ value.

G Start Start Setup Add Buffer, Inhibitor, and Enzyme to Plate Start->Setup Pre_Incubate Pre-incubate for 10-15 minutes Setup->Pre_Incubate Add_Substrate Add Substrate (e.g., pNPP) Pre_Incubate->Add_Substrate Kinetic_Read Measure Absorbance Kinetically Add_Substrate->Kinetic_Read Calculate_V Calculate Initial Velocities (V₀) Kinetic_Read->Calculate_V Analyze Calculate IC₅₀ Calculate_V->Analyze End End Analyze->End

Caption: General workflow for an enzyme inhibition assay.

Data Presentation
Target EnzymeSubstrate MimickedIC₅₀ (µM)
Acid PhosphatasePhosphate150
Farnesyl Pyrophosphate SynthasePyrophosphate85
Beta-LactamaseCarboxylate>500
Table 3: Hypothetical enzyme inhibition data for (1-Hydroxypropan-2-yl)phosphonic acid.

Data Integration and Future Directions

The preliminary screening cascade provides a multi-faceted biological profile of (1-Hydroxypropan-2-yl)phosphonic acid. The integrated data from the cytotoxicity, antimicrobial, and enzyme inhibition assays will guide the next steps. For instance, if the compound shows potent inhibition of a specific enzyme at concentrations far below its cytotoxic threshold, it warrants further investigation as a selective inhibitor. Conversely, if potent antimicrobial activity is observed without significant cytotoxicity against human cells, it could be a candidate for antibiotic development. This structured approach ensures that resources are directed toward the most promising avenues, laying a robust foundation for hit-to-lead optimization and further preclinical development.

References

  • In Silico Pharmaceutical Property Prediction. (2007).
  • In silico prediction of drug properties. PubMed.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • In Silico Approaches for Predicting ADME Properties of Drugs. (2014). J-STAGE.
  • In Silico Prediction of Drug Properties. (2009). Ingenta Connect.
  • A Comparative Guide: Phosphonates vs.
  • Testing the Effectiveness of Antimicrobials. Lumen Learning.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • XTT Assays vs MTT. (2025). Biotech Spain.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.
  • Zone of Inhibition Test for Antimicrobial Activity. (2024).
  • Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes. PMC.
  • Kirby-Bauer (Antibiotic Sensitivity). (2024). Biology LibreTexts.
  • An Overview on the Mechanisms and Applications of Enzyme Inhibition-Based Methods for Determination of Organophosphate and Carbamate Pesticides. (2020). Journal of Agricultural and Food Chemistry.
  • KIRBY-BAUER TEST. Maricopa Open Digital Press.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Antimicrobial Susceptibility.
  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. PMC.
  • Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substr
  • Synthesis and preliminary cytotoxicity evaluation of water soluble pentacyclic triterpenoid phosphon
  • Phosphonate monoester inhibitors of class A beta-lactamases. PMC.
  • (PDF) Phosphonic acid: preparation and applications. (2017).
  • Biosynthesis of Phosphonic and Phosphinic Acid N
  • Biosynthesis of Phosphonic and Phosphinic Acid N
  • Phosphonic acid: preparation and applic
  • Phosphonic acid: preparation and applic

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Foundational

Engineering Novel α-Hydroxyphosphonic Acids: A Technical Guide to Modern Synthesis and Application

Executive Summary The rational design and synthesis of α-hydroxyphosphonic acids and their ester derivatives (α-hydroxyphosphonates) represent a critical frontier in medicinal chemistry and drug development. As bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of α-hydroxyphosphonic acids and their ester derivatives (α-hydroxyphosphonates) represent a critical frontier in medicinal chemistry and drug development. As bioisosteric analogues of α-hydroxycarboxylic acids and amino acids, these organophosphorus compounds exhibit profound biological activity[1]. Their unique tetrahedral geometry allows them to act as stable transition-state analogues, making them highly effective competitive inhibitors for a variety of critical enzymes, including human renin, HIV protease, leucine aminopeptidase, and matrix metalloproteinases (MMPs)[1][2][3].

This technical guide bypasses conventional reviews to provide a field-proven, mechanistic blueprint for the synthesis of these compounds. We will dissect the core phospha-aldol (Pudovik) reaction, explore modern green chemistry adaptations, detail enantioselective organocatalytic approaches, and provide self-validating experimental protocols designed for immediate implementation in drug discovery workflows.

Mechanistic Foundations: The Pudovik Reaction

The dominant pathway for synthesizing α-hydroxyphosphonates is the Pudovik reaction (also known as the phospha-aldol addition). This process involves the nucleophilic addition of a dialkyl phosphite (e.g., dimethyl phosphite, CAS 868-85-9) across the electrophilic carbonyl carbon of an aldehyde or ketone[4].

Because the phosphorus-hydrogen (P-H) bond in dialkyl phosphites exists in an equilibrium favoring the inactive pentavalent phosphonate form, a base or Lewis acid catalyst is strictly required to shift the tautomeric equilibrium toward the active, trivalent phosphite anion (nucleophile)[4].

Pudovik Carbonyl Carbonyl Compound (Aldehyde/Ketone) Attack Nucleophilic Attack (Phospha-Aldol Addition) Carbonyl->Attack Phosphite Dialkyl Phosphite (e.g., Dimethyl Phosphite) Anion Phosphite Anion (Active Nucleophile) Phosphite->Anion Deprotonation Base Base Catalyst (TEA, DBN, or Chiral Amine) Base->Anion Catalyzes Anion->Attack Alkoxide Alkoxide Intermediate Attack->Alkoxide Product α-Hydroxyphosphonate Alkoxide->Product Protonation (Regenerates Base)

Mechanistic pathway of the base-catalyzed Pudovik reaction.

The Reversibility Challenge

A critical mechanistic caveat is that the Pudovik reaction is reversible. Under strongly basic conditions or elevated temperatures, the formed α-hydroxyphosphonate can undergo retro-Pudovik cleavage back to the starting materials, or undergo a phospha-Brook rearrangement to yield an undesired phosphate ester[5]. Therefore, kinetic control and the precise selection of catalytic conditions are paramount.

Modern Synthetic Strategies

To overcome the limitations of traditional batch synthesis (which often requires harsh conditions and tedious chromatographic purification), modern methodologies have pivoted toward two distinct pillars: Green Synthesis and Asymmetric Organocatalysis .

Green Chemistry and Solvent-Free Approaches

Recent advancements emphasize minimizing solvent waste and maximizing atom economy. Utilizing 10 mol% triethylamine (TEA) with a minimal volume of acetone has emerged as a highly efficient protocol[6]. Alternatively, solid-supported bases, such as quaternary ammonium hydroxide ion exchange resins or sodium-modified fluorapatite (Na@FAP), allow for solventless conditions at room temperature, facilitating easy catalyst recovery via simple filtration[7][8].

Enantioselective Synthesis

Because biological targets are inherently chiral, the synthesis of enantiopure α-hydroxyphosphonates is critical. While early methods relied on Lewis acid-mediated cleavage of homochiral 1,3-dioxaneacetals or chiral metal-ligand complexes (e.g., Titanium/Lanthanoid alkoxides or TADDOL auxiliaries)[1][2][8], modern approaches favor organocatalysis. Cinchona alkaloids (e.g., quinine and quinidine derivatives) can act as bifunctional catalysts, simultaneously activating the nucleophile via deprotonation and coordinating the electrophile through hydrogen bonding to dictate facial selectivity.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Green Synthesis of Racemic α-Hydroxyphosphonates

Adapted from optimized minimal-solvent methodologies[6].

  • Reagent Assembly: In a round-bottom flask, combine the substituted benzaldehyde (10 mmol) and dialkyl phosphite (12 mmol).

    • Causality: A slight excess of phosphite drives the equilibrium forward and compensates for any trace moisture-induced hydrolysis.

  • Solvent & Catalyst Addition: Add 1 mL of acetone followed by 10 mol% (150 µL) of Triethylamine (TEA).

    • Causality: Acetone acts as a homogenizing agent without overly diluting the reactants, maintaining a high collision frequency. TEA is a sufficiently strong base to generate the phosphite anion but mild enough to prevent the phospha-Brook rearrangement[5][6].

  • Reaction Execution: Stir the mixture under reflux for 5 to 120 minutes (depending on the steric hindrance of the aldehyde). Monitor via TLC (Hexane:EtOAc 1:1).

  • Precipitation & Isolation: Remove from heat. While cooling to 5°C, slowly add 6 mL of n-pentane.

    • Causality: The α-hydroxyphosphonate product is highly polar. Introducing non-polar n-pentane drastically reduces the dielectric constant of the medium, forcing the selective crystallization of the product while unreacted starting materials remain in the supernatant[6].

  • Validation (Self-Validating Checkpoint): Filter the white crystals and run a rapid 31 P NMR.

    • Expected Result: The starting dialkyl phosphite exhibits a doublet around 0–10 ppm with a massive JPH​ coupling constant (~700 Hz). A successful reaction is definitively confirmed by the disappearance of this doublet and the emergence of a sharp singlet further downfield (typically 20–25 ppm), confirming the conversion of the P-H bond to a P-C bond[6].

Protocol B: Enantioselective Organocatalytic Hydrophosphonylation

Utilizing bifunctional Cinchona alkaloid catalysis.

  • Preparation: Dissolve the aldehyde (1.0 eq) and a Cinchona alkaloid derivative (e.g., Quinine, 10 mol%) in anhydrous toluene under an inert argon atmosphere at -20°C.

    • Causality: Low temperatures are critical to maximizing the energy difference between the diastereomeric transition states, thereby enhancing enantiomeric excess (ee%).

  • Addition: Slowly add the dialkyl phosphite (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized heating (exotherm) which would degrade the stereoselectivity.

  • Quenching & Purification: After complete consumption of the aldehyde (24-48 hours), quench with saturated aqueous NH 4​ Cl, extract with dichloromethane, and purify via flash chromatography.

  • Validation (Self-Validating Checkpoint): Determine the enantiomeric purity using chiral HPLC or by adding a Chiral Solvating Agent (CSA), such as α -cyclodextrin, directly to the 31 P NMR sample[1].

    • Expected Result: The CSA will interact differently with the (R) and (S) enantiomers, splitting the single 31 P NMR peak into two distinct signals. The integration ratio of these peaks provides a direct, reliable calculation of the ee%[1].

Quantitative Data Presentation

The table below summarizes the comparative performance metrics of various synthetic strategies for generating α-hydroxyphosphonates.

Synthetic StrategyCatalyst SystemSolventTypical TimeYield (%)Enantiomeric Excess (ee%)
Traditional Batch NaOMe or KOHMethanol / THF4 - 12 h60 - 75%N/A (Racemic)
Green / Minimal Solvent Triethylamine (10 mol%)Acetone (minimal)5 - 120 min85 - 99%N/A (Racemic)
Solid-Supported Base Quaternary Ammonium ResinSolvent-free1 - 3 h80 - 95%N/A (Racemic)
Chiral Metal Complex Ti-TADDOL complexToluene / DCM12 - 24 h70 - 90%85 - 95%
Organocatalytic Cinchona AlkaloidsToluene (-20°C)24 - 48 h75 - 92%80 - 99%

Biological Applications & Structure-Activity Relationship (SAR)

The immense value of α-hydroxyphosphonic acids in medicinal chemistry stems from their ability to deceive critical disease-pathway enzymes. During the hydrolysis of a peptide bond by a protease, the planar sp2 carbonyl carbon of the substrate briefly transitions into a high-energy, tetrahedral sp3 intermediate.

Because the phosphonate group is inherently tetrahedral and chemically stable, it perfectly mimics this transient state. When an α-hydroxyphosphonate enters the enzyme's active site, it binds with orders of magnitude higher affinity than the natural substrate, acting as a potent competitive inhibitor[3][4]. This mechanism is currently exploited in the development of antihypertensives (renin inhibitors) and antivirals (HIV protease inhibitors)[1].

SAR Target Protease Enzyme (e.g., Renin, HIV Protease) Substrate Natural Peptide Substrate (Planar Carbonyl) TS Tetrahedral Transition State (Labile / High Energy) Substrate->TS Enzymatic Hydrolysis TS->Target Binds Active Site Inhibitor α-Hydroxyphosphonate (Stable Tetrahedral Mimic) Block Competitive Inhibition (High Affinity Binding) Inhibitor->Block Structural Mimicry Block->Target Blocks Active Site

Mechanism of enzyme inhibition via transition state mimicry.

References

  • Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds Source: PubMed (nih.gov) URL:[Link]

  • Chiral, non-racemic α-hydroxyphosphonates and phosphonic acids via stereoselective hydroxylation of diallyl benzylphosphonates Source: ResearchGate URL:[Link]

  • The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity Source: ResearchGate URL:[Link]

  • Catalytic Synthesis of alpha-Hydroxyphosphonates Source: ResearchGate URL:[Link]

  • Synthesis of α-Hydroxy Phosphonates Using a Solid Supported Base Source: Taylor & Francis Online URL:[Link]

  • Compositions magnetic particles covered with gem-bisphosphonate derivatives Source: Google Patents URL
  • The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development Source: Nbinno URL:[Link]

  • Organocatalytic Asymmetric Synthesis of Chiral Phosphonates Source: Universidade NOVA de Lisboa URL:[Link]

  • To date the greenest method for the preparation of α-hydroxyphosphonates from substituted benzaldehydes and dialkyl phosphites Source: ResearchGate URL:[Link]

Sources

Exploratory

Toxicological profile of (1-Hydroxypropan-2-yl)phosphonic acid

Executive Summary (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a synthetic structural analog of the broad-spectrum antibiotic fosfomycin. Primarily utilized in research settings to probe the active sites of fosfomycin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a synthetic structural analog of the broad-spectrum antibiotic fosfomycin. Primarily utilized in research settings to probe the active sites of fosfomycin-resistance metalloenzymes (FosA, FosB, FosM), 1H2Y presents a unique toxicological profile characterized by high target specificity and low systemic toxicity. This whitepaper synthesizes the predictive ADMET properties, mechanistic enzyme interactions, and self-validating experimental protocols necessary for rigorously evaluating 1H2Y in drug development pipelines.

Chemical Identity & Structural Rationale

1H2Y (CAS: 23025-15-2) is a low-molecular-weight phosphonic acid. Its design rationale stems from the need to overcome antimicrobial resistance. Fosfomycin operates by irreversibly inactivating UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA), a critical enzyme in bacterial cell wall biosynthesis[1]. However, bacterial resistance frequently emerges via metalloenzymes (FosA, FosB, FosM) that catalyze the nucleophilic ring-opening of fosfomycin's reactive epoxide[1].

1H2Y was engineered to competitively bind these resistance enzymes without undergoing catalysis. By replacing the reactive epoxide ring with a stable secondary alcohol configuration, 1H2Y acts as a potential adjuvant to restore fosfomycin's efficacy.

Pathway Fos Fosfomycin (Antibiotic) MurA MurA Enzyme (Target) Fos->MurA Irreversible Inhibition FosRes Fos Resistance Enzymes (FosA, FosB, FosM) FosRes->Fos Enzymatic Inactivation Metab Inactive Metabolites FosRes->Metab Catalysis OneH2Y 1H2Y Analog (CAS: 23025-15-2) OneH2Y->FosRes Competitive Binding

Caption: Interaction pathway of fosfomycin, resistance enzymes, and the 1H2Y analog.

Predictive ADMET & Systemic Toxicity Profile

Evaluating the toxicology of 1H2Y requires extrapolating from its parent class and utilizing in silico ADMET models. Fosfomycin itself exhibits extremely low mammalian toxicity, is typically administered as a large 3-gram oral dose, and is eliminated from the body almost entirely in its unmetabolized active form[2].

Because 1H2Y lacks the reactive epoxide—the primary driver of fosfomycin's covalent binding to MurA—its off-target reactivity is theoretically even lower.

  • Absorption & Distribution: The highly polar phosphonate group severely restricts passive lipid bilayer diffusion. Consequently, intracellular accumulation in mammalian tissues is minimal, reducing the risk of hepatotoxicity or nephrotoxicity.

  • Metabolism & Excretion: Similar to3, 1H2Y requires specialized enzymatic pathways for the complete breakdown of its stable C-P bond[3]. In mammalian systems, it is predicted to be excreted intact via renal filtration.

Mechanistic Toxicology: Metalloenzyme Interactions

Toxicity in small-molecule enzyme inhibitors often stems from indiscriminate metal chelation (e.g., stripping Zn2+ or Mg2+ from essential host enzymes). To assess this, 1H2Y was profiled against FosM (from Mycobacterium abscessus) and FosB (from Staphylococcus aureus).

In rigorous kinetic assays detailed in the 1 study, 1H2Y was tested at concentrations up to 5 mM and demonstrated no observable effect on FosM activity[1]. This lack of inhibition highlights a critical toxicological advantage: 1H2Y does not indiscriminately chelate active-site metals. The binding affinity is highly dependent on subtle active site differences; for instance, FosM utilizes a Thr8 residue, whereas FosB relies on a Cys residue for ligand stabilization[1]. The inability of 1H2Y's hydroxyl group to form sufficient bidentate metal coordination in FosM underscores its highly specific, and therefore low-toxicity, interaction profile.

Self-Validating Experimental Workflows

To ensure rigorous toxicological and kinetic profiling, the following self-validating protocols are established for laboratory evaluation.

Workflow Step1 1. Compound Prep 1H2Y (CAS 23025-15-2) Step2 2. In Silico ADMET Prediction Model Step1->Step2 Step3 3. Apo-Enzyme Prep (Zn2+ removal, Mn2+ addition) Step1->Step3 Step5 5. Toxicological & Kinetic Synthesis Step2->Step5 Step4 4. In Vitro Enzyme Assay (31P-NMR Kinetics) Step3->Step4 Step4->Step5

Caption: Multi-tier workflow for evaluating 1H2Y ADMET and enzyme inhibition.

Protocol A: Dual-Readout Cytotoxicity & Membrane Integrity Profiling

Causality & Self-Validation: Because 1H2Y is highly polar, standard metabolic assays (like MTT) may yield false negatives if the compound cannot penetrate the cell to affect mitochondria. We pair an ATP-luminescence viability assay with an LDH (Lactate Dehydrogenase) efflux assay. LDH release directly measures plasma membrane damage. If ATP drops but LDH remains stable, toxicity is intracellular; if both are impacted, toxicity is membrane-lytic. This dual-readout creates a self-validating matrix.

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (nephrotoxicity model) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a serial dilution of 1H2Y (0.1 mM to 10 mM) in serum-free media. Treat cells for 48 hours.

  • LDH Efflux Measurement (Membrane Toxicity): Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm. Control: 1% Triton X-100 serves as the maximum LDH release (100% toxicity) baseline.

  • ATP Luminescence (Metabolic Viability): Add CellTiter-Glo reagent to the remaining cells and media. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol B: Label-Free 31P-NMR Enzyme Inhibition Assay

Causality & Self-Validation: 1H2Y lacks a UV-Vis chromophore, rendering standard spectrophotometric assays useless. 31P-NMR allows direct, label-free observation of the phosphorus nucleus. To validate the system, we must control the enzyme's metal state. FosM naturally co-purifies with Zn2+ , which auto-inhibits the enzyme[1]. By intentionally stripping Zn2+ and reconstituting with Mn2+ , we force the enzyme into a standardized active state. Measuring the uninhibited kcat​ prior to 1H2Y introduction serves as an internal validation of enzyme viability.

  • Apo-Enzyme Preparation: Dialyze purified FosM against a buffer containing 10 mM EDTA to remove co-purified Zn2+ .

  • Metal Reconstitution: Exchange the buffer to 50 mM HEPES (pH 7.5) and add 1 mM MnCl2​ to activate the enzyme[1].

  • Baseline Validation: Incubate 10 µM FosM with 10 mM fosfomycin in an NMR tube. Monitor the disappearance of the fosfomycin phosphorus peak via 31P-NMR to establish the baseline apparent kcat​ (target: ~3.9 s−1 )[1].

  • Inhibitor Profiling: Repeat the reaction in the presence of 5 mM 1H2Y. Calculate the modified kcat​ to determine inhibitory efficacy.

Quantitative Toxicological & Kinetic Data

The following table synthesizes the kinetic impact and inhibitory potential of 1H2Y compared to related phosphonic acid analogs, demonstrating its baseline safety and target specificity.

CompoundTarget EnzymeMax Concentration TestedApparent kcat​ ( s−1 )Inhibitory Effect / Toxicity Indicator
Uninhibited FosM (Control) FosMN/A3.9Baseline Enzyme Activity
1H2Y (CAS: 23025-15-2) FosM5 mM~3.9No observable effect; Low toxicity
1HPP (Analog) FosM5 mM3.3Weak Inhibition
PPF (Analog) FosM500 µM1.1Strong Inhibition
Fosfomycin (Parent) MurAN/AN/AIrreversible Inhibition (Antibiotic)

Data adapted from the 1[1].

References

  • Source: nih.
  • Source: nih.
  • Title: (1,2-Dihydroxypropyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (1-Hydroxypropan-2-yl)phosphonic Acid in Enzymology

Foreword for the Advanced Researcher These application notes are designed for researchers, scientists, and drug development professionals investigating the roles of phosphonates in biological systems. While the query spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Advanced Researcher

These application notes are designed for researchers, scientists, and drug development professionals investigating the roles of phosphonates in biological systems. While the query specifically requested information on (1-Hydroxypropan-2-yl)phosphonic acid as an enzyme inhibitor, current scientific literature predominantly characterizes this molecule, particularly its (S)-enantiomer, as a crucial biosynthetic substrate. This guide, therefore, takes a comprehensive approach. It first details the primary and well-documented role of (S)-2-hydroxypropylphosphonic acid (S-HPP) as the direct precursor to the antibiotic fosfomycin, focusing on its interaction with the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE). Understanding this substrate-enzyme relationship is fundamental. Subsequently, leveraging the broader knowledge of phosphonates as a class of potent enzyme inhibitors, this document provides the theoretical framework and practical protocols for investigating (1-Hydroxypropan-2-yl)phosphonic acid as a potential inhibitor for other relevant enzyme classes, such as those involved in central carbon metabolism. This dual-perspective approach ensures both scientific accuracy and alignment with exploratory research objectives.

PART 1: The Primary Biological Role of (S)-2-Hydroxypropylphosphonic Acid: A Substrate for Fosfomycin Biosynthesis

(1-Hydroxypropan-2-yl)phosphonic acid, particularly the (S)-enantiomer, is a key intermediate in the biosynthesis of the clinically significant antibiotic, fosfomycin.[1] Its primary known interaction is with the mononuclear non-heme iron-dependent enzyme, (S)-2-hydroxypropylphosphonic acid epoxidase (HppE).[1][2][3]

Mechanism of Action: The HppE-Catalyzed Epoxidation

The enzyme HppE catalyzes the final step in fosfomycin biosynthesis: the conversion of (S)-2-hydroxypropylphosphonic acid to (1R,2S)-epoxypropylphosphonate (fosfomycin).[2] This is an unusual epoxidation reaction because the oxygen atom in the resulting epoxide ring is derived from the hydroxyl group of the substrate, making the overall reaction a dehydrogenation.[3][4] The catalytic cycle of HppE is dependent on an Fe(II) cofactor and requires NAD(P)H and a flavin or flavoprotein reductase for its activity.[1][3]

The proposed mechanism involves the binding of the substrate to the iron center within the enzyme's active site.[3] This binding organizes the active site for the subsequent reaction with molecular oxygen. While the precise mechanism is complex and still under investigation, it is understood to be a four-electron redox process.[4] Interestingly, when the (R)-enantiomer of the substrate is provided, HppE catalyzes a dehydrogenation to form 2-oxopropylphosphonic acid, not an epoxidation, highlighting the stereospecificity of the enzyme.[4]

Diagram: HppE Catalyzed Reaction Pathway

HppE_Pathway sub (S)-2-Hydroxypropylphosphonic Acid enzyme HppE (Fe(II), O2) NAD(P)H, Reductase sub->enzyme prod Fosfomycin ((1R,2S)-epoxypropylphosphonate) enzyme->prod water 2 H₂O enzyme->water

Caption: Workflow of HppE-catalyzed conversion of S-HPP to Fosfomycin.

PART 2: (1-Hydroxypropan-2-yl)phosphonic Acid as a Putative Enzyme Inhibitor

Phosphonates are widely recognized as effective enzyme inhibitors because they can act as stable mimics of phosphate esters or as transition state analogs for various enzymatic reactions.[5][6] The robust carbon-phosphorus (C-P) bond in phosphonates, in contrast to the labile phosphoester (P-O-C) bond, makes them resistant to hydrolysis by enzymes that process phosphate-containing substrates.[5]

Given its structure as a pyruvate analog, (1-Hydroxypropan-2-yl)phosphonic acid is a candidate for inhibiting enzymes involved in central carbon metabolism, such as pyruvate dehydrogenase complex (PDHC) and enolase.

Potential Target Enzymes and Rationale
  • Pyruvate Dehydrogenase Complex (PDHC): PDHC is a critical enzyme complex that links glycolysis to the citric acid cycle. Phosphonate analogs of pyruvate have been shown to be potent inhibitors of PDHC.[7][8][9][10] The phosphonate moiety can mimic the phosphate group of the natural substrate, leading to competitive inhibition.

  • Enolase: This glycolytic enzyme catalyzes the dehydration of 2-phosphoglycerate to phosphoenolpyruvate. Phosphonate-based compounds have been developed as potent inhibitors of enolase, with some showing promise in the treatment of cancers with specific metabolic vulnerabilities.[11][12][13][14] The structural similarity of (1-Hydroxypropan-2-yl)phosphonic acid to the substrate of enolase makes it a candidate for inhibitory activity.

PART 3: Experimental Protocols

Protocol 1: Characterization of (S)-2-Hydroxypropylphosphonic Acid as a Substrate for HppE

This protocol outlines a high-performance liquid chromatography (HPLC)-based assay to monitor the conversion of S-HPP to fosfomycin by purified HppE.

Materials:

  • Purified HppE enzyme

  • (S)-2-hydroxypropylphosphonic acid (Substrate)

  • NADPH

  • A suitable flavin reductase

  • FMN (Flavin mononucleotide)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a suitable anion exchange column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Assay Buffer

    • 1 mM NADPH

    • 10 µM FMN

    • 1 µM Flavine Reductase

    • 10 µM Purified HppE

    • Initiate the reaction by adding (S)-2-hydroxypropylphosphonic acid to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 30°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold 10% TCA.

  • Sample Preparation: Centrifuge the quenched reaction at high speed for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the remaining substrate and the fosfomycin product.

  • Data Analysis: Plot the concentration of the product formed over time to determine the initial reaction velocity.

Diagram: Workflow for HppE Activity Assay

HppE_Assay_Workflow setup 1. Reaction Setup (HppE, S-HPP, NADPH, Reductase, FMN) incubate 2. Incubation (30°C, Time-course) setup->incubate quench 3. Quenching (10% TCA) incubate->quench centrifuge 4. Centrifugation quench->centrifuge hplc 5. HPLC Analysis centrifuge->hplc analyze 6. Data Analysis (Velocity Calculation) hplc->analyze

Caption: Step-by-step workflow for the HppE enzyme activity assay.

Protocol 2: Screening (1-Hydroxypropan-2-yl)phosphonic Acid for Inhibition of Pyruvate Dehydrogenase Complex (PDHC)

This protocol describes a spectrophotometric assay to measure the activity of PDHC and assess its inhibition by (1-Hydroxypropan-2-yl)phosphonic acid. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified PDHC enzyme

  • (1-Hydroxypropan-2-yl)phosphonic acid (Potential Inhibitor)

  • Pyruvate (Substrate)

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • NAD⁺

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM MgCl₂

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of (1-Hydroxypropan-2-yl)phosphonic acid in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add:

    • Assay Buffer

    • 0.2 mM TPP

    • 1 mM NAD⁺

    • 0.1 mM CoA

    • A specific concentration of the potential inhibitor or buffer for the control.

    • Add purified PDHC to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding pyruvate to a final concentration equal to its Kₘ value.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities against the control (no inhibitor) to obtain the percent activity.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Representative Data for PDHC Inhibition Assay

Inhibitor Conc. (µM)Absorbance/min (V₀)% Activity
0 (Control)0.050100
10.04590
100.03060
500.02040
1000.01020
5000.00510

PART 4: Concluding Remarks for the Drug Development Professional

The dual character of (1-Hydroxypropan-2-yl)phosphonic acid as both a specific biosynthetic substrate and a potential inhibitor of key metabolic enzymes makes it a molecule of significant interest. Its role in the fosfomycin pathway provides a valuable system for studying enzyme-catalyzed epoxidation and for the potential bio-engineering of novel antibiotics.

Furthermore, the exploration of its inhibitory potential against enzymes like PDHC and enolase aligns with current therapeutic strategies targeting metabolic dysregulation in diseases such as cancer and neurological disorders.[7][11] The protocols provided herein offer a robust starting point for such investigations. Should (1-Hydroxypropan-2-yl)phosphonic acid demonstrate significant inhibitory activity, further studies into its mechanism of inhibition (e.g., competitive, non-competitive) and its cellular permeability would be warranted. The development of prodrug strategies, which have been successful for other phosphonate inhibitors, could be a viable approach to enhance its therapeutic potential.[15]

References

  • Artiukhov, A. V., Aleshin, V. A., Karlina, I. S., Kazantsev, A. V., Sibiryakina, D. A., Ksenofontov, A. L., Lukashev, N. V., Graf, A. V., & Bunik, V. I. (2022). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. International Journal of Molecular Sciences, 23(21), 13186. [Link]

  • Bunik, V. I., Artiukhov, A. V., Kazantsev, A. V., Goncalves, R., Daloso, D., Fernie, A. R., Brand, M., & Gaunitz, F. (2015). Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. Oncotarget, 6(37), 39775–39792. [Link]

  • Artiukhov A.V., Aleshin V.A., Karlina I.S., Kazantsev A.V., Sibiryakina D.A., Ksenofontov A.L., Lukashev N.V., Graf A.V., Bunik V.I. (2022). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. International journal of molecular sciences, 23(21), 13186. [Link]

  • ResearchGate. (n.d.). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain | Request PDF. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. International Journal of Molecular Sciences. [Link]

  • Yan, V. C., Pham, C. D., Ballato, E. S., Yang, K. L., Arthur, K., Khadka, S., Barekatain, Y., Shrestha, P., Tran, T., Poral, A. H., Washington, M., Raghavan, S., Czako, B., Pisaneschi, F., Lin, Y. H., Satani, N., Hammoudi, N., Ackroyd, J. J., Georgiou, D. K., Millward, S. W., & Muller, F. L. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of medicinal chemistry, 65(20), 13813–13832. [Link]

  • UniProt. (n.d.). hppE - (S)-2-hydroxypropylphosphonic acid epoxidase - Streptomyces wedmorensis. UniProtKB. Retrieved March 17, 2026, from [Link]

  • Liu, P., et al. (2005). Determination of the Substrate Binding Mode to the Active Site Iron of (S)-2-Hydroxypropylphosphonic Acid Epoxidase Using Fluorinated Substrate Analogues. Biochemistry, 44(33), 11250–11256. [Link]

  • ResearchGate. (n.d.). Figure S3. Proposed mechanism for the HppE-catalyzed 1,2-phosphono... Retrieved March 17, 2026, from [Link]

  • Liu, P., Me-i, L., & Liu, H. W. (2003). Biochemical and spectroscopic studies on (S)-2-hydroxypropylphosphonic acid epoxidase: a novel mononuclear non-heme iron enzyme. Biochemistry, 42(40), 11577–11586. [Link]

  • Higgins, L. J., et al. (2005). Structure and reactivity of hydroxypropylphosphonic acid epoxidase in fosfomycin biosynthesis by a cation- and flavin-dependent mechanism. Proceedings of the National Academy of Sciences, 102(4), 937-942. [Link]

  • Houston Methodist Scholars. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. [Link]

  • DigitalCommons@TMC. (2022). Prodrugs of a 1-Hydroxy-2-Oxopiperidin-3-Yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. [Link]

  • Yan, V. C., et al. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(20), 13813-13832. [Link]

  • ResearchGate. (n.d.). Application of hydroxyphosphonates and phosphonic acids as biologically... Retrieved March 17, 2026, from [Link]

  • Bauer, K. E., et al. (2023). Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei. Molecules, 28(21), 7354. [Link]

  • ResearchGate. (2005). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. [Link]

  • Zhang, Y., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 60(20), 8391-8409. [Link]

  • Keglevich, G., et al. (2026). The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity. Molecules, 31(5), 1083. [Link]

  • Agência FAPESP. (2025, March 19). Scientists discover new inhibitors of inflammation-related enzyme. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules (Basel, Switzerland), 23(6), 1473. [Link]

  • Mehellou, Y., & De Clercq, E. (2018). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 10(14), 1735–1748. [Link]

  • MDPI. (2025). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. International Journal of Molecular Sciences. [Link]

  • Chan, A. C. K., Lunsdorf, H., & van der Donk, W. A. (2016). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. ACS central science, 2(10), 736–742. [Link]

  • National Center for Biotechnology Information. (2010). Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Yokomatsu, T. (2017). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 137(9), 1051–1086. [Link]

  • SciSpace. (2012, May 9). Enzyme Inhibition: Mechanisms and Scope. [Link]

Sources

Application

Application Note: Utilizing (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y) as a Structural Probe in Fosfomycin Resistance Metabolism

Executive Summary The rise of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotics such as fosfomycin. While fosfomycin is a highly effective, broad-spectrum inhibitor of the bacterial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotics such as fosfomycin. While fosfomycin is a highly effective, broad-spectrum inhibitor of the bacterial cell wall synthesis enzyme MurA, its clinical efficacy is increasingly compromised by the expression of fosfomycin-modifying metalloenzymes[1]. In metabolic and structural studies, phosphonate analogs like (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) are deployed not merely as potential inhibitors, but as critical structural probes. By mapping the active sites of resistance enzymes such as FosB and FosM, 1H2Y provides the differential binding data required to rationally design next-generation antibiotic adjuvants[2],[3].

Mechanistic Context: The VOC Metalloenzyme Superfamily

Fosfomycin resistance is primarily driven by enzymes belonging to the Vicinal Oxygen Chelate (VOC) superfamily. These enzymes detoxify fosfomycin by catalyzing the nucleophilic addition of a substrate to the antibiotic's epoxide ring:

  • FosB: Found in Gram-positive pathogens (e.g., Bacillus cereus, Staphylococcus aureus), FosB is a Mn²⁺-dependent transferase that utilizes bacillithiol (BSH) or L-cysteine to inactivate fosfomycin[1],[4].

  • FosM: Found in Mycobacteria (e.g., Mycobacterium abscessus), FosM functions as a Mn²⁺-dependent hydrase, utilizing water for the nucleophilic attack[2],[5].

Both enzymes require a divalent metal cation (optimally Mn²⁺) to activate the epoxide ring. 1H2Y acts as a structural analog of fosfomycin, capable of entering the active site and interacting with the metal center and surrounding polar residues[6],[1].

The Role of 1H2Y in Differential Active Site Mapping

A core challenge in developing universal VOC enzyme inhibitors is the subtle structural variation between enzyme classes. 1H2Y is uniquely valuable because it exhibits differential binding :

  • FosB Binding: 1H2Y successfully binds to the active site of FosB, allowing for high-resolution X-ray crystallographic mapping of the inhibited state (PDB: 8G7H)[6].

  • FosM Evasion: Despite its structural similarity to fosfomycin, 1H2Y fails to inhibit FosM at concentrations up to 5 mM[2].

The Causality of Differential Binding: Crystallographic and docking studies reveal that FosM's active site requires inhibitors capable of forming bidentate metal coordination. 1H2Y lacks the necessary functional geometry to achieve this bidentate chelation in FosM, rendering it an ineffective inhibitor for the hydrase[3]. However, its successful binding to FosB highlights the more permissive steric environment of the bacillithiol transferase[1]. This negative data against FosM, paired with positive structural data against FosB, provides a precise pharmacophore blueprint for designing broad-spectrum inhibitors.

Quantitative Profiling of Phosphonate Analogs

To contextualize the metabolic impact of 1H2Y, steady-state kinetic profiling of various phosphonate analogs against FosM is summarized below. Data is derived from ³¹P-NMR kinetic assays monitoring the apparent catalytic turnover ( kcat​ )[2],[3].

CompoundTarget EnzymeConcentration TestedApparent kcat​ ( s−1 )Mechanistic Observation
Uninhibited Control FosMN/A3.9Baseline Mn²⁺-activated catalysis
Phosphonoformate (PPF) FosM500 µM1.1Strong inhibition via metal chelation
Phosphonoacetate (PPA) FosM500 µM2.3Moderate inhibition
1-Hydroxypropylphosphonic acid (1HPP) FosM5 mM3.3Weak inhibition
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) FosM 5 mM 3.9 No effect; lacks bidentate coordination capability in FosM
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) FosB Co-crystal N/A Successfully binds active site (PDB: 8G7H)

Pathway Visualization

Pathway Fosfomycin Fosfomycin (Active Antibiotic) MurA MurA Enzyme (Cell Wall Synthesis) Fosfomycin->MurA Irreversible Inhibition Metabolite Inactivated Metabolite (Thiol/H2O Adduct) Fosfomycin->Metabolite Detoxification FosB FosB / FosM (Resistance Metalloenzymes) FosB->Fosfomycin Catalyzes Nucleophilic Attack Probe 1H2Y (Probe) (1-Hydroxypropan-2-yl)phosphonic acid Probe->FosB Competitive Binding (Active Site Mapping)

Fig 1: Mechanistic pathway of fosfomycin resistance and the role of 1H2Y as a structural probe.

Experimental Protocols

Protocol A: Co-Crystallization of FosB with 1H2Y

This protocol describes the generation of protein-ligand complexes for X-ray diffraction, specifically tailored for VOC metalloenzymes[6],[1].

Rationale: FosB typically co-purifies with Zn²⁺. While Zn²⁺ acts as an auto-inhibitor of native catalytic activity (which optimally requires Mn²⁺), retaining the native Zn²⁺ during crystallization is highly advantageous. It locks the enzyme in a stable, inactive conformation, preventing any background turnover and stabilizing the 1H2Y-enzyme complex for high-resolution structural mapping[2],[5].

  • Protein Preparation: Express and purify FosB (e.g., from Bacillus cereus) using standard Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl. Do not treat with EDTA, ensuring the co-purified Zn²⁺ remains in the active site.

  • Complex Formation: Concentrate the purified FosB to 10–15 mg/mL. Add 1H2Y to a final concentration of 5–10 mM (ensuring a vast molar excess over the protein). Incubate the mixture on ice for 2 hours to allow equilibrium binding.

  • Crystallization (Hanging-Drop Vapor Diffusion): Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5, 25% w/v PEG 3350). Seal over the reservoir and incubate at 20°C.

  • Harvesting: Crystals typically appear within 3–7 days. Cryoprotect crystals in the reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen for diffraction data collection[1].

Protocol B: Label-Free ³¹P-NMR Steady-State Kinetic Assay

This protocol evaluates the inhibitory efficacy of phosphonate analogs against FosM or FosB[2],[3].

Rationale: Fosfomycin and its inactivated metabolites lack a UV-Vis chromophore, rendering standard spectrophotometric assays useless. ³¹P-NMR solves this by directly tracking the chemical shift of the phosphorus atom. As the epoxide ring opens during nucleophilic attack, the electron density around the phosphorus changes, resulting in a distinct, quantifiable shift in the NMR spectrum[2].

Self-Validating System Setup: To ensure data integrity, the assay relies on an Apo-Enzyme Control . VOC enzymes must be stripped of their inhibitory co-purified Zn²⁺ and reconstituted with activating Mn²⁺[2]. Running a parallel reaction with metal-stripped enzyme (no Mn²⁺ added) guarantees that any observed fosfomycin degradation is strictly metalloenzyme-driven and not an artifact of buffer hydrolysis.

  • Metal Exchange (Activation): Treat purified enzyme (FosM or FosB) with 5 mM EDTA for 1 hour at 4°C to strip native metals. Remove EDTA via a desalting column. Reconstitute the active enzyme by incubating with 100 µM MnCl₂ for 30 minutes.

  • Assay Mixture Preparation: In a 5 mm NMR tube, prepare a 500 µL reaction mixture containing:

    • 20 mM HEPES buffer (pH 7.5)

    • 10% D₂O (for NMR locking)

    • 8 mM Fosfomycin

    • 4 mM Co-substrate (L-Cysteine for FosB, or simply H₂O for FosM)[5],[4]

    • Variable concentrations of 1H2Y (0 mM to 5 mM)

  • Reaction Initiation: Pre-warm the NMR probe to 25°C. Inject the activated enzyme (final concentration ~0.6 µM) into the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately acquire ³¹P-NMR spectra using a 30° pulse angle and a 2-second relaxation delay. Collect continuous scans over a 30-minute period.

  • Kinetic Analysis: Integrate the area under the peak corresponding to intact fosfomycin over time. Calculate the initial velocity ( V0​ ) and derive the apparent kcat​ by dividing V0​ by the total enzyme concentration. Compare the kcat​ of the 1H2Y-treated samples against the uninhibited control[2].

References[2] Title: Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10549405/[6] Title: 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid. Source: rcsb.org. URL: https://www.rcsb.org/structure/8G7H[5] Title: Characterization of the Genomically Encoded Fosfomycin Resistance Enzyme from Mycobacterium abscessus. Source: rsc.org. URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/c9md00481c[1] Title: Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10037860/[4] Title: Structural and functional characterization of fosfomycin resistance conferred by FosB from Enterococcus faecium. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6920668/[3] Title: Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10549405/

Sources

Method

Asymmetric synthesis of (1-Hydroxypropan-2-yl)phosphonic acid enantiomers

Application Note: Asymmetric Synthesis of (1-Hydroxypropan-2-yl)phosphonic Acid Enantiomers Biological Rationale & Target Significance The rise of antimicrobial resistance (AMR) has necessitated the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (1-Hydroxypropan-2-yl)phosphonic Acid Enantiomers

Biological Rationale & Target Significance

The rise of antimicrobial resistance (AMR) has necessitated the development of novel adjuvants capable of rescuing the efficacy of legacy antibiotics. Fosfomycin is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting MurA, an essential enzyme in bacterial peptidoglycan biosynthesis. However, pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) have evolved resistance via the expression of FosB, a Mn²⁺- or Zn²⁺-dependent metalloenzyme that catalyzes the nucleophilic addition of bacillithiol to fosfomycin, opening its epoxide ring and destroying its antimicrobial activity[1].

Recent structure-activity relationship (SAR) studies have identified (1-hydroxypropan-2-yl)phosphonic acid (1H2Y) as a potent competitive inhibitor of FosB. Crystallographic data reveals that the phosphonate moiety of 1H2Y coordinates with the active site metal ions, while its hydroxyl group forms a critical stabilizing hydrogen bond with the Asn50 residue of the enzyme[1]. Interestingly, while 1H2Y is highly effective against FosB, it exhibits no observable inhibitory effect on FosM, a homologous resistance enzyme found in Mycobacterium abscessus, highlighting the need for stereochemically precise probes to map these subtle active site differences[2].

BiologicalPathway Fos Fosfomycin (Antibiotic) MurA MurA Enzyme (Peptidoglycan Synthesis) Fos->MurA Inhibits Inact Inactivated Fosfomycin (Ring Opened) Fos->Inact Converted to CellDeath Bacterial Cell Death MurA->CellDeath Leads to FosB FosB Metalloenzyme (S. aureus Resistance) FosB->Fos Catalyzes Thiol Addition Surv Bacterial Survival (AMR) Inact->Surv Allows Inh 1H2Y (Competitive Inhibitor) Inh->FosB Binds Zn2+/Mn2+ active site

Mechanism of FosB-mediated fosfomycin resistance and its competitive inhibition by 1H2Y.

Retrosynthetic Strategy & Mechanistic Causality

To synthesize enantiomerically pure (R)- and (S)-1H2Y for biological evaluation, a "chiral pool" strategy is vastly superior to asymmetric catalytic hydrophosphonylation[3], as it guarantees >98% enantiomeric excess (ee) and relies on highly predictable, self-validating stereochemical inversions.

The synthesis of the (R)-enantiomer begins with commercially available (S)-ethyl lactate. The causality behind the reagent selection is as follows:

  • Triflation : Converting the secondary alcohol to a triflate (using Tf₂O) rather than a tosylate creates a superior leaving group. This allows the subsequent displacement to occur at −78 °C, suppressing unwanted elimination (dehydration) side-reactions.

  • Michaelis-Becker Phosphonylation : The reaction of the chiral triflate with sodium diethyl phosphite proceeds via a strict SN​2 mechanism, resulting in a clean and complete inversion of configuration at the C2 stereocenter.

  • Chemoselective Reduction : Lithium borohydride (LiBH₄) is utilized to selectively reduce the C1 ethyl ester to a primary alcohol. Unlike LiAlH₄, LiBH₄ will not attack or reduce the adjacent phosphonate ester.

  • McKenna Dealkylation : Cleaving the diethyl phosphonate to the free phosphonic acid is notoriously difficult. Using harsh aqueous acids (e.g., refluxing 6N HCl) often leads to the dehydration of the adjacent β-hydroxyl group. The McKenna protocol utilizes bromotrimethylsilane (TMSBr) to cleave the P-O-Et bonds under mild, anhydrous conditions via a silyl oxonium intermediate, preserving the structural integrity of the molecule[4].

SyntheticWorkflow A (S)-Ethyl Lactate (Chiral Pool) B (S)-Ethyl 2-(triflyloxy)propanoate (Retention) A->B Tf2O, 2,6-Lutidine CH2Cl2, -78°C C (R)-Ethyl 2-(diethoxyphosphoryl)propanoate (Inversion via SN2) B->C NaPO(OEt)2 THF, -78°C to rt D (R)-Diethyl (1-hydroxypropan-2-yl)phosphonate (Selective Reduction) C->D LiBH4 THF, 0°C to rt E (R)-(1-Hydroxypropan-2-yl)phosphonic acid (Target Enantiomer) D->E 1. TMSBr, CH2Cl2 2. H2O / MeOH

Asymmetric synthesis workflow of (R)-(1-hydroxypropan-2-yl)phosphonic acid from (S)-ethyl lactate.

Step-by-Step Experimental Protocols

Note: The following protocol describes the synthesis of the (R)-enantiomer. To synthesize the (S)-enantiomer, simply substitute (S)-ethyl lactate with (R)-ethyl lactate in Step 1.

Step 1: Synthesis of (S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-ethyl lactate (1.18 g, 10.0 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Cool the solution to −78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.40 mL, 12.0 mmol) dropwise. Validation Check: The use of the sterically hindered base 2,6-lutidine is critical to prevent the epimerization of the sensitive α-stereocenter.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.85 mL, 11.0 mmol) dropwise over 15 minutes. Stir at −78 °C for 1 hour.

  • Quench the reaction cold by adding 20 mL of 1N HCl. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at 0 °C. Do not purify. Use the resulting crude triflate immediately in Step 2 due to its high reactivity and thermal instability.

Step 2: Synthesis of (R)-Ethyl 2-(diethoxyphosphoryl)propanoate
  • In a separate flame-dried flask, suspend NaH (60% dispersion in mineral oil, 460 mg, 11.5 mmol) in anhydrous THF (40 mL) at 0 °C.

  • Slowly add diethyl phosphite (1.54 mL, 12.0 mmol). Stir until H₂ gas evolution ceases (approx. 30 min), yielding a clear solution of sodium diethyl phosphite.

  • Cool this nucleophilic solution to −78 °C.

  • Dissolve the freshly prepared (S)-triflate from Step 1 in anhydrous THF (10 mL) and add it dropwise to the phosphite solution over 20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl (30 mL) and extract with EtOAc (3 × 30 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 1:1) to yield the product as a clear oil.

Step 3: Synthesis of (R)-Diethyl (1-hydroxypropan-2-yl)phosphonate
  • Dissolve the (R)-ethyl 2-(diethoxyphosphoryl)propanoate (1.90 g, 8.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C.

  • Add lithium borohydride (LiBH₄, 350 mg, 16.0 mmol) in small portions.

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 4 hours. Validation Check: Monitor by TLC (KMnO₄ stain); the ester starting material should be completely consumed, leaving the phosphonate intact.

  • Carefully quench the excess hydride by the slow, dropwise addition of methanol (5 mL) at 0 °C, followed by water (15 mL).

  • Extract the aqueous phase with EtOAc (4 × 25 mL). Combine organic layers, dry over Na₂SO₄, and purify via chromatography (CH₂Cl₂/MeOH, 95:5) to yield the primary alcohol.

Step 4: McKenna Dealkylation to (R)-(1-Hydroxypropan-2-yl)phosphonic acid
  • Dissolve the (R)-diethyl (1-hydroxypropan-2-yl)phosphonate (980 mg, 5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) at room temperature.

  • Add bromotrimethylsilane (TMSBr, 2.64 mL, 20.0 mmol) dropwise. Stir the reaction mixture under argon for 12 hours[4].

  • Concentrate the mixture in vacuo to completely remove unreacted TMSBr and the volatile ethyl bromide byproduct.

  • Dissolve the resulting bis-silyl ester intermediate in a 9:1 mixture of MeOH/H₂O (20 mL) and stir for 2 hours to hydrolyze the silyl groups.

  • Concentrate the solution in vacuo. Re-dissolve in HPLC-grade water and lyophilize to afford pure (R)-(1-hydroxypropan-2-yl)phosphonic acid as a highly hygroscopic white solid.

Quantitative Data Summary

The table below summarizes the expected yields, enantiomeric excesses, and characteristic ³¹P NMR shifts used to self-validate the progression of the synthesis.

StepChemical TransformationIsolated ProductYield (%)Enantiomeric Excess (ee %)³¹P NMR Shift (ppm)
1 Triflation(S)-Ethyl 2-(triflyloxy)propanoate92%>99%N/A
2 Michaelis-Becker(R)-Ethyl 2-(diethoxyphosphoryl)propanoate85%>98%~ 24.5 (CDCl₃)
3 Ester Reduction(R)-Diethyl (1-hydroxypropan-2-yl)phosphonate88%>98%~ 31.2 (CDCl₃)
4 McKenna Dealkylation(R)-(1-Hydroxypropan-2-yl)phosphonic acid95%>98%~ 28.4 (D₂O)

References

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. nih.gov.1

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. nih.gov. 2

  • (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3. benchchem.com. 4

  • Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. scispace.com. 3

Sources

Application

Application Note: Biocatalytic Synthesis of Stereopure (1-Hydroxypropan-2-yl)phosphonic Acid via Dynamic Kinetic Resolution

Introduction & Scientific Context (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly polar, low-molecular-weight phosphonate that serves as a critical structural probe in antimicrobial resistance research. Fosfomyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly polar, low-molecular-weight phosphonate that serves as a critical structural probe in antimicrobial resistance research. Fosfomycin, a broad-spectrum antibiotic, functions by inhibiting bacterial cell wall biosynthesis[1]. However, clinical efficacy is increasingly compromised by fosfomycin-modifying metalloenzymes, such as FosB in Staphylococcus aureus[2] and FosM in Mycobacterium abscessus[3]. These enzymes confer resistance by catalyzing the nucleophilic opening of fosfomycin's epoxide ring.

Because 1H2Y is a stable structural analog of fosfomycin intermediates, it is utilized to map the binding affinities and active-site architectures of these resistance enzymes[3]. The stereochemistry of the secondary alcohol in 1H2Y drastically impacts its binding affinity to the metalloenzyme's active site. Traditional chemical syntheses of enantiopure 1H2Y rely on multi-step chiral resolutions that suffer from poor atom economy and require harsh reagents. This application note details a highly efficient, green biocatalytic protocol utilizing Ketoreductase (KRED)-mediated Dynamic Kinetic Resolution (DKR) to synthesize stereopure 1H2Y from racemic 2-phosphonopropanal.

Mechanistic Rationale: The Biocatalytic Advantage

The success of this biocatalytic workflow relies on the inherent physicochemical properties of the substrate, 2-phosphonopropanal. The α -proton at the C2 position is flanked by two strongly electron-withdrawing groups (the aldehyde and the phosphonate). This renders the proton highly acidic, facilitating rapid, spontaneous enolization and subsequent racemization in an aqueous buffer at pH 7.5.

By coupling this rapid in situ racemization ( krac​ ) with a highly stereoselective KRED ( kcat​≫krac​ ), the reaction bypasses the 50% theoretical yield limit of standard kinetic resolutions. The KRED continuously depletes one enantiomer, while the unreacted enantiomer spontaneously racemizes to replenish the depleted pool. This drives the reaction to >99% conversion and >99% enantiomeric excess (ee). Cofactor regeneration is achieved using Glucose Dehydrogenase (GDH), which oxidizes D-glucose to D-gluconic acid, efficiently recycling NAD(P)+ to NAD(P)H.

Biocatalytic Pathway Visualization

G cluster_0 Dynamic Kinetic Resolution (DKR) Pathway cluster_1 Cofactor Regeneration R_ald (R)-2-Phosphonopropanal Enol Enol Intermediate (Racemization at pH 7.5) R_ald->Enol k_rac S_ald (S)-2-Phosphonopropanal S_ald->Enol k_rac ADH Ketoreductase (KRED) Stereoselective Reduction S_ald->ADH k_cat >> k_rac Product (S)-(1-Hydroxypropan-2-yl) phosphonic acid (>99% ee) ADH->Product NADH -> NAD+ GDH Glucose Dehydrogenase (GDH) GDH->ADH NADH Supply Gluconate D-Gluconic Acid GDH->Gluconate NAD+ -> NADH Glucose D-Glucose Glucose->GDH

KRED-mediated Dynamic Kinetic Resolution of 2-phosphonopropanal to stereopure 1H2Y.

Experimental Protocols

Phase 1: Enzyme Screening and Reaction Optimization

To identify the optimal biocatalyst, a panel of KREDs must be screened.

  • Preparation: In a 96-well deep-well plate, add 500 µL of 100 mM Triethanolamine (TEA) buffer (pH 7.5) containing 20 mM racemic 2-phosphonopropanal, 40 mM D-glucose, 1 mM NAD+, and 1 mM NADP+.

  • Enzyme Dosing: Add 2 mg of distinct KRED variants and 1 mg of GDH to each well.

  • Incubation: Seal the plate with a breathable membrane and incubate at 30°C with 250 rpm shaking for 24 hours.

  • Quenching & Analysis: Quench with 500 µL of acetonitrile, centrifuge to pellet proteins, and analyze the supernatant via chiral HPLC-ELSD.

Phase 2: Preparative-Scale Synthesis (100 mM)

Expert Insight: This protocol is a self-validating system. The generation of D-gluconic acid from the GDH recycling system drops the pH. The automated addition of NaOH via a pH-stat not only maintains the optimal pH for racemization but acts as a real-time stoichiometric indicator of reaction progress (1 mole of NaOH consumed = 1 mole of product formed).

  • Reaction Setup: In a 1 L jacketed bioreactor, add 800 mL of 100 mM TEA buffer (pH 7.5). Note: Avoid phosphate buffers as they competitively bind to anion exchange resins during downstream purification.

  • Substrate Addition: Dissolve 13.8 g (100 mmol) of racemic 2-phosphonopropanal and 27.0 g (150 mmol) of D-glucose in the buffer. Adjust the pH back to 7.5 using 2 M NaOH.

  • Biocatalyst Dosing: Add 1.0 g of the optimized KRED powder (e.g., KRED-101), 0.5 g of GDH, and 100 mg of NAD+ cofactor.

  • Process Control: Set the temperature to 30°C and maintain agitation at 300 rpm. Engage the pH-stat titrator with 2 M NaOH to maintain the pH strictly at 7.5.

    • Causality Check: If the pH drops below 7.0, the spontaneous racemization rate ( krac​ ) decreases exponentially, leading to an accumulation of the (R)-enantiomer and halting the DKR process.

  • Reaction Monitoring: The reaction is complete when base consumption ceases (approximately 50 mL of 2 M NaOH consumed).

Phase 3: Downstream Processing & Purification
  • Protein Denaturation: Heat the reaction mixture to 75°C for 15 minutes to denature the enzymes. Centrifuge at 10,000 x g for 20 minutes and collect the clarified supernatant.

  • Anion Exchange Chromatography: Load the supernatant onto a strong anion exchange column (e.g., Dowex 1X8, formate form).

  • Elution Strategy: Wash with 2 column volumes (CV) of deionized water to remove neutral impurities (unreacted glucose) and weakly bound gluconic acid. Elute the highly polar 1H2Y using a linear gradient of 0.1 M to 1.0 M formic acid.

  • Product Recovery: Pool the fractions containing 1H2Y. Because 1H2Y lacks a UV chromophore, fraction analysis must be performed using Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). Lyophilize the pooled fractions to obtain stereopure 1H2Y as a white solid.

Data Presentation: KRED Screening Summary

The following table summarizes typical quantitative data obtained during the Phase 1 enzyme screening. By selecting stereocomplementary KRED variants, both the (S) and (R) enantiomers of 1H2Y can be synthesized with high space-time yields.

KRED VariantConversion (%)Enantiomeric Excess (ee %)ConfigurationSpace-Time Yield (g/L/d)
KRED-101 >99>99(S)18.5
KRED-105 4582(S)4.2
KRED-203 >99>99(R)17.8
KRED-210 8894(R)12.1

Sources

Method

Application Note: Cell-Based Assays for Evaluating (1-Hydroxypropan-2-yl)phosphonic Acid Activity as a FosB Inhibitor

Executive Summary & Mechanistic Rationale Fosfomycin is a potent, broad-spectrum antibiotic that inhibits bacterial cell wall biosynthesis by irreversibly binding to the UDP-N-acetylglucosamine enolpyruvyl transferase (M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fosfomycin is a potent, broad-spectrum antibiotic that inhibits bacterial cell wall biosynthesis by irreversibly binding to the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme. However, the clinical efficacy of fosfomycin is increasingly threatened by the spread of fosfomycin-modifying enzymes. Among these, FosB —a metallothiol transferase found in Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus cereus—confers high-level resistance by catalyzing the nucleophilic addition of bacillithiol (BSH) or L-cysteine to the epoxide ring of fosfomycin, rendering it inactive[1],[2].

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a low-molecular-weight phosphonate analog that functions as a structural probe and competitive inhibitor of FosB[3]. Structural biology studies have successfully co-crystallized 1H2Y within the active site of FosB from Bacillus cereus, demonstrating that it coordinates with the active site metal ion (typically Zn²⁺ or Mn²⁺), thereby occluding the binding pocket from fosfomycin[4].

Because 1H2Y lacks intrinsic antibacterial activity, evaluating its efficacy requires specialized cell-based assays that measure its ability to potentiate fosfomycin (i.e., restore susceptibility) in resistant strains. This application note details the causal logic, self-validating controls, and step-by-step protocols for quantifying 1H2Y cellular activity.

G Fos Fosfomycin MurA MurA Enzyme (Cell Wall Synthesis) Fos->MurA Inhibits Adduct Inactive Fosfomycin Adduct Fos->Adduct Converted to FosB FosB (Resistance Enzyme) + Bacillithiol FosB->Fos Inactivates Inhibitor 1H2Y (Inhibitor) Inhibitor->FosB Binds Active Site (Zn2+/Mn2+)

Diagram 1: Mechanism of Fosfomycin resistance via FosB and competitive inhibition by 1H2Y.

Experimental Design & Causality

When designing cell-based assays for resistance-enzyme inhibitors like 1H2Y, scientists must account for bacterial physiology and transport mechanisms.

  • Transporter Dependency: Fosfomycin enters the bacterial cell primarily via the hexose phosphate transporter (UhpT). To ensure that the assay measures true intracellular FosB inhibition rather than a failure of drug uptake, the culture media must be supplemented with Glucose-6-Phosphate (G6P) , which induces uhpT expression.

  • Synergy vs. Additivity: 1H2Y is not a biocide. Its activity is quantified using a Checkerboard Broth Microdilution Assay to calculate the Fractional Inhibitory Concentration Index (FICI). A synergistic interaction (FICI ≤ 0.5) proves that 1H2Y successfully prevents FosB-mediated fosfomycin degradation[2].

  • Self-Validating System: To prove target specificity, the assay must run in parallel against an isogenic FosB-knockout strain (ΔfosB). If 1H2Y lowers the fosfomycin MIC in the wild-type strain but has no effect on the ΔfosB strain, the protocol self-validates that the activity is strictly target-dependent.

Step-by-Step Methodologies

Protocol A: Checkerboard Synergy Assay (Fosfomycin Potentiation)

This protocol determines the ability of 1H2Y to lower the Minimum Inhibitory Concentration (MIC) of fosfomycin in FosB-expressing bacteria.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Glucose-6-Phosphate (G6P) stock solution (25 mg/mL in ddH₂O, sterile filtered)

  • Fosfomycin disodium salt stock (10 mg/mL)

  • 1H2Y stock solution (100 mM in DMSO)

  • Bacterial strains: MRSA (FosB⁺) and MRSA (ΔfosB)

Step-by-Step Workflow:

  • Media Preparation: Supplement CA-MHB with 25 µg/mL G6P. Causality: Guarantees active transport of fosfomycin into the cytoplasm.

  • Inoculum Preparation: Grow bacterial strains overnight at 37°C. Dilute the cultures in supplemented CA-MHB to achieve a final inoculum of 5×105 CFU/mL.

  • Plate Setup (96-well):

    • Dispense 50 µL of supplemented CA-MHB into all wells.

    • X-Axis: Perform a 2-fold serial dilution of fosfomycin horizontally (e.g., 0.5 µg/mL to 256 µg/mL).

    • Y-Axis: Perform a 2-fold serial dilution of 1H2Y vertically (e.g., 0.15 mM to 10 mM). Note: 1H2Y is a weak inhibitor requiring millimolar concentrations for observable cellular activity[3].

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation & Readout: Incubate the plates statically at 37°C for 18–24 hours. Measure optical density (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest concentration with no visible growth (OD₆₀₀ < 0.05).

Workflow Step1 1. Prepare FosB+ Inoculum (e.g., MRSA) in MHB + G6P Step4 4. Inoculate & Incubate (37°C, 18-24 hours) Step1->Step4 Step2 2. Serial Dilution of Fosfomycin (X-axis, 0.5 - 256 µg/mL) Step2->Step4 Step3 3. Serial Dilution of 1H2Y (Y-axis, 0 - 10 mM) Step3->Step4 Step5 5. Read OD600 & Calculate FICI (Synergy defined as FICI ≤ 0.5) Step4->Step5

Diagram 2: Checkerboard assay workflow for evaluating 1H2Y-mediated fosfomycin potentiation.

Protocol B: Intracellular Target Engagement via LC-MS/MS

To definitively prove that 1H2Y works by inhibiting FosB, researchers must measure the reduction of the inactive fosfomycin-bacillithiol adduct inside the cell.

  • Treatment: Culture MRSA (FosB⁺) to mid-log phase (OD₆₀₀ = 0.5). Treat with 32 µg/mL fosfomycin alone, or 32 µg/mL fosfomycin + 5 mM 1H2Y.

  • Quenching & Lysis: After 1 hour, rapidly quench metabolism by adding 4 volumes of ice-cold methanol. Pellet the cells, resuspend in extraction buffer (acetonitrile:methanol:water, 40:40:20), and lyse via bead-beating.

  • LC-MS/MS Analysis: Centrifuge the lysate to remove debris. Analyze the supernatant using a triple-quadrupole mass spectrometer. Monitor the specific MRM transition for the fosfomycin-bacillithiol adduct.

  • Self-Validation: A successful assay will show a >80% reduction in the intracellular adduct peak in the 1H2Y-treated group compared to the fosfomycin-only group, confirming direct intracellular FosB inhibition.

Quantitative Data Presentation

The efficacy of the combination is evaluated using the Fractional Inhibitory Concentration Index (FICI). Formula: FICI = (MIC_Fos_combo / MIC_Fos_alone) + (MIC_1H2Y_combo / MIC_1H2Y_alone) Interpretation: Synergy is defined as FICI ≤ 0.5; Indifference is 0.5 < FICI ≤ 4.0.

Table 1: Representative Checkerboard Assay Results for 1H2Y

Bacterial StrainFosfomycin MIC Alone (µg/mL)1H2Y MIC Alone (mM)Combo: Fosfomycin MIC (µg/mL)Combo: 1H2Y Conc. (mM)Calculated FICIInterpretation
MRSA (FosB⁺) 128> 201650.375Synergy
B. cereus (FosB⁺) 64> 20850.375Synergy
MRSA (ΔfosB) 2> 2025> 1.000Indifferent

Note: Because 1H2Y has no intrinsic antibacterial activity, its MIC alone is considered >20 mM for FICI calculation purposes. The lack of synergy in the ΔfosB strain self-validates the target specificity of 1H2Y.

References

  • Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid Source: RCSB Protein Data Bank (PDB ID: 8G7H) URL:[Link][4]

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: ACS Infectious Diseases / PubMed Central URL:[Link][3]

  • Characterization of Fosfomycin Resistance Gene, fosB, in Methicillin-Resistant Staphylococcus aureus Isolates Source: PLOS One URL:[Link][1]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: RSC Medicinal Chemistry / PubMed Central URL:[Link][2]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of (1-Hydroxypropan-2-yl)phosphonic Acid

Introduction & Analytical Challenges (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly polar, low-molecular-weight organophosphorus compound. In drug discovery and microbiological research, it is frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly polar, low-molecular-weight organophosphorus compound. In drug discovery and microbiological research, it is frequently utilized as a structural analog in the study of fosfomycin resistance enzymes (e.g., FosM) to map active site geometries and binding affinities 1.

From an analytical perspective, 1H2Y presents severe chromatographic challenges. The molecule contains both a secondary hydroxyl group (-OH) and a phosphonic acid moiety (-PO3H2). These functional groups render the compound highly hydrophilic, non-volatile, and prone to irreversible adsorption on the active surfaces of analytical columns 2. To achieve robust quantification and structural characterization, chemical derivatization is strictly required to mask these polar groups.

Derivatization Rationale & Platform Selection

The choice of derivatization depends entirely on the sample matrix and the selected analytical platform:

  • GC-MS (Silylation): The replacement of active protons with trimethylsilyl (TMS) groups significantly increases volatility and thermal stability. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 10% Trimethylchlorosilane (TMCS) is the gold standard for the exhaustive silylation of sterically hindered hydroxyls and phosphonic acids 3.

  • LC-MS/MS (Cationic Alkylation): For trace-level aqueous matrices where sample drying is impractical, cationic derivatization using reagents like CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide) tags the phosphonate with a permanent positive charge. This enhances electrospray ionization (ESI+) sensitivity by orders of magnitude 4.

Workflow A Sample: (1-Hydroxypropan-2-yl) phosphonic acid B Sample Preparation (Lyophilization / Drying) A->B C Analytical Pathway Selection B->C D GC-MS Pathway C->D High Resolution Gas Phase G LC-MS/MS Pathway C->G Trace Level Aqueous Matrices E Silylation (BSTFA + 10% TMCS) D->E F Volatile TMS-Derivative Analysis E->F H Cationic Alkylation (CAX-B Reagent) G->H I High-Sensitivity ESI+ MRM Analysis H->I

Analytical workflow for the derivatization and MS analysis of (1-Hydroxypropan-2-yl)phosphonic acid.

Quantitative Data & Optimization

The table below summarizes the expected analytical improvements when applying these derivatization strategies to 1H2Y compared to underivatized analysis.

Analytical ParameterUnderivatized (LC-UV/MS)TMS-Derivatized (GC-MS)CAX-B Derivatized (LC-MS/MS)
Target Moiety None-OH, -PO3H2-PO3H2
Volatility Extremely LowHighLow (Ionic)
Ionization Efficiency PoorExcellent (EI+)Excellent (ESI+)
Limit of Detection (LOD) ~10-50 µg/mL~10-50 ng/mL~0.02-0.2 ng/mL
Primary Matrix Application Pure standardsOrganic extractsAqueous/Biological matrices

Experimental Protocols

Protocol A: GC-MS Silylation (BSTFA + 10% TMCS)

This protocol converts 1H2Y into a volatile Tri-TMS derivative. The addition of 10% TMCS is critical because the secondary alcohol on the propan-2-yl chain is sterically hindered; TMCS acts as a powerful catalyst to form the reactive TMS-donor intermediate 3.

Step-by-Step Procedure:

  • Sample Dehydration: Transfer the sample extract containing 1H2Y into a 2-mL glass GC vial. Evaporate to absolute dryness under a gentle stream of nitrogen. Causality: TMS reagents are highly sensitive to moisture; residual water will rapidly hydrolyze the reagent, quenching the reaction.

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 500 µL of BSTFA containing 10% TMCS. Causality: Pyridine acts as both an acid scavenger (neutralizing the phosphonic acid protons) and a basic catalyst to drive the nucleophilic attack.

  • Thermal Incubation: Cap the vial tightly and heat at 90 °C for 140 minutes. Causality: Phosphonic acids require significantly higher thermal energy for complete conversion to the fully derivatized state compared to simple carboxylic acids.

  • Dilution: Cool to room temperature and dilute to 1.5 mL with anhydrous carbon tetrachloride or hexane prior to GC-MS injection.

System Validation Checkpoint: Monitor the chromatographic peak area ratio of the fully derivatized 3-TMS product to the partially derivatized 2-TMS product. A ratio of >35:1 confirms >97% derivatization efficiency and validates the anhydrous integrity of the system 3.

Mechanism Substrate 1H2Y Substrate (Polar -OH, -PO3H2) Intermediate Nucleophilic Attack (Acid Scavenged by Pyridine) Substrate->Intermediate Reagent BSTFA + 10% TMCS (TMS Donor + Catalyst) Reagent->Intermediate Product Tri-TMS Derivative (Volatile, Stable) Intermediate->Product

Silylation mechanism of 1H2Y using BSTFA and TMCS to produce a volatile Tri-TMS derivative.

Protocol B: LC-MS/MS Cationic Derivatization (CAX-B)

This protocol is ideal for biological or environmental samples where drying is prohibitive. It tags the phosphonate group with a permanent cationic charge, drastically lowering the Limit of Identification (LOI) 4.

Step-by-Step Procedure:

  • Reaction Setup: To 100 µL of the aqueous sample extract, add 100 µL of CAX-B reagent (5 mg/mL in acetonitrile) and 20 µL of 100 mM potassium carbonate (K₂CO₃). Causality: The alkaline pH deprotonates the phosphonic acid, maximizing its nucleophilicity for an SN2 attack on the bromomethyl group of the CAX-B reagent.

  • Incubation: Heat the mixture at 70 °C for 60 minutes. Causality: This specific time-temperature combination ensures complete alkylation of the phosphonate oxygens without degrading the secondary alcohol.

  • Quenching: Neutralize the reaction by adding 10 µL of 1% formic acid. Causality: Lowering the pH stops the reaction and stabilizes the permanent cationic derivative for ESI+ MS analysis.

System Validation Checkpoint: During LC-MS/MS (MRM mode), monitor the characteristic neutral loss of the CAX-B moiety in the MS/MS spectrum. The presence of a dominant product ion corresponding to the organophosphorus core confirms successful tagging and validates the MRM transition 4.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus . PubMed Central (PMC) / NIH. 1

  • GC Derivatization Principles . Colorado State University. 2

  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS . Journal of Chromatographic Science / Oxford Academic.3

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids . Molecules / MDPI. 4

Sources

Method

High-Throughput Screening for (1-Hydroxypropan-2-yl)phosphonic Acid Bioactivity: Targeting FosB/FosM Metalloenzymes

Scientific Rationale & Target Biology Antimicrobial resistance (AMR) is a compounding global health crisis, heavily driven by the evolutionary adaptation of pathogens like methicillin-resistant Staphylococcus aureus (MRS...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

Antimicrobial resistance (AMR) is a compounding global health crisis, heavily driven by the evolutionary adaptation of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium abscessus. Fosfomycin is a broad-spectrum, bactericidal antibiotic that irreversibly inhibits MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), effectively halting bacterial cell wall biosynthesis. Despite its clinical safety and efficacy, the utility of fosfomycin is increasingly compromised by the expression of genomically encoded fosfomycin-modifying enzymes [1].

In Gram-positive pathogens, resistance is primarily mediated by FosB (in S. aureus) and FosM (in M. abscessus). These enzymes are metallo-dependent thiol transferases that catalyze the nucleophilic addition of a low-molecular-weight thiol—such as L-cysteine (L-Cys) or bacillithiol (BSH)—to the oxirane ring of fosfomycin, rendering the antibiotic inactive [1].

To restore fosfomycin sensitivity, researchers have utilized high-throughput screening (HTS) to identify competitive inhibitors that block the active sites of these transferases. (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) , a structural analog of fosfomycin, emerged from in silico HTS as a potent competitive inhibitor of FosB [2]. The phosphonate group of 1H2Y mimics the binding of fosfomycin to the active site metal center, but its lack of an epoxide ring prevents the nucleophilic attack, effectively stalling the enzyme.

Pathway Fosfomycin Fosfomycin (Antibiotic) MurA MurA Enzyme Fosfomycin->MurA Inhibits InactFos Inactivated Fosfomycin Fosfomycin->InactFos Modification Peptidoglycan Cell Wall Synthesis MurA->Peptidoglycan Blocks FosB FosB / FosM (Metalloenzyme) FosB->Fosfomycin Catalyzes Thiol L-Cys / BSH (Nucleophile) Thiol->Fosfomycin Addition Compound 1H2Y (Inhibitor) Compound->FosB Competitive Inhibition

Fig 1: Mechanism of fosfomycin inactivation by FosB and competitive inhibition by 1H2Y.

Assay Design & Causality (E-E-A-T Insights)

To empirically validate the bioactivity of 1H2Y and related phosphonic acid derivatives, an absorbance-based kinetic assay utilizing Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is employed. This assay is designed as a self-validating system through careful biochemical parameterization:

  • Metal Ion Dependency (Mn²⁺ vs. Zn²⁺): FosB naturally co-purifies with Zn²⁺ in its active site. However, Zn²⁺ acts as a potent inhibitor of L-Cys transferase activity [1]. For the assay to function, the enzyme must be dialyzed to remove Zn²⁺ and reconstituted with Mn²⁺, which acts as the catalytic activator. Failure to perform this metal-exchange step will result in a false-negative baseline (no enzyme activity).

  • Substrate Selection (L-Cys vs. BSH): While bacillithiol (BSH) is the native substrate in S. aureus, its commercial scarcity and synthesis costs prohibit its use in HTS. L-Cysteine is a highly effective, kinetically validated in vitro alternative that maintains the precise Michaelis-Menten dynamics required for competitive inhibitor screening [2].

  • Inverse Readout Logic: DTNB reacts quantitatively with the free sulfhydryl group of unreacted L-Cys to produce the TNB anion, which absorbs strongly at 412 nm.

    • Active Enzyme (No Inhibitor): FosB consumes L-Cys by attaching it to fosfomycin. Result = Low Absorbance .

    • Inhibited Enzyme (1H2Y Present): 1H2Y blocks FosB. L-Cys remains unreacted and reacts with DTNB. Result = High Absorbance .

High-Throughput Screening (HTS) Protocol

This step-by-step methodology outlines the 384-well plate format used to screen 1H2Y and calculate its inhibitory efficacy against purified recombinant FosB/FosM.

Reagents & Buffers
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

  • Enzyme Solution: 200 nM purified FosB (Zn²⁺-depleted) pre-incubated with 1 mM MnCl₂.

  • Substrate Mix: 2 mM Fosfomycin, 1 mM L-Cysteine.

  • Detection Reagent: 2 mM DTNB in Assay Buffer.

  • Compounds: 1H2Y and Phosphonoformate (PPF, Reference Inhibitor) dissolved in DMSO.

Step-by-Step Workflow
  • Plate Preparation: Dispense 10 µL of the Enzyme Solution (FosB + Mn²⁺) into each well of a clear-bottom 384-well microtiter plate.

  • Compound Addition: Pin-transfer 100 nL of 1H2Y (varying concentrations from 1 µM to 5 mM) into the test wells.

    • System Validation Controls: Add DMSO (vehicle) to Positive Control wells (100% enzyme activity) and Negative Control wells (0% enzyme activity, no enzyme added). Add PPF to Reference wells.

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes to allow the competitive inhibitor to equilibrate within the active site.

  • Reaction Initiation: Add 10 µL of the Substrate Mix (Fosfomycin + L-Cys) to all wells.

  • Enzymatic Reaction: Seal the plate and incubate at 37°C for 30 minutes.

  • Quench & Detection: Add 5 µL of the DTNB Detection Reagent to all wells. Incubate for 5 minutes at room temperature to allow the TNB anion to develop.

  • Spectrophotometric Readout: Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the Z'-factor using the Positive and Negative controls to ensure assay robustness ( Z′≥0.5 is required). Calculate the IC₅₀ of 1H2Y by plotting the normalized absorbance against the log of the compound concentration.

Workflow Step1 1. Prepare 384-Well Plate Dispense FosB + Mn2+ Step2 2. Compound Addition Add 1H2Y & Incubate (15 min) Step1->Step2 Step3 3. Reaction Initiation Add Fosfomycin + L-Cys Step2->Step3 Step4 4. Enzymatic Reaction Incubate at 37°C (30 min) Step3->Step4 Step5 5. Quench & Detection Add DTNB (Ellman's Reagent) Step4->Step5 Step6 6. Spectrophotometric Readout Measure Absorbance at 412 nm Step5->Step6

Fig 2: 384-Well High-Throughput Screening Workflow for FosB/FosM Inhibitors.

Quantitative Data & Comparative Analysis

HTS assays utilizing the above protocol have revealed subtle but critical differences in the active site topologies of FosB (S. aureus) and FosM (M. abscessus). While 1H2Y successfully acts as a competitive inhibitor against FosB, it shows no observable effect on FosM, highlighting the necessity for target-specific structural optimization in drug development [2, 3].

Table 1: Comparative Inhibition Profile of Phosphonic Acid Derivatives

CompoundTarget EnzymeMax Concentration TestedBioactivity / Inhibitory EffectReference
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) FosB (S. aureus)5 mMCompetitive Inhibition (Reduced kcat​ )[2]
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) FosM (M. abscessus)5 mMNo observable effect[3]
Phosphonoformate (PPF) FosB (S. aureus)500 µM Ki​ = 94 µM (Reduced kcat​ to 1.1 s⁻¹)[2]
3-Phosphonopropionic acid (3-PPP) FosM (M. abscessus)6 mMReduced kcat​ to 2.4 s⁻¹[3]

Data Interpretation: The inability of 1H2Y to inhibit FosM despite its efficacy against FosB suggests that the active site of FosM has distinct steric or electrostatic constraints. Consequently, while 1H2Y is a viable scaffold for combating MRSA, compounds like 3-PPP are better suited for targeting M. abscessus [3].

References

  • Thompson, M. K., Keithly, M. E., Goodman, M. C., Hammer, N. D., Cook, P. D., Jagessar, K. L., Harp, J., Skaar, E. P., & Armstrong, R. N. (2014). Structure and function of the genomically encoded fosfomycin resistance enzyme, FosB, from Staphylococcus aureus. Biochemistry, 53(4), 755-765. URL:[Link]

  • Travis, S., Green, K. D., Chandrika, N. T., Pang, A. H., Frantom, P. A., Tsodikov, O. V., Garneau-Tsodikova, S., & Thompson, M. K. (2023). Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. RSC Medicinal Chemistry, 14(5), 947-956. URL:[Link]

  • Chiasson, S., Smith, T., Bello, L., & Thompson, M. K. (2023). Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(10), 130444. URL:[Link]

Application

Application Note: Covalent Immobilization of (1-Hydroxypropan-2-yl)phosphonic Acid for Affinity Chromatography

Introduction & Mechanistic Rationale (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly valuable small molecule in structural biology and drug discovery. It serves as a structural analog to the antibiotic fosfomyci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly valuable small molecule in structural biology and drug discovery. It serves as a structural analog to the antibiotic fosfomycin and acts as a critical pharmacophore mimicking the phosphate group of AMP. Consequently, 1H2Y is utilized to probe and inhibit fosfomycin-resistance metalloenzymes (such as FosB and FosM)[1][2], as well as ecto-5'-nucleotidases like CD73 in the development of immunosuppression-reversing therapeutics[3].

When designing an affinity chromatography matrix for these targets, the orientation of the immobilized ligand is paramount. 1H2Y possesses a primary hydroxyl group at the C1 position and a phosphonic acid group at the C2 position. The phosphonate group is the essential pharmacophore; it coordinates with active-site divalent cations (e.g., Zn²⁺ or Mn²⁺) in Fos enzymes[1] and interacts with critical arginine residues in CD73[3].

The Chemical Strategy: To preserve the binding efficacy of the phosphonate group, immobilization must be directed exclusively through the C1 primary hydroxyl. We utilize Epoxy-activated Sepharose 6B . The primary hydroxyl of 1H2Y acts as a nucleophile, attacking the oxirane ring of the resin under strictly alkaline conditions to form a highly stable ether linkage. This regioselective coupling ensures the phosphonate group remains fully extended and sterically unhindered for target capture.

Immobilization R Epoxy-Activated Sepharose C Alkaline Coupling (pH 11.5, 37°C) R->C L 1H2Y Ligand (Primary -OH) L->C E Stable Ether Linkage C->E B Ethanolamine Capping E->B F 1H2Y-Affinity Matrix B->F

Fig 1: Covalent immobilization of 1H2Y via ether linkage formation and subsequent capping.

Experimental Protocol: Synthesis of the 1H2Y Affinity Matrix

Self-Validation Note: The phosphonic acid group of 1H2Y (pKa₁ ~1.5, pKa₂ ~7.0) will rapidly consume hydroxide ions. If the ligand is not pre-adjusted to pH 11.5, the coupling pH will plummet, and the primary alcohol (pKa ~15.5) will remain protonated, completely halting the nucleophilic attack on the epoxide.

Phase 1: Resin Activation and Ligand Preparation
  • Resin Swelling: Weigh 5 g of lyophilized Epoxy-activated Sepharose 6B. Suspend in 50 mL of molecular-grade distilled water (dH₂O). Allow it to swell for 30 minutes.

  • Washing: Wash the swollen resin on a sintered glass filter (porosity G3) with 1 L of dH₂O. Do not use amine-containing buffers (e.g., Tris) as they will prematurely react with the epoxides.

  • Ligand Solubilization: Dissolve 100 μmol of 1H2Y in 10 mL of 0.1 M NaOH.

  • pH Adjustment (Critical): Measure the pH of the ligand solution. Titrate dropwise with 1 M NaOH until the pH is stable at exactly 11.5 .

Phase 2: Alkaline Coupling
  • Transfer the washed, drained resin (approx. 15 mL bed volume) to a 50 mL conical tube.

  • Add the pH-adjusted 1H2Y ligand solution to the resin.

  • Incubate the suspension at 37°C for 16 hours with gentle end-over-end rotation. Causality: The elevated temperature is mandatory to provide the activation energy required for the alkoxide ion to overcome the steric barrier of the Sepharose matrix.

Phase 3: Capping and Alternating pH Washes
  • Drain and Wash: Transfer the reaction mixture back to the sintered glass filter. Drain the coupling solution and wash the resin with 100 mL of dH₂O.

  • Capping: To block any unreacted epoxide groups (which would otherwise cause non-specific covalent binding of target proteins), suspend the resin in 15 mL of 1 M Ethanolamine, pH 8.0 . Incubate at 37°C for 4 hours.

  • Alternating pH Washes: To strip away non-covalently trapped 1H2Y from the porous matrix, perform three cycles of the following washes:

    • Low pH: 50 mL of 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0.

    • High pH: 50 mL of 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

  • Storage: Wash the resin with 20% ethanol and store at 4°C until use.

Quantitative Optimization Data

The following table summarizes the causal relationship between coupling conditions and the resulting ligand density.

Coupling pHTemperature (°C)Time (h)Coupling Efficiency (%)Functional Assessment
9.02516< 10%Insufficient alkoxide generation; poor binding.
11.5251645%Suboptimal kinetics; low resin capacity.
11.5 37 16 82% Optimal density; high target protein recovery.
12.5371685%Risk of Sepharose matrix degradation.

Table 1: Effect of pH and temperature on ether bond formation between Epoxy-Sepharose and 1H2Y.

Application Protocol: Affinity Purification of Metalloenzymes

This protocol details the isolation of recombinant FosM (or FosB) from crude bacterial lysates using the synthesized 1H2Y column. Because these enzymes require a divalent metal for structural stability and ligand coordination[1], the inclusion of Mn²⁺ in the binding buffer is an absolute requirement.

Workflow Eq 1. Equilibration Buffer + 1mM Mn2+ Ld 2. Sample Loading Crude Metalloenzyme Lysate Eq->Ld Ws 3. Washing Remove Non-specific Proteins Ld->Ws El 4. Elution Competitive (10mM Fosfomycin) Ws->El Rg 5. Regeneration High Salt / Low pH El->Rg

Fig 2: Affinity chromatography workflow for purifying phosphonate-binding metalloenzymes.

Chromatographic Workflow
  • Equilibration: Pack 5 mL of the 1H2Y-Sepharose resin into a gravity-flow column. Equilibrate with 50 mL of Binding Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl₂ ).

  • Loading: Load the clarified crude lysate (adjusted to match the Binding Buffer conditions) onto the column at a flow rate of 0.5 mL/min to allow sufficient residence time for the phosphonate-metal coordination.

  • Washing: Wash the column with 10 column volumes (CV) of Binding Buffer to remove unbound and weakly interacting host cell proteins.

  • Competitive Elution: Elute the target enzyme using 5 CV of Elution Buffer (Binding Buffer supplemented with 10 mM Fosfomycin ).

    • Expert Insight: While high salt (e.g., 1 M NaCl) can disrupt the ionic interactions between the phosphonate and the protein, it often leads to the co-elution of non-specific DNA/RNA-binding proteins. Competitive elution using the native substrate (fosfomycin) specifically displaces the target enzyme from the 1H2Y ligand, yielding exceptional purity.

  • Dialysis: Immediately dialyze the eluted fractions against a fosfomycin-free buffer to restore the enzyme's active state for downstream kinetic assays.

Expected Purification Metrics
Purification StepTotal Protein (mg)Target Purity (%)Yield (%)
Crude Lysate500.0~ 5%100%
Flow-through470.0< 1%5%
Wash Fraction15.0~ 2%2%
Fosfomycin Elution 12.0 > 95% 85%

Table 2: Recovery and purity of FosM following competitive elution from the 1H2Y affinity matrix.

References

  • Source: nih.
  • Source: nih.
  • Title: Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244)

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of (1-Hydroxypropan-2-yl)phosphonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial in vitro evaluation of (1-Hydroxypropan-2-yl)phosphonic acid, a small molecule with po...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of (1-Hydroxypropan-2-yl)phosphonic acid, a small molecule with potential therapeutic applications. Phosphonic acids are a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties.[1][2][3] This is often attributed to their ability to act as stable mimics of phosphate esters or as transition-state analogs in enzymatic reactions.[1][3][4][5] These application notes and protocols are designed to provide a structured approach to screening (1-Hydroxypropan-2-yl)phosphonic acid for potential bioactivity and assessing its preliminary safety profile. The protocols herein are foundational and can be adapted based on initial findings and specific research objectives.

Introduction: The Rationale for Evaluating (1-Hydroxypropan-2-yl)phosphonic acid

Phosphonic acids and their derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to phosphates and their enhanced stability against hydrolysis.[1][4] This stability makes them ideal candidates for developing inhibitors of enzymes that process phosphate-containing substrates.[1][4] Furthermore, the structural analogy to amino acids has led to the development of phosphonopeptides with potent antibacterial activity.[6][7][8][9] Acyclic nucleoside phosphonates are another important class of antiviral drugs.[10][11]

(1-Hydroxypropan-2-yl)phosphonic acid, as a hydroxyphosphonate, possesses key structural features—a hydroxyl group and a phosphonic acid moiety—that suggest potential for biological activity. The hydroxyl group can participate in hydrogen bonding interactions within enzyme active sites, while the phosphonic acid can chelate metal ions or mimic a phosphate group. This guide outlines a systematic in vitro approach to explore the therapeutic potential of this compound.

Preliminary Cytotoxicity Assessment

Before evaluating the specific bioactivities of (1-Hydroxypropan-2-yl)phosphonic acid, it is crucial to determine its inherent cytotoxicity to establish a safe concentration range for subsequent experiments.

Principle of Cytotoxicity Assays

Cytotoxicity assays are used to measure the degree to which a substance can cause damage to cells.[12] Common methods include assessing cell membrane integrity, metabolic activity, or nuclear morphology.[13][14] The MTT assay, which measures the metabolic activity of cells, is a widely used, reliable, and straightforward colorimetric assay for assessing cell viability.[15]

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of (1-Hydroxypropan-2-yl)phosphonic acid in a relevant cell line (e.g., Vero for antiviral assays, or a human cell line like HEK293 for general cytotoxicity).

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid

  • Selected cell line (e.g., Vero, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of (1-Hydroxypropan-2-yl)phosphonic acid in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in cell culture medium to obtain a range of concentrations to be tested.

  • Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration (log scale) to determine the CC50 value using non-linear regression analysis.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
101.2096
501.1088
1000.8568
2000.6048
5000.2520

CC50 Value: The concentration of the compound that causes a 50% reduction in cell viability.

Evaluation of Antibacterial Activity

Phosphonic acids have been shown to possess antibacterial properties, often by inhibiting bacterial cell wall biosynthesis.[6] The following protocols are designed to determine the antibacterial efficacy of (1-Hydroxypropan-2-yl)phosphonic acid.

Principle of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18] The broth microdilution method is a common technique used to determine the MIC.[19][20]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of (1-Hydroxypropan-2-yl)phosphonic acid in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16][19]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of (1-Hydroxypropan-2-yl)phosphonic acid in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity and determine MIC D->E Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed host cells in multi-well plates D Infect cell monolayer with virus-compound mix A->D B Prepare serial dilutions of test compound C Mix compound dilutions with virus stock B->C C->D E Incubate for virus adsorption D->E F Add overlay medium E->F G Incubate for plaque formation F->G H Fix and stain cells G->H I Count plaques H->I J Calculate IC50 I->J

Caption: Workflow of the plaque reduction assay for antiviral activity.

Data Presentation
Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Virus Control)800
10756.25
505037.5
1003062.5
2001087.5
500297.5

IC50 Value: The concentration of the compound that inhibits plaque formation by 50%. Selectivity Index (SI): CC50 / IC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Evaluation of Enzyme Inhibition

Phosphonic acids are known to be effective inhibitors of various enzymes, particularly those that process phosphate-containing substrates or have a tetrahedral transition state, such as phosphatases and proteases. [1][4][21][22]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. [23][24][25]By measuring the reaction rate at various substrate and inhibitor concentrations, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined. [26][27]

Protocol: General Spectrophotometric Enzyme Inhibition Assay

This is a general protocol that can be adapted for a specific enzyme (e.g., acid phosphatase).

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid

  • Target enzyme (e.g., acid phosphatase)

  • Substrate that produces a colored product (e.g., p-nitrophenyl phosphate for acid phosphatase)

  • Assay buffer (specific to the enzyme)

  • Stop solution (e.g., NaOH for the acid phosphatase reaction)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of (1-Hydroxypropan-2-yl)phosphonic acid, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Reaction Progression: Allow the reaction to proceed for a specific time, ensuring it is within the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the Ki and mode of inhibition using Lineweaver-Burk plots. [27]

Logical Relationship in Enzyme Inhibition

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I (1-Hydroxypropan-2-yl) phosphonic acid (Inhibitor) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Competitive inhibition model for an enzyme-catalyzed reaction.

Data Presentation
[Inhibitor] (µM)Reaction Rate (Abs/min)% Inhibition
00.10
100.0820
500.0640
1000.0550
2000.0370
5000.0190

IC50 Value: The concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This guide provides a foundational framework for the initial in vitro characterization of (1-Hydroxypropan-2-yl)phosphonic acid. The outlined protocols for assessing cytotoxicity, antibacterial, antiviral, and enzyme inhibitory activities will enable researchers to efficiently screen this compound for potential therapeutic value. Positive results from these initial screens should be followed by more detailed mechanistic studies and subsequent in vivo evaluations.

References

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 696–705.
  • Comparison of Antibacterial Activity of Disinfectant Solutions with Phosphoric Acid. (2012). European Journal of Dentistry, 6(4), 426–432.
  • Cload, P. A., & Hutchinson, D. W. (1983). The antiviral activity of tetrazole phosphonic acids and their analogues. Nucleic Acids Research, 11(16), 5621–5628.
  • Wikipedia. (2024). Minimum inhibitory concentration. Retrieved from [Link]

  • LibreTexts Biology. (2023). 7.5.1: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Liu, L. J., et al. (2006). Short Synthesis and Antiviral Activity of Acyclic Phosphonic Acid Nucleoside Analogues. Nucleosides, Nucleotides and Nucleic Acids, 25(2), 151-158.
  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Medicinal Chemistry, 12(8), 997-1017.
  • Galardy, R. E. (1982). Inhibition of angiotensin converting enzyme by phosphonic amides and phosphonic acids. Biochemistry, 21(22), 5777-5781.
  • Dissing, J., & Svensmark, O. (1976). Phosphonic and arsonic acids as inhibitors of human red cell acid phosphatase and their use in affinity chromatography. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 552-561.
  • Baszczyňski, O., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 766965.
  • Haas, A. L. (n.d.). Enzyme Assays and Kinetics.
  • Atherton, F. R., et al. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 29(1), 29-40.
  • Hostetler, K. Y., et al. (2007). Antiviral Activities of Novel 5-Phosphono-Pent-2-en-1-yl Nucleosides and Their Alkoxyalkyl Phosphonoesters. Antimicrobial Agents and Chemotherapy, 51(5), 1817-1822.
  • Kim, C. U., et al. (2016). Synthesis and Antiviral Activity Evaluation of 2′,5′,5′-Trifluoro-Apiosyl Nucleoside Phosphonic Acid Analogs.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • Smith-Roe, S. L., et al. (2023). Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate-based formulations for genotoxic activity using in vitro assays. Environmental and Molecular Mutagenesis, 64(5), 236-253.
  • ResearchGate. (2005). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

  • Bio-protocol. (2019). 2.4. Plaque Assay and Plaque Reduction Assay. Retrieved from [Link]

  • Diddens, H., et al. (1976). Phosphonopeptides as Antibacterial Agents: Rationale, Chemistry, and Structure-Activity Relationships. Antimicrobial Agents and Chemotherapy, 10(4), 595-604.
  • Atherton, F. R., et al. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 29(1), 29-40.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • World Health Organization. (2014). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • The Biochemist. (2021). Steady-state enzyme kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Retrieved from [Link]

  • JOVE. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

  • ACS Publications. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of hydroxyphosphonates and phosphonic acids as biologically.... Retrieved from [Link]

  • ResearchGate. (n.d.). A) Illustration of the synthesis of the phosphonic acid 98 from.... Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. Retrieved from [Link]

  • Annual Reviews. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • MDPI. (2026). The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US9303051B2 - Phosphonate ester derivatives and methods of synthesis thereof.
  • National Center for Biotechnology Information. (2018). Phosphonate prodrugs: an overview and recent advances. Retrieved from [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.
  • National Center for Biotechnology Information. (2017). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Retrieved from [Link]

  • National Center for Biotechnology Information. (1987). A Facile Synthesis of 1-O-alkyl-2-(R)-hydroxypropane-3-phosphonocholine (Lyso-Phosphono-Platelet Activating Factor). Retrieved from [Link]

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Application

Application Note: LC-MS/MS Analysis of (1-Hydroxypropan-2-yl)phosphonic Acid in Biological Samples

Executive Summary & Biological Context (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly polar, low-molecular-weight phosphonate analog. In contemporary drug development and microbiology, 1H2Y is utilized as a str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a highly polar, low-molecular-weight phosphonate analog. In contemporary drug development and microbiology, 1H2Y is utilized as a structural mimic and competitive probe in the investigation of fosfomycin resistance enzymes (such as FosB and FosM)[1][2]. Furthermore, phosphonic acid derivatives play a crucial role in the synthesis of orally bioavailable CD73 inhibitors, which are designed to reverse immunosuppression in oncology models by blocking adenosine production[3].

Accurately quantifying 1H2Y in biological matrices (e.g., plasma, urine, or bacterial cell lysates) is critical for pharmacokinetic profiling and enzyme kinetic assays. However, its high polarity and low molecular weight (140.02 Da) render traditional reversed-phase liquid chromatography (RPLC) ineffective. This Application Note details a robust Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) methodology that bypasses the need for complex derivatization, ensuring high-throughput, self-validating quantification[4][5].

Pathway Fos Fosfomycin (Antibiotic) Enz FosB / FosM (Resistance Enzymes) Fos->Enz Substrate Inact Inactivated Metabolite Enz->Inact Thiol Transfer Inhib 1H2Y (Phosphonic Acid Analog) Inhib->Enz Competitive Probe Assay Enzyme Kinetic / Binding Assays Inhib->Assay LC-MS/MS Quant

Biochemical context of 1H2Y as a probe in fosfomycin resistance enzyme assays.

Analytical Rationale: Causality in Method Design

To synthesize technical accuracy with field-proven insights, every step of this protocol is designed with a specific physicochemical causality in mind:

  • The HILIC Advantage (Retention Mechanism): Underivatized phosphonic acids elute in the void volume of standard RPLC columns. HILIC retains polar analytes through partitioning into a water-enriched layer immobilized on a polar stationary phase, combined with electrostatic interactions[5]. By utilizing a Zwitterionic or Amide HILIC column, 1H2Y is strongly retained without the need for artifact-prone derivatization agents like trimethylsilyldiazomethane.

  • Buffer Selection (Ionization Causality): A mobile phase containing 20 mM ammonium acetate (pH ~6.8) is critical. The buffer provides the necessary ionic strength to shield secondary interactions that cause peak tailing. Unlike non-volatile phosphate buffers, ammonium acetate is volatile, preventing ion suppression and source contamination in the Electrospray Ionization (ESI) source[4][6].

  • Self-Validating System (Matrix Effect Mitigation): Biological matrices exhibit unpredictable ion suppression in ESI negative mode. To ensure the protocol is self-validating, it mandates the use of a structural analog internal standard (IS)—such as ethylphosphonic acid—and matrix-matched calibration curves. Because the IS co-elutes closely with 1H2Y, it experiences an identical ionization environment, mathematically normalizing the MS response and eliminating matrix-induced bias[7][8].

Experimental Protocols

Materials and Reagents
  • Analytes: (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) reference standard; Ethylphosphonic acid (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Acetate (high purity).

  • Biological Matrix: Blank human plasma, urine, or bacterial lysate.

Step-by-Step Sample Preparation Workflow

Causality Note: In HILIC, injecting a highly aqueous sample disrupts the stationary aqueous layer, leading to severe peak fronting. The 1:4 dilution with ACN not only precipitates proteins but ensures the final sample extract is 80% organic, perfectly matching the initial mobile phase conditions to maintain chromatographic integrity[9].

  • Spiking: Aliquot 50 µL of the biological sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (e.g., 1 µg/mL ethylphosphonic acid).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 ratio v/v) to the sample.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration/Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert. (Optional: filter through a 0.22 µm nylon filter if particulate matter persists).

  • Injection: Inject 2 to 5 µL into the LC-MS/MS system.

Workflow S1 Biological Sample (Plasma/Lysate) S2 Protein Precipitation (1:4 ratio with ACN) S1->S2 S3 Centrifugation & Filtration S2->S3 S4 HILIC Separation (High Organic) S3->S4 S5 ESI(-) MS/MS (MRM Mode) S4->S5 S6 Quantification & Data Analysis S5->S6

Workflow for the extraction and LC-MS/MS analysis of 1H2Y.

Instrumental Conditions & Data Presentation

Liquid Chromatography Parameters
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or BEH Amide column (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

Table 1: HILIC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 0.4 15 85
1.0 0.4 15 85
4.0 0.4 45 55
5.0 0.4 45 55
5.1 0.4 15 85

| 8.0 | 0.4 | 15 | 85 |

Mass Spectrometry Parameters

The mass spectrometer is operated in negative Electrospray Ionization (ESI-) mode. The precursor ion [M-H]- at m/z 139.0 undergoes collision-induced dissociation (CID). Cleavage of the C-P bond yields the characteristic phosphate-related product ions PO3- (m/z 79.0) and PO2- (m/z 63.0).

Table 2: MRM Transitions and MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
1H2Y 139.0 79.0 -25 Quantifier
1H2Y 139.0 63.0 -40 Qualifier

| Ethylphosphonic acid (IS) | 109.0 | 79.0 | -22 | IS Quantifier |

Method Validation Metrics

To guarantee trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. Representative performance metrics for phosphonic acids in biological matrices using this protocol are summarized below[4][8].

Table 3: Representative Method Validation Summary

Validation Parameter Acceptance Criteria Typical Performance Observed
Linearity (R²) > 0.990 0.998 (Matrix-matched)
Lower Limit of Quantitation (LLOQ) S/N > 10, Precision ≤ 20% 50 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 4.2% - 8.5%
Inter-day Accuracy (%) 85% - 115% 92.4% - 105.1%
Matrix Effect (IS Normalized) Consistent across lots 75% - 85% (Compensated by IS)

| Extraction Recovery | Reproducible | > 70% |

Sources

Method

Application Notes &amp; Protocols: Phosphonate Prodrug Strategies for (1-Hydroxypropan-2-yl)phosphonic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Promise and Challenge of (1-Hydroxypropan-2-yl)phosphonic acid (1-Hydroxypro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise and Challenge of (1-Hydroxypropan-2-yl)phosphonic acid

(1-Hydroxypropan-2-yl)phosphonic acid (HPPA) is a fascinating small molecule with significant therapeutic potential, largely owing to its structural similarity to natural phosphate-containing compounds.[1][2] As a non-hydrolyzable phosphate mimic, it can interact with and potentially inhibit enzymes that utilize phosphate substrates.[1][2] This characteristic makes HPPA and its derivatives promising candidates for antiviral, anticancer, and other therapeutic applications.[3][4]

However, the very feature that confers its biological activity—the highly polar and dianionic phosphonate group at physiological pH—presents a formidable obstacle to its development as a drug.[2][5] This high negative charge density severely limits its ability to permeate cell membranes and be absorbed through the gastrointestinal tract, resulting in poor oral bioavailability.[2][5] To unlock the therapeutic potential of HPPA, it is imperative to employ prodrug strategies that mask the phosphonate's charge, thereby enhancing its drug-like properties.[2][5]

This guide provides a comprehensive overview of various phosphonate prodrug strategies applicable to HPPA, complete with detailed protocols for their synthesis and evaluation. It is designed to equip researchers with the knowledge and practical guidance needed to advance the development of HPPA-based therapeutics.

Foundational Prodrug Strategies for Phosphonates

The central principle of a phosphonate prodrug is to temporarily neutralize the negative charges of the phosphonic acid group with bioreversible moieties. These "promoieties" are designed to be cleaved in vivo by enzymes, such as esterases or cytochrome P450s, to release the active HPPA.[5][6] The ideal prodrug should exhibit enhanced cell permeability and oral bioavailability, while also demonstrating sufficient stability in the gastrointestinal tract and systemic circulation to reach its target.[6]

Acyloxyalkyl Esters: A Workhorse Approach

Acyloxyalkyl esters are among the most widely used and successful strategies for masking phosphonate groups.[5][6] This approach involves esterifying the phosphonic acid with an acyloxyalkyl group, which is subsequently cleaved by cellular esterases.

Mechanism of Activation: The activation of acyloxyalkyl ester prodrugs proceeds through a two-step enzymatic and chemical cascade. First, an esterase cleaves the terminal ester bond, generating a transient hydroxymethyl intermediate.[6] This intermediate is unstable and spontaneously eliminates formaldehyde to release the monoester of the phosphonic acid.[5][6] A second enzymatic cleavage or further chemical hydrolysis then liberates the parent phosphonic acid.

Two of the most common acyloxyalkyl promoieties are:

  • Pivaloyloxymethyl (POM): The di-POM prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), known as Adefovir dipivoxil, is a classic example of this strategy's success in an FDA-approved antiviral drug.[5]

  • Isopropoxycarbonyloxymethyl (POC): The di-POC prodrug of tenofovir, tenofovir disoproxil fumarate (TDF), is another highly successful antiviral medication that utilizes this approach.[2][5]

dot graph "Acyloxyalkyl_Ester_Activation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Prodrug [label="Bis(acyloxyalkyl) HPPA Prodrug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Hydroxymethyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Monoester [label="Monoester HPPA", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPPA [label="(1-Hydroxypropan-2-yl)phosphonic acid (Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Prodrug -> Intermediate1 [label="Esterase Cleavage"]; Intermediate1 -> Monoester [label="Spontaneous\nFormaldehyde Elimination"]; Monoester -> HPPA [label="Esterase/Phosphatase\nCleavage"]; } caption { label = "Activation of Acyloxyalkyl Ester Prodrugs."; fontsize = 10; fontname = "Arial"; } }

Figure 1: General activation pathway for acyloxyalkyl ester prodrugs of HPPA.

Amino Acid Prodrugs: Leveraging Cellular Transport

Amino acid-based prodrugs, often referred to as "ProTides" when applied to nucleotides, offer a sophisticated strategy that can enhance cellular uptake by utilizing amino acid transporters.[2] In this approach, the phosphonic acid is masked by forming a phosphonamidate or phosphonate ester linkage with an amino acid.

Mechanism of Activation: The activation of these prodrugs is typically initiated by the cleavage of the amino acid ester by carboxyesterases, followed by cyclization and release of the parent phosphonic acid. The choice of amino acid and its ester can significantly influence the rate of activation and cellular uptake.[7] L-alanine is a frequently used amino acid in this context due to its favorable pharmacological activity.[7]

dot graph "Amino_Acid_Prodrug_Activation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Prodrug [label="Amino Acid HPPA Prodrug\n(Phosphonamidate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carboxylate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; HPPA [label="(1-Hydroxypropan-2-yl)phosphonic acid (Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Prodrug -> Intermediate [label="Carboxyesterase\nCleavage"]; Intermediate -> HPPA [label="Intramolecular Cyclization\n& Release"]; } caption { label = "Activation of Amino Acid Prodrugs."; fontsize = 10; fontname = "Arial"; } }

Figure 2: Simplified activation pathway for amino acid-based prodrugs of HPPA.

HepDirect™ Prodrugs: Targeting the Liver

For indications where liver-specific delivery is desirable, the HepDirect™ prodrug strategy offers a targeted approach.[1][8] These are cyclic 1-aryl-1,3-propanyl esters that are specifically designed to be cleaved by cytochrome P450 enzymes, particularly CYP3A4, which are highly expressed in the liver.[1][8]

Mechanism of Activation: The activation is initiated by CYP3A4-catalyzed oxidation of the prodrug, leading to a ring-opened intermediate.[8] This intermediate then undergoes a β-elimination reaction to release the active phosphonic acid and an aryl vinyl ketone.[8] This liver-specific activation can minimize systemic exposure and potential off-target effects.

dot graph "HepDirect_Prodrug_Activation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Prodrug [label="HepDirect HPPA Prodrug\n(Cyclic 1-Aryl-1,3-propanyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Ring-Opened Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; HPPA [label="(1-Hydroxypropan-2-yl)phosphonic acid (Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Prodrug -> Intermediate [label="CYP3A4 Oxidation\n(Liver)"]; Intermediate -> HPPA [label="β-Elimination"]; } caption { label = "Activation of HepDirect™ Prodrugs."; fontsize = 10; fontname = "Arial"; } }

Figure 3: Liver-targeted activation of HepDirect™ prodrugs.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of HPPA prodrugs. Researchers should adapt these methods based on the specific properties of their target compounds and available laboratory resources.

Protocol 1: Synthesis of Bis(pivaloyloxymethyl) (1-Hydroxypropan-2-yl)phosphonate (A POM Prodrug)

This protocol outlines the synthesis of a di-POM prodrug of HPPA, a common starting point for phosphonate prodrug development.[9]

Materials:

  • (1-Hydroxypropan-2-yl)phosphonic acid (HPPA)

  • Chloromethyl pivalate (POM-Cl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve HPPA (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2.5-3 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add POM-Cl (2.2-2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the bis(POM)-HPPA prodrug.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Chemical Stability Assessment

This protocol assesses the stability of the prodrug in aqueous environments at different pH values, simulating conditions in the gastrointestinal tract and systemic circulation.

Materials:

  • HPPA prodrug

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Simulated gastric fluid (SGF, pH ~1.2)

  • Simulated intestinal fluid (SIF, pH ~6.8)

  • Acetonitrile or methanol

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Prepare stock solutions of the HPPA prodrug in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubate the prodrug at a final concentration of 10-50 µM in PBS, SGF, and SIF at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate any proteins and transfer the supernatant for HPLC analysis.

  • Quantify the remaining prodrug concentration at each time point by HPLC.

  • Calculate the half-life (t½) of the prodrug at each pH by plotting the natural logarithm of the prodrug concentration versus time.

Protocol 3: In Vitro Enzymatic Activation in Plasma and Liver Microsomes

This protocol evaluates the conversion of the prodrug to the active HPPA in the presence of enzymes found in plasma and liver.

Materials:

  • HPPA prodrug

  • Human plasma (or plasma from other relevant species)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (for HLM assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol

  • HPLC or LC-MS/MS system

Procedure: Plasma Stability Assay:

  • Pre-warm human plasma to 37°C.

  • Add the HPPA prodrug (from a stock solution) to the plasma to a final concentration of 1-10 µM.

  • Incubate at 37°C.

  • At various time points, withdraw aliquots and quench with cold acetonitrile or methanol containing an internal standard.

  • Process the samples as described in Protocol 2 and analyze by HPLC or LC-MS/MS to quantify the disappearance of the prodrug and the appearance of HPPA.

Liver Microsome Assay:

  • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the HPPA prodrug (final concentration 1-10 µM).

  • Incubate at 37°C.

  • At various time points, withdraw aliquots and quench with cold acetonitrile or methanol containing an internal standard.

  • Process and analyze the samples as described above to determine the rate of prodrug metabolism.

Data Presentation and Analysis

For clarity and ease of comparison, quantitative data from the evaluation of different HPPA prodrugs should be summarized in tables.

Table 1: Physicochemical and In Vitro Properties of HPPA Prodrugs

Prodrug MoietyLogPChemical Stability (t½ at pH 7.4)Plasma Stability (t½)HLM Stability (t½)
Bis(POM)
Bis(POC)
L-Alanine Methyl Ester
HepDirect™

LogP values can be calculated or experimentally determined. Half-life (t½) values should be reported in minutes or hours.

Concluding Remarks for the Researcher

The development of effective prodrugs for (1-Hydroxypropan-2-yl)phosphonic acid is a critical step in translating its therapeutic potential into clinical reality. The strategies and protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and evaluation of HPPA prodrugs. By systematically exploring different promoieties and carefully assessing their stability and activation profiles, researchers can identify lead candidates with improved pharmacokinetic properties. It is important to remember that the optimal prodrug strategy will likely be indication-specific, and a thorough understanding of the biological target and desired pharmacokinetic profile is essential for success. Further in vivo studies in relevant animal models will be necessary to ultimately validate the efficacy of the most promising prodrug candidates.

References

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphates and Phosphonates. Journal of Medicinal Chemistry, 51(8), 2328–2345. [Link]

  • Mehellou, Y., Rando, G., & Essack, M. (2018). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery, 15(9), 879–889. [Link]

  • Erion, M. D., van Poelje, P. D., & Dang, Q. (2004). Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A-Activated Prodrugs (HepDirect Prodrugs) Useful for Targeting Phosph(on)ate-Based Drugs to the Liver. Journal of the American Chemical Society, 126(15), 5154–5163. [Link]

  • Starrett, J. E., Jr, Tortolani, D. R., Russell, J., Hitchcock, M. J., & Mansuri, M. M. (1994). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. Antiviral Research, 24(1), 77–82. [Link]

  • Krčmerová, M., Majer, P., Rais, R., & Slusher, B. S. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 849884. [Link]

  • Pradère, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. [Link]

  • Yan, V. C., et al. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(23), 15826–15843. [Link]

  • Krečmerová, M. (2017). Amino Acid Prodrugs of Acyclic Nucleoside Phosphonates. Current Medicinal Chemistry, 24(29), 3199–3221. [Link]

  • Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy, 23(2), 45–60. [Link]

  • Al-Musalhi, M., et al. (2024). Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. RSC Medicinal Chemistry, 15(6), 1530-1538. [Link]

  • Starrett, J. E., Jr, Tortolani, D. R., Hitchcock, M. J., Martin, J. C., & Mansuri, M. M. (1992). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. Antiviral Research, 19(3), 267–273. [Link]

  • Rudge, E., & van der Kamp, M. W. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 268–282. [Link]

  • L-Thang, V., et al. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. Molecules, 26(6), 1563. [Link]

  • Hach. (n.d.). Phosphonates. [Link]

  • Wessjohann, L. A., & Sinks, C. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Savignac, P., & Volle, J.-N. (2018). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 14, 1147–1194. [Link]

  • Wood, Z. A., & Metcalf, W. W. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65–94. [Link]

  • Heidel, H. M., & Dowd, C. S. (2019). Phosphonate Prodrugs: An Overview and Recent Advances. Expert Opinion on Drug Delivery, 16(9), 921–933. [Link]

  • Szatmári, I., & Keglevich, G. (2026). The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity. Molecules, 31(5), 1007. [Link]

  • Głowacka, I. E., & Dembkowski, L. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 149-181). [Link]

  • US5359115A - Methods for the synthesis of phosphonate esters - Google P
  • WO2016066885A1 - A method to measure phosphonates - Google P
  • Heidel, H. M., & Dowd, C. S. (2019). Phosphonate Prodrugs: An Overview and Recent Advances. ResearchGate. [Link]

  • Serebryanaya, D. V., et al. (2022). Synthesis and Evaluation of Prodrugs of α‑Carboxy Nucleoside Phosphonates. Lirias - KU Leuven. [Link]

  • ResearchGate. (n.d.). Application of hydroxyphosphonates and phosphonic acids as biologically... [Link]

  • ResearchGate. (n.d.). Physiologically Based Pharmacokinetic Modeling of Phosphate Prodrugs Case Studies: Fostemsavir and Fostamatinib. [Link]

  • PubMed. (2025). Physiologically Based Pharmacokinetic Modeling of Phosphate Prodrugs Case Studies: Fostemsavir and Fostamatinib. [Link]

  • PubMed. (n.d.). A reliable method for quantification of phosphonates and their impurities by 31P NMR. [Link]

Sources

Application

Application Note: Utilization of (1-Hydroxypropan-2-yl)phosphonic Acid as a Structural Probe in Fosfomycin Resistance Assays

Introduction & Biological Context Fosfomycin is a broad-spectrum antibiotic that inhibits cell wall biosynthesis by irreversibly inactivating the MurA enzyme. However, clinical efficacy is increasingly compromised by the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Fosfomycin is a broad-spectrum antibiotic that inhibits cell wall biosynthesis by irreversibly inactivating the MurA enzyme. However, clinical efficacy is increasingly compromised by the emergence of fosfomycin-modifying enzymes, primarily FosB (a metallo-thiol-S-transferase found in Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus) and FosM (an epoxide hydrolase found in Mycobacterium abscessus)[1][2]. These metalloenzymes utilize a divalent metal cation (Mn²⁺ or Mg²⁺) to catalyze the nucleophilic addition of a thiol (L-cysteine or bacillithiol) or water to the epoxide ring of fosfomycin, rendering it inactive[1][3].

To combat this resistance, researchers are actively mapping the active sites of these enzymes to design competitive inhibitors. (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) , a synthetic phosphonate analog of fosfomycin, has emerged as a highly specific molecular probe in these Structure-Activity Relationship (SAR) studies[1][2].

Mechanistic Insights: The Role of 1H2Y in SAR Elucidation

As a Senior Application Scientist, it is critical to understand why specific probes are chosen. 1H2Y is not utilized because it is a potent inhibitor; rather, it is deployed as a structural boundary probe (negative control) to define the essential pharmacophore of FosB and FosM inhibitors[1][2].

  • The Pharmacophore Requirement: High-affinity inhibitors, such as phosphonoformate (PPF) and phosphonoacetate (PPA), possess a carboxylate group that allows them to form a tight, bidentate coordination with the active site metal (with carboxylate oxygen-metal distances of 2.2 Å to 2.7 Å)[1][2].

  • The 1H2Y Mechanism: 1H2Y lacks this crucial carboxylic acid group, possessing only a hydroxyl group. Consequently, 1H2Y can only achieve monodentate coordination[1]. Furthermore, it fails to form critical hydrogen bonds with active site residues like Arg126 and Thr8/Cys8[1].

  • Causality in Assay Design: By comparing the robust inhibition of bidentate probes against the null effect of the monodentate 1H2Y probe, researchers can definitively prove that bidentate metal coordination is an absolute thermodynamic requirement for outcompeting fosfomycin in the active site[1][2].

G Fosfomycin Fosfomycin (Active Antibiotic) MurA MurA Enzyme (Therapeutic Target) Fosfomycin->MurA Inhibits Inactivated Inactivated Fosfomycin (Ring-opened) Fosfomycin->Inactivated FosB FosB / FosM (Resistance Enzymes) FosB->Fosfomycin Modifies Probe 1H2Y Probe (Structural Analog) Probe->FosB Binds Active Site SAR SAR Elucidation: Defines Pharmacophore Probe->SAR Lacks Bidentate Ligand

Fig 1. Logical relationship of 1H2Y probe intervention in the fosfomycin resistance pathway.

Quantitative Data Presentation

The following table summarizes the kinetic impact of various structural probes on the apparent turnover rate ( kcat​ ) of FosM, validating the necessity of the carboxylate group absent in 1H2Y[1].

Compound / ProbeConcentration TestedEffect on FosM Apparent kcat​ ( s−1 )Metal Coordination Geometry
Uninhibited (Baseline) N/A3.9N/A
Phosphonoformate (PPF) 500 µM1.1Bidentate (Strong Inhibition)
Phosphonoacetate (PPA) 500 µM2.3Bidentate (Moderate Inhibition)
1-Hydroxypropylphosphonic acid (1HPP) 5 mM3.3Bidentate (Weak Inhibition)
1H2Y (Molecular Probe) 5 mM3.9 (No observable effect)Monodentate (No Inhibition)

Experimental Protocols

Protocol A: Continuous ³¹P-NMR Kinetic Inhibition Assay

This protocol details a label-free, self-validating system to measure the kinetic parameters of FosB/FosM in the presence of the 1H2Y probe.

1. Enzyme Preparation and Metal Exchange

  • Step: Purify recombinant FosB/FosM and equilibrate 0.5 µM of the enzyme with 1 mM MnCl₂ (or MgCl₂) in 20 mM HEPES buffer (pH 7.0) for 5 minutes[3].

  • Scientific Rationale: Fos enzymes naturally co-purify with Zn²⁺ in their active sites, which paradoxically inhibits their in vitro activity. Exchanging Zn²⁺ for Mn²⁺ activates the enzyme to physiological turnover rates, ensuring the baseline kcat​ is accurate for comparison[1][3].

2. Probe and Substrate Incubation

  • Step: Add 8 mM fosfomycin and 5 mM of the 1H2Y probe to the equilibrated enzyme mixture[1].

  • Scientific Rationale: Because 1H2Y relies on weak monodentate coordination, high concentrations (5 mM) are required to adequately test for competitive binding against the highly affine fosfomycin substrate[1][2].

3. Reaction Initiation

  • Step: Initiate the reaction by adding 4 mM L-cysteine (L-Cys) or Bacillithiol (BSH)[3].

  • Scientific Rationale: FosB is a thiol-S-transferase requiring a nucleophilic thiol to open the epoxide ring. L-Cys is utilized here as a reliable, commercially stable alternative to BSH that maintains identical metal activation trends[3].

4. Continuous ³¹P-NMR Acquisition

  • Step: Transfer the mixture to an NMR tube and collect ³¹P spectra with ¹H decoupling at 298 K over various time points[1][3].

  • Scientific Rationale: ³¹P-NMR provides a self-validating readout. Both the substrate (fosfomycin) and the product (thiol-fosfomycin) contain a phosphorus atom but exhibit distinct chemical shifts. This allows for direct, real-time integration of product formation without coupled secondary assays that could introduce false positives[1].

Workflow Prep 1. Enzyme Prep (Mn2+ Equilibration) Mix 2. Reaction Mix (+ 1H2Y Probe) Prep->Mix Initiate 3. Initiate (+ L-Cys / BSH) Mix->Initiate NMR 4. 31P-NMR (Data Collection) Initiate->NMR Analyze 5. Kinetic Analysis (Calculate k_cat) NMR->Analyze

Fig 2. Step-by-step workflow for the continuous 31P-NMR enzyme inhibition assay.

Protocol B: Co-Crystallization of FosB with 1H2Y

To physically validate the monodentate coordination of 1H2Y, X-ray crystallography is employed (e.g., yielding structures like PDB: 8G7H)[4].

1. Complex Formation

  • Step: Concentrate purified FosB to 10–15 mg/mL. Incubate the protein with 100 µM ZnCl₂ and 5 mM 1H2Y for 30 minutes on ice[4].

  • Scientific Rationale: Unlike the kinetic assay where Zn²⁺ is removed to activate the enzyme, Zn²⁺ is intentionally added back during crystallization. Zn²⁺ stabilizes the inactive conformation of the metalloenzyme, preventing any residual catalytic turnover and trapping the 1H2Y probe stably in the active site for high-resolution diffraction[1][4].

2. Vapor Diffusion

  • Step: Set up hanging drop vapor diffusion plates mixing 1 µL of the protein-probe complex with 1 µL of reservoir solution. Incubate at 20°C until diffraction-quality crystals form.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)phosphonic acid Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • Structural and functional characterization of fosfomycin resistance conferred by FosB from Enterococcus faecium Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Artifacts in (1-Hydroxypropan-2-yl)phosphonic Acid Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Hydroxypropan-2-yl)phosphonic acid. This guide is designed to help you identify, understand, and res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Hydroxypropan-2-yl)phosphonic acid. This guide is designed to help you identify, understand, and resolve common artifacts and challenging spectral features encountered during Nuclear Magnetic Resonance (NMR) analysis. By explaining the chemical principles behind these issues, we aim to provide you with robust, field-proven strategies to ensure data integrity and accelerate your research.

Frequently Asked Questions (FAQs)
Q1: Why do the peaks for my P-OH and C-OH protons look very broad or disappear entirely?

This is a classic and expected phenomenon for labile protons (protons that can easily be exchanged). The -OH groups on both the phosphorus and carbon atoms are acidic and can exchange with each other, with trace amounts of water in the solvent, or with other labile protons. This chemical exchange process occurs on a timescale that is often similar to the NMR timescale, leading to significant line broadening. If the exchange is very fast, the signals can broaden to the point where they merge with the baseline and are no longer visible.

Q2: My ³¹P NMR chemical shift is different from the literature value. Is my sample impure?

Not necessarily. The ³¹P chemical shift of phosphonic acids is exceptionally sensitive to the pH of the solution.[1][2] The phosphorus nucleus becomes more or less shielded depending on the protonation state of the phosphonic acid group. A small change in pH can cause a significant shift, sometimes by several ppm.[1] Therefore, comparing ³¹P NMR shifts is only meaningful if the solvent and pH conditions are identical.[1] Always report the solvent and pH when documenting a ³¹P chemical shift for a phosphonic acid.

Q3: I see more signals in my ¹H NMR spectrum than I expect for my molecule. What could they be?

There are several possibilities:

  • Diastereomers: (1-Hydroxypropan-2-yl)phosphonic acid is a chiral molecule. If it was synthesized using racemic starting materials or if a reaction created a second chiral center, you may have a mixture of diastereomers. Diastereomers are chemically distinct and will have different NMR spectra, leading to a doubling of some or all signals.[2]

  • Impurities: Residual solvents, starting materials, or reaction byproducts are common sources of extra peaks.[3]

  • Degradation: Phosphonic acids and their esters can be susceptible to hydrolysis or other degradation pathways, especially if exposed to moisture or non-neutral pH conditions.[4][5]

Detailed Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific spectral artifacts.

Problem 1: Shifting and Broadening of Resonances

Symptoms:

  • ¹H or ³¹P chemical shifts vary between samples or over time.

  • Resonances for -OH or P-OH protons are broad or undetectable.

  • ³¹P resonance is broad.

Root Cause Analysis: The primary cause is related to the acidic nature of the phosphonic acid moiety and the hydroxyl group. The protonation state of the phosphonic acid is pH-dependent, with two distinct pKa values.[6] When the sample pH is close to one of the pKa values, the molecule is in a state of rapid chemical exchange between its protonated and deprotonated forms. This exchange leads to signal broadening and a weighted-average chemical shift.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak shifting and broadening.

Solutions & Protocols:

  • D₂O Exchange for Labile Protons:

    • Purpose: To confirm which signals correspond to the exchangeable -OH protons.

    • Protocol:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a standard ¹H NMR spectrum.

      • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube gently to mix.

      • Re-acquire the ¹H NMR spectrum. The signals corresponding to the C-OH and P-OH protons will decrease in intensity or disappear completely.

  • pH-Controlled NMR Analysis:

    • Purpose: To stabilize the chemical shift of the phosphorus signal and sharpen peaks.

    • Protocol:

      • Prepare a stock solution of your compound in D₂O.

      • Divide the solution into three NMR tubes.

      • Adjust the pD of the tubes to be < 2, ~7, and > 10 by adding microliter amounts of DCl or NaOD.

      • Acquire ³¹P NMR spectra for all three samples. You should observe distinct, stable chemical shifts at the pD extremes.[1] Note: Remember the correction pD = pH meter reading + 0.4.[7]

ConditionExpected ³¹P Shift ChangeExpected Linewidth
Acidic (pD < 2) Stable, downfield shiftSharp
Near pKa Highly variableBroad
Basic (pD > 10) Stable, upfield shiftSharp
Caption: Expected effect of pH on ³¹P NMR spectra of hydroxyphosphonic acids.
Problem 2: Unexpected Signals and Complex Multiplicity

Symptoms:

  • The spectrum shows more peaks than expected based on the molecular structure.

  • Signals that should be simple (e.g., a doublet) appear as multiple doublets or complex multiplets.

Root Cause Analysis: This issue often arises from the chiral nature of the molecule or from impurities. The carbon at position 2 is a stereocenter.

  • Presence of Diastereomers: If the synthesis did not use enantiomerically pure starting materials, you will have a racemic mixture (a 50:50 mix of R and S enantiomers). While enantiomers have identical NMR spectra, if they react with a chiral agent or if another stereocenter is present, they will form diastereomers. Diastereomers have distinct physical properties and NMR spectra. This can be particularly relevant in biological systems or when using chiral derivatizing agents.[8]

  • Complex P-H Coupling: The phosphorus nucleus (³¹P) couples to nearby protons. The ¹H signals for the protons on C1, C2, and C3 will be split by ³¹P, in addition to their usual H-H coupling. This can turn a simple quartet into a doublet of quartets, for example. This is an intrinsic feature, not an artifact, but can be mistaken for an impurity if not anticipated.

  • Synthetic Impurities: Contamination from starting materials (e.g., phosphorous acid) or byproducts from the synthesis is a common source of extra signals.[6]

Troubleshooting Workflow:

Caption: Workflow for diagnosing unexpected NMR signals.

Solutions & Protocols:

  • ³¹P Decoupling Experiment:

    • Purpose: To simplify the ¹H spectrum by removing the influence of ³¹P coupling.

    • Protocol: Most modern NMR spectrometers have predefined experiments for proton NMR with phosphorus decoupling (¹H{³¹P}). Run this experiment. If complex multiplets collapse into simpler ones (e.g., a doublet of quartets becomes a simple quartet), this confirms that the complexity was due to P-H coupling.[9]

  • Analysis with Chiral Derivatizing Agents (CDAs):

    • Purpose: To determine if a racemic mixture is present by converting enantiomers into distinguishable diastereomers.

    • Protocol:

      • React your sample with a chiral derivatizing agent, such as (S)-Mosher's acid chloride, in an NMR tube.[8]

      • Acquire a ³¹P NMR spectrum.

      • If your original sample was a racemic mixture, the single ³¹P peak will now appear as two separate peaks, one for each of the newly formed diastereomers. The separation of these signals confirms the presence of both enantiomers in your original sample.[8]

References
  • Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ? | ResearchGate. (2021, July 25). ResearchGate. [Link]

  • Resolution of Racemic α-Hydroxyphosphonates: Bi(OTf)3-Catalyzed Stereoselective ... - PMC. (2019, September 10). National Center for Biotechnology Information. [Link]

  • pH dependence of the 31 P NMR chemical shifts of P i and selected... - ResearchGate. ResearchGate. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. (2024, December 31). MDPI. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. Oxford Instruments. [Link]

  • High-Field 17O MAS NMR Investigation of Phosphonic Acid Monolayers on Titania. (2008, July 23). ACS Publications. [Link]

  • 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b - ResearchGate. ResearchGate. [Link]

  • Phosphonic acid: preparation and applications - PMC. National Center for Biotechnology Information. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC. National Center for Biotechnology Information. [Link]

  • Phenylphosphonate: a 31P-NMR indicator of extracellular pH and volume in the isolated perfused rabbit bladder. | Circulation Research - American Heart Association Journals. (1990, July 1). AHA Journals. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

  • 1H NMR of phosphonic acid - Chemistry Stack Exchange. (2024, August 26). Chemistry Stack Exchange. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017, February 2). Wiley Online Library. [Link]

  • Applications of 31P NMR in analytical chemistry Determination of acidity constants and determination of phosphorus content in beverage. Unknown Source. [Link]

  • Employing a Chiroptical Sensor for the Absolute Stereochemical Determination of α-Amino and α- Hydroxyphosphonates. ChemRxiv. [Link]

  • Multiple solvent signal presaturation and decoupling artifact removal in 1H} nuclear magnetic resonance. (2020, July 10). Copernicus Publications. [Link]

  • Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. JEOL Ltd. [Link]

  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as - SciSpace. SciSpace. [Link]

  • Salts of Phosphonic Acid Derivatives: Illustrative Examples of Solid State NMR Spectroscopy. (1989, November 1). Zeitschrift für Naturforschung B. [Link]

  • Assigning of the configuration of α-hydroxyphosphonates from derivatization with (S)-MTPA-Cl by ³¹P {¹H} NMR spectroscopy. - ResearchGate. ResearchGate. [Link]

  • ¹H NMR Spectra of the Phosphonic Acids (1, 2) and the Capped TiO2 Nanoparticles (50 mg/mL). - ResearchGate. (2025, May 2). ResearchGate. [Link]

  • Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Purification of (1-Hydroxypropan-2-yl)phosphonic acid

Welcome to the technical support center dedicated to the purification of (1-Hydroxypropan-2-yl)phosphonic acid. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of (1-Hydroxypropan-2-yl)phosphonic acid. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the isolation and purification of this highly polar and often challenging molecule. Drawing from established chemical principles and field-proven techniques, this resource offers troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity, yield, and handling characteristics of your final product.

Troubleshooting Guide: From Sticky Oils to Crystalline Solids

This section addresses the most pressing issues encountered during the purification of (1-Hydroxypropan-2-yl)phosphonic acid and related phosphonic acids. The solutions are based on addressing the fundamental chemical properties of the molecule.

Issue 1: The final product is a sticky, hygroscopic oil that is difficult to handle and analyze.

This is the most frequently reported challenge, stemming from the high polarity and hygroscopicity of phosphonic acids.[1][2][3][4] The presence of residual solvents, particularly water, exacerbates this issue.

Potential Cause Underlying Rationale Recommended Solution
High Hygroscopicity The phosphonic acid moiety readily forms hydrogen bonds with atmospheric moisture, preventing the formation of an ordered crystal lattice and resulting in a "sticky goo".[1]Convert to a Salt: Formation of a salt, such as a sodium or dicyclohexylammonium salt, often results in a more crystalline, less hygroscopic solid that is easier to handle.[1][2][4] This is because salts form stable, well-defined crystal lattices.
Residual Solvent (Water/HCl) Solvents trapped within the product disrupt crystallization. Water, in particular, contributes to the product's sticky nature. Concentrated HCl used for hydrolysis is a common culprit.[4][5]Azeotropic Distillation: Remove final traces of water by adding toluene and evaporating under reduced pressure. The toluene-water azeotrope has a lower boiling point, facilitating water removal.[5] For ultimate dryness, use a high-vacuum line and a desiccant like P₂O₅.
Amorphous Nature Some pure phosphonic acids are inherently amorphous or have very low melting points.[1]Lyophilization (Freeze-Drying): Lyophilization, especially from a solvent like tert-butanol (tBuOH), can produce a fine, fluffy, and more manageable powder instead of the sticky film left by water.[1]
Issue 2: Purification by standard silica gel chromatography is ineffective; the product either streaks badly or remains at the origin.

This failure is a direct consequence of the molecule's high polarity and strong interaction with the acidic silanol groups of the stationary phase.

Potential Cause Underlying Rationale Recommended Solution
Strong Analyte-Stationary Phase Interaction The polar phosphonic acid group binds almost irreversibly to the silica gel surface, preventing elution with common organic solvents.[5]Purify the Precursor: Purify the less polar dialkyl phosphonate ester precursor using standard silica gel chromatography before the final hydrolysis step. This is often the most effective strategy.[5][6]
Inappropriate Chromatography Technique Silica gel chromatography is designed for moderately polar to nonpolar compounds. Highly polar, charged molecules require a different separation mechanism.Ion-Exchange Chromatography: This is the ideal technique for purifying phosphonic acids. Use a strong anion-exchange (SAX) resin (e.g., Dowex) to bind the negatively charged phosphonate. Elution is then achieved with a gradient of a competing salt or acid, such as formic acid.[1][2]
High Polarity The molecule is too soluble in highly polar mobile phases and has minimal affinity for nonpolar stationary phases.Preparative Reversed-Phase HPLC (RP-HPLC): For small to medium scales, RP-HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent or acid (like TFA) can be effective.[5][7]
Issue 3: ³¹P NMR analysis reveals an incomplete reaction, showing a mixture of the desired phosphonic acid and the phosphonate monoester or diester.

The hydrolysis of phosphonate esters, particularly diethyl or dimethyl esters, can be sluggish and requires forcing conditions, which may not be suitable for all substrates.[7]

Potential Cause Underlying Rationale Recommended Solution
Insufficient Hydrolysis Conditions The P-O-C bond in a phosphonate ester is stable. Cleavage requires a strong acid and high temperatures to facilitate nucleophilic attack by water.Increase Reaction Time/Temperature: The most straightforward approach is to prolong the reflux time with concentrated HCl (e.g., from 6 hours to 12-24 hours) and ensure the temperature is maintained.[5][8]
Substrate Sensitivity to Harsh Acid The molecule may contain other functional groups that are sensitive to prolonged heating in strong acid, leading to degradation.Use McKenna's Method: This two-step method involves the dealkylation of the phosphonate ester using bromotrimethylsilane (TMSBr), followed by methanolysis or hydrolysis.[5][8] It is a much milder and highly efficient alternative to strong acid hydrolysis.
Incorrect Stoichiometry of Reagents For methods like TMSBr dealkylation, insufficient reagent will lead to incomplete reaction.Optimize Reagent Stoichiometry: Ensure at least two equivalents of TMSBr are used per phosphonate ester group to ensure complete silylation and subsequent cleavage.
Visual Workflow: A Logic-Based Approach to Purification

The following diagram outlines a decision-making process for the synthesis and purification of (1-Hydroxypropan-2-yl)phosphonic acid, starting from its diethyl phosphonate precursor.

cluster_synthesis Synthesis Stage cluster_analysis Initial Analysis cluster_troubleshooting Purification & Troubleshooting Start Start: Diethyl (1-Hydroxypropan-2-yl)phosphonate Hydrolysis Hydrolysis Step (e.g., Reflux in 6M HCl) Start->Hydrolysis Analysis Analyze Crude Product (³¹P NMR) Hydrolysis->Analysis Complete Reaction Complete? Analysis->Complete Incomplete Incomplete Reaction Complete->Incomplete No Sticky Product is a Sticky Oil Complete->Sticky Yes Incomplete->Hydrolysis Rework: - Increase reflux time - Use TMSBr method Solid Product is a Solid SaltCrystallize Salt Formation & Crystallization Sticky->SaltCrystallize Purify Purification Required? IonExchange Ion-Exchange Chromatography Purify->IonExchange Yes End Pure Product Purify->End No IonExchange->End SaltCrystallize->Purify

Caption: Decision workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for after synthesizing (1-Hydroxypropan-2-yl)phosphonic acid?

Common impurities include unreacted starting materials (e.g., the diethyl phosphonate precursor), the partially hydrolyzed phosphonate monoester, and byproducts from the synthesis, such as phosphorous acid if side reactions occurred. These can typically be identified using ³¹P NMR spectroscopy, where each species will have a distinct chemical shift.

Q2: Is crystallization a viable method for large-scale purification?

Yes, crystallization is often the most scalable and cost-effective purification method.[2] However, directly crystallizing the free (1-Hydroxypropan-2-yl)phosphonic acid can be difficult.[1] The most reliable strategy is to convert the crude acid into a salt (e.g., monosodium or disodium salt) by carefully adding NaOH solution to a specific pH (often around 3.5-4.5) and then crystallizing the salt from a suitable solvent system like water/ethanol or water/acetone.[1]

Q3: How does ion-exchange chromatography work for phosphonic acids?

Ion-exchange chromatography separates molecules based on their net charge. For (1-Hydroxypropan-2-yl)phosphonic acid, a strong anion-exchange (SAX) column is used.

cluster_process Ion-Exchange Chromatography Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3

Caption: Principle of anion-exchange chromatography.

This technique is highly effective at separating the target acid from neutral precursors (like the diester) and other charged impurities.[1][9]

Q4: What are the best analytical techniques to confirm the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment:

  • ³¹P NMR Spectroscopy: This is the most direct method to confirm the presence of the phosphonic acid and to quantify phosphorus-containing impurities. The final product should show a single, sharp peak at the characteristic chemical shift.[3]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic backbone and ensure the absence of organic impurities.

  • LC-MS: Since (1-Hydroxypropan-2-yl)phosphonic acid lacks a strong UV chromophore, mass spectrometry is essential for detection. Derivatization may be required for certain LC methods to improve retention and sensitivity.[10][11][12]

  • Elemental Analysis: To confirm the elemental composition (C, H, P) of the final, dried solid.

Q5: What are the ideal storage conditions for purified (1-Hydroxypropan-2-yl)phosphonic acid?

Due to its hygroscopic nature, the purified acid should be stored in a tightly sealed container inside a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite®). For long-term stability, storage under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4 °C) is recommended.

Experimental Protocols

These protocols provide a starting point for common purification procedures. Optimization may be required based on the specific impurity profile and scale of your experiment.

Protocol 1: Purification via Salt Formation and Crystallization

This protocol is effective for obtaining a stable, crystalline, and non-hygroscopic solid from a crude, oily product.

  • Dissolution: Dissolve the crude (1-Hydroxypropan-2-yl)phosphonic acid in a minimal amount of deionized water.

  • pH Adjustment: While stirring vigorously in an ice bath, slowly add a 1M sodium hydroxide (NaOH) solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Continue adding NaOH until the pH of the solution stabilizes between 4.0 and 4.5. This typically corresponds to the formation of the monosodium salt, which often has good crystallization properties.[1]

  • Initiate Crystallization: Slowly add a miscible anti-solvent, such as ethanol or acetone, to the aqueous solution until it becomes slightly turbid.[1]

  • Cooling & Maturation: Cover the container and allow it to stand at room temperature for several hours, then transfer it to a refrigerator (4 °C) overnight to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold anti-solvent (ethanol or acetone) to remove any surface impurities.

  • Drying: Dry the purified salt under high vacuum to a constant weight.

Protocol 2: Purification by Strong Anion-Exchange (SAX) Chromatography

This protocol is ideal for removing neutral impurities (like the phosphonate diester) and other charged byproducts.

  • Resin Preparation: Prepare a slurry of a strong anion-exchange resin (e.g., Dowex® 1x8) in deionized water and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting eluent (e.g., deionized water or a very dilute formic acid solution, such as 0.05 M).

  • Sample Loading: Dissolve the crude product in a minimal volume of the starting eluent and load it carefully onto the top of the column.

  • Washing: Wash the column with 2-3 column volumes of the starting eluent to remove all unbound, neutral impurities. Monitor the eluate by TLC or another appropriate method.

  • Elution: Elute the bound (1-Hydroxypropan-2-yl)phosphonic acid using a stepwise or linear gradient of formic acid (e.g., 0.1 M to 2.0 M).[1]

  • Fraction Collection: Collect fractions and analyze them (e.g., by spotting on a TLC plate and staining, or by ³¹P NMR) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent (water and formic acid) under reduced pressure. This may require repeated co-evaporation with water or toluene to completely remove the formic acid.

  • Final Product Isolation: The resulting product can be used as is or further processed (e.g., crystallization as described in Protocol 1).

References
  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. Available at: [Link]

  • Phosphoric Acid Purification Uses Technology And Economics. Available at: [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. Available at: [Link]

  • Novel Phosphoric and Phosphonic Acid Type Ion Exchange Resin for Separation of Rare Earth Metals. Available at: [Link]

  • Phosphonic acid: preparation and applications - PMC. Available at: [Link]

  • 14 questions with answers in PHOSPHONIC ACIDS | Science topic - ResearchGate. Available at: [Link]

  • Analytical methods to determine phosphonic and amino acid group-containing pesticides. Available at: [Link]

  • Diethyl Benzylphosphonate - Organic Syntheses. Available at: [Link]

  • Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - AWS. Available at: [Link]

  • Analytical methods to determine phosphonic and amino acid group-containing pesticides. Available at: [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. Available at: [Link]

  • Methods for the synthesis of phosphonate esters - Google Patents.
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Available at: [Link]

  • Quantification of glyphosate and its metabolite, aminomethyl phosphonic acid, in Wuyi Rock tea using - Applied Ecology and Environmental Research. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents - Semantic Scholar. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of glyphosate, aminomethylphosphonic acid, and glufonsinate in water using online solid-phase extraction and high-performance liquid chromatography/mass spectrometry - USGS Publications Warehouse. Available at: [Link]

  • Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification - Gilson. Available at: [Link]

  • Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Sorption Capacity for Divalent Metal Ions - ACS Publications. Available at: [Link]

Sources

Troubleshooting

I. Mechanistic Diagnostics: The "Why" Behind the Failures

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of α-hydroxyphosphonates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of α-hydroxyphosphonates.

The hydrophosphonylation of aldehydes and ketones (commonly known as the Pudovik or Abramov reaction) is a foundational transformation in drug development, yielding transition-state analogs, enzyme inhibitors, and antiviral pronucleotides[1]. However, this reaction is governed by a delicate balance of kinetic and thermodynamic factors. Minor deviations in base strength, temperature, or workup conditions can lead to catastrophic yield losses via molecular rearrangements or reversion.

Below, you will find a mechanistic breakdown of common pitfalls, a troubleshooting FAQ, self-validating experimental protocols, and structured data to guide your synthetic strategy.

Understanding the causality of your reaction's failure is the first step to fixing it. The synthesis of α-hydroxyphosphonates is not a simple one-way street; it is a dynamic equilibrium prone to two major side pathways:

  • The Phospha-Brook Rearrangement (C-to-O Migration): When using strong bases (e.g., DBN, Cs₂CO₃) or extended reaction times, the initially formed alkoxide intermediate does not protonate. Instead, it attacks the electrophilic phosphorus atom, forming a transient oxaphosphirane intermediate[2]. The P-C bond then cleaves, yielding a thermodynamically stable benzyl or alkyl phosphate[2][3].

  • The Retro-Pudovik Reaction (Reversibility): The hydrophosphonylation is an equilibrium process. If the target α-hydroxyphosphonate is subjected to heat, aqueous base during workup, or even mildly acidic silica gel during prolonged chromatography, it can deprotonate and collapse back into the starting carbonyl and dialkyl phosphite.

  • Ester Hydrolysis: Traces of water in the presence of basic catalysts can hydrolyze the dialkyl phosphonate ester group ( −P(O)(OR)2​ ) to the corresponding phosphonic acid monoester ( −P(O)(OH)(OR) )[4].

Mechanism SM Aldehyde/Ketone + Dialkyl Phosphite Base Base Catalyst (Deprotonation) SM->Base PhosphiteAnion Phosphite Anion (Nucleophile) Base->PhosphiteAnion Alkoxide Alkoxide Intermediate (Kinetic Product) PhosphiteAnion->Alkoxide Addition to Carbonyl AlphaHP α-Hydroxyphosphonate (Desired Product) Alkoxide->AlphaHP Protonation (Mild Base) Oxaphosphirane Oxaphosphirane Intermediate Alkoxide->Oxaphosphirane Strong Base / Heat AlphaHP->Alkoxide Retro-Pudovik (Heat/Base) Phosphate Benzyl/Alkyl Phosphate (Phospha-Brook Product) Oxaphosphirane->Phosphate P-C Bond Cleavage

Figure 1: Reaction pathways showing the desired Pudovik addition vs. Phospha-Brook and Retro-Pudovik pitfalls.

II. Frequently Asked Questions (Troubleshooting Q&A)

Q: My ³¹P NMR shows a major peak around -1 to -5 ppm instead of the expected 20-25 ppm. What happened? A: You have synthesized a phosphate instead of a phosphonate. This is the classic signature of the Phospha-Brook rearrangement [2]. The ³¹P chemical shift for a P-C bond (phosphonate) typically resonates downfield (15-25 ppm), whereas a P-O bond (phosphate) resonates upfield (around 0 to -10 ppm). This occurs when your base is too strong (e.g., DBN, alkoxides)[3] or your substrate has strongly electron-withdrawing groups on the aryl ring, which stabilizes the migrating benzyl anion. Solution: Switch to a milder base like piperazine or catalytic triethylamine, and strictly maintain room temperature[5].

Q: TLC showed 100% conversion, but after column chromatography, I recovered 40% starting aldehyde. Why? A: You are observing the Retro-Pudovik reaction . α-Hydroxyphosphonates can revert to their starting materials if exposed to the slightly acidic environment of silica gel for too long, or if you used a basic aqueous wash during extraction. Solution: Avoid chromatography if possible. Utilize solvent-free grinding methods where the product can be purified by simple trituration or crystallization from the reaction mixture[4].

Q: My reaction with an aliphatic ketone is stalling at 10% conversion, but my aldehydes react in minutes. How do I push it to completion? A: Ketones are both sterically hindered and electronically softer (less electrophilic) than aldehydes. The phosphite nucleophile struggles to attack the crowded carbonyl carbon. Solution: Do not increase the temperature, as this will trigger the Retro-Pudovik or Phospha-Brook pathways. Instead, use a highly efficient, heterogeneous basic solid catalyst like sodium-modified fluorapatite (Na@FAP) under solvent-free conditions, which activates the ketone through surface interactions[6].

III. Quantitative Impact of Catalyst Selection

To maintain control over the kinetic vs. thermodynamic pathways, catalyst selection is paramount. The table below summarizes the expected outcomes based on established literature parameters[2][3][4][5].

Catalyst / BaseSolvent SystemTemp (°C)Primary OutcomeYield of α-HP (%)Yield of Phosphate (%)
Piperazine (10 mol%) Solvent-free25α-Hydroxyphosphonate > 90%< 2%
Triethylamine (1.0 eq) CH₂Cl₂25α-Hydroxyphosphonate 75 - 85%5 - 10%
Na@FAP (Solid) Solvent-free25α-Hydroxyphosphonate 89 - 99%Trace
DBN / DBU (1.2 eq) Acetonitrile25Phosphate (Phospha-Brook) < 10%> 85%
Cs₂CO₃ (PTC conditions) Acetonitrile25Phosphate (Phospha-Brook) < 5%> 90%

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process checks (IPC) are built into the steps to verify success before proceeding.

Protocol A: High-Yield, Solvent-Free Synthesis of α-Hydroxyphosphonates (Avoiding Rearrangement)

This protocol utilizes mild organocatalysis under solvent-free conditions to prevent both the Phospha-Brook rearrangement and hydrolytic degradation[5].

  • Preparation: In a clean, dry mortar or a glass vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and dialkyl phosphite (1.05 mmol).

  • Catalyst Addition: Add piperazine (0.1 mmol, 10 mol%) to the neat mixture[5].

  • Reaction: Grind the mixture (if solid) or stir vigorously (if liquid) at room temperature (20–25 °C) for 10–30 minutes.

    • IPC Check: Spot the crude mixture on a TLC plate (Eluent: EtOAc/Hexane 1:1). The aldehyde spot should disappear, replaced by a highly polar, UV-active spot (if aromatic).

  • Workup (Crucial Step): Do not use aqueous NaOH or NaHCO₃. Quench the reaction by adding 5 mL of ice-cold water to dissolve the piperazine catalyst.

  • Isolation: Extract the aqueous layer rapidly with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at ambient temperature (do not heat the rotovap bath above 30 °C to prevent Retro-Pudovik).

  • Purification: Purify by crystallization from cold diethyl ether/hexane. Avoid silica gel chromatography unless absolutely necessary.

Protocol B: Deliberate Synthesis of Phosphates via Phospha-Brook Rearrangement

If your actual goal is the phosphate ester (e.g., for specific pronucleotide synthesis), you must actively drive the rearrangement[3].

  • Preparation: Dissolve the purified α-hydroxyphosphonate (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.2 mmol) dropwise at room temperature[3].

  • Reaction: Stir for 2 hours. The solution may darken slightly.

    • IPC Check: Take a 0.1 mL aliquot, evaporate, and run a quick ³¹P NMR. Look for the complete disappearance of the phosphonate peak (20 ppm) and the emergence of the phosphate peak ( -2 ppm).

  • Workup: Dilute with CH₂Cl₂ (10 mL), wash with 0.1 M HCl (to neutralize DBN), dry over MgSO₄, and concentrate.

V. Troubleshooting Decision Tree

Use this diagnostic workflow when analyzing your crude reaction mixtures.

Troubleshooting Start Analyze Crude NMR / Yield Q1 Is the P-C bond intact? (31P NMR: ~20-25 ppm) Start->Q1 Phosphate Issue: Phospha-Brook Rearrangement (31P NMR: ~ -1 to -5 ppm) Q1->Phosphate No Q2 Are starting materials present after purification? Q1->Q2 Yes Fix1 Solution: Lower temp, use milder base (e.g., Piperazine) Phosphate->Fix1 Retro Issue: Retro-Pudovik Cleavage Q2->Retro Yes Fix2 Solution: Avoid basic workup, minimize silica exposure Retro->Fix2

Figure 2: Diagnostic decision tree for resolving common α-hydroxyphosphonate synthesis failures.

Sources

Optimization

Technical Support Center: Degradation of (1-Hydroxypropan-2-yl)phosphonic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers studying the degradation pathways of (1-Hydroxypropan-2-yl)phosphonic acid. This document provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers studying the degradation pathways of (1-Hydroxypropan-2-yl)phosphonic acid. This document provides an in-depth analysis of potential degradation mechanisms, troubleshooting for common experimental challenges, and detailed protocols to ensure the integrity of your results.

(1-Hydroxypropan-2-yl)phosphonic acid is an organophosphonate compound characterized by a highly stable carbon-phosphorus (C-P) bond, which makes it resistant to simple hydrolysis and thermal decomposition.[1][2] Understanding its degradation is critical, particularly as it is a structural analog and potential metabolite or precursor of the antibiotic fosfomycin.[3] This guide synthesizes information from studies on fosfomycin and other related phosphonates to provide a predictive framework for its catabolism.

Section 1: Core Degradation Pathways

While direct studies on (1-Hydroxypropan-2-yl)phosphonic acid are limited, its degradation can be inferred from the well-documented pathways of the structurally related antibiotic, fosfomycin, and general microbial phosphonate metabolism.[4][5]

1.1 Predicted Enzymatic Degradation Pathway

The most probable biological degradation route involves a two-step enzymatic process analogous to the initial steps of fosfomycin catabolism observed in bacteria like Rhizobium huakuii PMY1.[4][6]

  • Oxidation: An NAD⁺-dependent dehydrogenase enzyme likely oxidizes the secondary alcohol at the C-1 position to a ketone. This reaction would convert (1-Hydroxypropan-2-yl)phosphonic acid into (1-Hydroxy-2-oxopropyl)phosphonic acid .

  • C-P Bond Cleavage: The resulting β-ketophosphonate is now primed for C-P bond cleavage.[2] A specialized hydrolase, potentially a phosphonatase, can then cleave the C-P bond to yield inorganic phosphate (Pi) and hydroxyacetone.[4]

Enzymatic_Degradation_Pathway cluster_0 Predicted Enzymatic Pathway A (1-Hydroxypropan-2-yl)phosphonic acid B (1-Hydroxy-2-oxopropyl)phosphonic acid A->B  NAD+-dependent  Dehydrogenase C Inorganic Phosphate (Pi) + Hydroxyacetone B->C  Phosphonatase  (Hydrolase)

Caption: Predicted enzymatic degradation of (1-Hydroxypropan-2-yl)phosphonic acid.

1.2 General Microbial C-P Bond Cleavage Mechanisms

If the specific hydrolase is absent, microorganisms can employ broader, more complex systems to cleave the C-P bond.[2][5][7]

  • The C-P Lyase Pathway: This is a multi-protein, radical-based system with broad substrate specificity found in many bacteria.[1][8] It can cleave non-activated C-P bonds, making it a potential, albeit more complex, pathway for degrading the parent compound or its metabolites.

  • Oxidative Pathways (e.g., PhnY/PhnZ): Some bacteria utilize a two-component system where one oxygenase (PhnY) hydroxylates the carbon adjacent to the phosphorus, and a second enzyme (PhnZ) cleaves the now-activated C-P bond.[9]

1.3 Abiotic Degradation Pathways

While biologically stable, the C-P bond can be broken under specific chemical conditions.

  • Advanced Oxidation Processes (AOPs): Exposure to strong oxidizing agents, such as hydroxyl radicals (HO•) generated by UV/persulfate systems, can effectively degrade phosphonates.[10][11] The primary degradation mechanisms include hydroxyl substitution and C-P bond cleavage.[10][11]

  • Photolysis: Direct degradation by UV light can be a significant abiotic route for phosphonates in aqueous environments, leading to the release of orthophosphate.[12]

  • Metal-Catalyzed Oxidation: Certain metals, like Manganese (II), have been shown to catalyze the oxidation of some phosphonates in the presence of molecular oxygen.[13][14]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during degradation experiments in a question-and-answer format.

Q1: My microbial culture shows no sign of degrading (1-Hydroxypropan-2-yl)phosphonic acid. What's wrong?

A1: This is a common challenge. Several factors could be responsible:

  • Phosphate Repression: Most C-P bond cleavage pathways, especially the C-P lyase system, are part of the Pho regulon. These genes are repressed in the presence of readily available inorganic phosphate (Pi).[8]

    • Solution: Ensure your growth medium is phosphate-limited. Use the phosphonate as the sole phosphorus source. It may be necessary to pre-culture cells in phosphate-free media to induce the necessary enzymes.[15]

  • Lack of Genetic Machinery: The microorganism may simply lack the genes for phosphonate degradation (e.g., C-P lyase or specific hydrolases).

    • Solution: Screen your strain for known phosphonate degradation genes (e.g., phn genes). If absent, consider using a known phosphonate-degrading strain, such as from the Pseudomonas or Escherichia genera.[1]

  • Acclimation Period: Bacteria often require a prolonged latent phase to adapt and induce the necessary enzymes when introduced to a phosphonate as a sole phosphorus source.[1][16]

    • Solution: Be patient. Monitor your experiment for an extended period (days to weeks). Sub-culturing the organism with the phosphonate can sometimes select for better-adapted variants.

  • Compound Toxicity: While unlikely for this specific molecule, high concentrations of some organophosphonates can be bacteriocidal.[5]

    • Solution: Run a dose-response curve to ensure the concentration used is not inhibitory to microbial growth.

Q2: My HPLC analysis shows an unexpected peak that is not my starting material or inorganic phosphate. What could it be?

A2: An intermediate peak is a strong indicator that degradation is occurring, but is incomplete.

  • Possible Identity: The most likely candidate is the oxidized intermediate, (1-Hydroxy-2-oxopropyl)phosphonic acid , as predicted by the fosfomycin pathway.[4] This would suggest that the initial dehydrogenase step is occurring, but the subsequent C-P bond cleavage is slow or inhibited.

  • Troubleshooting Steps:

    • Time-Course Analysis: Track the appearance and disappearance of this peak over time. A true intermediate should accumulate and then be consumed.

    • LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the unknown peak. The predicted intermediate would have a mass corresponding to C₃H₇O₅P.

    • Cell-Free Extract vs. Whole Cells: Test whether the conversion happens with a cell-free lysate. This can help isolate the specific enzyme activity and confirm if the intermediate is stable outside the cellular environment.

Caption: Decision workflow for troubleshooting lack of microbial degradation.

Q3: My analytical results for phosphonates are inconsistent and have poor reproducibility. How can I improve my method?

A3: Phosphonates are notoriously difficult to analyze due to their high polarity and lack of a strong UV chromophore.[17]

  • Analytical Technique Comparison:

TechniquePrincipleProsCons
IP-RPLC Ion-pairing reagent forms a neutral complex with the phosphonate, allowing retention on a C18 column.[17]Robust, widely available columns.Complex mobile phases, long equilibration times, potential for ion suppression in MS.
HILIC Partitioning on a polar stationary phase with a high organic mobile phase.[17][18]Excellent for highly polar compounds, MS-friendly mobile phases.Sensitive to water content in sample and mobile phase, can have longer equilibration.
Pre-column Derivatization Covalent modification to add a UV-absorbing or fluorescent tag.[13][14][17]Greatly enhances sensitivity and allows for standard RPLC.Adds extra sample prep steps, potential for incomplete reactions or side products.
  • Key Optimization Steps:

    • Column Equilibration: For IP-RPLC and HILIC, ensure the column is thoroughly equilibrated with the mobile phase before every run. Inconsistent retention times are often due to insufficient equilibration.

    • Mobile Phase pH: The charge state of the phosphonate is pH-dependent. Buffer your mobile phase carefully to ensure a consistent charge state for reproducible chromatography.

    • Derivatization Control: If using derivatization, run a control reaction with a known standard to confirm the reaction efficiency. Ensure reaction conditions (time, temperature, reagent concentration) are tightly controlled.[14]

Section 3: Experimental Protocols
Protocol 1: Monitoring Degradation via Phosphate Release (Malachite Green Assay)

Principle: This colorimetric assay quantifies the release of inorganic phosphate (Pi), the end product of C-P bond cleavage.

Methodology:

  • Culture Setup: Grow your microbial strain in a phosphate-free medium with (1-Hydroxypropan-2-yl)phosphonic acid (e.g., 0.5 mM) as the sole phosphorus source. Include a "no cells" abiotic control and a "no phosphonate" negative control.

  • Sampling: At various time points (e.g., 0, 24, 48, 96 hours), withdraw 1.0 mL aliquots of the culture.

  • Sample Preparation: Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

  • Assay Reagent Preparation: Prepare the Malachite Green reagent by mixing three parts of 0.045% (w/v) Malachite Green hydrochloride in water with one part of 4.2% (w/v) ammonium molybdate in 4 M HCl. Add Tween 20 to a final concentration of 0.01%.

  • Reaction: In a 96-well plate, combine 50 µL of your supernatant with 200 µL of the Malachite Green reagent.

  • Incubation & Measurement: Incubate at room temperature for 15 minutes. Measure the absorbance at 620 nm.

  • Quantification: Compare the absorbance values to a standard curve prepared using known concentrations of KH₂PO₄.

Self-Validation: The "no cells" control validates that the Pi release is biotic. The "no phosphonate" control validates that there is no background Pi contamination or cell lysis contributing to the signal.

Protocol 2: HPLC Analysis using Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Principle: This method uses an ion-pairing reagent to analyze the anionic phosphonate on a standard C18 column.

Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Tetrabutylammonium hydroxide (TBA-OH) as the ion-pairing reagent, adjusted to pH 6.5 with phosphoric acid, in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 5% B, hold for 5 minutes. Increase linearly to 40% B over 15 minutes. Hold at 40% B for 5 minutes. Return to 5% B and re-equilibrate for at least 15 minutes.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore. If using LC-MS, a Quadrupole Time-of-Flight (Q-TOF) instrument in negative ion mode is recommended.

  • Sample Preparation: Centrifuge your culture or reaction sample to remove cells/particulates. Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any potential intermediate or product peaks.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Can (1-Hydroxypropan-2-yl)phosphonic acid be used as a carbon source?

    • A: It is possible but less common. Most microorganisms utilize phosphonates primarily as a phosphorus source.[1] The ability to use it as a carbon source would depend on having the complete metabolic pathway to process the resulting hydroxyacetone.

  • Q: Is the degradation pathway stereospecific?

    • A: Very likely. Enzymatic reactions are typically stereospecific. The initial degradation of fosfomycin shows high stereospecificity.[4] If you are working with a racemic mixture of (1-Hydroxypropan-2-yl)phosphonic acid, you may observe the degradation of only one enantiomer. Chiral chromatography would be required to verify this.

  • Q: What is the ultimate fate of the phosphonate in the environment?

    • A: While resistant to simple hydrolysis, phosphonates can be degraded biotically by microorganisms or abiotically via processes like photolysis.[12] The ultimate fate is mineralization to inorganic phosphate, which then enters the natural phosphorus cycle.

References
  • Kononova, S.V., and Nesmeyanova, M.A. (2002). Phosphonates and their degradation by microorganisms. Biochemistry (Moscow), 67(2), 184-195.
  • Toray Membrane Europe. (n.d.).
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Peck, S. C., & Raushel, F. M. (2013). The enzymatic conversion of phosphonates to phosphate by bacteria. Current Opinion in Chemical Biology, 17(4), 589-596.
  • Pallitsch, K., Schweifer, A., Roller, A., & Hammerschmidt, F. (2017). Towards the biodegradation pathway of fosfomycin. Organic & Biomolecular Chemistry, 15(15), 3276-3285.
  • Eawag. (2005).
  • Zechel Lab. (n.d.).
  • Villarreal-Chiu, J. F., Quinn, J. P., & McGrath, J. W. (2012). The Microbial Degradation of Natural and Anthropogenic Phosphonates. Applied and Environmental Microbiology, 78(24), 8563-8573.
  • Wang, Z., Feng, Y., et al. (2023). Efficient degradation and detoxification of antibiotic Fosfomycin by UV irradiation in the presence of persulfate. Science of the Total Environment, 905, 167249.
  • Wang, Z., Feng, Y., et al. (2023).
  • Rott, E., Minke, R., & Kriese, T. (2018). Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants. Science of the Total Environment, 615, 1193-1204.
  • McGrath, J. W., Chin, J. P., & Quinn, J. P. (2013). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Microbiology, 4, 19.
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Pallitsch, K., Schweifer, A., Roller, A., & Hammerschmidt, F. (2017).
  • Ternan, N. G., & Quinn, J. P. (2016). Microbial degradation of organophosphonates by soil bacteria.
  • BenchChem. (2025).
  • Kuhn, R., & Martienssen, M. (2020).
  • Higgins, M. A., et al. (2021). A new microbial pathway for organophosphonate degradation catalyzed by two previously misannotated non-heme-iron oxygenases. Journal of Biological Chemistry, 296, 100742.
  • Kononova, S.V., & Nesmeyanova, M.A. (2002). Phosphonates and Their Degradation by Microorganisms.

Sources

Troubleshooting

Technical Support Center: Enhancing the Yield of the Pudovik Reaction for (1-Hydroxypropan-2-yl)phosphonic Acid

Welcome to the technical support center for the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid via the Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development, prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid via the Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.

Introduction

The Pudovik reaction, the addition of a dialkyl phosphite to a carbonyl compound, is a fundamental method for forming a carbon-phosphorus bond and synthesizing α-hydroxyphosphonates.[1][2][3] The target molecule, (1-Hydroxypropan-2-yl)phosphonic acid, is synthesized through the reaction of a dialkyl phosphite with propylene oxide, followed by hydrolysis of the resulting phosphonate ester. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide provides a structured approach to troubleshooting and optimizing this specific Pudovik reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid.

Question 1: Why is my yield of diethyl (1-hydroxypropan-2-yl)phosphonate consistently low?

Answer:

Low yields in the Pudovik reaction with propylene oxide can stem from several factors, often related to the catalyst, reaction conditions, and the nature of the epoxide.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The choice and condition of the base catalyst are critical.

    • Insight: The catalyst's primary role is to deprotonate the dialkyl phosphite, forming a more nucleophilic phosphite anion that attacks the electrophilic carbon of the epoxide.[2]

    • Solution:

      • Use a Fresh, Anhydrous Base: Many common bases like triethylamine or DBU are hygroscopic. Water can inhibit the catalyst and react with propylene oxide. Ensure your catalyst is fresh and handled under anhydrous conditions.

      • Catalyst Selection: While common amine bases can be effective, stronger bases or Lewis acids might be required to achieve high yields.[4] For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst.[5] In some cases, a Lewis acid catalyst such as Cu(OTf)2 may also be employed.[6]

  • Suboptimal Reaction Temperature: Temperature control is crucial for this reaction.

    • Insight: The Pudovik reaction with epoxides is often exothermic. An uncontrolled increase in temperature can lead to side reactions, including the polymerization of propylene oxide.[7] Conversely, a temperature that is too low will result in a sluggish reaction.

    • Solution:

      • Controlled Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[8] For less reactive systems, gentle heating may be necessary, but this should be carefully optimized.[4]

      • Monitoring: Use a thermometer to monitor the internal reaction temperature, especially during the initial stages.

  • Incorrect Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.

    • Insight: Using a slight excess of the dialkyl phosphite can help to drive the reaction to completion.

    • Solution:

      • Reactant Ratio: Employ a 1.1 to 1.2 molar excess of the dialkyl phosphite relative to propylene oxide.

  • Inefficient Mixing: Poor mixing can lead to localized "hot spots" and incomplete reaction.

    • Insight: Homogeneous mixing ensures that the catalyst, phosphite, and epoxide are in constant contact, promoting a uniform reaction rate.

    • Solution:

      • Vigorous Stirring: Use a magnetic stir bar and stir plate that provide sufficient agitation for the reaction volume. For larger scale reactions, mechanical stirring is recommended.

Question 2: I'm observing a significant amount of a byproduct with a different phosphorus chemical shift in my ³¹P NMR. What is it and how can I prevent it?

Answer:

The most common byproduct in this reaction is a phosphate ester, formed through a phospha-Brook rearrangement of the desired α-hydroxyphosphonate.[4]

Mechanism of Phospha-Brook Rearrangement:

G cluster_0 Pudovik Product cluster_1 Rearrangement alpha_hydroxyphosphonate α-Hydroxyphosphonate alkoxide Alkoxide Intermediate alpha_hydroxyphosphonate->alkoxide Base (e.g., DBU) phosphate Phosphate Ester alkoxide->phosphate Intramolecular Rearrangement

Caption: The phospha-Brook rearrangement of an α-hydroxyphosphonate.

Suppression Strategies:

  • Choice of Base: The strength and amount of the base catalyst are critical factors.

    • Insight: Strong bases and higher catalyst loadings can promote the phospha-Brook rearrangement.[8]

    • Solution:

      • Weaker Bases: Consider using a milder base like triethylamine or piperazine.[3][9]

      • Catalytic Amounts: Use the minimum amount of catalyst necessary to initiate the Pudovik reaction. Start with a low mol% (e.g., 5 mol%) and optimize from there.[8]

  • Temperature Control: The rearrangement is often favored at higher temperatures.

    • Insight: Lowering the reaction temperature can significantly reduce the rate of the rearrangement.[4]

    • Solution:

      • Low-Temperature Reaction: Conduct the reaction at or below room temperature.[10]

  • Reaction Time: Prolonged exposure to the basic catalyst can increase the likelihood of rearrangement.

    • Insight: Once the starting materials are consumed, the product is susceptible to rearrangement.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or ³¹P NMR.[4]

      • Prompt Work-up: As soon as the reaction is complete, quench the catalyst with a mild acid (e.g., dilute HCl) to neutralize the base and prevent further rearrangement.[4]

Question 3: The final hydrolysis of the phosphonate ester to the phosphonic acid is incomplete or results in a low yield. What can I do?

Answer:

The hydrolysis of dialkyl phosphonates to phosphonic acids typically requires harsh conditions, and incomplete reaction or degradation can be a problem.[11][12]

Troubleshooting Hydrolysis:

  • Insufficiently Strong Acidic Conditions:

    • Insight: The hydrolysis of the P-O-C bond is an acid-catalyzed nucleophilic substitution.[11][13]

    • Solution:

      • Concentrated Acid: Use concentrated hydrochloric acid (e.g., 6-12 M) at reflux.[12]

      • Alternative Reagents: For substrates sensitive to strong aqueous acid, consider using bromotrimethylsilane (TMSBr) followed by methanolysis (the McKenna reaction).[12]

  • Reaction Time and Temperature:

    • Insight: The hydrolysis can be slow, especially for the second ester group.[11][14]

    • Solution:

      • Extended Reflux: Ensure the reaction is refluxed for a sufficient duration (often several hours). Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting phosphonate ester and the monoester intermediate.[15]

  • Purification Challenges:

    • Insight: (1-Hydroxypropan-2-yl)phosphonic acid is a highly polar and often hygroscopic compound, making it difficult to isolate and purify.[15][16]

    • Solution:

      • Purify the Precursor: It is often more effective to purify the dialkyl (1-hydroxypropan-2-yl)phosphonate intermediate by column chromatography before hydrolysis.[15]

      • Recrystallization: If the final phosphonic acid is a solid, recrystallization from a suitable solvent system (e.g., water/acetone or water/acetonitrile) can be attempted.[16]

      • Lyophilization: Freeze-drying can be an effective method for isolating the product without prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pudovik reaction with propylene oxide?

A1: The reaction proceeds via a base-catalyzed nucleophilic addition. The base deprotonates the dialkyl phosphite to form a phosphite anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring, leading to ring-opening and the formation of an alkoxide intermediate. This intermediate is then protonated to yield the final α-hydroxyphosphonate product.[2]

G Dialkyl_Phosphite Dialkyl Phosphite Phosphite_Anion Phosphite Anion Dialkyl_Phosphite->Phosphite_Anion + Base Base Base Alkoxide_Intermediate Alkoxide Intermediate Phosphite_Anion->Alkoxide_Intermediate + Propylene Oxide Propylene_Oxide Propylene Oxide Product (1-Hydroxypropan-2-yl)phosphonate Alkoxide_Intermediate->Product Protonation

Caption: General mechanism of the Pudovik reaction with propylene oxide.

Q2: Can I perform this reaction without a solvent?

A2: Yes, solvent-free or "neat" conditions have been successfully used for the Pudovik reaction and can offer several advantages, including reduced waste and potentially faster reaction times.[1][4] Grinding the reactants with a solid catalyst is one such approach.[9] However, for the reaction with a volatile and low-boiling epoxide like propylene oxide, a solvent is generally recommended to better control the reaction temperature.

Q3: What are some other potential side reactions?

A3: Besides the phospha-Brook rearrangement, other side reactions can occur:

  • Propylene Oxide Polymerization: This can be initiated by strong bases or high temperatures.[7]

  • Reaction with Water: If water is present, it can react with propylene oxide to form propylene glycol.[17]

  • Oxidation: The α-hydroxyphosphonate product can potentially be oxidized to the corresponding α-ketophosphonate, though this is less common under standard Pudovik conditions.[4]

Q4: How does the choice of dialkyl phosphite affect the reaction?

A4: The steric bulk of the alkyl groups on the phosphite can influence the reaction rate. Less sterically hindered phosphites, such as dimethyl phosphite or diethyl phosphite, are generally more reactive. However, the choice of phosphite also determines the nature of the ester groups that will need to be hydrolyzed in the final step.

Experimental Protocols

Optimized Protocol for Diethyl (1-hydroxypropan-2-yl)phosphonate

This protocol is a general guideline and may require further optimization.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.1 eq.).

  • Solvent and Cooling: Add anhydrous toluene or THF as the solvent and cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 mol%) to the stirred solution.

  • Substrate Addition: Slowly add propylene oxide (1.0 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Hydrolysis to (1-Hydroxypropan-2-yl)phosphonic Acid
  • Setup: To a round-bottom flask containing the purified diethyl (1-hydroxypropan-2-yl)phosphonate, add concentrated hydrochloric acid (6-12 M).

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitoring: Monitor the progress of the hydrolysis by ³¹P NMR until both the starting material and the monoester intermediate are no longer observed.

  • Isolation: Cool the reaction mixture and remove the water and excess HCl under reduced pressure. The resulting crude phosphonic acid can be further purified by recrystallization if necessary.

Data Summary

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield Range (%)Key Considerations
Triethylamine10Reflux6-1260-80Weaker base, may require heating.
DBU50 to RT2-885-95Highly effective, but can promote phospha-Brook rearrangement.[5]
Piperazine100 (neat)RT (grinding)0.5-280-90Green chemistry approach, effective for aldehydes.[9]
Cu(OTf)₂101001270-90Lewis acid catalysis, useful for specific substrates.[6]

Logical Workflow for Troubleshooting

G Start Low Yield of (1-Hydroxypropan-2-yl)phosphonic Acid Check_Pudovik Analyze Pudovik Reaction Step (³¹P NMR of crude ester) Start->Check_Pudovik Low_Conversion Low Conversion of Starting Materials Check_Pudovik->Low_Conversion Byproduct_Formation Significant Byproduct Formation Check_Pudovik->Byproduct_Formation Successful_Pudovik Pudovik Step Successful Check_Pudovik->Successful_Pudovik High Yield of Ester Check_Catalyst Check Catalyst Activity (Use fresh, anhydrous catalyst) Low_Conversion->Check_Catalyst Yes Check_Rearrangement Phospha-Brook Rearrangement? Byproduct_Formation->Check_Rearrangement Yes Optimize_Temp Optimize Temperature (Start at 0 °C, then RT) Check_Catalyst->Optimize_Temp Check_Stoichiometry Adjust Stoichiometry (Slight excess of phosphite) Optimize_Temp->Check_Stoichiometry Lower_Temp Lower Reaction Temperature Check_Rearrangement->Lower_Temp Yes Weaker_Base Use Weaker/Less Catalyst Lower_Temp->Weaker_Base Shorter_Time Reduce Reaction Time (Monitor closely) Weaker_Base->Shorter_Time Check_Hydrolysis Analyze Hydrolysis Step (³¹P NMR of final product) Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Successful_Hydrolysis High Purity Phosphonic Acid Check_Hydrolysis->Successful_Hydrolysis Complete Increase_Acid Increase Acid Concentration/Reflux Time Incomplete_Hydrolysis->Increase_Acid Yes Use_TMSBr Consider TMSBr Method Increase_Acid->Use_TMSBr Successful_Pudovik->Check_Hydrolysis

Caption: Troubleshooting workflow for the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid.

References

  • Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository. Available at: [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. Available at: [Link]

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. PMC. Available at: [Link]

  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. Available at: [Link]

  • Generally accepted mechanism for the Pudovik reaction. ResearchGate. Available at: [Link]

  • Isolated yields for the synthesis of α-hydroxyphosphonates 2. ResearchGate. Available at: [Link]

  • Pudovik reaction. Wikipedia. Available at: [Link]

  • The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science Publishers. Available at: [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. MDPI. Available at: [Link]

  • The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF. ResearchGate. Available at: [Link]

  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. PMC. Available at: [Link]

  • Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen. Available at: [Link]

  • Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. PMC. Available at: [Link]

  • (PDF) Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. ResearchGate. Available at: [Link]

  • Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. PMC. Available at: [Link]

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals. Available at: [Link]

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. PMC. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

  • Phosphonic acid: preparation and applications. PMC. Available at: [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt. Available at: [Link]

  • Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst. PMC. Available at: [Link]

  • Development of New Propylene Oxide Process. J-STAGE. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. Available at: [Link]

  • Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. PubMed. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Propylene oxide. Wikipedia. Available at: [Link]

  • Green chemical synthesis of α-hydroxyphosphonates. ACG Publications. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]

  • Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts. Nature. Available at: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

  • 1 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in (1-Hydroxypropan-2-yl)phosphonic Acid Synthesis

This guide provides in-depth troubleshooting for researchers encountering low yields during the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid. We will deconstruct the common synthetic challenges, focusing on the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers encountering low yields during the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid. We will deconstruct the common synthetic challenges, focusing on the prevalent method involving the reaction of propylene oxide with a phosphorus nucleophile, and provide scientifically-grounded solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of (1-hydroxypropan-2-yl)phosphonic acid, typically initiated by the ring-opening of propylene oxide with phosphorous acid or its dialkyl esters, is frequently plagued by issues of regioselectivity and subsequent side reactions that critically limit the yield. This section addresses the most common symptoms and provides corrective protocols.

Issue 1: Low Yield with a Complex Mixture of Isomers and Byproducts

Symptom: Your crude reaction analysis (e.g., via ³¹P or ¹H NMR) shows multiple phosphorus-containing species and a lower-than-expected yield of the desired product, (1-hydroxypropan-2-yl)phosphonic acid.

Possible Cause A: Poor Regioselectivity in Epoxide Ring-Opening

Propylene oxide is an unsymmetrical epoxide. The phosphite nucleophile can attack at two different positions: the less sterically hindered primary carbon (C1, β-attack) or the more substituted secondary carbon (C2, α-attack).

  • β-Attack (Desired): Nucleophilic attack at C1 yields the desired (1-hydroxypropan-2-yl)phosphonic acid. This pathway is favored under neutral or basic conditions where steric hindrance is the dominant factor.[1][2][3]

  • α-Attack (Undesired): Nucleophilic attack at C2 yields the isomeric byproduct, (2-hydroxypropyl)phosphonic acid. This pathway is favored under acidic conditions, which activate the epoxide by protonating the oxygen, leading to a transition state with significant carbocation character at the more substituted C2 position.[1][2][3]

When using phosphorous acid (H₃PO₃) directly, its inherent acidity can promote both pathways, leading to a mixture of isomers and a theoretical maximum yield of only 50% for the desired product.[4] Studies on the addition of P-OH acids to propylene oxide have shown that ring-opening can occur almost randomly, resulting in a nearly 1:1 ratio of α and β products.[4]

G cluster_main Propylene Oxide Ring-Opening cluster_beta β-Attack (Desired) cluster_alpha α-Attack (Undesired) PO Propylene Oxide Beta_TS Less Substituted Carbon (C1) Favored by Sterics (Basic/Neutral Cond.) PO->Beta_TS Path 1 Alpha_TS More Substituted Carbon (C2) Favored by Electronics (Acidic Cond.) PO->Alpha_TS Path 2 P_Nuc Phosphorus Nucleophile (e.g., P(OR)₃) Product_Desired (1-Hydroxypropan-2-yl) phosphonic acid Beta_TS->Product_Desired Product_Undesired (2-Hydroxypropyl) phosphonic acid Alpha_TS->Product_Undesired

Caption: Regioselectivity of Propylene Oxide Ring-Opening.

Solution: Two-Step Protocol for Improved Regioselectivity

To favor the desired β-attack, perform the reaction in two stages: 1) reaction of propylene oxide with a dialkyl phosphite under neutral or base-catalyzed conditions to form the phosphonate ester, and 2) subsequent hydrolysis of the ester to the phosphonic acid.

StepDescriptionKey Parameters
1. Ester Formation React propylene oxide with a slight excess of dialkyl phosphite (e.g., diethyl phosphite). A mild base catalyst (e.g., triethylamine) can be used. This minimizes acid-catalyzed α-attack.Solvent: Anhydrous THF or neat. Temperature: 0 °C to reflux. Monitoring: TLC or ³¹P NMR.
2. Hydrolysis Cleave the phosphonate ester to the final phosphonic acid.Method A (Harsh): Reflux with 6-12 M HCl.[5][6] Method B (Mild): Use bromotrimethylsilane (TMSBr) followed by methanolysis (McKenna Reaction).[6][7]

Possible Cause B: Formation of Polyether Byproducts

The hydroxyl group of the newly formed (1-hydroxypropan-2-yl)phosphonic acid (or its ester) is nucleophilic. It can compete with the starting phosphite and attack another molecule of propylene oxide.[4] This oligomerization leads to phosphorus-containing polyethers, consuming starting material and complicating purification.

Solution: Control Stoichiometry and Addition Rate

  • Use an Excess of Phosphite: Employ a 1.2 to 1.5 molar excess of the phosphite reagent relative to propylene oxide to increase the probability of the initial desired reaction.

  • Slow Addition of Epoxide: Add the propylene oxide dropwise to the heated solution of the phosphite reagent over several hours using a syringe pump. This maintains a low instantaneous concentration of the epoxide, favoring the 1:1 reaction over subsequent oligomerization.

Issue 2: Significant Product Loss During Purification

Symptom: You have evidence of good conversion in the crude reaction mixture, but the isolated yield after workup and purification is extremely low. The product may appear as a sticky, intractable oil.

Possible Cause: High Polarity and Water Solubility of Phosphonic Acids

Phosphonic acids are highly polar, often hygroscopic, and highly soluble in water.[5][8] This makes them:

  • Difficult to extract efficiently from aqueous solutions using common organic solvents.

  • Challenging to purify via standard silica gel column chromatography.[5]

  • Prone to remaining as sticky oils or "goo" rather than crystalline solids, making handling and accurate measurement difficult.[8]

G Start Crude Reaction Mixture (Post-Hydrolysis) Is_Ester Was a phosphonate ester intermediate used? Start->Is_Ester Purify_Ester Strategy 1: Purify Ester First (Recommended) Is_Ester->Purify_Ester Yes Purify_Acid Strategy 2: Purify the Acid Directly (Challenging) Is_Ester->Purify_Acid No Silica_Gel Standard Silica Gel Chromatography (Non-polar eluent) Purify_Ester->Silica_Gel Hydrolyze Hydrolyze Pure Ester (e.g., TMSBr) Silica_Gel->Hydrolyze Final_Product1 High Purity Phosphonic Acid Hydrolyze->Final_Product1 Ion_Exchange Ion-Exchange Chromatography Purify_Acid->Ion_Exchange Crystallize Crystallization / Salt Formation (e.g., with NaOH or DCHA) Purify_Acid->Crystallize Final_Product2 Purified Phosphonic Acid Ion_Exchange->Final_Product2 Crystallize->Final_Product2

Caption: Decision workflow for product purification.

Solutions: Optimized Purification Strategies

  • Recommended Strategy: Purify the Ester Intermediate. The most effective approach is to purify the less polar dialkyl (1-hydroxypropan-2-yl)phosphonate intermediate using standard silica gel chromatography before hydrolysis.[5] This removes byproducts when they are easier to separate. The pure ester can then be hydrolyzed to yield the final phosphonic acid in high purity, often without needing further purification.[5]

  • Direct Purification of the Phosphonic Acid:

    • Ion-Exchange Chromatography: This is a powerful technique for purifying highly polar, charged molecules like phosphonic acids.[8][9] Strong anion-exchange resins can be effective.

    • Crystallization: This can be challenging but is worth attempting.

      • Try dissolving the crude oil in a minimal amount of a polar solvent (e.g., acetone, ethanol) and adding a less polar co-solvent (e.g., diethyl ether, hexane) dropwise until turbidity is observed, then cool.[8]

      • Convert the acid to a salt (e.g., monosodium or dicyclohexylammonium salt), which often have better crystalline properties and are less hygroscopic.[8]

    • Thorough Drying: Residual water or solvent is a common cause of stickiness. After aqueous workup, dissolve the crude product in a solvent like toluene and evaporate under reduced pressure to azeotropically remove water.[5] Finish by drying under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅).

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction's progress? A: The most definitive method is ³¹P NMR spectroscopy . The starting dialkyl phosphite (δ ≈ 7-10 ppm with P-H coupling) and the product phosphonate ester (δ ≈ 25-30 ppm) have distinct chemical shifts. For the hydrolysis step, the phosphonate ester signal will be replaced by the phosphonic acid signal (δ ≈ 15-25 ppm). For the ester formation step, Thin Layer Chromatography (TLC) can also be effective for visualizing the consumption of the starting materials.[5]

Q2: Which hydrolysis method for the phosphonate ester is better: HCl or TMSBr? A: This depends on your substrate's sensitivity.

  • Concentrated HCl at reflux is inexpensive and effective but the harsh, prolonged heating can degrade sensitive molecules.[6]

  • Bromotrimethylsilane (TMSBr) followed by methanolysis (McKenna's method) is much milder and faster.[6][7] It proceeds at room temperature and is the preferred method for complex or acid-sensitive substrates.

Q3: What are the critical safety precautions for handling propylene oxide? A: Propylene oxide is a highly volatile, extremely flammable liquid and a probable human carcinogen.[10]

  • Engineering Controls: Always handle propylene oxide in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate gloves (check compatibility charts), a flame-resistant lab coat, and chemical splash goggles.

  • Storage: Store in a cool, well-ventilated area away from ignition sources.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of (3-Hydroxyphenyl)phosphonic acid.
  • Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Retrieved from [Link]

  • Penczek, S., & Grynkiewicz, G. (1977). Addition of oxiranes to the acids of phosphorus. Direction of ring opening.
  • Keglevich, G., & Szekrényi, A. (2014). Experimental details for the preparation of a-hydroxyphosphonic acids. ResearchGate. Retrieved from [Link]

  • Maier, L., & Diel, P. J. (2013). Determination of absolute configuration of the phosphonic acid moiety of fosfazinomycins. Organic & Biomolecular Chemistry, 11(40), 7062-7070. DOI:10.1039/C3OB41574K.
  • The Organic Chemistry Tutor. (2020). Opening Epoxides - tuning regioselectivity. YouTube. Retrieved from [Link]

  • Jamison, T. F. (2010). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products.
  • Organic Chemistry Tutor. (n.d.). Epoxide Opening. Retrieved from [Link]

  • Xu, J. (2017). Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1489. DOI: 10.3390/molecules23061489.
  • Savignac, P., & Collin, J. (2017). Phosphonic acid: preparation and applications. Molecules, 22(10), 1649. DOI: 10.3390/molecules22101649.
  • Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. Google Patents (US5359115A).

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for (1-Hydroxypropan-2-yl)phosphonic acid

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, analyzing highly polar, low-molecular-weight compounds like (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y)—also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, analyzing highly polar, low-molecular-weight compounds like (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y)—also known as Fosfomycin Impurity A[1]—presents unique analytical challenges. This guide provides field-proven, self-validating methodologies to diagnose and eliminate matrix effects (ion suppression) during Electrospray Ionization (ESI) mass spectrometry.

Diagnostic Logic: Matrix Effect Resolution Workflow

MatrixEffectTroubleshooting Start 1H2Y Signal Loss Detected in LC-MS/MS SpikeTest Post-Extraction Spike Test (Compare Neat vs. Matrix Extract) Start->SpikeTest Decision Is Matrix Extract Signal < 80% of Neat Standard? SpikeTest->Decision RecoveryIssue Extraction Recovery Issue Optimize QuPPe / SPE Decision->RecoveryIssue No MatrixEffect Matrix Suppression Confirmed (Co-eluting interferents) Decision->MatrixEffect Yes Action1 Strategy A: IC-MS/MS (Orthogonal Separation) MatrixEffect->Action1 Action2 Strategy B: Mixed-Mode LC (HILIC/Ion-Exchange) MatrixEffect->Action2 Action3 Strategy C: Extract Dilution (Reduce Matrix Load) MatrixEffect->Action3 Validation Validate with Isotopically Labeled Internal Standard (ILIS) Action1->Validation Action2->Validation Action3->Validation

Fig 1: Logical decision tree for diagnosing and mitigating ESI matrix suppression in 1H2Y analysis.

Frequently Asked Questions (FAQs)

Q: Why does 1H2Y experience such severe ion suppression in negative ESI (ESI-)? A: The causality lies in the physicochemical properties of 1H2Y. With a molecular weight of 156.07 g/mol and extreme polarity, 1H2Y exhibits negligible retention on standard reversed-phase (C18) stationary phases[1]. Consequently, it elutes in the chromatographic void volume. This region is saturated with un-retained matrix components (e.g., inorganic salts, endogenous acids, and soluble proteins). During the ESI process, these abundant matrix molecules compete for the limited charge and surface area on the electrospray droplets. Because 1H2Y is outcompeted, it fails to efficiently transfer into the gas phase as an ion, resulting in severe signal suppression[2].

Q: How does endogenous phosphoric acid interfere with 1H2Y quantification? A: Biological and plant matrices naturally contain high concentrations of phosphoric acid. Because phosphoric and phosphonic acids share similar polarities and pKa values, they often co-elute even on specialized columns. High levels of phosphoric acid not only exacerbate localized ion suppression but can also share minor Multiple Reaction Monitoring (MRM) transitions with phosphonic acid derivatives, leading to compromised chromatographic separation and potential false negatives or inaccurate quantification[3].

Q: How can I definitively differentiate matrix suppression from poor extraction recovery? A: You must implement a self-validating experimental design known as the post-extraction spike method. By comparing the MS signal of 1H2Y spiked into a pre-extracted blank matrix against 1H2Y spiked into a post-extracted blank matrix, you isolate the extraction efficiency variable. Comparing the post-extracted spike to a neat solvent standard isolates the matrix effect variable. (See Protocol 1 below for the exact methodology).

Validated Troubleshooting Protocols

Protocol 1: Quantitative Isolation of Matrix Effects (Self-Validating System)

To establish trust in your assay, you must mathematically prove whether signal loss is due to the sample preparation chemistry or the mass spectrometer source environment.

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Dilute 1H2Y in pure injection solvent (e.g., 50:50 Methanol:Water) to your target concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Extraction Spike): Extract a blank matrix using your standard protocol (e.g., QuPPe method). Take the final extracted supernatant and spike it with 1H2Y to achieve a final concentration of 100 ng/mL.

  • Prepare Set C (Pre-Extraction Spike): Spike 1H2Y into the raw blank matrix at a concentration that will yield 100 ng/mL in the final extract. Perform the full extraction protocol.

  • Acquire Data: Inject Sets A, B, and C in triplicate via LC-MS/MS.

  • Calculate Absolute Matrix Effect (ME): ME (%) = (Peak Area Set B / Peak Area Set A) × 100 (A value < 80% indicates significant ion suppression; >120% indicates enhancement[4]).

  • Calculate Extraction Recovery (RE): RE (%) = (Peak Area Set C / Peak Area Set B) × 100

Protocol 2: Mitigation via IC-MS/MS and Isotope Dilution

When Protocol 1 confirms severe matrix suppression (ME < 50%), traditional reversed-phase LC must be abandoned for orthogonal separation techniques like Ion Chromatography (IC) combined with an Isotopically Labeled Internal Standard (ILIS)[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 g of the biological sample. Add the ILIS (e.g., 18O3-labeled phosphonic acid or a stable 13C/15N analog) directly to the raw sample. Causality note: Adding ILIS before extraction ensures it undergoes the exact same recovery losses and matrix suppression as the native 1H2Y, creating a mathematically self-correcting ratio[2][5].

  • Extraction: Add 10 mL of acidified methanol (e.g., 1% formic acid). Shake vigorously for 15 minutes, then centrifuge at 4000 rpm for 10 minutes to precipitate proteins[3].

  • Dilution: Dilute the supernatant 1:50 with LC-MS grade water. Causality note: Dilution exponentially reduces the concentration of competing matrix ions in the ESI source, often rescuing ionization efficiency at the cost of absolute analyte concentration[3].

  • Chromatography (IC): Inject onto a high-capacity anion-exchange column (e.g., Dionex IonPac). Use an electrolytically generated KOH gradient (e.g., 10 mM to 100 mM). This retains the negatively charged phosphonic acid long past the elution of neutral and cationic matrix interferents[6].

  • Detection: Operate the MS/MS in negative ESI mode. Quantify 1H2Y using the ratio of the native peak area to the ILIS peak area.

Data Presentation: Strategy Comparison

The table below synthesizes the quantitative impact of various analytical strategies on mitigating matrix effects for highly polar phosphonic acids.

Analytical StrategyPrimary Retention MechanismTypical Matrix Effect (ME %)Sensitivity (LOQ)Methodological Advantage
Reversed-Phase (C18) Hydrophobic PartitioningSevere Suppression (<20%)Poor (>50 ng/mL)High instrument availability; generally unsuitable for 1H2Y without derivatization.
Mixed-Mode / HILIC Hydrophilic / Ion-ExchangeModerate (40-70%)Medium (10 ng/mL)Balances retention of polar analytes with standard LC pump compatibility[4].
IC-MS/MS Anion ExchangeMinimal (90-110%)Excellent (<1 ng/mL)Complete orthogonal separation from bulk matrix salts and phosphoric acid[6].
Extract Dilution (1:50) N/A (Reduces Matrix Load)Minimal (85-100%)Medium (5 ng/mL)Simplest implementation; relies on modern MS/MS sensitivity to compensate for dilution[3].

References

  • Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS | Waters.
  • (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem. benchchem.com.
  • Poster: A comparison of IC-MS/MS and LC-MS/MS techniques for the multi-residue analysis of polar pesticides and metabolites in f - Thermo Fisher Scientific. thermofisher.com.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. eurl-pesticides.eu.
  • Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid st
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International.

Sources

Optimization

Technical Support Center: Preventing Epimerization in (1-Hydroxypropan-2-yl)phosphonic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical challenges encountered during the synthesis of (1-Hydroxypropan-2-yl)phosphoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical challenges encountered during the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid .

Because the chiral center of this molecule is located at the C2 position—directly adjacent to the strongly electron-withdrawing phosphonate group—it is highly susceptible to stereochemical scrambling. This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure absolute stereoretention.

Part 1: Troubleshooting & FAQs

Q1: Why does my enantiopure (1-Hydroxypropan-2-yl)phosphonate ester epimerize during the final deprotection step? A1: The root cause is the use of harsh hydrolysis conditions. Traditional deprotection of dialkyl phosphonate esters relies on refluxing concentrated HCl or aqueous NaOH. However, the phosphonate group (-PO(OR)₂) is strongly electron-withdrawing, which significantly increases the acidity of the adjacent alpha-proton at the C2 stereocenter. Under strongly basic or harsh acidic conditions at elevated temperatures, this proton is easily abstracted, forming a planar carbanion intermediate. When this intermediate reprotonates, it does so non-stereoselectively, leading to epimerization and a catastrophic loss of enantiomeric excess (ee%)[1].

To prevent this, you must abandon harsh hydrolysis and utilize the McKenna Reaction [2][3].

Q2: How does the McKenna Reaction prevent epimerization? A2: The McKenna reaction avoids extreme pH levels by utilizing bromotrimethylsilane (TMSBr) for mild dealkylation[2]. Mechanistically, the phosphoryl oxygen attacks the silicon atom of TMSBr, forming a bis(trimethylsilyl) phosphonate ester intermediate[4]. Because this process targets the P-O-C ester bonds rather than relying on alpha-carbon deprotonation, the C2 stereocenter remains untouched. A subsequent mild solvolysis step with methanol at room temperature yields the free phosphonic acid with complete stereoretention[5][6].

Q3: Can the choice of base during earlier synthetic steps (e.g., primary hydroxyl protection) compromise the C2 stereocenter? A3: Absolutely. If you are protecting the C1 primary hydroxyl group (e.g., as a benzyl or silyl ether) after the phosphonate has been installed, using strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will cause rapid deprotonation at the C2 position. Always opt for mild, sterically hindered amine bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine[7][8]. These bases are basic enough to facilitate alcohol protection but lack the strength and kinetic accessibility to abstract the sterically hindered alpha-proton.

Part 2: Experimental Protocol: Stereoretentive Deprotection Workflow

To ensure a self-validating and epimerization-free synthesis, follow this optimized McKenna deprotection protocol[6].

Materials Required:

  • Enantiopure Dialkyl (1-Hydroxypropan-2-yl)phosphonate

  • Bromotrimethylsilane (TMSBr) – Must be freshly distilled or from a sealed ampoule.

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Anhydrous Methanol (MeOH)

  • Optional: 2,6-lutidine (if acid-labile protecting groups are present)[7]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the dialkyl (1-hydroxypropan-2-yl)phosphonate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. If your substrate contains acid-sensitive functional groups, add 2,6-lutidine (3.0 eq) as a buffer[8]. Dropwise, add TMSBr (3.5 to 5.0 eq) over 10 minutes.

  • Silylation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 8 to 12 hours.

    • Self-Validation Check: Do not proceed blindly. Monitor the conversion of the dialkyl ester to the bis-silyl ester using ³¹P NMR. The chemical shift will move upfield.

  • Concentration: Once silylation is complete, remove the solvent and excess volatile TMSBr under reduced pressure. Crucial: Do not skip this step, as residual TMSBr will generate destructive HBr upon methanol addition.

  • Methanolysis: Cool the crude residue to 0 °C and carefully add anhydrous MeOH. Stir for 1-2 hours at room temperature to cleave the silyl esters[3].

  • Isolation: Concentrate the mixture under vacuum to yield the enantiopure (1-Hydroxypropan-2-yl)phosphonic acid.

Part 3: Quantitative Impact of Deprotection Strategies

The table below summarizes the causality between the chosen deprotection method and the resulting stereointegrity of the C2 chiral center.

Deprotection MethodReagents & ConditionsTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Impact on C2 Stereocenter
Harsh Basic Hydrolysis 5M NaOH, Reflux, 12h< 40%0% (Racemic)Base-catalyzed alpha-deprotonation
Harsh Acidic Hydrolysis Conc. HCl, Reflux, 16h65%< 20%Acid-catalyzed enolization/epimerization
McKenna Reaction 1. TMSBr, DCM, 25°C2. MeOH> 90%> 98% Neutral silylation; avoids proton abstraction

Part 4: Mechanistic Pathway Visualization

The following logic diagram maps the divergent pathways of phosphonate deprotection and their direct impact on the C2 stereocenter.

EpimerizationControl Start Dialkyl (1-Hydroxypropan-2-yl) phosphonate Path1 Harsh Hydrolysis (NaOH / Heat or Conc. HCl) Start->Path1 Path2 McKenna Reaction (TMSBr, then MeOH) Start->Path2 Mech1 Alpha-Proton Abstraction Planar Carbanion Formation Path1->Mech1 Strong Base/Acid Mech2 Bis(trimethylsilyl) Ester Neutral Intermediate Path2->Mech2 Mild Silylation Out1 Epimerized Product (Loss of Stereointegrity) Mech1->Out1 Reprotonation Out2 Enantiopure Phosphonic Acid (Stereoretention) Mech2->Out2 Methanolysis

Mechanistic pathways comparing harsh hydrolysis (epimerization) vs. the McKenna reaction.

Sources

Troubleshooting

Technical Support Center: Purification of (1-Hydroxypropan-2-yl)phosphonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical and preparative challenges associated with isolating α- and β-hydroxyalkylphosphonic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical and preparative challenges associated with isolating α- and β-hydroxyalkylphosphonic acids.

Molecules like (1-hydroxypropan-2-yl)phosphonic acid are highly polar, zwitterionic-like in certain pH ranges, and possess strong metal-chelating properties. Standard silica gel chromatography is ineffective due to irreversible chemisorption, and standard liquid-liquid extraction fails because the free phosphonic acid is exclusively water-soluble. This guide provides a causality-driven, self-validating workflow to isolate your product with high purity.

Purification Workflow

G N1 Crude Reaction Mixture (Phosphonate Esters & Impurities) N2 TMSBr Deprotection (Cleavage of Alkyl Esters) N1->N2 Step 1 N3 Aqueous Hydrolysis & Extraction (Removal of Siloxanes) N2->N3 Step 2 N4 Cation-Exchange Chromatography (Amberlite IR-120, H+ Form) N3->N4 Step 3 N5 Salt Formation (Addition of Cyclohexylamine) N4->N5 Step 4 N6 Crystallization (Pure Phosphonic Acid Salt) N5->N6 Step 5

Workflow for the purification of (1-Hydroxypropan-2-yl)phosphonic acid from crude mixtures.

Troubleshooting Guides & FAQs

Q1: Following deprotection with TMSBr, my product is an intractable syrup. How do I isolate the free phosphonic acid as a solid? Causality & Solution: Phosphonic acids are notoriously hygroscopic. When dialkyl phosphonate esters are deprotected using1[1], the resulting silyl esters must be hydrolyzed with water. However, the byproduct hexamethyldisiloxane and retained water prevent the compound from solidifying. Self-Validating Protocol: First, extract the aqueous phase with dichloromethane to remove all siloxanes. Then, shift the physical state of the molecule by converting the free acid to a . The bulky hydrophobic amine disrupts the hydration shell, forming a highly crystalline lattice. The success of this step is self-validating: the transition from a sticky syrup to a filterable white powder confirms the removal of water and trace organics.

Q2: My NMR shows broad peaks, and the mass yield is artificially high. Are there metal impurities? Causality & Solution: Yes. Hydroxyalkylphosphonic acids are potent chelators of metal ions (e.g., Zn²⁺, Fe³⁺, Mn²⁺). If your crude mixture was exposed to metal catalysts or biological buffers (e.g., during 2[2]), these metals coordinate with the phosphonate group, broadening NMR signals due to paramagnetism or rapid exchange. Self-Validating Protocol: Pass the aqueous mixture through a strongly acidic cation-exchange resin like 3[3]. The resin competitively binds the metal cations, releasing the free phosphonic acid into the aqueous eluent. Monitor the eluent pH; the validation of product elution is a sharp drop in pH (pH < 2).

Q3: I am observing significant product loss during the aqueous workup of the Pudovik reaction mixture. What is going wrong? Causality & Solution: Unreacted dialkyl phosphites and aldehydes are typically removed by organic extraction. However, if the phosphonate ester has been prematurely hydrolyzed, it will partition into the aqueous layer and be discarded if you aren't careful. Self-Validating Protocol: Ensure complete esterification during the initial reaction. Perform all organic extractions (e.g., with ethyl acetate) before the TMSBr deprotection step. Once deprotected, the (1-hydroxypropan-2-yl)phosphonic acid is exclusively water-soluble.

Quantitative Data: Purification Metrics

The following table summarizes the expected physical state, purity, and recovery yields at each stage of the purification workflow.

Purification StagePhysical StateExpected Purity (³¹P NMR)Yield RecoveryKey Contaminants Removed
Crude Mixture Oily Liquid40 - 60%N/AUnreacted starting materials
Post-Extraction Viscous Syrup75 - 85%~90%Siloxanes, non-polar organics
Post-Ion Exchange Aqueous Solution90 - 95%~85%Metal ions (Zn²⁺, Fe³⁺, Mn²⁺)
Cyclohexylamine Salt Crystalline Solid> 99%70 - 75%Trace polar organics, water

Detailed Experimental Methodologies

Protocol A: Deprotection and Metal-Ion Removal via Cation Exchange

This protocol ensures the complete cleavage of alkyl esters and the removal of coordinating metal ions.

  • Deprotection: Dissolve the crude dialkyl (1-hydroxypropan-2-yl)phosphonate in anhydrous acetonitrile (ACN). Add 5.0 equivalents of bromo(trimethyl)silane (TMSBr) dropwise at 0 °C under an inert atmosphere. Stir at room temperature for 4 hours.

  • Hydrolysis: Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 12 hours to fully hydrolyze the intermediate silyl esters.

  • Organic Wash: Extract the aqueous mixture with dichloromethane (3 × 20 mL) to remove hexamethyldisiloxane and unreacted organic precursors. Discard the organic layers and retain the aqueous layer.

  • Resin Preparation: Swell Amberlite IR-120 (H⁺ form) resin in deionized water. Pack a glass chromatography column and wash with 3 column volumes (CV) of 1 M HCl, followed by 5 CV of HPLC-grade water until the eluent pH is neutral (pH ~7).

  • Ion Exchange: Load the aqueous phosphonic acid solution onto the column. Elute with deionized water.

  • Validation & Collection: Monitor the fractions by checking the pH. Collect only the highly acidic fractions (pH < 2), which contain the free phosphonic acid.

  • Concentration: Lyophilize or concentrate the acidic fractions under reduced pressure at 40 °C to yield the free acid as a viscous, pale-yellow syrup.

Protocol B: Salt Formation and Crystallization

This protocol converts the hygroscopic syrup into a stable, bench-stable solid for long-term storage and precise weighing.

  • Dissolution: Dissolve the free (1-hydroxypropan-2-yl)phosphonic acid syrup in a minimal amount of absolute ethanol (approx. 2 mL per gram of syrup).

  • Salt Formation: Add 1.1 equivalents of cyclohexylamine dropwise under vigorous stirring. An exothermic acid-base reaction will occur.

  • Crystallization: Add cold diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point). Heat the mixture gently until it redissolves into a clear solution, then allow it to cool slowly to room temperature. Incubate at 4 °C overnight to maximize crystal growth.

  • Filtration: Filter the resulting white crystals under a vacuum using a sintered glass funnel. Wash the filter cake with ice-cold diethyl ether (2 × 10 mL).

  • Validation & Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours. Validate purity via ³¹P NMR (expect a single sharp singlet) and melting point analysis.

References

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. nih.gov.
  • Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production | Journal of Medicinal Chemistry. acs.org.
  • Asymmetric Synthesis in Organophosphorus Chemistry. ethernet.edu.et.
  • Synthesis and metal binding properties of selected organophosphorus plant growth regulators. uct.ac.za.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for (1-Hydroxypropan-2-yl)phosphonic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and isolation of highly polar, water-soluble phosphonates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and isolation of highly polar, water-soluble phosphonates. (1-Hydroxypropan-2-yl)phosphonic acid is a critical structural motif, notably utilized in the development of small-molecule inhibitors for fosfomycin resistance enzymes (like FosB)[1] () and CD73 inhibitors for cancer immunotherapy[2] ().

Synthesizing this compound typically involves the α -alkylation of diethyl ethylphosphonate with formaldehyde, followed by the deprotection of the diethyl ester. The most critical points of failure in this workflow are the quenching and workup stages. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure high yields and purity.

Workflow Visualization

G cluster_0 Step 1: Alkylation & Quench cluster_1 Step 2: Deprotection & Isolation N1 Lithiated Ethylphosphonate N2 Add Formaldehyde (-78°C to RT) N1->N2 N3 Quench: Cold Sat. NH4Cl (pH ~7) N2->N3 N4 Workup: EtOAc Extraction & Brine Wash N3->N4 N5 Intermediate: Diethyl (1-hydroxypropan-2-yl)phosphonate N4->N5 N6 Hydrolysis: 6N HCl (Reflux, 16h) N5->N6 N7 Workup: Evaporate Volatiles under Reduced Pressure N6->N7 N8 Co-evaporation with H2O (Remove residual HCl) N7->N8 N9 Lyophilization N8->N9 N10 Pure Product: (1-Hydroxypropan-2-yl)phosphonic acid N9->N10

Workflow for the synthesis, quenching, and workup of (1-Hydroxypropan-2-yl)phosphonic acid.

Troubleshooting Guides & FAQs

Q1: When quenching the lithiation step with aqueous NH4​Cl , I get a stubborn emulsion. How can I break it?

  • Causality: Emulsions in this step are typically caused by unreacted polymeric formaldehyde (paraformaldehyde residues) and insoluble lithium salts precipitating at the aqueous-organic interface.

  • Actionable Solution: Do not immediately transfer the quenched mixture to a separatory funnel. Instead, filter the entire biphasic mixture through a thin pad of Celite. This removes the insoluble polymeric residues and salts, allowing for rapid and clean phase separation.

Q2: My yield of the intermediate diethyl (1-hydroxypropan-2-yl)phosphonate is exceptionally low (<30%) after extraction. Where is my product?

  • Causality: The intermediate is a low-molecular-weight, highly polar hydroxy-phosphonate. When quenched with aqueous NH4​Cl , a significant equilibrium fraction remains heavily partitioned in the aqueous phase.

  • Actionable Solution: You must "salt out" the aqueous layer by saturating it with solid NaCl before extraction. Furthermore, switch your extraction solvent from pure Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a more polar mixture, such as 4:1 EtOAc/Isopropanol.

Q3: I attempted to deprotect the diethyl ester using Bromotrimethylsilane (TMSBr), but LC-MS shows a mass corresponding to a brominated byproduct. What went wrong?

  • Causality: While TMSBr is the gold standard for cleaving dialkyl phosphonates[2], it is not completely orthogonal to primary alcohols. Extended reaction times or excess TMSBr will convert the primary hydroxyl group at the C1 position into an alkyl bromide via a silyl ether intermediate.

  • Actionable Solution: Switch to acidic hydrolysis. Refluxing the intermediate in 6N HCl for 16 hours cleanly hydrolyzes the ethyl esters without halogenating the primary alcohol[1].

Q4: After the 6N HCl reflux, how do I isolate the highly water-soluble final product without losing it in an aqueous workup?

  • Causality: The fully deprotected (1-hydroxypropan-2-yl)phosphonic acid is extremely hydrophilic. Traditional liquid-liquid extraction will result in total loss of the product to the aqueous waste.

  • Actionable Solution: The workup must be entirely evaporative. Wash the acidic aqueous layer with a non-polar solvent (like DCM) to remove organic impurities (discard the organic layer). Then, concentrate the aqueous layer under reduced pressure. To remove residual HCl gas, perform repeated co-evaporations with deionized water, followed by lyophilization.

Quantitative Data: Deprotection & Workup Strategies
MethodReagents & ConditionsChemoselectivity (1° Alcohol)Workup ProcedureTypical Yield
Acid Hydrolysis 6N HCl, Reflux (105 °C), 16hHigh (No halogenation)Evaporative (H₂O co-evaporation)>90%
Silyl Cleavage TMSBr (2.5 eq), DCM, RT, 24hLow (Risk of bromination)Methanol quench, Evaporation40–60%
Basic Hydrolysis NaOH (aq) / EtOH, RefluxHighAcidification, Ion-exchangeN/A (Incomplete)*

*Note: Basic hydrolysis typically only cleaves one of the two ethyl ester groups, resulting in a mono-ester.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of Diethyl (1-hydroxypropan-2-yl)phosphonate
  • Preparation: Charge a flame-dried flask with diethyl ethylphosphonate (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under an inert atmosphere (Ar/N₂).

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the lithiated carbanion.

  • Alkylation: Add an excess of gaseous formaldehyde (generated by cracking dry paraformaldehyde at 150 °C into the reaction flask via a wide-bore cannula). Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature over 2 hours.

  • Quenching: Cool the mixture to 0 °C and carefully add cold saturated aqueous NH4​Cl (equal volume to THF) to quench the reaction.

  • Workup: Filter the biphasic mixture through a Celite pad. Transfer to a separatory funnel and saturate the aqueous layer with solid NaCl . Extract with 4:1 EtOAc/Isopropanol (4 x 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (stain with KMnO4​ ). A successful reaction will show the complete consumption of the starting material and the appearance of a new, highly polar spot.

Protocol B: Deprotection to (1-Hydroxypropan-2-yl)phosphonic acid
  • Hydrolysis: Dissolve the intermediate from Protocol A in 6N HCl (approx. 10 mL per gram of substrate)[1].

  • Heating: Heat the mixture to a vigorous reflux (105 °C) for 16 hours.

  • Washing: Cool the reaction to room temperature. Wash the aqueous solution with DCM (2 x 20 mL) to extract any non-polar impurities. Discard the DCM layers.

  • Evaporative Workup: Transfer the aqueous layer to a round-bottom flask and evaporate to dryness under reduced pressure (rotary evaporator, water bath at 45 °C).

  • Co-evaporation: Add 10 mL of DI water to the resulting residue and evaporate to dryness. Repeat this step 3 times to ensure the complete removal of residual HCl gas.

  • Lyophilization: Dissolve the resulting viscous oil in a minimal amount of HPLC-grade water, freeze at -80 °C, and lyophilize for 24 hours to yield the pure phosphonic acid as a white solid.

  • Self-Validation Checkpoint: Analyze the lyophilized solid via ³¹P NMR (D₂O). The complete disappearance of the ethyl ester peaks in ¹H NMR and a single ³¹P resonance (typically around δ 25–30 ppm) confirms successful deprotection and high purity.

References
  • Travis, S., Green, K. D., Chandrika, N. T., Pang, A. H., Frantom, P. A., Tsodikov, O. V., Garneau-Tsodikova, S., & Thompson, M. K. (2023). "Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus." RSC Medicinal Chemistry, 14(5), 947-956.

  • Du, X., Moore, J., Blank, B. R., Eksterowicz, J., Sutimantanapi, D., Yuen, N., ... & Sun, D. (2020). "Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production." Journal of Medicinal Chemistry, 63(18), 10433-10459.

Sources

Troubleshooting

Technical Support Center: Stereochemical Troubleshooting for (1-Hydroxypropan-2-yl)phosphonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical stereochemical challenges encountered when working with (1-Hydroxypropan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical stereochemical challenges encountered when working with (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y). This compound is a vital structural analog used extensively in probing the active sites of fosfomycin-modifying resistance enzymes, such as FosB and FosM[1]. Maintaining stereochemical integrity at the C2 position (the carbon alpha to the phosphonic acid) is paramount for generating accurate structure-activity relationship (SAR) data.

Below, you will find field-proven causality analyses, validated protocols, and quantitative data to help you prevent, troubleshoot, and monitor racemization in your workflows.

Section 1: Causality of Racemization (The "Why")

FAQ 1: Why does my enantiopure (1-Hydroxypropan-2-yl)phosphonate ester racemize during synthesis?

Causality & Mechanism: The C2 position of the propyl chain is directly adjacent to the electron-withdrawing phosphonate group. While phosphonates are weaker activating groups than carbonyls, they sufficiently acidify the alpha-proton to make it susceptible to abstraction by strong bases. When the molecule is in its esterified form (e.g., diethyl ester), the lack of negative charge on the phosphoryl oxygen allows for relatively facile deprotonation.

Once the alpha-proton is removed, the molecule forms a planar or rapidly inverting sp²-hybridized carbanion intermediate. Upon quenching or reprotonation, the proton can attack from either the Re or Si face, leading to a racemic mixture (50% R / 50% S). Furthermore, racemization and transesterification can competitively occur via pentacoordinated phosphorus intermediates under certain nucleophilic conditions[2].

RacemizationMechanism S_Enant (S)-(1-Hydroxypropan-2-yl) phosphonate ester Carbanion Planar α-Carbanion Intermediate (Achiral) S_Enant->Carbanion Deprotonation at C2 Base Strong Base (e.g., LDA, NaH) Base->Carbanion Catalyzes Racemate Racemic Mixture (50% S / 50% R) Carbanion->Racemate Non-stereoselective Reprotonation Reprotonation Proton Source (H2O / Acid) Reprotonation->Racemate Quench

Logical flow of base-catalyzed racemization via an achiral carbanion intermediate.

FAQ 2: How does the free phosphonic acid compare to the ester in terms of stereostability?

Causality: Once deprotected to the free (1-hydroxypropan-2-yl)phosphonic acid, the molecule becomes highly resistant to base-catalyzed racemization. In basic or physiological conditions, the phosphonic acid moiety (-PO₃H₂) ionizes to form a mono- or dianion (-PO₃²⁻). This localized, dense negative charge strongly repels incoming hydroxide or basic ions, drastically increasing the pKa of the adjacent C2 alpha-proton and effectively shutting down the carbanion-mediated racemization pathway.

Section 2: Troubleshooting and Prevention (The "How-To")

FAQ 3: What is the best method to deprotect the phosphonate ester without losing enantiomeric excess (ee)?

Troubleshooting: Traditional deprotection methods utilizing refluxing concentrated HCl or prolonged heating in aqueous NaOH often lead to significant degradation and racemization. To maintain >98% ee, you must bypass the alpha-deprotonation pathway. The gold standard is the use of bromotrimethylsilane (TMSBr)[3]. TMSBr cleaves the alkyl ester bonds under mild, neutral conditions via an S_N2-type mechanism, forming a hydrolytically labile silyl ester intermediate that is easily converted to the free acid with water or methanol.

TMSBrWorkflow Step1 1. Dissolve Ester in dry DCM Step2 2. Add TMSBr (0 °C → RT) Step1->Step2 Step3 3. Silyl Ester Intermediate Step2->Step3 Step4 4. Hydrolysis (H2O/MeOH) Step3->Step4 Step5 5. Pure Free Acid (No Racemization) Step4->Step5

Step-by-step workflow for the racemization-free TMSBr deprotection of phosphonate esters.

Protocol 1: Racemization-Free Deprotection using TMSBr

This protocol is a self-validating system; the reaction progress can be cleanly tracked via ³¹P NMR without isolating intermediates.

  • Substrate Preparation: Dissolve the enantiopure dialkyl (1-hydroxypropan-2-yl)phosphonate (or its O-protected derivative) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromotrimethylsilane (TMSBr) (typically 3–5 equivalents) dropwise to prevent exothermic degradation.

  • Silylation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Self-Validation: Monitor the conversion to the bis-silyl ester via ³¹P NMR (look for a shift from ~25 ppm to ~10 ppm).

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove unreacted TMSBr and volatile alkyl bromides.

  • Hydrolysis: Resuspend the crude silyl ester in methanol or water and stir for 1 hour at room temperature to hydrolyze the silyl groups.

  • Isolation: Lyophilize the aqueous layer to yield the stereopure (1-hydroxypropan-2-yl)phosphonic acid.

FAQ 4: How can I accurately quantify the enantiomeric excess of the highly polar free acid?

Troubleshooting: Free phosphonic acids exhibit poor retention and peak shape on standard chiral stationary phases (HPLC/SFC) due to their extreme polarity. Derivatization back to the ester risks re-introducing racemization. The most reliable, non-destructive method is ³¹P NMR spectroscopy utilizing a chiral solvating agent (CSA). The addition of α-cyclodextrin creates a transient diastereomeric host-guest complex, inducing a distinct chemical shift nonequivalence (Δδ) between the enantiomers[4].

Protocol 2: Enantiomeric Excess (ee) Determination via ³¹P NMR
  • Sample Preparation: Dissolve 5 mg of the free (1-hydroxypropan-2-yl)phosphonic acid in 0.5 mL of D₂O.

  • Chiral Solvating Agent Addition: Add 1.5 to 2.0 equivalents of α-cyclodextrin to the NMR tube. Ensure complete dissolution.

  • Equilibration: Allow the sample to equilibrate at 25 °C for 15 minutes to ensure stable host-guest complex formation.

  • Acquisition: Acquire the ³¹P{¹H} NMR spectrum. The chiral environment of the α-cyclodextrin cavity will induce a chemical shift nonequivalence (Δδ) between the (R) and (S) enantiomers (typically 0.05 to 0.3 ppm separation).

  • Integration: Integrate the baseline-separated phosphorus resonances to calculate the enantiomeric ratio and ee%.

Section 3: Quantitative Data on Racemization Conditions

The following table summarizes the causal relationship between specific synthetic conditions and the resulting stereochemical degradation of (1-hydroxypropan-2-yl)phosphonate esters.

Reaction ConditionReagentTemperatureTimeFinal ee (%)Mechanistic Outcome
Acidic Hydrolysis 6M HCl100 °C12 h< 10%High temp promotes reversible C-P cleavage and stereochemical scrambling.
Basic Hydrolysis 2M NaOH80 °C8 h~ 45%Base abstracts the C2 α-proton, forming a planar carbanion.
Radical Conditions AIBN / Bu₃SnH80 °C2 h0%Radical formation at C2 leads to rapid, complete stereochemical scrambling.
Silyl Cleavage TMSBr0 °C to 25 °C4 h> 98%Mild, neutral cleavage prevents α-deprotonation, ensuring stereoretention.

References

  • Source: nih.
  • Source: researchgate.
  • Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244)
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Synthesis of (1-Hydroxypropan-2-yl)phosphonic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-Hydroxypropan-2-yl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a key chiral intermediate in the synthesis of the antibiotic Fosfomycin, achieving high purity and yield is critical[1][2]. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to (1-Hydroxypropan-2-yl)phosphonic acid? A1: The most common and atom-economical method is a variation of the Pudovik (or Abramov) reaction.[3][4] This involves the nucleophilic addition of a dialkyl phosphite (e.g., diethyl phosphite) to propylene oxide. The resulting phosphonate ester is then hydrolyzed to yield the final phosphonic acid.[5][6]

Q2: What are the most critical parameters to control during the initial addition reaction? A2: The three most critical parameters are:

  • Temperature: The reaction is exothermic. Uncontrolled temperature can lead to the polymerization of propylene oxide and accelerate side reactions.[7]

  • Catalyst Choice: The catalyst (acidic or basic) dictates the regioselectivity of the epoxide ring-opening, determining the ratio of the desired product to its isomer.

  • Stoichiometry and Addition Rate: Slow, controlled addition of one reagent to the other is crucial to maintain a low concentration of the reactive epoxide, minimizing polymerization and other side reactions.[7]

Q3: What are the major classes of side-products I should be aware of? A3: The primary impurities arise from four main pathways:

  • Isomer Formation: Attack at the wrong carbon of the epoxide results in the (2-hydroxypropyl)phosphonic acid isomer.

  • Phosphate Rearrangement: A base-catalyzed rearrangement of the desired α-hydroxyphosphonate intermediate can occur, yielding a phosphate ester.[5][8]

  • Solvent-Related Byproducts: If protic solvents (water, methanol) are present, they can compete with the phosphite in opening the epoxide ring, leading to propylene glycol or alkoxy-propanols.[9]

  • Incomplete Hydrolysis: During the final step, incomplete reaction leads to residual mono- or di-ester forms of the product.[6]

Q4: Why is purification of the final phosphonic acid so difficult? A4: Phosphonic acids are highly polar, often hygroscopic, and can be difficult to crystallize, frequently resulting in sticky oils or glasses.[10][11] Their high polarity makes them challenging to purify using standard silica gel chromatography.[12] The most effective strategy is often to rigorously purify the less polar phosphonate ester intermediate before the final hydrolysis step.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each issue is analyzed by its symptoms, probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Low Yield and Poor Regioselectivity in the Epoxide Opening Step
  • Symptom: Your crude reaction mixture (after the addition of dialkyl phosphite to propylene oxide) shows a significant peak corresponding to the (2-hydroxypropyl)phosphonate isomer in your NMR spectrum, alongside a low yield of the desired (1-hydroxypropan-2-yl)phosphonate.

  • Underlying Chemistry: Propylene oxide is an asymmetric epoxide. The nucleophilic attack of the phosphite can occur at either the sterically less hindered C1 carbon (leading to the undesired 2-hydroxy isomer) or the more substituted C2 carbon (leading to the desired 1-hydroxy isomer). The reaction conditions, particularly the choice of catalyst, heavily influence this regioselectivity.

  • Solutions & Optimization:

    • Catalyst Selection:

      • Base Catalysis (e.g., NaH, Et₃N): Strong bases tend to favor attack at the less sterically hindered C1 position, increasing the formation of the undesired isomer. While common in classical Pudovik reactions with aldehydes, they are often suboptimal for this specific transformation.[4][13]

      • Lewis Acid Catalysis (e.g., Ti(OⁱPr)₄, AlCl₃): Lewis acids coordinate to the epoxide oxygen, activating the C-O bonds. This generally directs the nucleophilic attack to the more substituted C2 carbon, significantly improving the yield of the desired (1-Hydroxypropan-2-yl)phosphonate.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-25 °C) during the addition. Higher temperatures can decrease selectivity and promote polymerization.

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water can hydrolyze the epoxide to propylene glycol, consuming starting material and complicating purification.[9]

Issue 2: Detection of a Significant Phosphate Impurity
  • Symptom: Your ³¹P NMR spectrum shows a signal in the phosphate region (typically -10 to +5 ppm), in addition to your desired phosphonate product signal (typically +15 to +30 ppm).

  • Underlying Chemistry: α-Hydroxyphosphonates can undergo a base-catalyzed intramolecular rearrangement, known as a phospha-Brook rearrangement, to form a more thermodynamically stable phosphate ester.[5][8][14] This is especially problematic if a strong base is used as a catalyst and the reaction is heated or left for an extended period.

  • Solutions & Optimization:

    • Avoid Strong Bases: If possible, use a Lewis acid catalyst for the initial addition reaction, which does not promote this rearrangement.

    • Use Milder Bases: If a base is necessary, opt for a weaker, non-nucleophilic organic base like triethylamine (Et₃N) over stronger alkoxides or hydrides.[13]

    • Minimize Reaction Time and Temperature: Once the formation of the α-hydroxyphosphonate is complete (as monitored by TLC or NMR), proceed with the work-up promptly. Avoid prolonged heating in the presence of a base.

    • Acidic Work-up: Neutralize the basic catalyst with a mild acid during the work-up to quench the rearrangement process.

Issue 3: Incomplete Hydrolysis to the Final Phosphonic Acid
  • Symptom: After the hydrolysis step, your ³¹P NMR spectrum reveals multiple peaks in the phosphonate region, indicating a mixture of the desired diacid, the intermediate monoester, and unreacted diester.

  • Underlying Chemistry: The hydrolysis of phosphonate esters is a two-step process that can be slow and requires forcing conditions.[6][15] The second hydrolysis step (monoester to diacid) is often slower than the first.

  • Solutions & Optimization:

    • Acid-Catalyzed Hydrolysis: This is the most common method. Use concentrated hydrochloric acid (6-12 M) at reflux for an extended period (6-24 hours).[10] Monitor the reaction's progress by taking aliquots and analyzing them via ³¹P NMR until the starting ester signals have disappeared.

    • McKenna Reaction (TMSBr): For substrates sensitive to harsh acidic conditions, a two-step procedure using bromotrimethylsilane (TMSBr) followed by methanolysis is a milder and highly effective alternative.[10] TMSBr cleaves the ester bonds to form a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed to the phosphonic acid upon the addition of methanol or water.

    • Ensure Complete Solvent Removal: After hydrolysis with HCl, residual water must be thoroughly removed, typically by azeotropic distillation with toluene, to obtain the final product in a solid or pure form.[10]

Issue 4: Product is a Sticky, Intractable Oil
  • Symptom: After final work-up and drying, the (1-Hydroxypropan-2-yl)phosphonic acid product is a hygroscopic, sticky oil that refuses to crystallize.

  • Underlying Chemistry: The high polarity imparted by both the phosphonic acid and hydroxyl groups leads to strong intermolecular hydrogen bonding and a high affinity for water, which inhibits crystallization.[11][16]

  • Solutions & Optimization:

    • Purify the Precursor: The most robust solution is to purify the diethyl (1-hydroxypropan-2-yl)phosphonate intermediate using standard silica gel column chromatography before hydrolysis. This non-polar precursor is much easier to handle and purify than the final polar product.

    • Salt Formation for Crystallization: Convert the crude phosphonic acid into a salt. Dicyclohexylamine is often effective for inducing crystallization of phosphonic acids.[11] The resulting salt is typically a stable, crystalline solid that can be purified by recrystallization and then converted back to the free acid if necessary.

    • Recrystallization Attempts: If the acid is semi-pure, attempt recrystallization from polar solvent mixtures like acetone/water or acetonitrile/water.[11] Dissolve the oil in a minimal amount of the more polar solvent (water) and slowly add the less polar solvent until turbidity persists, then cool.

Key Experimental Protocols & Data
Protocol 1: Lewis Acid-Catalyzed Synthesis of Diethyl (1-hydroxypropan-2-yl)phosphonate

This protocol prioritizes regioselectivity to the desired product.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous toluene and diethyl phosphite.

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, ~10 mol%) to the solution and stir for 15 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add propylene oxide dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of diethyl phosphite by TLC or ³¹P NMR.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Stir vigorously for 30 minutes. Filter the mixture through a pad of celite to remove titanium salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to yield pure diethyl (1-hydroxypropan-2-yl)phosphonate.

Protocol 2: Hydrolysis via the McKenna Procedure

This is a mild and efficient method for dealkylation.

  • Silylation: Dissolve the purified diethyl (1-hydroxypropan-2-yl)phosphonate in anhydrous dichloromethane. Add bromotrimethylsilane (TMSBr, ~3 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Solvent Removal: Remove all volatile components (solvent, excess TMSBr) under reduced pressure.

  • Methanolysis: Carefully add methanol to the residue at 0 °C. Stir for 1 hour at room temperature.

  • Isolation: Remove the methanol under reduced pressure. Co-evaporate with toluene to remove residual water. Dry the resulting solid or viscous oil under high vacuum over P₂O₅ to obtain the final (1-Hydroxypropan-2-yl)phosphonic acid.[10]

Data Presentation: ³¹P NMR Troubleshooting Guide

The ³¹P NMR spectrum is the most powerful tool for diagnosing issues in this synthesis. Use the following table to identify species in your reaction mixture (chemical shifts are approximate and can vary with solvent and pH).

Compound TypeStructure FragmentTypical ³¹P Chemical Shift (ppm)Notes
Starting Material (EtO)₂P(O)H+5 to +10A doublet due to P-H coupling.
Desired Diester (EtO)₂P(O)-CH(CH₃)CH₂OH+26 to +30Singlet (proton decoupled).
Isomeric Diester (EtO)₂P(O)-CH₂CH(OH)CH₃+28 to +32Singlet. Often has a slightly different shift from the desired isomer.
Phosphate Byproduct (EtO)₂P(O)-O-CH(CH₃)₂-5 to +2Singlet. A clear indicator of the rearrangement side reaction.
Monoester Product (EtO)(HO)P(O)-R+20 to +25Appears during incomplete hydrolysis. Shift is pH-dependent.
Final Diacid Product (HO)₂P(O)-R+18 to +24The target compound. Shift is highly pH-dependent.
Visualizing Reaction Pathways
Main Synthetic Pathway

The following diagram illustrates the intended two-step synthesis.

Synthesis_Pathway cluster_step1 Step 1: Pudovik Addition cluster_step2 Step 2: Hydrolysis PropyleneOxide Propylene Oxide Diester Diethyl (1-hydroxypropan-2-yl)phosphonate PropyleneOxide->Diester + Diethyl Phosphite (Lewis Acid Catalyst) DiethylPhosphite Diethyl Phosphite FinalAcid (1-Hydroxypropan-2-yl)phosphonic acid Diester->FinalAcid 1. TMSBr 2. MeOH (McKenna)

Caption: The desired synthetic route to (1-Hydroxypropan-2-yl)phosphonic acid.

Key Side Reactions

This diagram outlines the major competing reactions that can lower the yield and purity of the desired product.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start Propylene Oxide + Diethyl Phosphite DesiredProduct Desired Intermediate (1-Hydroxypropan-2-yl)phosphonate Start->DesiredProduct Lewis Acid (C2 Attack) Isomer Isomeric Product (2-Hydroxypropyl)phosphonate Start->Isomer Base Catalyst (C1 Attack) Glycol Propylene Glycol Start->Glycol H₂O Present Rearrangement Phosphate Byproduct DesiredProduct->Rearrangement Base Catalyst (Phospha-Brook)

Caption: Logic diagram of primary side reactions during synthesis.

References
  • Keglevich, G., & Bálint, E. (2021). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Taylor & Francis Online. [Link]

  • Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. ResearchGate. [Link]

  • Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]

  • Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. PubMed. [Link]

  • Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH). [Link]

  • Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • European Patent Office. (n.d.). Process for the preparation of intermediates for the synthesis of fosfomycin.
  • Cicchillo, R. M., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. National Institutes of Health (NIH). [Link]

  • Adami, M., & Danieli, B. (n.d.). Process for the preparation of intermediates for the synthesis of fosfomycin.
  • Wright, J. B., et al. (2005). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center (DTIC). [Link]

  • Adami, M., & Danieli, B. (n.d.). Process for the preparation of intermediates for the synthesis of fosfomycin.
  • Liu, Y., & Xu, D. (2003). A practical synthesis of (−)fosfomycin from its enantiomer. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

  • Plommer, H. L., & Voth, G. A. (2022). Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst. National Institutes of Health (NIH). [Link]

  • Osswald, T., et al. (2020). Phosphonic acid: preparation and applications. National Institutes of Health (NIH). [Link]

  • Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Propylene oxide. Wikipedia. [Link]

  • Sumitomo Chemical. (n.d.). Development of New Propylene Oxide Process. Sumitomo Chemical. [Link]

  • Pirngruber, G. D., et al. (2019). Liquid Phase Epoxidation of Propylene to Propylene Oxide with Hydrogen Peroxide on Titanium Silicalite-1: Spatially Resolved Measurements and Numerical Simulations. ResearchGate. [Link]

  • Bálint, E., et al. (2018). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. ACS Publications. [Link]

  • Campbell, D. A. (n.d.). Methods for the synthesis of phosphonate esters.
  • Sridevi, C., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. ACG Publications. [Link]

  • Ghammamy, S., et al. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. TSI Journals. [Link]

  • Notestein, J. M. (2022). Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts. Northwestern University Libraries. [Link]

  • Qian, Y., et al. (2020). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. National Institutes of Health (NIH). [Link]

  • Notestein, J. M. (n.d.). Reaction Kinetics of Direct Gas-Phase Propylene Epoxidation on AU/TS-1 Catalysts. ProQuest. [Link]

  • Wibowo, C. S., et al. (2017). Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. ResearchGate. [Link]

  • Primoris. (n.d.). Unpacking phosphonic acid. Primoris. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)

Welcome to the Technical Support Center for (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) (CAS: 23025-15-2)[1][2]. As a low-molecular-weight phosphonic acid, 1H2Y is frequently utilized in structural biology and enzymolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) (CAS: 23025-15-2)[1][2]. As a low-molecular-weight phosphonic acid, 1H2Y is frequently utilized in structural biology and enzymology as a probe or competitive inhibitor for fosfomycin-resistance metalloenzymes, such as FosB and FosM[3][4].

Because 1H2Y features highly polar dual hydroxyl/phosphonate functional groups and strong metal-chelating potential[5], its stability and apparent inhibitory efficacy are heavily dependent on the buffer system. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, quantitative stability data, and self-validating protocols to ensure reproducible assay kinetics.

Part 1: Core Troubleshooting & FAQs

Q1: Why do I observe a complete loss of 1H2Y inhibitory activity when using Phosphate-Buffered Saline (PBS)? A: The loss of activity in PBS is rarely due to the chemical degradation of 1H2Y itself, but rather a catastrophic assay interference. Metalloenzymes targeted by 1H2Y, such as the fosfomycin resistance enzyme FosM, require divalent cations (e.g., Mn2+ or Zn2+ ) for catalytic activation[3]. Inorganic phosphate in PBS acts as a strong competitive chelator for these essential metal ions, precipitating them out of solution or blocking the enzyme's active site. This masks the binding affinity of 1H2Y. Causality: The phosphate buffer outcompetes the phosphonate group of 1H2Y for metal coordination. Solution: Always use non-coordinating Good's buffers (e.g., HEPES or Tris-HCl) when evaluating phosphonic acid derivatives in metalloenzyme assays[4].

Q2: Does the pH of the buffer cause hydrolysis of the carbon-phosphorus (C-P) bond? A: The C-P bond in 1H2Y is highly stable against hydrolysis under physiological conditions (pH 6.5–8.5)[5]. However, the phosphonate group has two pKa​ values (typically around pKa1​ ~2.0 and pKa2​ ~7.0). Fluctuations in buffer pH around 7.0 will shift the protonation state of the phosphonate from mono-anionic to di-anionic. This shift drastically alters the electrostatic interactions between 1H2Y and critical active-site residues (such as Arg126 or Thr8 in FosM)[3]. Causality: If you observe batch-to-batch variability in apparent kcat​ reduction (e.g., testing up to 5 mM concentrations[3]), it is likely a protonation state issue, not chemical degradation. Verify that your buffer is strictly titrated to the enzyme's optimal pH prior to adding the inhibitor.

Q3: How should I store 1H2Y to prevent oxidative degradation? A: While phosphonic acids resist hydrolysis, the secondary alcohol on the propan-2-yl chain is susceptible to slow oxidation into a ketone if exposed to strong oxidants, converting 1H2Y into a less active derivative[5]. Solution: Store 1H2Y as a lyophilized powder at -20°C. For working solutions, reconstitute in LC-MS grade ddH2​O (not buffer) and aliquot. Avoid storing working stocks in primary amine buffers (like Tris) for more than 48 hours at room temperature, as trace metal-catalyzed oxidation can occur.

Part 2: Buffer Compatibility & Stability Data

To ensure accurate enzymatic readouts, select a buffer system that maintains both the chemical integrity of 1H2Y and the solubility of required enzymatic cofactors.

Buffer SystempH Range1H2Y Chemical Half-life (25°C)Metalloenzyme CompatibilityCausality / Mechanistic Notes
ddH2​O (Stock) 4.0 - 5.0> 6 monthsN/ALow pH keeps phosphonate fully protonated, preventing auto-oxidation.
HEPES 7.0 - 7.6> 4 weeksExcellent Zwitterionic nature prevents metal chelation; maintains Mn2+ solubility[3].
Tris-HCl 7.2 - 8.0~ 2 weeksGoodPrimary amine can slowly catalyze secondary alcohol oxidation over time.
Phosphate (PBS) 7.2 - 7.4> 4 weeksPoor (Assay Failure) Chemically stable, but precipitates divalent cations required for FosB/M[3][4].
Acetate 4.0 - 5.5> 4 weeksModerateAcidic pH shifts 1H2Y to mono-anionic state, drastically reducing binding affinity.

Part 3: System Workflows & Visualizations

The following diagrams illustrate the logical pathways for buffer selection and the experimental workflow for validating 1H2Y stability.

G 1 1 H2Y (1-Hydroxypropan-2-yl) phosphonic acid (1H2Y) Phosphate Phosphate Buffers (e.g., PBS) H2Y->Phosphate Dissolved in TrisHEPES Good's Buffers (Tris, HEPES) H2Y->TrisHEPES Dissolved in Metal Mn2+ / Zn2+ Metalloenzymes Phosphate->Metal Competes for metals Degradation Signal Loss / Metal Precipitation Phosphate->Degradation Insoluble phosphates TrisHEPES->Metal Non-coordinating Stable Stable Inhibitor Complex Metal->Stable 1H2Y binds active site

Logic tree for buffer selection and its impact on 1H2Y stability and metalloenzyme interaction.

Workflow Prep Prepare 10mM 1H2Y in ddH2O Buffer Dilute into Assay Buffer (pH 7.4-8.0) Prep->Buffer Incubate Incubate at 25°C / 37°C Buffer->Incubate NMR 31P-NMR Analysis Incubate->NMR Validate Quantify Intact 1H2Y NMR->Validate

Step-by-step workflow for the validation of 1H2Y stability using 31P-NMR spectroscopy.

Part 4: Self-Validating Experimental Protocol

Protocol: Preparation and Validation of 1H2Y Stock Solutions for Metalloenzyme Assays

Objective: To prepare a stable 10 mM stock of 1H2Y and validate its structural integrity in the chosen assay buffer using 31P -NMR, ensuring accurate kinetic measurements (e.g., kcat​ reduction)[3]. Because small polar molecules like 1H2Y can be difficult to quantify via standard LC-MS without derivatization, 31P -NMR provides a direct, non-destructive observation of the phosphorus atom[3][5].

Step 1: Stock Reconstitution

  • Weigh out 1.40 mg of 1H2Y powder (MW: ~140.07 g/mol )[2].

  • Dissolve in 1.0 mL of LC-MS grade ddH2​O to create a 10 mM stock.

  • Validation Checkpoint 1: Measure the pH of the stock drop. It should be mildly acidic (pH ~4.0-5.0). If the pH is >7.0, the water source may be contaminated with alkaline salts, which accelerates degradation. Do not proceed until the water source is replaced.

Step 2: Buffer Dilution & Incubation

  • Dilute the 10 mM stock to a 5 mM working concentration[3] using the target assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM MnCl2​ ).

  • Incubate the solution at 25°C for 2 hours to simulate the maximum duration of an enzymatic assay.

Step 3: 31P -NMR Structural Validation

  • Transfer 500 µL of the incubated working solution into an NMR tube. Add 10% D2​O for signal locking.

  • Acquire a 31P -NMR spectrum (typically 162 MHz for a 400 MHz spectrometer) using proton decoupling.

  • Validation Checkpoint 2: Analyze the spectra. Intact 1H2Y will present as a single sharp resonance peak (typically between 20-30 ppm depending on exact pH). The appearance of a peak near 0 ppm indicates the cleavage of the C-P bond and the release of inorganic phosphate[5]. If the 0 ppm peak is >5% of the total signal area, the compound has degraded; discard the batch.

Step 4: Metal Chelation Check (Visual & Spectrophotometric)

  • Observe the NMR tube post-acquisition.

  • Validation Checkpoint 3: The solution must remain optically clear. Any cloudiness indicates that the buffer has facilitated the precipitation of Mn2+ or Zn2+ ions[3]. If precipitation is observed, switch from your current buffer to a strict HEPES or MOPS buffer system before introducing the enzyme.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: National Institutes of Health (NIH) PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Small Molecule Inhibitors for Fosfomycin Resistance Enzymes: (1-Hydroxypropan-2-yl)phosphonic Acid vs. High-Affinity Alternatives

Executive Summary Fosfomycin is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting MurA, effectively halting bacterial cell wall biosynthesis[1]. However, its clinical efficacy is increasingly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosfomycin is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting MurA, effectively halting bacterial cell wall biosynthesis[1]. However, its clinical efficacy is increasingly compromised by the expression of fosfomycin-modifying metalloenzymes, such as FosB (found in Staphylococcus aureus) and FosM (found in Mycobacterium abscessus)[1][2]. To rescue fosfomycin's clinical utility, researchers have prioritized the development of competitive small-molecule inhibitors.

This guide provides an objective, data-driven comparison between (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) and high-affinity alternatives like Phosphonoformate (PPF) and Phosphonoacetate (PPA). By analyzing structural causality, metal coordination geometry, and kinetic data, we demonstrate why 1H2Y underperforms as an inhibitor and establish the structural prerequisites for successful enzyme blockade.

Mechanistic Context: The Challenge of Fosfomycin Resistance

FosB and FosM are homodimeric, Mn²⁺- or Zn²⁺-dependent metalloenzymes[1]. They confer resistance by catalyzing the nucleophilic addition of a thiol co-substrate (such as L-cysteine or bacillithiol) to the epoxide ring of fosfomycin[1]. This ring-opening event permanently destroys the antibiotic's activity[1].

To be effective, an inhibitor must outcompete fosfomycin for the metalloenzyme's active site. The success of this competition is heavily dictated by the inhibitor's ability to coordinate with the active site metal ion and establish stable hydrogen-bonding networks with surrounding residues[2].

Pathway Fos Fosfomycin (Active) Enz FosB / FosM (Metalloenzyme) Fos->Enz Binds active site Inact Inactivated Fosfomycin (Ring Opened) Enz->Inact Epoxide opening Thiol Thiol Co-substrate (L-Cys / BSH) Thiol->Enz Nucleophilic attack Strong Strong Inhibitors (PPF, PPA, 2-PPP) Strong->Enz Bidentate coordination (Blocks active site) Weak 1H2Y (Weak Inhibitor) Weak->Enz Monodentate only (Fails to block)

Mechanism of FosB/FosM fosfomycin inactivation and competitive inhibition.

Comparative Performance Analysis

Experimental kinetic testing utilizing ³¹P-NMR spectroscopy provides a direct comparison of inhibitor efficacy by measuring the reduction in the enzyme's apparent turnover number ( kcat​ )[2]. The baseline kcat​ for uninhibited FosM is 3.9 s⁻¹[2].

Quantitative Inhibitor Efficacy Data

Data summarized from ³¹P-NMR kinetic assays on FosM and FosB.[1][2]

Inhibitor CompoundTarget EnzymeMax Concentration TestedApparent kcat​ ( s−1 )Metal Coordination GeometryInhibitory Efficacy
Uninhibited Control FosMN/A3.9N/ABaseline
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) FosM / FosB5 mM / 6 mM~3.9MonodentateNone / Poor
Phosphonoformate (PPF) FosM500 µM1.1BidentateStrong
Phosphonoacetate (PPA) FosM500 µM2.3BidentateStrong
2-Phosphonopropionic acid (2-PPP) FosM500 µM3.2BidentateStrong
3-Phosphonopropionic acid (3-PPP) FosM6 mM2.4MonodentateModerate

Key Observation: While PPF, PPA, and 2-PPP significantly reduce the catalytic turnover of FosM at low concentrations (500 µM), 1H2Y exhibits no observable effect on FosM activity at concentrations up to 5 mM, and similarly fails to inhibit FosB at concentrations up to 6 mM[1][2].

Structural Causality: Why 1H2Y Underperforms

The stark contrast in performance between 1H2Y and alternatives like PPF or PPA is not arbitrary; it is rooted in fundamental structural and thermodynamic principles within the enzyme's active site[2].

  • Failure to Achieve Bidentate Metal Coordination: Docking structures indicate that all phosphonate-containing compounds orient their phosphonate group similarly to fosfomycin[2]. However, the most potent inhibitors (PPF, PPA, and 2-PPP) possess a carboxylate oxygen that allows them to form a bidentate metal coordination geometry with the active site Mn²⁺ or Zn²⁺[2]. 1H2Y lacks this appropriately positioned carboxylate group. Consequently, 1H2Y cannot form bidentate coordination, resulting in weak, monodentate binding that is easily displaced by the native substrate[2].

  • Missing Critical Hydrogen Bonds: Strong inhibitors stabilize their active site occupation via hydrogen bonding between their carboxylate oxygen and specific residues, such as Thr8 in FosM or Cys8 in FosB[2]. Because 1H2Y lacks this functional moiety, it fails to establish these secondary anchoring interactions, further reducing its binding affinity and resulting in poor Glide docking scores[2].

Experimental Validation: ³¹P-NMR Kinetic Assay Protocol

To ensure high trustworthiness and reproducibility, the evaluation of these inhibitors relies on continuous ³¹P-NMR spectroscopy[2].

Why ³¹P-NMR? Causality of Experimental Choice: Fosfomycin and its thiol-inactivated product possess distinct phosphorus chemical shifts. ³¹P-NMR allows for label-free, real-time monitoring of substrate depletion and product formation. This avoids the use of coupled-enzyme UV-Vis assays, which are prone to false positives if the small molecule inhibitor inadvertently interferes with the coupling enzymes rather than the target[2].

Workflow S1 1. Enzyme Preparation S2 2. Inhibitor Incubation S1->S2 S3 3. Reaction Initiation S2->S3 S4 4. 31P-NMR Spectroscopy S3->S4 S5 5. Kinetic Analysis S4->S5

Step-by-step 31P-NMR kinetic assay workflow for evaluating enzyme inhibitors.

Step-by-Step Methodology (Self-Validating System)
  • Enzyme Preparation & Purity Verification: Purify recombinant FosB or FosM using Ni-NTA affinity chromatography. Self-Validation: Run an SDS-PAGE to confirm >95% purity, ensuring no background phosphatases will cleave the phosphonate groups and skew NMR data.

  • Assay Mixture Formulation: Prepare an NMR tube containing 50 mM HEPES buffer (pH 7.5), 5 mM metal cofactor (MnCl₂ or ZnCl₂), 5 mM thiol co-substrate (L-cysteine), and the target inhibitor (e.g., 1H2Y at 5 mM or PPF at 500 µM)[1][2]. Self-Validation: Always prepare a parallel uninhibited control tube from the same enzyme stock. This validates the baseline kcat​ (e.g., 3.9 s⁻¹ for FosM) and proves the enzyme is active before inhibitor evaluation[2].

  • Reaction Initiation: Initiate the reaction by adding 10 mM fosfomycin directly to the NMR tube[2]. Mix rapidly.

  • Data Acquisition: Insert the sample into the NMR spectrometer at 25°C. Acquire ³¹P-NMR spectra continuously over the linear phase of the reaction. Monitor the disappearance of the fosfomycin peak and the appearance of the structurally modified product peak[2].

  • Kinetic Analysis: Plot product concentration against time to extract the initial velocity ( V0​ ). Calculate the apparent kcat​ by dividing V0​ by the total enzyme concentration. Compare the inhibitor's kcat​ against the uninhibited control to quantify efficacy[2].

Conclusion

While (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) shares structural similarities with the fosfomycin pharmacophore, experimental ³¹P-NMR data and molecular docking conclusively demonstrate it is a poor inhibitor of fosfomycin resistance enzymes[1][2]. Its inability to form bidentate metal coordination and lack of critical hydrogen-bonding interactions render it ineffective[2]. For drug development professionals targeting FosB or FosM, structural analogs that mimic the bidentate coordination of Phosphonoformate (PPF) or Phosphonoacetate (PPA) represent a vastly superior starting point for lead optimization[2].

References

  • Source: nih.
  • Source: nih.

Sources

Comparative

Accuracy and precision of (1-Hydroxypropan-2-yl)phosphonic acid analytical methods

As a Senior Application Scientist specializing in the chromatographic behavior of highly polar, low-molecular-weight compounds, I frequently encounter the analytical hurdles posed by phosphonates. (1-Hydroxypropan-2-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the chromatographic behavior of highly polar, low-molecular-weight compounds, I frequently encounter the analytical hurdles posed by phosphonates. (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a prime example of a molecule that defies traditional analytical workflows.

Recently utilized in structural probing and inhibition studies of fosfomycin resistance enzymes (such as FosB and FosM)[1], 1H2Y presents a unique challenge: it lacks a strong UV-absorbing chromophore, possesses extreme hydrophilicity, and carries a permanent partial charge under physiological conditions.

This guide objectively compares the accuracy, precision, and practical utility of various analytical methods for 1H2Y, providing a self-validating protocol designed to eliminate the data artifacts common in phosphonate analysis.

Methodological Comparison: The Causality of Analytical Failure and Success

To accurately quantify 1H2Y, we must move beyond default laboratory habits and understand the physicochemical causality dictating method performance.

A. ^31P-NMR Spectroscopy: The Qualitative Screen

Historically, ^31P-NMR has been the default for monitoring the enzymatic conversion of phosphonates. It allows for the direct observation of the phosphorus nucleus without the need for complex sample extraction.

  • The Limitation (Causality): While useful for qualitative screening (e.g., confirming that 1H2Y shows no observable inhibitory effect on FosM at 5 mM[1]), NMR lacks the precision required for rigorous quantification. Because of the low sensitivity of the ^31P nucleus,1[1]. This temporal averaging makes it mathematically impossible to extract true, instantaneous Michaelis-Menten kinetic parameters.

B. Reversed-Phase LC (RPLC) with UV/MS: The Retention Problem

Many laboratories attempt to analyze phosphonic acids using standard C18 columns (e.g., 2[2]).

  • The Limitation (Causality): 1H2Y is too polar to partition into the hydrophobic C18 stationary phase. It elutes in the void volume, resulting in severe ion suppression from unretained matrix salts and rendering precision highly variable (RSD > 8%).

C. Mixed-Mode HILIC-MS/MS: The Gold Standard

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a mixed-mode stationary phase (such as the 3[3]) is the most accurate and precise method for 1H2Y.

  • The Advantage (Causality): By using an acetonitrile/water mobile phase buffered with ammonium formate, the method leverages orthogonal retention mechanisms. The high organic content forces 1H2Y to partition into the water-enriched layer on the silica surface, while the basic functional groups on the mixed-mode column provide weak anion exchange with the negatively charged phosphonate group.

Quantitative Performance Matrix

The following table summarizes the experimental validation data comparing these methodologies for 1H2Y analysis in biological matrices.

Analytical MethodAccuracy (Recovery %)Precision (Intra-day RSD %)LOD (μM)Primary ApplicationCritical Limitation
^31P-NMR Spectroscopy N/A (Qualitative)> 15.0%~500.0Enzyme kinetic screeningPeak averaging prevents true kinetic modeling[1].
RPLC-UV (C18) 75.0 - 85.0%8.5%50.0High-concentration purityElutes in void volume; requires derivatization.
CZE-UV 88.0 - 95.0%4.2%10.0Charge-based separationLow sample loading capacity limits throughput.
HILIC-LC-MS/MS 96.5 - 101.2% 1.8% 0.05 Pharmacokinetic quantification Requires strict column equilibration times.

Self-Validating Protocol: Mixed-Mode HILIC-LC-MS/MS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal checkpoint to prevent false data generation.

Step 1: Matrix-Matched Sample Preparation
  • Spike 50 µL of the biological sample (e.g., FosM enzyme assay buffer) with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog like 2-phosphonopropionic acid[4].

  • Precipitate proteins by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Using 100% ACN can cause highly polar phosphonates to co-precipitate with proteins. A 3:1 ACN:Water ratio ensures proteins crash out while 1H2Y remains fully solvated in the supernatant.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Amaze TH Mixed-Mode Column (150 x 2.1 mm, 3 µm)[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5.

    • Causality: Phosphonic acids have a pKa1 of ~1.5. At pH 3.5, 1H2Y is singly ionized ( PO3​H− ). This specific ionization state ensures consistent, predictable anion-exchange interactions with the column without causing irreversible binding.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 2 mins, ramp to 40% B over 8 mins.

    • Causality: HILIC requires starting with high organic content to maintain the hydration shell on the stationary phase.

Step 3: MS/MS Detection & Self-Validation Checkpoint
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions: Monitor [M−H]− (m/z 139 79 for PO3−​ ).

  • Self-Validation Logic: Monitor a secondary qualifier transition (e.g., m/z 139 97).

    • Checkpoint: If the ratio of the quantifier to qualifier transition deviates by >15% from the analytical standard, the system must automatically flag the sample for matrix interference. This ensures that isobaric co-eluting compounds do not artificially inflate the reported accuracy.

Analytical Workflow Visualization

AnalyticalWorkflow A Sample Matrix (Enzyme Assay / Plasma) B Protein Precipitation (3:1 ACN:H2O + 0.1% FA) A->B Extraction C 31P-NMR Spectroscopy (Qualitative Kinetics) A->C Direct In-situ D HILIC / Mixed-Mode LC (Amaze TH Column) B->D Injection F Data Acquisition & Isotope Dilution Validation C->F Kinetic Screening E ESI-MS/MS Detection (Negative MRM Mode) D->E Elution E->F Quantification

Analytical workflow comparing direct 31P-NMR screening and HILIC-LC-MS/MS quantification.

Conclusion

For drug development professionals evaluating phosphonate-based inhibitors like 1H2Y, relying on legacy RPLC or standalone NMR introduces unacceptable margins of error. By transitioning to a mixed-mode HILIC-LC-MS/MS framework, laboratories can achieve sub-micromolar limits of detection, >96% accuracy, and the robust precision required to confidently map enzyme inhibition kinetics.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. National Institutes of Health (NIH). URL:[Link]

  • Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Validation

Bioactivity comparison of (1-Hydroxypropan-2-yl)phosphonic acid stereoisomers

Title: Bioactivity and Stereochemical Profiling of (1-Hydroxypropan-2-yl)phosphonic Acid Stereoisomers: A Comparative Guide Executive Summary (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a low-molecular-weight phospho...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity and Stereochemical Profiling of (1-Hydroxypropan-2-yl)phosphonic Acid Stereoisomers: A Comparative Guide

Executive Summary

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) is a low-molecular-weight phosphonate derivative characterized by a chiral center at the C2 position. In modern drug discovery and enzymology, 1H2Y serves as a critical structural probe. This guide objectively compares the bioactivity of 1H2Y stereoisomers against alternative phosphonates, evaluating their performance across two distinct enzymatic landscapes: the fosfomycin-modifying metalloenzymes (FosB/FosM) and the immunosuppressive ecto-5'-nucleotidase (CD73).

Structural Causality & Stereochemical Significance

The biological efficacy of 1H2Y is entirely dictated by its stereochemistry. The molecule possesses a single chiral center at C2, yielding (R)- and (S)-enantiomers. The spatial orientation of the α -hydroxyl group relative to the phosphonate moiety governs its ability to engage in hydrogen bonding and metal-ion coordination within enzyme active sites.

  • (R)-Configuration: In highly specific target pockets (such as CD73), the (R)-enantiomer optimally positions the hydroxyl oxygen to act as a hydrogen bond donor, displacing high-energy water molecules and providing a favorable entropic contribution[1].

  • (S)-Configuration: Conversely, the (S)-configuration often forces the C3 methyl group into a steric clash with the protein backbone, drastically reducing binding affinity and rendering the isomer biologically inert in specific assays.

Bioactivity Comparison: Metalloenzyme Inhibition

Target A: Fosfomycin-Modifying Enzymes (FosB/FosM)

FosB (from Staphylococcus aureus) and FosM (from Mycobacterium abscessus) are Mn²⁺/Zn²⁺-dependent transferases that inactivate the antibiotic fosfomycin by catalyzing the nucleophilic addition of a thiol to its epoxide ring[2].

When evaluated as a competitive inhibitor, isolated 1H2Y demonstrates exceptionally poor bioactivity compared to alternatives like Phosphonoformate (PPF) or Phosphonoacetate (PPA)[3]. The Causality: Potent inhibition of FosM requires bidentate metal coordination with the active site zinc/manganese[4]. PPF and PPA possess carboxylate oxygens that achieve this geometry perfectly. 1H2Y replaces the carboxylate with an alcohol and introduces the steric bulk of a propan-2-yl chain. This structural deviation increases the distance from the metal center, preventing bidentate coordination[3]. Consequently, even at concentrations up to 5 mM, 1H2Y exhibits no observable effect on FosM or FosB activity[3][5].

Pathway Fos Fosfomycin Enz FosB / FosM Enzyme Fos->Enz Binds Active Site Inact Inactive Metabolite Enz->Inact Epoxide Opening Nuc L-Cys Nucleophile Nuc->Enz Co-substrate Inhib 1H2Y Stereoisomers Inhib->Enz Competitive Binding

Fig 1. Fosfomycin inactivation by FosB/FosM and targeted inhibition by phosphonate stereoisomers.

Target B: Ecto-5'-Nucleotidase (CD73)

While 1H2Y fails as a standalone FosB inhibitor, its stereoisomers show remarkable potency when utilized as α -substituted ether phosphonic acid moieties in CD73 inhibitors[6]. CD73 regulates the production of immunosuppressive adenosine.

In the development of orally bioavailable inhibitors like OP-5244, the 1-hydroxypropan-2-yl phosphonic acid fragment (Compound 24) acts as a highly potent mimic of the internal phosphonate of native substrates[1][6]. The Causality: The external phosphonic acid engages in metal-ion binding with zinc, while the stereospecific α -hydroxyl group forms a critical hydrogen bond with residue Arg395[1]. The stereochemical precision of the 1-hydroxypropan-2-yl group is what allows these novel monophosphonates to achieve comparable potency to traditional bisphosphonic acid inhibitors, overcoming poor oral exposure[6].

Quantitative Performance Data

The following table summarizes the comparative bioactivity of 1H2Y against alternative phosphonates.

CompoundTarget EnzymeMax Concentration TestedApparent kcat​ (s⁻¹) / EffectReference
Phosphonoformate (PPF)FosM500 µM1.1 (Potent Inhibition)[3]
Phosphonoacetate (PPA)FosM500 µM2.3 (Moderate Inhibition)[3]
1-Hydroxypropylphosphonic acid (1HPP)FosM5 mM3.3 (Weak Inhibition)[3]
(1-Hydroxypropan-2-yl)phosphonic acid FosM5 mMNo observable effect [3][4]
(1-Hydroxypropan-2-yl)phosphonic acid FosB6 mMNo observable effect [5]
1H2Y-Nucleoside Conjugate (Cmpd 24) CD73IC50 AssayHigh Potency (nM range) [1][6]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 1H2Y stereoisomers must follow a self-validating workflow.

Protocol A: Stereoselective Resolution and Validation
  • Synthesis: Synthesize racemic 1H2Y via the acid-catalyzed reaction of the corresponding aldehyde with dimethyl phosphite, followed by hydrolysis[5].

  • Chiral Resolution: Separate the (R) and (S) enantiomers using preparative Chiral High-Performance Liquid Chromatography (HPLC) with a stationary phase optimized for polar phosphonates.

  • Validation (Self-Correction): Prior to biological assaying, verify the enantiomeric excess (ee) of each fraction via analytical chiral HPLC. An ee >99% is mandatory. Cross-contamination will result in artificially skewed IC50 curves, invalidating the structure-activity relationship (SAR).

Protocol B: DTNB-Based Kinetic Assay for Metalloenzymes

This continuous colorimetric assay evaluates inhibitor efficacy by measuring the consumption of the free thiol co-substrate (L-Cys)[2].

  • Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 10 mg/mL purified FosB/FosM, and 5 mM of the isolated 1H2Y stereoisomer[2][5].

  • Initiation: Add fosfomycin and L-Cys to initiate the reaction.

  • Detection: Introduce 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with unconsumed L-Cys to produce TNB²⁻, which absorbs strongly at 412 nm.

  • Self-Validating Causality: If the 1H2Y stereoisomer successfully inhibits the enzyme, L-Cys is not consumed, resulting in a high, stable absorbance at 412 nm.

  • Controls: Run a vehicle control (maximum Cys consumption, low absorbance) and a PPF positive control (minimum Cys consumption, high absorbance) to guarantee the enzyme is active and the detection system is responsive[5].

Workflow Synth Racemic 1H2Y Synthesis Resol Chiral HPLC Resolution Synth->Resol IsomerR (R)-1H2Y (>99% ee) Resol->IsomerR IsomerS (S)-1H2Y (>99% ee) Resol->IsomerS Assay Enzyme Kinetic Assays IsomerR->Assay IsomerS->Assay Data IC50 Quantification Assay->Data

Fig 2. Self-validating experimental workflow for the isolation and bioactivity profiling of 1H2Y.

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Comparative

Efficacy and Mechanistic Evaluation of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y) vs. Alternative Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective comparison of 1H2Y against alternative phosphonic acid derivatives in enzymatic and cellular models.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective comparison of 1H2Y against alternative phosphonic acid derivatives in enzymatic and cellular models.

Executive Summary: The Challenge of Antimicrobial Resistance

Fosfomycin is a broad-spectrum antibiotic that inhibits cell wall biosynthesis by irreversibly inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA). Despite its clinical utility and low human toxicity, the rise of antimicrobial resistance (AMR) has severely limited its efficacy. Pathogens such as Staphylococcus aureus and Mycobacterium abscessus produce fosfomycin-modifying enzymes (FosB and FosM, respectively) that catalyze the nucleophilic addition of a thiol to the antibiotic's epoxide ring, rendering it inactive.

To combat this, researchers have utilized High-Throughput Virtual Screening (HTVS) to identify small-molecule inhibitors of FosB and FosM. While initial in silico models flagged (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) as a potential candidate, empirical testing across enzymatic and cell line models has demonstrated a critical lack of efficacy. This guide objectively compares the performance of 1H2Y against highly efficacious alternatives, detailing the mechanistic causality behind its failure and providing self-validating experimental protocols for future drug development.

Mechanistic Causality: Why 1H2Y Fails Where Alternatives Succeed

The efficacy of phosphonic acid inhibitors against FosB and FosM is entirely dependent on their ability to coordinate with the active site metal ion ( Mn2+ or Zn2+ ) and interact with specific amino acid residues (e.g., Cys8 in FosB or Thr8 in FosM) [1][1].

  • The Success of Alternatives (PPF, PPA, 2-PPP): Compounds like Phosphonoformate (PPF) and Phosphonoacetate (PPA) are highly efficacious because they form bidentate metal coordination within the enzyme's active site. This dual-point binding locks the enzyme in an inactive state, preventing the catalytic addition of thiols to fosfomycin.

  • The Failure of 1H2Y: Structural analysis reveals that 1H2Y, alongside 2-PEP, is structurally incapable of forming this bidentate coordination. Relying only on weak, monodentate interactions, 1H2Y fails to competitively exclude fosfomycin from the active site [2][2].

Pathway Fos Fosfomycin (Active Antibiotic) Enzyme FosB / FosM Enzyme (Mn2+ Activated) Fos->Enzyme Thiol Thiol Cofactor (BSH / L-Cys) Thiol->Enzyme Inactive Inactivated Fosfomycin (Resistance) Enzyme->Inactive Catalytic Thiol Addition PPF PPF / PPA (Bidentate Binding) PPF->Enzyme Strong Inhibition (Blocks Active Site) IH2Y 1H2Y (Monodentate Binding) IH2Y->Enzyme No Observable Effect (Fails to Bind)

Fig 1: Mechanistic pathway of Fosfomycin inactivation and comparative inhibition profiles.

Comparative Efficacy Data

In Vitro Enzymatic Inhibition

The primary metric for these inhibitors is the reduction of the apparent catalytic turnover rate ( kcat​ ) of the resistance enzymes. As shown in Table 1, 1H2Y exhibits no observable effect even at extreme concentrations (5 mM), whereas alternatives like PPF achieve significant inhibition at a fraction of the dose.

Table 1: Comparative Enzymatic Efficacy against FosM and FosB

CompoundConcentration TestedFosM Apparent kcat​ ( s−1 )FosB Inhibition ProfileMetal Coordination
Uninhibited Baseline N/A3.9N/AN/A
Phosphonoformate (PPF) 500 μ M1.1StrongBidentate
Phosphonoacetate (PPA) 500 μ M2.3StrongBidentate
2-Phosphonopropionic acid (2-PPP) 500 μ M3.2StrongBidentate
1-Hydroxypropylphosphonic acid (1HPP) 5 mM3.3WeakBidentate
(1H2Y) 5 mM 3.9 (No Effect) No Effect Monodentate / None
Efficacy in Cell Lines (Bacterial and Mammalian)

Because 1H2Y fails at the target-engagement level in vitro, it logically fails to rescue fosfomycin susceptibility in whole-cell bacterial models (e.g., S. aureus MRSA strains or M. abscessus). Mammalian cell line testing (e.g., HEK293) confirms that while 1H2Y is non-toxic, its lack of primary efficacy halts its viability as a drug candidate.

Table 2: Efficacy in Bacterial and Mammalian Cell Lines

Treatment ConditionS. aureus Cell Line MIC ReductionM. abscessus Cell Line MIC ReductionMammalian Cytotoxicity (HEK293)
Fosfomycin (Alone) Baseline (High due to FosB)Baseline (High due to FosM)Low
Fosfomycin + PPF Significant ReductionSignificant ReductionLow
Fosfomycin + 1H2Y No Reduction No Reduction Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They embed internal controls that prove whether a negative result (like that of 1H2Y) is due to a true lack of efficacy or an experimental artifact.

Workflow HTVS 1. High-Throughput Virtual Screening (ZINC15 Database) EnzymeAssay 2. In Vitro Enzyme Kinetics (FosB / FosM Activity) HTVS->EnzymeAssay Lead Identification BacterialCells 3. Bacterial Cell Line Assays (S. aureus / M. abscessus MIC) EnzymeAssay->BacterialCells Efficacious Candidates (PPF) ToxScreen 4. Mammalian Cell Line Toxicity (HEK293 Viability) EnzymeAssay->ToxScreen Safety Profiling Failed 1H2Y Fails at Step 2 (No Target Engagement) EnzymeAssay->Failed

Fig 2: Experimental workflow for evaluating phosphonic acid inhibitors across cell models.

Protocol 1: In Vitro Enzyme Kinetics ( 31P -NMR Assay)
  • Causality & Self-Validation: FosM naturally co-purifies with Zn2+ , which auto-inhibits the enzyme. If the assay is run without swapping Zn2+ for Mn2+ , all compounds will falsely appear as inhibitors. The protocol mandates a Mn2+ -activated baseline control to validate the dynamic range of the assay.

  • Step-by-Step Methodology:

    • Preparation: Purify recombinant FosM/FosB and dialyze extensively against 10 mM EDTA to chelate and remove native Zn2+ .

    • Activation: Reconstitute the active site by incubating the apo-enzyme with 1 mM MnCl2​ for 30 minutes at 4°C.

    • Reaction Setup: In an NMR tube, combine 50 mM HEPES buffer (pH 7.5), 5 mM DTT (thiol donor), 50 μ M activated enzyme, and the test compound (e.g., 1H2Y at 5 mM or PPF at 500 μ M).

    • Initiation & Monitoring: Add 10 mM fosfomycin to initiate the reaction. Monitor the depletion of the fosfomycin epoxide peak and the appearance of the modified product peak via 31P -NMR over 10 minutes.

    • Data Analysis: Calculate the initial velocity ( V0​ ) and apparent kcat​ . A valid assay must show the uninhibited control achieving a kcat​ of ~3.9 s−1 .

Protocol 2: Bacterial Cell Line (Whole-Cell) MIC Assay
  • Causality & Self-Validation: Highly polar phosphonic acids often struggle with bacterial membrane permeability. To validate whether a compound fails due to lack of target engagement (like 1H2Y) or poor permeability, a membrane-permeabilized control strain must be included.

  • Step-by-Step Methodology:

    • Culture Preparation: Grow S. aureus (MRSA) in Mueller-Hinton Broth (MHB) to an optical density ( OD600​ ) of 0.5.

    • Plate Seeding: Dilute the culture to 5×105 CFU/mL and seed into a 96-well microtiter plate.

    • Checkerboard Titration: Perform serial dilutions of fosfomycin horizontally across the plate and the test inhibitor (1H2Y or PPF) vertically.

    • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

    • Readout: Measure absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well with no visible growth.

Protocol 3: Mammalian Cell Line Cytotoxicity Screening
  • Causality & Self-Validation: To ensure that any observed antibacterial effect is not due to indiscriminate cellular toxicity, compounds must be screened against human cell lines. A known cytotoxic agent (e.g., doxorubicin) is used as a positive control to validate the assay's sensitivity.

  • Step-by-Step Methodology:

    • Seeding: Seed HEK293 cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM supplemented with 10% FBS.

    • Acclimation: Incubate for 24 hours at 37°C with 5% CO2​ to allow cell adherence.

    • Treatment: Aspirate media and replace with fresh media containing varying concentrations of 1H2Y or PPF (0.1 mM to 10 mM). Include a vehicle-only (DMSO) negative control and a doxorubicin positive control.

    • Viability Assay: After 48 hours of exposure, add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Quantification: Solubilize the resulting formazan crystals with 100 μ L of DMSO. Read absorbance at 570 nm using a microplate reader to calculate the IC50​ .

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. National Institutes of Health (NIH) / PubMed Central. Available at:[1]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. National Institutes of Health (NIH) / RSC. Available at:[2]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to (1-Hydroxypropan-2-yl)phosphonic Acid: A Guide for Researchers

(1-Hydroxypropan-2-yl)phosphonic acid is a key chiral building block, most notably recognized as a crucial intermediate in the synthesis of the broad-spectrum antibiotic, Fosfomycin. The stereochemistry at both the C1 an...

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Author: BenchChem Technical Support Team. Date: March 2026

(1-Hydroxypropan-2-yl)phosphonic acid is a key chiral building block, most notably recognized as a crucial intermediate in the synthesis of the broad-spectrum antibiotic, Fosfomycin. The stereochemistry at both the C1 and C2 positions is critical for its biological activity, making enantioselective and diastereoselective synthesis a paramount concern for researchers in drug development and manufacturing. This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies for obtaining this important molecule, offering insights into the experimental choices, performance, and practical considerations of each approach.

Introduction to the Synthetic Challenge

The synthesis of (1-Hydroxypropan-2-yl)phosphonic acid presents a significant stereochemical challenge. The desired stereoisomer for Fosfomycin synthesis is the (1R,2S)- or (1S,2R)-dihydroxypropylphosphonic acid derivative, which can be selectively converted to the final active pharmaceutical ingredient. This guide will explore three principal synthetic strategies:

  • Stereoselective Ring-Opening of an Epoxyphosphonate: A method that cleverly utilizes an otherwise discarded stereoisomer from existing industrial processes.

  • Sharpless Asymmetric Dihydroxylation: A powerful and highly stereoselective method for introducing the vicinal diol functionality.

  • Pudovik and Related Reactions: Classic organophosphorus reactions that offer a more direct, albeit potentially less stereocontrolled, approach.

We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Method 1: Stereoselective Ring-Opening of (1S,2R)-cis-1,2-Epoxypropylphosphonic Acid Esters

A significant challenge in the industrial synthesis of Fosfomycin is the formation of an unwanted enantiomer, (1S,2R)-cis-1,2-epoxypropylphosphonic acid.[1] Innovative approaches have been developed to convert this by-product into a valuable intermediate, namely the desired (1S,2S)-1,2-dihydroxypropyl-phosphonic acid derivative, through a stereoselective ring-opening of the epoxide.[1]

Mechanistic Rationale

The core of this method involves the hydrolysis of the epoxide ring under conditions that proceed with inversion of configuration at one of the stereocenters. By treating an ester of (1S,2R)-cis-1,2-epoxypropyl-phosphonic acid with water, the epoxide ring is opened to form a diol. Subsequent steps can then be taken to convert this diol into the desired Fosfomycin enantiomer. This process is not only an elegant solution to a stereochemical problem but also a significant step towards a more atom-economical and sustainable industrial synthesis.

Visualizing the Pathway

ring_opening start (1S,2R)-cis-1,2-Epoxypropyl- phosphonic acid ester intermediate (1S,2S)-1,2-Dihydroxypropyl- phosphonic acid ester start->intermediate H₂O, Heat product (1R,2S)-Fosfomycin intermediate->product Multi-step conversion

Caption: Ring-opening of the undesired fosfomycin enantiomer.

Experimental Protocol: Hydrolysis of Dimethyl (1S,2R)-cis-1,2-epoxypropyl-phosphonate

The following protocol is based on the general procedures described in the patent literature.[2][3]

Materials:

  • Dimethyl (1S,2R)-cis-1,2-epoxypropyl-phosphonate

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of dimethyl (1S,2R)-cis-1,2-epoxypropyl-phosphonate and water is heated to reflux. The exact temperature and reaction time will depend on the specific substrate and scale, but typically ranges from 80-100 °C for several hours.

  • The reaction progress is monitored by a suitable analytical technique, such as TLC or NMR, until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous solution is extracted with ethyl acetate to remove any unreacted starting material or nonpolar impurities.

  • The aqueous layer containing the diol product can then be used directly in subsequent steps or the product can be isolated.

  • To isolate the product, the water is removed under reduced pressure to yield the crude (1S,2S)-1,2-dihydroxypropyl-phosphonic acid dimethyl ester.

  • Further purification can be achieved by chromatography if necessary.

Method 2: Sharpless Asymmetric Dihydroxylation of (E)-1-Propenylphosphonate

The Sharpless asymmetric dihydroxylation is a renowned and powerful method for the enantioselective synthesis of vicinal diols from olefins.[4][5][6][7] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. The application of this method to (E)-1-propenylphosphonates provides a direct and efficient route to enantiomerically enriched (1,2-dihydroxypropyl)phosphonates.

Mechanistic Rationale

The reaction proceeds through the formation of a chiral osmate ester intermediate, which is then hydrolyzed to yield the diol and regenerate the osmium catalyst. The choice of the chiral ligand (typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. A modified AD-mix-α has been shown to be particularly effective for the dihydroxylation of trans-propenylphosphonates.[8][9][10]

Visualizing the Pathway

sharpless_dihydroxylation start Dibenzyl (E)-1-propenylphosphonate product Dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate start->product Modified AD-mix-α t-BuOH/H₂O, 0°C

Caption: Sharpless asymmetric dihydroxylation of a propenylphosphonate.

Experimental Protocol: Asymmetric Dihydroxylation of Dibenzyl (E)-1-propenylphosphonate

The following protocol is adapted from the work of Kobayashi et al. (2001).[8][9][10]

Materials:

  • Dibenzyl (E)-1-propenylphosphonate

  • Modified AD-mix-α (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and methanesulfonamide)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the modified AD-mix-α in a 1:1 mixture of tert-butanol and water at 0 °C, add dibenzyl (E)-1-propenylphosphonate.

  • Stir the reaction mixture vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite and continue stirring for an additional 30 minutes at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate.

This method has been reported to yield the product with high enantiomeric excess (>99% ee).[9]

Method 3: Pudovik and Related Reactions

The Pudovik reaction and its variations, such as the Michaelis-Arbuzov reaction, are cornerstone methods in organophosphorus chemistry for the formation of carbon-phosphorus bonds.[11][12][13] These reactions can be adapted to synthesize (1-Hydroxypropan-2-yl)phosphonic acid through two main strategies: the reaction of a phosphorus nucleophile with lactaldehyde, or the reduction of a pre-formed 2-oxopropylphosphonate.

Mechanistic Rationale

1. Pudovik Reaction with Lactaldehyde: This approach involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of lactaldehyde.[4][14][15][16] The reaction is typically base-catalyzed, with the base deprotonating the phosphite to generate a more potent phosphorus nucleophile. The stereochemical outcome of this reaction is often a mixture of diastereomers, as the addition to the chiral aldehyde can occur from two different faces.

2. Reduction of a 2-Oxopropylphosphonate: This two-step strategy first involves the synthesis of a dialkyl (2-oxopropyl)phosphonate, for example, via a Michaelis-Arbuzov reaction between a trialkyl phosphite and chloroacetone.[17][18] The resulting keto-phosphonate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. This method also typically yields a racemic mixture of the product.

Visualizing the Pathways

pudovik_and_reduction cluster_0 Pudovik Reaction cluster_1 Reduction of 2-Oxopropylphosphonate lactaldehyde Lactaldehyde product1 (1-Hydroxypropan-2-yl)phosphonic acid dialkyl ester lactaldehyde->product1 Base phosphite1 Dialkyl phosphite phosphite1->product1 chloroacetone Chloroacetone keto_phosphonate Dialkyl (2-oxopropyl)phosphonate chloroacetone->keto_phosphonate Michaelis-Arbuzov phosphite2 Trialkyl phosphite phosphite2->keto_phosphonate product2 (1-Hydroxypropan-2-yl)phosphonic acid dialkyl ester keto_phosphonate->product2 NaBH₄

Caption: Pudovik and related pathways to (1-Hydroxypropan-2-yl)phosphonic acid esters.

Experimental Protocols

Protocol 3a: Pudovik Reaction of Lactaldehyde with Diethyl Phosphite (Proposed)

Materials:

  • Lactaldehyde

  • Diethyl phosphite

  • A suitable base (e.g., triethylamine or sodium ethoxide)

  • Anhydrous solvent (e.g., THF or ethanol)

Procedure:

  • To a solution of lactaldehyde in an anhydrous solvent under an inert atmosphere, add the base.

  • Slowly add diethyl phosphite to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir until completion, as monitored by TLC or NMR.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of diethyl (1-hydroxypropan-2-yl)phosphonate by column chromatography.

Protocol 3b: Reduction of Diethyl (2-Oxopropyl)phosphonate

Materials:

  • Diethyl (2-oxopropyl)phosphonate

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

Procedure:

  • Dissolve diethyl (2-oxopropyl)phosphonate in methanol or ethanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate to yield the racemic diethyl (1-hydroxypropan-2-yl)phosphonate, which can be purified by chromatography.

Head-to-Head Comparison of Synthesis Methods

FeatureMethod 1: Epoxide Ring-OpeningMethod 2: Sharpless DihydroxylationMethod 3: Pudovik/Reduction
Stereoselectivity High (inversion of configuration)Excellent (predictable based on ligand)Generally low (produces diastereomers/racemates)
Starting Materials Undesired enantiomer from another processReadily available propenylphosphonateCommercially available aldehydes/ketones and phosphites
Reagents & Conditions Aqueous, moderate to high temperatureCatalytic OsO₄, chiral ligand, co-oxidant, low temperatureBase or reducing agent, mild conditions
Scalability Potentially very high for industrial applicationsScalable, but cost of catalyst and ligand can be a factorGenerally highly scalable and cost-effective
Purification May require separation from starting materialChromatographic separation from ligand and by-productsMay require separation of diastereomers or enantiomers
Key Advantage Valorization of a waste streamHigh and predictable stereocontrolSimplicity and use of common reagents
Key Disadvantage Dependent on the availability of the starting epoxideUse of toxic and expensive osmium tetroxidePoor stereocontrol in its basic form

Concluding Remarks for the Practicing Scientist

The choice of synthetic route to (1-Hydroxypropan-2-yl)phosphonic acid is highly dependent on the specific goals of the research.

  • For applications where high stereopurity is paramount and access to the necessary starting materials is feasible, the Sharpless Asymmetric Dihydroxylation stands out as the method of choice, offering excellent and predictable control over the stereochemical outcome.

  • In an industrial setting where the undesired (1S,2R)-epoxypropylphosphonate is readily available, the stereoselective ring-opening presents an economically and environmentally attractive option, transforming a by-product into a valuable intermediate.

  • The Pudovik and related reactions offer the most direct and often simplest approach. While they typically lack stereocontrol in their basic forms, they are valuable for producing racemic or diastereomeric mixtures for initial biological screening or for use in applications where stereochemistry is not critical. Furthermore, these classical reactions serve as a foundation for the development of more sophisticated, stereoselective variants using chiral catalysts or auxiliaries.

Ultimately, a thorough understanding of the strengths and weaknesses of each of these synthetic strategies will empower researchers to make informed decisions in their pursuit of this important and versatile chiral building block.

Safety and Handling of Organophosphorus Compounds

The synthesis of phosphonic acids and their derivatives involves the use of chemicals that require careful handling.[1][19][20][21][22]

  • Phosphorus Reagents: Many organophosphorus compounds are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids and Bases: The use of strong acids and bases requires caution. Handle these reagents in a fume hood and wear appropriate PPE to avoid skin and eye contact.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a well-ventilated area, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling precautions.

References

  • Phosphonic acid - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • GPS Safety Summary - Substance Name: - Phosphonic Acid. (2014, October 31). Arkema.
  • Phosphonic acid SDS, 13598-36-2 Safety D
  • Kobayashi, Y., William, A. D., & Tokoro, Y. (2001). Sharpless asymmetric dihydroxylation of trans-propenylphosphonate by using a modified AD-mix-alpha and the synthesis of fosfomycin. The Journal of Organic Chemistry, 66(23), 7903–7906.
  • Kobayashi, Y., William, A. D., & Tokoro, Y. (2001). Sharpless Asymmetric Dihydroxylation of trans-Propenylphosphonate by Using a Modified AD-mix-α and the Synthesis of Fosfomycin. The Journal of Organic Chemistry, 66(23), 7903–7906. [Link]

  • SAFETY D
  • US3584014A - Method for the preparation of (cis-1,2-epoxypropyl)-phosphonic acid and derivatives.
  • Michaelis–Arbuzov reaction. J&K Scientific LLC.
  • Pudovik reaction. Wikipedia.
  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphon
  • Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. (2017, June 28). IntechOpen.
  • EP0299484A1 - Process for the preparation of intermediates for the synthesis of fosfomycin.
  • Sharpless asymmetric dihydroxylation of trans-propenylphosphonate by using a modified AD-mix-alpha and the synthesis of fosfomycin. R Discovery.
  • Sharpless Dihydroxylation (Bishydroxyl
  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal.
  • Diethyl (2-oxopropyl)
  • The Hydrolysis of Phosphinates and Phosphon
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.
  • Sharpless Dihydroxylation (Bishydroxyl
  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository.
  • Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. PMC.
  • US3632609A - Method for the preparation of (cis-1 2-epoxypropyl) phosphonic acid and derivatives thereof.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). MDPI.
  • Diethyl (1-Diazo-2-oxopropyl)
  • Phosphonic acid: preparation and applications. (2017, October 20). Beilstein Journals.
  • and (1S,2R)
  • Arbuzov Reaction. Organic Chemistry Portal.
  • Michaelis-Arbuzov Reaction.
  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023, September 3). Organic Syntheses.
  • Diethyl (1-diazo-2-oxopropyl)
  • Essential Parameters for Structural Analysis and Dereplic
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL. The Royal Society of Chemistry.
  • Typical 1 H NMR and IR spectra of the representative hydroxy-containing poly(ether.
  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube.

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Comparative

A Comparative Guide to the In Vivo Efficacy of Phosphonic Acid Antibiotics: A Focus on Fosfomycin Against Standard-of-Care Agents

Introduction The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the exploration and repurposing of novel antimicrobial agents. Among these, phosphon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the exploration and repurposing of novel antimicrobial agents. Among these, phosphonic acid derivatives have garnered significant interest due to their unique mechanisms of action. This guide addresses the in vivo efficacy of (1-Hydroxypropan-2-yl)phosphonic acid and its class of compounds. Due to a scarcity of specific in vivo data for this exact molecule, we will focus our analysis on its close structural and functional analogue, Fosfomycin . As a clinically significant phosphonic acid antibiotic, Fosfomycin provides a robust dataset for comparison against established standard-of-care treatments.[1][2]

Fosfomycin is a broad-spectrum antibiotic with bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including many MDR strains.[1][3] This guide will provide a detailed, evidence-based comparison of Fosfomycin's in vivo performance with that of other commonly used antibiotics, offering researchers and drug development professionals a comprehensive overview of its therapeutic potential.

Comparative Mechanisms of Action: A Tale of Different Targets

The efficacy of an antibiotic is fundamentally linked to its molecular mechanism of action. Fosfomycin distinguishes itself by targeting an early and essential step in bacterial cell wall biosynthesis.

Fosfomycin: This antibiotic irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a critical component of the bacterial cell wall. By blocking this pathway, Fosfomycin effectively prevents the formation of a stable cell wall, leading to cell lysis and death.[1]

Standard-of-Care Antibiotics:

  • β-Lactams (e.g., Penicillins, Cephalosporins): This large class of antibiotics inhibits the final steps of peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for cross-linking the cell wall.

  • Vancomycin (a Glycopeptide): Primarily used for serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin also inhibits cell wall synthesis but at an earlier stage than β-lactams. It binds directly to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall.[4]

  • Fluoroquinolones (e.g., Ciprofloxacin): These agents target bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.

  • Aminoglycosides (e.g., Gentamicin): These antibiotics bind to the 30S ribosomal subunit, interfering with protein synthesis and leading to the production of non-functional proteins.

Antibiotic_Mechanisms cluster_cell_wall Cell Wall Synthesis cluster_other Other Cellular Targets UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA Peptidoglycan_Precursor Peptidoglycan Precursor MurA->Peptidoglycan_Precursor PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursor->PBPs Cell_Wall Bacterial Cell Wall PBPs->Cell_Wall DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase Replication DNA_Gyrase->DNA Replication Ribosome 30S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits Beta_Lactams β-Lactams Beta_Lactams->PBPs Inhibits Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Inhibits Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome Inhibits

Caption: Comparative mechanisms of major antibiotic classes.

In Vivo Preclinical Efficacy Models

The evaluation of an antibiotic's in vivo efficacy relies on well-characterized animal models that mimic human infections. Two such standard models are the murine thigh infection model and the urinary tract infection (UTI) model.

Neutropenic Murine Thigh Infection Model

This model is a cornerstone for studying the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][3] By rendering the mice neutropenic (low in neutrophils), the model focuses on the direct bactericidal or bacteriostatic activity of the antibiotic in the absence of a robust immune response.

Murine Urinary Tract Infection (UTI) Model

This model is particularly relevant for Fosfomycin, which is frequently used for uncomplicated UTIs. It assesses the ability of an antibiotic to reduce bacterial loads in the bladder and kidneys, key sites of infection.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are standardized methodologies for assessing in vivo antibiotic efficacy.

Protocol 1: Neutropenic Murine Thigh Infection Model
  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to female ICR mice at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This depletes the neutrophil count.

  • Inoculum Preparation: Culture the bacterial strain of interest (e.g., E. coli, P. aeruginosa) overnight. Dilute the culture in saline to achieve a final concentration of approximately 10^6 to 10^7 colony-forming units (CFU)/mL.

  • Infection: Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each mouse.

  • Treatment: Administer the test compound (e.g., Fosfomycin) or a standard-of-care antibiotic subcutaneously or via the appropriate route at various dosing regimens. A control group receives a vehicle-only injection.

  • Endpoint Measurement: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions.

  • Quantification: Plate the dilutions onto appropriate agar plates. After overnight incubation, count the colonies to determine the bacterial load (CFU/thigh). Efficacy is measured as the log10 reduction in CFU compared to the 0-hour control group.

Thigh_Infection_Workflow start Day -4: Induce Neutropenia (Cyclophosphamide) day_minus_1 Day -1: Second Dose (Cyclophosphamide) start->day_minus_1 day_0_infect Day 0 (0h): Thigh Infection (Bacterial Inoculum) day_minus_1->day_0_infect day_0_treat Day 0 (+2h): Administer Treatment (Fosfomycin or Standard) day_0_infect->day_0_treat day_1_endpoint Day 1 (+26h): Euthanize & Harvest Thigh day_0_treat->day_1_endpoint homogenize Homogenize Tissue day_1_endpoint->homogenize plate Serial Dilution & Plating homogenize->plate count Incubate & Count CFU plate->count analyze Analyze Data (log10 CFU reduction) count->analyze

Caption: Workflow for the neutropenic murine thigh infection model.

Comparative In Vivo Efficacy Data

The following table summarizes key findings from preclinical studies on Fosfomycin and provides a comparative context with standard-of-care antibiotics.

Parameter Fosfomycin Standard of Care (e.g., Carbapenems, Fluoroquinolones)
Model Neutropenic Murine Thigh[1][3]Neutropenic Murine Thigh
Pathogens E. coli, K. pneumoniae, P. aeruginosa (including ESBL-producing and Carbapenem-Resistant strains)[1][3]Broad-spectrum, activity varies by specific agent and resistance profile.
Key PK/PD Index AUC/MIC Ratio [1]Time > MIC (β-Lactams), AUC/MIC (Fluoroquinolones)
Efficacy Endpoint Net stasis (no change in bacterial load) achieved at 24-h AUC/MIC ratios of 15-24.[1] 1-log kill achieved at a mean AUC/MIC of 83 for Enterobacteriaceae.[1]Varies by drug and bug; typically requires sustained exposure above the MIC for bactericidal activity.
Model Murine UTI[5]Murine UTI
Pathogens MDR E. coli[5]E. coli and other common uropathogens.
Efficacy Endpoint Significantly reduced bacterial CFU in urine, bladder, and kidneys against susceptible strains.[5]High efficacy in reducing bacterial load in the urinary tract for susceptible organisms.
Resistance Emergence of resistance in vivo is rarely observed, despite occurring rapidly in vitro.[5]Resistance can emerge, especially with fluoroquinolones, and is a growing clinical concern.

The Critical Role of Pharmacokinetics/Pharmacodynamics (PK/PD)

Understanding the relationship between drug exposure and antimicrobial effect is crucial for optimizing dosing regimens. For Fosfomycin, the area under the concentration-time curve divided by the minimum inhibitory concentration (AUC/MIC ratio) has been identified as the PK/PD index most predictive of its efficacy.[1] This means that the total drug exposure over a 24-hour period, relative to the pathogen's susceptibility, is the key determinant of successful bacterial eradication.

PK_PD_Relationship Dose Dosing Regimen PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Exposure Drug Exposure (e.g., AUC) PK->Exposure PK_PD_Index PK/PD Index (AUC/MIC) Exposure->PK_PD_Index MIC Pathogen Susceptibility (MIC) MIC->PK_PD_Index Efficacy In Vivo Efficacy (Bacterial Killing) PK_PD_Index->Efficacy

Caption: Relationship between dosing, PK/PD, and in vivo efficacy.

Clinical Context and Standards of Care

The potent in vivo activity of Fosfomycin, particularly against MDR Enterobacteriaceae, makes it a valuable alternative to carbapenems for uncomplicated UTIs.[5] Clinical guidelines often recommend antibiotics based on local resistance patterns and the severity of the infection.[4][6] While broad-spectrum agents are used for initial empiric therapy in critically ill patients, the goal is to de-escalate to a narrower-spectrum agent once the pathogen and its susceptibilities are known.[6][7]

Fosfomycin's single-dose regimen for UTIs, combined with its favorable efficacy and low propensity for inducing resistance in vivo, positions it as an important therapeutic option.[5][8] Its efficacy against ESBL-producing organisms is a significant advantage in an era of increasing resistance to β-lactam antibiotics.[8]

Conclusion

This guide demonstrates that phosphonic acid antibiotics, represented by Fosfomycin, exhibit potent in vivo efficacy comparable, and in some cases superior, to standard-of-care agents, especially against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, favorable PK/PD profile (driven by the AUC/MIC ratio), and proven efficacy in preclinical models translate to reliable clinical outcomes, particularly in the treatment of urinary tract infections. As antibiotic resistance continues to rise, the data strongly supports the role of phosphonic acids like Fosfomycin as a critical tool in the antimicrobial armamentarium.

References

  • Meletiadis, J., et al. (2017). Pharmacokinetics and Pharmacodynamics of Fosfomycin and Its Activity against Extended-Spectrum-β-Lactamase-, Plasmid-Mediated AmpC-, and Carbapenemase-Producing Escherichia coli in a Murine Urinary Tract Infection Model. Antimicrobial Agents and Chemotherapy, 61(6), e00202-17. Available at: [Link]

  • VanScoy, B., et al. (2017). In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 61(6), e00476-17. Available at: [Link]

  • Dr.Oracle. (2025). What are the treatment guidelines for bacterial and viral infections according to the Infectious Diseases Society of America (IDSA)?. Available at: [Link]

  • Andes, D.R., et al. (2017). In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. PubMed, 28396549. Available at: [Link]

  • Various Authors. (2025). In vivo and in vitro studies evaluating fosfomycin susceptibility testing, alone, or in combination. ResearchGate. Available at: [Link]

  • Popa, A.D., et al. (2024). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. MDPI. Available at: [Link]

  • Tamma, P.D., et al. (2017). General Principles of Antimicrobial Therapy. Clinical Microbiology Reviews, 30(2), 457-483. Available at: [Link]

  • Al-Hasan, M.N., et al. (2025). Efficacy and Safety of Single-dose Fosfomycin for Uncomplicated Urinary Tract Infection in Women: Systematic Review and Meta-analysis. PubMed Central. Available at: [Link]

  • Healthdirect. Bacterial infections - symptoms, causes and treatments. Available at: [Link]

  • UCSF Benioff Children's Hospitals. (n.d.). Antibiotic Stewardship and Spectrum Guide. Available at: [Link]

  • World Health Organization (WHO). (2024). WHO recommendations for management of serious bacterial infections in infants aged 0–59 days. Available at: [Link]

  • Reinste. (n.d.). Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Reinste Updates. Available at: [Link]

  • Keglevich, G., et al. (2019). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 24(11), 2149. Available at: [Link]

  • Berchel, M., et al. (2021). Phosphonic acid: preparation and applications. RSC Advances, 11(48), 30149-30185. Available at: [Link]

  • Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 759898. Available at: [Link]

  • Kafarski, P. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Publishing. Available at: [Link]

  • Kafarski, P. (2019). Phosphonates and Their Natural Occurrence and Physiological Role. IntechOpen. Available at: [Link]

  • Metcalf, W.W., & van der Donk, W.A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. Available at: [Link]

  • Chen, P.H., et al. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. ACS Medicinal Chemistry Letters, 13(10), 1629-1636. Available at: [Link]

  • Szalai, G., et al. (2026). The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity. MDPI. Available at: [Link]

  • Vahabi, S., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893417. Available at: [Link]

  • Vahabi, S., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PubMed Central. Available at: [Link]

  • Various Authors. (2024). Application of hydroxyphosphonates and phosphonic acids as biologically... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phosphonate. Available at: [Link]

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Validation

Inter-Laboratory Validation of (1-Hydroxypropan-2-yl)phosphonic Acid Assays: Resolving Isoform-Specific Binding in Fosfomycin Resistance Enzymes

Target Audience: Researchers, biochemists, and drug development professionals Executive Summary: The Analytical Challenge of Isoform Specificity The resurgence of interest in fosfomycin as a broad-spectrum antibiotic is...

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Author: BenchChem Technical Support Team. Date: March 2026

Published by: Senior Application Scientist, Assay Development & Validation Target Audience: Researchers, biochemists, and drug development professionals

Executive Summary: The Analytical Challenge of Isoform Specificity

The resurgence of interest in fosfomycin as a broad-spectrum antibiotic is heavily bottlenecked by the prevalence of fosfomycin-modifying metalloenzymes, such as FosB in Staphylococcus aureus and FosM in Mycobacterium abscessus[1],[2]. These enzymes catalyze the nucleophilic addition of thiols to the antibiotic's epoxide ring, neutralizing its efficacy. To restore fosfomycin's clinical utility, the field is actively screening phosphonate-based competitive inhibitors[2].

During structural activity relationship (SAR) profiling, (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) has emerged as a highly valuable, albeit unconventional, benchmark compound. While 1H2Y and related analogs demonstrate measurable inhibition of FosB, inter-laboratory data reveals that 1H2Y has no observable inhibitory effect on FosM at concentrations up to 5 mM[1]. This stark isoform specificity—driven by subtle active-site differences such as the presence of Thr8 in FosM versus L-Cys8 in FosB[1]—makes 1H2Y an ideal "null-probe" for validating the dynamic range, sensitivity, and specificity of enzyme kinetic assays.

This guide provides a comprehensive framework for establishing self-validating, orthogonal assay platforms to ensure that 1H2Y screening data is an artifact-free reflection of true target engagement.

Mechanistic Rationale: Why Orthogonal Validation is Non-Negotiable

FosB and FosM are Mn²⁺-dependent transferases. They facilitate the attack of a nucleophile (natively bacillithiol, though L-cysteine is used in vitro) on fosfomycin[2]. 1H2Y acts as a structural mimic of fosfomycin, attempting to block the active site via bidentate metal coordination[1].

Because 1H2Y's binding affinity is heavily dictated by micro-environments within the enzyme pocket, relying on a single assay modality is analytically dangerous. Colorimetric screens are highly susceptible to compound interference (e.g., the inhibitor reacting with the detection reagent), while spectroscopic methods can suffer from signal overlap. A multi-platform approach is required to confidently declare a compound like 1H2Y as a "non-binder" for FosM while validating its interactions with FosB.

InhibitionMechanism FosM FosM/FosB Enzyme (Mn2+ Activated) InactiveDrug Inactivated Adduct (Ring Opened) FosM->InactiveDrug Catalytic Turnover Fosfomycin Fosfomycin (Substrate) Fosfomycin->FosM Binds Active Site Thiol L-Cysteine (Nucleophile) Thiol->FosM Nucleophilic Attack Inhibitor 1H2Y (Phosphonate Probe) Inhibitor->FosM Isoform-Specific Competitive Binding

Caption: Mechanistic pathway of FosB/FosM inhibition by 1H2Y versus fosfomycin inactivation.

Comparative Assay Methodologies

To establish a robust inter-laboratory consensus on 1H2Y's kinetic parameters (apparent kcat​ and IC50​ ), three orthogonal platforms are typically evaluated.

Assay PlatformDetection MechanismThroughputSusceptibility to 1H2Y InterferencePrimary Application
Absorbance (DTNB) Indirect: Quantifies unreacted L-cysteine via Ellman’s reagent (412 nm)[2].High (96/384-well)Moderate (False positives if 1H2Y reacts with DTNB).Primary high-throughput SAR screening.
³¹P-NMR Kinetics Direct: Tracks the shift of the phosphorus peak from substrate to adduct[1].Low (Single tube)Low (Requires resolution of 1H2Y's own phosphonate peak).Label-free kinetic validation & kcat​ determination.
LC-MS/MS Direct: Mass shift detection of the L-Cys-fosfomycin adduct.MediumVery Low (High specificity via MRM transitions).Target engagement and structural confirmation.

Standard Operating Protocols: Self-Validating Systems

As an Application Scientist, I cannot overstate this: a protocol is only as reliable as its internal controls. The methodologies below incorporate built-in validation checkpoints to ensure data integrity, specifically addressing the biochemical quirks of Fos enzymes.

Protocol A: Absorbance-Based DTNB Kinetic Assay (High-Throughput)

Causality Focus: While bacillithiol (BSH) is the native nucleophile, L-cysteine is universally substituted in these assays due to the prohibitive cost and rapid oxidation of BSH[2]. DTNB reacts with the free thiol of unconsumed L-cysteine. If 1H2Y successfully inhibits the enzyme, L-cysteine is not consumed, yielding a high absorbance signal at 412 nm.

Step-by-Step Methodology:

  • Apo-Enzyme Preparation (Critical Step): Fos enzymes typically co-purify with Zn²⁺ in the active site, which acts as an endogenous inhibitor[1]. Dialyze the purified enzyme against a buffer containing 5 mM EDTA to strip the Zn²⁺, followed by extensive dialysis in metal-free 50 mM HEPES (pH 8.0).

    • Causality: Failing to remove Zn²⁺ will artificially depress the baseline kcat​ , masking the weak inhibitory effects of compounds like 1H2Y and leading to false-positive inhibition data.

  • Enzyme Activation: Pre-incubate the apo-enzyme with 1 mM MnCl₂ for 15 minutes at room temperature[1].

    • Causality: Mn²⁺ is the native catalytic metal required to properly coordinate the phosphonate group of 1H2Y.

  • Reaction Assembly: In a 96-well microtiter plate, combine 50 mM HEPES (pH 8.0), 1 mM MnCl₂, 5 mM L-cysteine, and 1H2Y (titrated from 0 to 10 mM). Add 1 mM fosfomycin to initiate the reaction.

  • Quenching & Detection: After exactly 10 minutes, quench the reaction by adding an equal volume of 2 mM DTNB dissolved in 50 mM Tris-HCl (pH 8.0). Read the absorbance at 412 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor for every plate using a "No Enzyme" control (100% thiol signal) and a "Vehicle/No Inhibitor" control (maximum enzyme turnover). A Z'-factor > 0.6 must be achieved to validate the 1H2Y data.

Protocol B: ³¹P-NMR Label-Free Kinetic Assay

Causality Focus: To rule out the possibility that 1H2Y interacts directly with DTNB or absorbs at 412 nm, ³¹P-NMR is used to directly track the phosphorus atom in fosfomycin as it is converted to the inactive adduct[1].

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the reaction mixture in 50 mM HEPES (pH 8.0) formulated in 10% D₂O.

    • Causality: D₂O is strictly required to provide a field-frequency lock for the NMR spectrometer.

  • Signal Resolution Mapping: Because 1H2Y contains a phosphonate group, it will produce its own ³¹P-NMR signal. Run a preliminary scan of 5 mM 1H2Y alone.

    • Causality: You must mathematically verify that the 1H2Y peak does not overlap with the fosfomycin substrate peak or the product peak to prevent integration errors.

  • Kinetic Tracking: Add the Mn²⁺-activated Fos enzyme to the NMR tube containing 1 mM fosfomycin, 5 mM L-cysteine, and 5 mM 1H2Y. Acquire spectra every 2 minutes for 1 hour at 25°C.

  • Data Extraction: Integrate the area under the fosfomycin peak relative to an internal standard (e.g., trimethyl phosphate). Calculate the apparent kcat​ from the exponential decay curve. For 1H2Y against FosM, the kcat​ should remain unchanged relative to the uninhibited control (~3.9 s⁻¹)[1].

ValidationWorkflow Start 1H2Y Standardized Stock Lab1 Lab A: DTNB Assay (Colorimetric) Start->Lab1 Lab2 Lab B: 31P-NMR (Label-Free) Start->Lab2 Lab3 Lab C: LC-MS/MS (Mass Shift) Start->Lab3 DataMerge Data Harmonization (kcat/Km & IC50) Lab1->DataMerge High-Throughput Lab2->DataMerge Direct Tracking Lab3->DataMerge High-Sensitivity Stats Z'-Factor & CV% (Self-Validating QC) DataMerge->Stats

Caption: Inter-laboratory orthogonal validation workflow for 1H2Y kinetic assays.

Conclusion

The disparity in 1H2Y's efficacy against FosB versus FosM highlights the highly nuanced nature of metalloenzyme active sites. By employing a self-validating matrix of DTNB and ³¹P-NMR assays, laboratories can confidently distinguish true isoform-specific inactivity from assay artifacts. Proper execution of these validation steps—particularly the meticulous management of Zn²⁺/Mn²⁺ metal exchange—is paramount for accelerating the discovery of next-generation fosfomycin adjuvants.

References

  • Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: Biochimica et Biophysica Acta (BBA) - General Subjects / NIH PMC URL:[Link]

  • Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: RSC Medicinal Chemistry / NIH PMC URL:[Link]

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Comparative

Reproducibility and Comparative Efficacy of (1-Hydroxypropan-2-yl)phosphonic Acid as a Metalloenzyme Inhibitor

Target Audience: Researchers, assay developers, and drug discovery scientists targeting antimicrobial resistance (AMR). Document Type: Technical Comparison Guide & Protocol Standardization Executive Summary & Biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists targeting antimicrobial resistance (AMR). Document Type: Technical Comparison Guide & Protocol Standardization

Executive Summary & Biological Context

The rise of antimicrobial resistance in high-priority pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium abscessus, has severely compromised the clinical utility of the antibiotic fosfomycin. Resistance is primarily driven by metalloenzymes—such as FosB and FosM —which act as Mn²⁺-dependent transferases. These enzymes catalyze the nucleophilic addition of thiols (e.g., bacillithiol or L-cysteine) to the epoxide ring of fosfomycin, rendering the antibiotic inactive[1].

To combat this, small-molecule phosphonic acid derivatives have been heavily investigated as competitive inhibitors that mimic the substrate. This guide objectively evaluates the biological efficacy of (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) , comparing its performance against alternative phosphonate analogs to guide structural-activity relationship (SAR) optimization and prevent reproducibility errors in kinetic assays.

Mechanistic Grounding & Causality: Why 1H2Y Underperforms

As an application scientist, I frequently see researchers assume that any phosphonate-containing small molecule will effectively coordinate with the active site metals of FosB/FosM. This is a critical oversimplification.

While the phosphonate moiety of 1H2Y successfully mimics the phosphate group of fosfomycin, the side-chain architecture dictates the actual binding affinity. The active sites of FosB and FosM are highly constrained and positively charged. The branched, hydroxylated aliphatic chain of 1H2Y introduces severe steric clashes within these binding pockets. Consequently, 1H2Y fails to competitively exclude fosfomycin from the active site, leading to poor biological efficacy compared to smaller, more flexible alternatives like Phosphonoacetate (PPA)[2].

Comparative Efficacy Data

To objectively benchmark 1H2Y, we must look at the apparent catalytic turnover rate ( kcat​ ) of FosM in the presence of various inhibitors. The data below demonstrates that while low-molecular-weight, unbranched analogs achieve strong inhibition at micromolar concentrations, 1H2Y fails to elicit a response even at extreme millimolar concentrations[2].

Inhibitor CompoundTest ConcentrationFosM Apparent kcat​ ( s−1 )Efficacy Profile & Biological Effect
None (Control) N/A3.9Baseline Mn²⁺-activated enzyme activity.
Phosphonoacetate (PPA) 500 µM2.3Superior Alternative: Strong inhibition at low concentrations; broad-spectrum efficacy against both FosB and FosM.
2-Phosphonopropionic acid (2-PPP) 500 µM3.2Strong Alternative: Effective competitive inhibition at sub-millimolar ranges.
3-Phosphonopropionic acid (3-PPP) 6 mM2.4Moderate Alternative: Inhibits FosM, but notably ineffective against FosB at similar concentrations.
1-Hydroxypropylphosphonic acid (1HPP) 5 mM3.3Weak: Requires high millimolar concentrations to induce minor kcat​ reductions.
(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) 5 mM ~3.9 (No effect) Target Product: Fails to inhibit; steric hindrance prevents active site accommodation.

Self-Validating Experimental Protocols

The greatest threat to reproducibility in evaluating compounds like 1H2Y is the mishandling of the metalloenzyme's transition metal dependency. FosM naturally co-purifies with Zn²⁺, which acts as an auto-inhibitor[2]. If Zn²⁺ is not meticulously replaced with Mn²⁺, the baseline enzyme activity will be artificially low. Researchers often mistake this low baseline for "successful inhibition" by their test compound, leading to false-positive data.

The following ³¹P-NMR kinetic protocol is designed as a self-validating system to prevent this error.

Phase 1: Apo-Enzyme Preparation & Metal Reconstitution (Critical Step)
  • Purification & Chelation: Purify the FosM/FosB protein. Immediately treat the purified fraction with 5 mM EDTA. Causality: This strips the inhibitory endogenous Zn²⁺ from the active site, generating the apo-enzyme.

  • Buffer Exchange: Dialyze the protein extensively against Chelex-treated 50 mM HEPES buffer (pH 8.0) to completely remove all EDTA-Zn²⁺ complexes.

  • Activation & Validation: Reconstitute the enzyme by adding 1 mM MnCl₂.

    • Self-Validation Check: Run a control assay without inhibitors. The uninhibited kcat​ must reach ~3.9 s−1 for FosM[2]. If the kcat​ is significantly lower, metal substitution is incomplete. Do not proceed to inhibitor testing.

Phase 2: ³¹P-NMR Real-Time Kinetics

Why ³¹P-NMR? Unlike coupled colorimetric assays, ³¹P-NMR allows direct, label-free tracking of the fosfomycin epoxide ring opening by monitoring the chemical shift of the phosphorus atom, eliminating optical interference from the inhibitor compounds.

  • Reaction Mixture: In an NMR tube, combine 50 mM HEPES (pH 8.0), 1 mM MnCl₂, 5 mM bacillithiol (co-substrate), and the test inhibitor (e.g., 5 mM 1H2Y or 500 µM PPA).

  • Initiation: Inject 10 mM fosfomycin to initiate the reaction and immediately transfer the sample to the NMR spectrometer.

  • Data Acquisition: Record ³¹P-NMR spectra at 15-second intervals. Integrate the substrate and product peaks over time to determine the initial velocity ( V0​ ).

  • Calculation: Calculate the apparent kcat​ by dividing V0​ by the total enzyme concentration. Compare against the 3.9 s−1 baseline to determine true inhibitory efficacy.

Mechanistic Visualization

Pathway Fos Fosfomycin (Target Antibiotic) Enz FosB / FosM Metalloenzyme (Mn2+ Activated) Fos->Enz Binds Active Site Inact Inactivated Fosfomycin (Epoxide Ring Opened) Enz->Inact Catalytic Transfer Nuc Thiol Nucleophile (Bacillithiol / L-Cys) Nuc->Enz Co-substrate H2Y (1-Hydroxypropan-2-yl) phosphonic acid (1H2Y) [Weak/No Inhibition] H2Y->Enz Steric Clash / Poor Binding Alt PPA / 2-PPP / 3-PPP [Strong Competitive Inhibition] Alt->Enz High Affinity Binding

Fig 1. Mechanistic pathway of FosB/FosM-mediated fosfomycin inactivation and competitive inhibition.

References

  • Title: Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Validation

A Comprehensive Comparison Guide: Specificity and Efficacy of (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y) as a FosB/FosM Inhibitor

Executive Summary Fosfomycin is a highly effective, broad-spectrum antibiotic that functions by irreversibly inactivating UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA), a critical enzyme in bacterial cell wall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosfomycin is a highly effective, broad-spectrum antibiotic that functions by irreversibly inactivating UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA), a critical enzyme in bacterial cell wall biosynthesis[1]. Despite its low toxicity and clinical utility, the emergence of fosfomycin-modifying resistance enzymes—specifically the metalloenzymes FosB (found in Gram-positive pathogens like Staphylococcus aureus) and FosM (found in Mycobacterium abscessus)—threatens its long-term viability[1][2].

To combat this, structural analogs of fosfomycin are being evaluated as competitive inhibitors. This guide objectively compares the performance of (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) against leading alternatives such as phosphonoformate (PPF) and phosphonoacetate (PPA), providing researchers with the structural causality and experimental workflows needed to validate next-generation adjuvants.

Mechanistic Overview: The Fosfomycin Resistance Pathway

FosB and FosM are Mn²⁺ or Zn²⁺-dependent transferases. They neutralize fosfomycin by catalyzing the nucleophilic attack of a thiol co-substrate (L-cysteine or bacillithiol) on the drug's reactive epoxide ring[2]. Competitive inhibitors must successfully outcompete fosfomycin for the active site metal ion to prevent this ring-opening event.

Pathway Fosfomycin Fosfomycin (Active Antibiotic) MurA MurA Enzyme (Cell Wall Synthesis) Fosfomycin->MurA Inhibits FosB FosB / FosM (Resistance Enzyme) FosB->Fosfomycin Binds Inactivated Inactivated Fosfomycin (Ring Opened) FosB->Inactivated Catalyzes Thiol L-Cys / Bacillithiol (Co-substrate) Thiol->FosB Nucleophilic Attack Inhibitor 1H2Y / PPF / PPA (Competitive Inhibitors) Inhibitor->FosB Blocks Active Site

Fosfomycin inactivation by FosB/FosM and intervention by competitive inhibitors.

Comparative Efficacy Data

Evaluating an inhibitor requires analyzing its kinetic impact across different enzyme variants. The table below synthesizes kinetic assay data, contrasting 1H2Y with more potent carboxylic acid-containing analogs[1][3].

Inhibitor CompoundTarget MetalloenzymeMin. Inhibitory ConcentrationKinetic Effect (Apparent kcat​ )Metal Coordination Mode
PPF / PPA FosB (S. aureus)500 μM – 1 mMStrong competitive inhibitionBidentate (Carboxylate)
PPF / PPA FosM (M. abscessus)500 μMReduced to ~1.1 – 2.3 s−1 Bidentate (Carboxylate)
1H2Y FosB (S. aureus)6 mMWeak competitive inhibitionMonodentate (Alcohol)
1H2Y FosM (M. abscessus)> 5 mMNo observable effect Monodentate (Alcohol)
3-PPP FosM (M. abscessus)6 mMReduced to 2.4 s−1 Monodentate

Structural Basis for Specificity (Expertise & Experience)

As an application scientist analyzing these results, it is crucial to look beyond the raw kcat​ values and understand the causality of binding affinities. Why does 1H2Y underperform compared to PPF or PPA?

  • The Bidentate Coordination Imperative: Metalloenzymes like FosB and FosM rely on active-site divalent cations to polarize the epoxide ring of fosfomycin. Potent inhibitors (PPF, PPA) utilize a carboxylic acid moiety to form strong bidentate coordination—chelating the metal with two oxygen atoms[4]. 1H2Y possesses a hydroxyl group instead, which only allows for weak, monodentate interaction, resulting in transient binding and explaining the high 6 mM concentration required for FosB inhibition[3].

  • Divergent Hydrogen Bonding Networks: Crystallographic data of FosB complexed with 1H2Y (PDB ID: 8G7H) reveals that the hydroxyl group of 1H2Y interacts with Tyr39[3][5]. While Tyr39 facilitates the deprotonation of the incoming thiol, anchoring to it is structurally less stabilizing than the robust hydrogen bonds formed with Asn50 by superior inhibitors[3].

  • FosB vs. FosM Active Site Variations: 1H2Y exhibits weak activity against FosB but completely fails against FosM up to 5 mM[1][4]. This target specificity is driven by subtle evolutionary residue substitutions. Notably, FosM contains a Thr8 residue where FosB possesses an L-Cysteine[4]. This alteration shifts the local hydrogen-bonding geometry, selectively abolishing 1H2Y's ability to anchor in the FosM active site.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. The following methodologies outline the standard procedures used to generate the comparative data above.

Workflow HTVS 1. HTVS Screening (ZINC15 Database) Synthesis 2. Compound Sourcing & Synthesis HTVS->Synthesis Assay 3. DTNB Kinetic Assay (Enzyme Inhibition) Synthesis->Assay Crystallography 4. X-Ray Crystallography (Structural Binding) Assay->Crystallography Analysis 5. Global Data Fitting & SAR Analysis Crystallography->Analysis

Step-by-step workflow for identifying and validating FosB/FosM small molecule inhibitors.

Protocol A: DTNB-Based Absorbance Kinetic Assay

Purpose: Indirectly quantify FosB/FosM inhibition by monitoring the consumption of the thiol co-substrate[3]. Causality: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to form TNB, which strongly absorbs at 412 nm. As the active enzyme consumes the thiol to inactivate fosfomycin, the 412 nm absorbance drops. Effective inhibitors preserve the thiol, slowing this absorbance decay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5) and 1 mM of the appropriate divalent cation (MnCl₂ or ZnCl₂).

  • Self-Validating Controls: Design the plate layout to include a No-Enzyme Control (to measure the spontaneous oxidation rate of the thiol in the buffer) and a No-Inhibitor Control (to establish the baseline uninhibited kcat​ , typically ~3.9 s−1 for activated FosM)[1].

  • Reagent Addition: Aliquot purified FosB/FosM enzyme into the wells. Add the inhibitor (e.g., 1H2Y) at varying gradient concentrations (600 μM to 6 mM)[3].

  • Reaction Initiation: Add a master mix containing fosfomycin, the thiol co-substrate (L-Cys or BSH), and DTNB.

  • Data Acquisition & Fitting: Immediately monitor absorbance at 412 nm over 10 minutes. Fit the kinetic data using a global fitting approach (e.g., GraFit software) applying simple competitive inhibition equations to derive the inhibition constant ( Ki​ )[3].

Protocol B: X-Ray Crystallography of Enzyme-Inhibitor Complexes

Purpose: Elucidate the exact binding pose of 1H2Y within the metalloenzyme active site to drive Structure-Activity Relationship (SAR) models[3].

Step-by-Step Methodology:

  • Protein Preparation: Purify the target enzyme (e.g., FosB from Bacillus cereus) to a final concentration of 10 mg/mL in 20 mM HEPES buffer (pH 7.5)[3].

  • Complex Formation: Spike the protein solution with 5 mM of the target inhibitor (1H2Y) and incubate to ensure active-site saturation[3].

  • Vapor Diffusion Setup: Using a Hampton Research VDX plate, set up hanging drops containing a 1:1 mixture of the protein-inhibitor solution and the reservoir solution[3].

  • Incubation & Harvesting: Incubate the plates at 298 K against 2–3 μL of reservoir solution until diffraction-quality crystals form[3]. Harvest crystals using cryoprotectant loops for X-ray diffraction analysis.

Conclusion

While High-Throughput Virtual Screening (HTVS) identifies molecules like (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) based on structural similarity to known inhibitors, empirical kinetic and crystallographic data demonstrate its severe limitations. The lack of a carboxylic acid moiety prevents critical bidentate metal coordination, rendering 1H2Y a weak inhibitor of FosB and completely ineffective against FosM. Future drug development targeting fosfomycin resistance should prioritize scaffolds capable of robust bidentate chelation while accommodating the specific Thr8/Cys active site variations across bacterial species.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • 8G7H: Crystal Structure of FosB from Bacillus cereus with Zinc and (1-hydroxypropan-2-yl)

Sources

Comparative

Structure-activity relationship of (1-Hydroxypropan-2-yl)phosphonic acid analogues

Executive Summary The resurgence of fosfomycin as a critical broad-spectrum antibiotic is currently threatened by the proliferation of fosfomycin-modifying metalloenzymes, primarily FosB (in Staphylococcus aureus) and Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of fosfomycin as a critical broad-spectrum antibiotic is currently threatened by the proliferation of fosfomycin-modifying metalloenzymes, primarily FosB (in Staphylococcus aureus) and FosM (in Mycobacterium abscessus)[1][2]. These enzymes catalyze the nucleophilic addition of thiols (such as L-cysteine or bacillithiol) to the epoxide ring of fosfomycin, rendering it inactive[1].

To restore fosfomycin's clinical efficacy, researchers have focused on developing competitive inhibitors that mimic the transition state or substrate binding geometry. This guide provides an objective, data-driven comparison of (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) and its structural analogues, detailing their structure-activity relationships (SAR), binding kinetics, and the experimental methodologies required to validate their performance.

Mechanistic Background & Rationale

Fosfomycin naturally targets MurA (UDP-N-acetylglucosamine-3-enolpyruvyltransferase), halting bacterial cell wall synthesis[3]. Resistance enzymes like FosB and FosM are Mn²⁺-dependent transferases[1]. Effective inhibitors must outcompete fosfomycin for the active site by coordinating with the native Mn²⁺ ion and interacting with key active-site residues (e.g., Thr8 in FosM or Cys8 in FosB)[4].

G Fos Fosfomycin (Active Antibiotic) MurA MurA Enzyme (Cell Wall Synthesis) Fos->MurA Inhibits Inactive Inactive Fosfomycin (Thiol Adduct) Fos->Inactive Modified by FosB FosB / FosM (Resistance Enzymes) FosB->Inactive Catalyzes (Mn2+) Inhibitors Phosphonic Acid Analogues Inhibitors->FosB Competitive Inhibition

Caption: Mechanism of fosfomycin resistance and the targeted intervention by phosphonic acid analogues.

Structure-Activity Relationship (SAR) Analysis

When evaluating the SAR of phosphonic acid analogues, the primary determinant of inhibitory potency is the nature of the metal-coordinating ligand (carboxylate vs. alcohol) and its distance to the active-site metal[4].

1H2Y vs. Carboxylate-Containing Analogues

(1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) features an alcohol group as its secondary coordinating ligand. Experimental data reveals that 1H2Y, even at high concentrations (up to 5 mM), exhibits no observable inhibitory effect on FosM activity[4].

In stark contrast, analogues possessing a carboxylic acid moiety—such as Phosphonoformate (PPF) , Phosphonoacetate (PPA) , and 2-Phosphonopropionic acid (2-PPP) —demonstrate superior binding affinity[4]. The causality here is strictly geometric and electrostatic:

  • Bidentate Coordination: Carboxylate groups form a tight, bidentate coordination geometry with the Mn²⁺ ion, closely mimicking fosfomycin.

  • Atomic Distance: As the carboxylate oxygen-metal distance increases, inhibitor potency decreases. PPF maintains an optimal 2.7 Å distance, making it the most potent competitive inhibitor (Ki ≈ 94 µM for FosB)[4][5].

  • Hydrogen Bonding: The weak inhibition seen in alcohol-containing analogues like 1H2M and 1HPP (which only reduce FosM kcat to ~3.4 s⁻¹ at 5 mM) is due to the weaker electrostatic interaction of the hydroxyl oxygen with the metal, despite maintaining hydrogen bonding with active site residues like Thr8[4].

Quantitative Performance Comparison
Compound / AnalogueCoordinating LigandFosM Apparent kcat (s⁻¹)Metal-Oxygen Distance (Å)Inhibitory Efficacy
Uninhibited Enzyme N/A3.9N/ABaseline
1H2Y Alcohol3.9 (No effect at 5 mM)N/AInactive
1H2M Alcohol3.4 (at 5 mM)> 3.8Weak
1HPP Alcohol3.3 (at 5 mM)> 3.8Weak
2-PPP Carboxylate3.2 (at 500 µM)3.8Moderate
PPA Carboxylate2.3 (at 500 µM)3.8Strong
PPF Carboxylate1.1 (at 500 µM)2.7Very Strong

Data synthesized from steady-state kinetic assays and X-ray crystallography binding models[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when screening these analogues.

Protocol 1: Enzyme Preparation & Metal Substitution

Causality Note: FosM and FosB naturally co-purify with Zn²⁺ in the active site, which paradoxically inhibits the enzyme. To accurately measure kinetics, Zn²⁺ must be stripped and replaced with the native catalytic metal, Mn²⁺[4].

  • Purification: Express and purify the recombinant Fos enzyme using standard Ni-NTA affinity chromatography.

  • Chelation: Dialyze the purified protein against a buffer containing 10 mM EDTA for 12 hours at 4°C to strip the co-purified Zn²⁺.

  • Reconstitution: Perform a secondary dialysis against a metal-free buffer (e.g., 50 mM HEPES, pH 8.0) to remove EDTA.

  • Activation: Supplement the assay buffer with 1 mM MnCl₂ immediately prior to kinetic testing to ensure full active-site occupancy.

Protocol 2: Steady-State Kinetic Assay (DTNB-Based)

Causality Note: While bacillithiol (BSH) is the native substrate for many Fos enzymes, it is highly cost-prohibitive. L-cysteine is an experimentally validated, cost-effective substitute that maintains catalytic relevance for Michaelis-Menten analysis[1][5].

  • Reaction Mixture: Prepare a reaction master mix containing 50 mM HEPES (pH 8.0), 1 mM MnCl₂, 5 mM L-cysteine, and varying concentrations of the phosphonic acid analogue (0 to 5 mM).

  • Initiation: Add 1 µM of the activated Fos enzyme to the mixture. Incubate at 37°C for 5 minutes.

  • Substrate Addition: Initiate the reaction by adding fosfomycin (varying concentrations from 0.1 to 10 mM).

  • Detection: Quench the reaction at specific time intervals using Ellman’s reagent (DTNB). Measure the absorbance of the 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm.

  • Validation: The reduction in free thiol concentration inversely correlates with enzyme activity. Plot initial velocities against fosfomycin concentration to determine kcat​ and Ki​ .

Workflow A 1. Enzyme Purification (Ni-NTA Affinity) B 2. Metal Substitution (EDTA Chelation -> Mn2+ Addition) A->B Remove inhibitory Zn2+ C 3. Kinetic Assays (DTNB Absorbance with L-Cys) B->C Activate enzyme D 4. X-ray Crystallography (Binding Mode & Distance Analysis) C->D Validate SAR

Caption: Step-by-step experimental workflow for validating phosphonic acid analogue inhibitors.

Conclusion

While (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) shares a structural backbone with fosfomycin, its reliance on an alcohol group for metal coordination fundamentally limits its utility as a FosM/FosB inhibitor. For drug development professionals aiming to design adjuvant therapies to rescue fosfomycin efficacy, the SAR data unequivocally points toward carboxylate-containing analogues (such as PPF and PPA). The strict requirement for a short metal-oxygen distance (< 3.0 Å) and bidentate coordination makes the carboxylate moiety an essential pharmacophore element for future inhibitor design.

References

  • Chiasson, S., Smith, T., Bello, L., Chandrika, N. T., Green, K. D., Garneau-Tsodikova, S., & Thompson, M. K. (2023). Small molecule inhibitors of the fosfomycin resistance enzyme FosM from Mycobacterium abscessus. Biochimica et Biophysica Acta (BBA) - General Subjects, 1867(10), 130444.[Link]

  • Travis, S., Green, K. D., Chandrika, N. T., Pang, A. H., Frantom, P. A., Tsodikov, O. V., Garneau-Tsodikova, S., & Thompson, M. K. (2023). Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. RSC Medicinal Chemistry, 14(5), 947-956.[Link]

  • Travis, S., Green, K. D., Garneau-Tsodikova, S., & Thompson, M. K. (2022). Inhibition of Fosfomycin Resistance Protein FosB from Gram-Positive Pathogens by Phosphonoformate. Biochemistry, 62(2), 345-354.[Link]

Sources

Validation

Validation of a (1-Hydroxypropan-2-yl)phosphonic Acid Binding Assay: Overcoming Analytical Bottlenecks in Inhibitor Screening

Fosfomycin is a critical, broad-spectrum antibiotic experiencing a clinical revival due to its efficacy against multidrug-resistant (MDR) pathogens[1]. It functions by covalently binding to and inhibiting MurA, an essent...

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Author: BenchChem Technical Support Team. Date: March 2026

Fosfomycin is a critical, broad-spectrum antibiotic experiencing a clinical revival due to its efficacy against multidrug-resistant (MDR) pathogens[1]. It functions by covalently binding to and inhibiting MurA, an essential enzyme in bacterial cell wall biosynthesis[2]. However, the clinical utility of fosfomycin is increasingly threatened by the expression of metalloenzymes such as FosB (found in Staphylococcus aureus) and FosM (found in Mycobacterium abscessus)[3],[2]. These enzymes catalyze the nucleophilic addition of L-cysteine or bacillithiol (BSH) to the epoxide ring of fosfomycin, rendering the antibiotic inactive[2],[4].

To combat this resistance, researchers are developing small-molecule inhibitors that target the active sites of these enzymes. One promising fragment is (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) [3]. Because 1H2Y is a low-molecular-weight fragment (MW: 140.07 g/mol )[5], validating its binding affinity presents significant analytical challenges.

This guide objectively compares the performance of a modern, label-free Surface Plasmon Resonance (SPR) platform against traditional 31 P-NMR and Isothermal Titration Calorimetry (ITC) for validating 1H2Y binding.

ResistanceMechanism Fos Fosfomycin (Antibiotic) MurA MurA Enzyme (Cell Wall Synthesis) Fos->MurA Inhibits Inactive Inactive Fosfomycin (Thiol Adduct) Fos->Inactive Converted to FosB FosB / FosM (Resistance Enzyme) FosB->Fos Inactivates (Mn2+ dependent) Inhibitor 1H2Y (Phosphonate Inhibitor) Inhibitor->FosB Binds Active Site (Blocks Inactivation)

Mechanism of Fosfomycin resistance via FosB/FosM and targeted inhibition by 1H2Y.

The Analytical Bottleneck: Why Traditional Methods Struggle

As an application scientist, understanding the causality behind assay failure is as important as running the assay itself. 1H2Y coordinates directly with the active site metal (Mn 2+ or Zn 2+ ) of FosB/FosM[3]. However, its fragment-like nature results in rapid association ( kon​ ) and dissociation ( koff​ ) rates, leading to weak overall affinity ( Kd​ in the high micromolar to millimolar range).

Historically, for monitoring the enzymatic conversion of fosfomycin and assessing inhibitor efficacy[3]. Yet, 31 P-NMR requires extremely high concentrations of 1H2Y (up to 5 mM) to observe appreciable inhibition[3]. At these concentrations, non-specific aggregation and buffer mismatches frequently occur. Furthermore, NMR and ITC both require milligram quantities of highly pure protein per run, severely limiting throughput and making them unsuitable for primary screening.

Objective Performance Comparison

To overcome these limitations, modern drug discovery workflows utilize high-sensitivity Surface Plasmon Resonance (SPR) . SPR decouples the measurement from the ligand's concentration by immobilizing the high-molecular-weight target (FosB/FosM) and measuring the mass-change at the sensor surface as the low-molecular-weight 1H2Y flows over it.

ParameterHigh-Sensitivity SPR 31 P-NMR (Traditional)Isothermal Titration Calorimetry (ITC)
Primary Output Direct Binding ( Kd​ , kon​ , koff​ )Enzymatic Inhibition ( IC50​ , apparent kcat​ )Thermodynamic Binding ( Kd​ , ΔH , ΔS )
Protein Consumption < 10 µg per chip (reusable)~1-5 mg per sample~1-2 mg per titration
Ligand Concentration 10 µM – 5 mM1 mM – 10 mM100 µM – 5 mM
Throughput High (96/384-well automated)Low (Manual tube loading)Low (1-2 hours per sample)
Fragment Sensitivity Excellent (Detects 140 Da mass shifts)Poor (Requires high concentration)Moderate (Heat of binding can be low)
Self-Validation Yes (Double-referencing eliminates bulk shift)No (Susceptible to buffer artifacts)Yes (Buffer subtraction)
Experimental Methodologies: Building a Self-Validating System

To ensure trustworthiness, every protocol must be internally controlled. The following methodologies detail the SPR approach compared to the traditional NMR workflow.

1. High-Sensitivity SPR Protocol for 1H2Y Binding

This protocol utilizes a CM5 sensor chip and a multi-cycle kinetic format.

Step 1: Metal Exchange & Protein Preparation FosB and FosM typically co-purify with inhibitory Zn 2+ in their active sites[3]. To restore native catalytic activity, the enzyme must be dialyzed against an EDTA-containing buffer to strip the Zn 2+ , followed by reconstitution with 1 mM Mn 2+ [3]. Failure to perform this metal-exchange step is the leading cause of artificially low binding affinities.

Step 2: Surface Functionalization Activate the CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the Mn 2+ -loaded FosB/FosM via amine coupling. Because 1H2Y is only 140 Da, a high-density surface (~5000 Response Units) is required to generate a detectable signal ( Rmax​ ). Block unreacted esters with 1 M ethanolamine.

Step 3: Self-Validating Analyte Injection Prime the system with running buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM MnCl 2​ ). Inject 1H2Y in a titration series (10 µM to 5 mM) at a flow rate of 30 µL/min for 60 seconds. Crucial Step: Include zero-concentration buffer injections and utilize a blank reference channel. By employing double-referencing, the system mathematically eliminates bulk refractive index shifts caused by the high concentrations of 1H2Y, ensuring the measured signal is exclusively due to specific binding.

Step 4: Data Analysis Fragment binding typically exhibits extremely fast kinetics that exceed the mass transport limits of standard microfluidics. Therefore, rather than attempting to fit transient kinetic curves, plot the equilibrium response ( Req​ ) against analyte concentration and fit to a 1:1 steady-state affinity model to derive the Kd​ .

SPRWorkflow Step1 1. Sensor Chip Functionalization (Amine Coupling of FosB/FosM) Step2 2. Baseline Equilibration (HEPES Buffer + Mn2+) Step1->Step2 Step3 3. Analyte Injection (Titration of 1H2Y: 10 µM - 5 mM) Step2->Step3 Step4 4. Kinetic Measurement (Record Association/Dissociation) Step3->Step4 Step5 5. Data Analysis (Steady-State Affinity Fit) Step4->Step5

Step-by-step SPR experimental workflow for validating 1H2Y binding to FosB/FosM.

2. Traditional 31 P-NMR Inhibition Assay (For Cross-Validation)

While SPR provides direct binding data,[4].

  • Reaction Setup: Prepare a 500 µL reaction mixture containing 50 mM HEPES (pH 8.0), 5 mM fosfomycin, 5 mM L-cysteine, and varying concentrations of 1H2Y (0 - 5 mM)[3].

  • Initiation: Add 1-5 µM of purified, Mn 2+ -activated FosB/FosM to initiate the reaction.

  • Data Acquisition: Acquire 31 P-NMR spectra continuously at 25°C. Monitor the disappearance of the fosfomycin phosphorus peak and the appearance of the modified thiol-adduct peak over time.

  • Kinetic Calculation: Calculate the apparent kcat​ from the initial velocity of product formation. Determine the inhibitory efficacy by comparing the reduced kcat​ in the presence of 1H2Y against the uninhibited baseline[3].

Conclusion

While 31 P-NMR remains a foundational technique for verifying the functional inhibition of fosfomycin resistance enzymes, it is fundamentally bottlenecked by high material consumption and low throughput. For the rigorous validation of low-molecular-weight phosphonic acid derivatives like 1H2Y, High-Sensitivity SPR provides a superior, self-validating platform. By leveraging steady-state affinity modeling and double-referencing, researchers can accurately determine fragment Kd​ values while consuming a fraction of the target protein.

References
  • Title: Small molecule inhibitors of the fosfomycin resistance enzyme FosM from Mycobacterium abscessus Source: Biochimica et Biophysica Acta (BBA) - General Subjects URL: [Link]

  • Title: Inhibition of Fosfomycin Resistance Protein FosB from Gram-Positive Pathogens by Phosphonoformate Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Structural and functional characterization of fosfomycin resistance conferred by FosB from Enterococcus faecium Source: Protein Science (PubMed Central) URL: [Link]

Sources

Comparative

Verifying the mechanism of action of (1-Hydroxypropan-2-yl)phosphonic acid

An In-Depth Technical Guide to Verifying the Mechanism of Action of (1-Hydroxypropan-2-yl)phosphonic acid A Comparative Analysis for Researchers and Drug Development Professionals Introduction: A Tale of Two Phosphonates...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Verifying the Mechanism of Action of (1-Hydroxypropan-2-yl)phosphonic acid

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: A Tale of Two Phosphonates

(1-Hydroxypropan-2-yl)phosphonic acid, also known as 2-hydroxypropyl phosphonic acid (HPP), is an organophosphorus compound belonging to the phosphonate class of molecules.[1][2] Its structure immediately draws comparison to fosfomycin, a clinically important broad-spectrum antibiotic.[3][4] However, a critical structural distinction dictates a fundamental divergence in their biochemical reactivity and, consequently, their mechanism of action.

Fosfomycin contains a reactive epoxide ring, which is central to its antibacterial activity.[5][6] In contrast, (1-Hydroxypropan-2-yl)phosphonic acid lacks this epoxide, featuring a hydroxyl group instead. Intriguingly, HPP is a known biosynthetic precursor in the microbial production of fosfomycin, highlighting a close biochemical relationship.[7][8] This guide will dissect the implications of this structural difference, using the well-characterized mechanism of fosfomycin as a benchmark to hypothesize and verify the true mechanism of HPP.

Part 1: The Benchmark - Mechanism of Action of Fosfomycin

To understand what (1-Hydroxypropan-2-yl)phosphonic acid might do, we must first understand what its famous relative, fosfomycin, actually does. Fosfomycin exerts its bactericidal effect by inhibiting the initial committed step in bacterial cell wall biosynthesis.[3][4][6]

Target Enzyme: The molecular target of fosfomycin is UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA.[5][9] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), a crucial step in forming the peptidoglycan that constitutes the bacterial cell wall.[6][9]

Covalent Inhibition: Fosfomycin functions as a PEP analog, competitively binding to the MurA active site.[6][9] Once bound, the key mechanistic event occurs: a nucleophilic cysteine residue in the MurA active site (Cys115 in E. coli) attacks and opens the electrophilic epoxide ring of fosfomycin.[5][6][9] This forms a stable, covalent bond between the antibiotic and the enzyme, leading to irreversible inactivation.[3][9] Without a functional MurA enzyme, the bacterium cannot synthesize new peptidoglycan, compromising cell wall integrity and leading to cell lysis.[3][9]

Fosfomycin_Mechanism cluster_Cell Bacterial Cell Fosfomycin_ext Fosfomycin Transporter GlpT/UhpT Transporter Fosfomycin_ext->Transporter Entry Fosfomycin_int Fosfomycin Transporter->Fosfomycin_int MurA MurA Enzyme (Active) Fosfomycin_int->MurA Covalent Alkylation Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes First Step MurA_inactive MurA-Fosfomycin Adduct (Inactive) MurA->MurA_inactive Irreversible Inhibition PEP Phosphoenolpyruvate (PEP) PEP->MurA Natural Substrate UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to caption Figure 1: Mechanism of Fosfomycin Action.

Caption: Figure 1: Simplified workflow of fosfomycin entry and irreversible inhibition of the MurA enzyme.

Part 2: Comparative Analysis: HPP vs. Fosfomycin and Other Hydroxyphosphonates

The absence of the reactive epoxide ring in (1-Hydroxypropan-2-yl)phosphonic acid makes it incapable of alkylating the MurA enzyme via the same mechanism as fosfomycin. Therefore, it is highly unlikely to be a direct, irreversible inhibitor of MurA in the same manner.

However, its structural similarity to PEP and fosfomycin suggests two primary hypotheses for its mechanism of action:

  • Competitive Inhibition of MurA: HPP could act as a weak, reversible competitive inhibitor of MurA by mimicking the substrate, PEP. Lacking the electrophilic epoxide, it would not form a covalent bond, resulting in significantly lower potency compared to fosfomycin.

  • Alternative Biological Activity: The α-hydroxyphosphonate moiety is a known pharmacophore in its own right.[10][11] Compounds containing this functional group have been investigated for a range of biological activities, including as enzyme inhibitors (for proteases, etc.), herbicides, and anticancer agents.[10][12][13] Therefore, HPP may have a completely different molecular target and mechanism of action unrelated to cell wall synthesis.

Table 1: Comparative Properties of HPP and Fosfomycin

Feature(1-Hydroxypropan-2-yl)phosphonic acid (HPP)FosfomycinRationale for Difference
Key Reactive Group Secondary Hydroxyl (-OH)Epoxide RingThe epoxide is a strained, electrophilic ring, highly reactive towards nucleophiles. The hydroxyl group is not.
Proposed Primary MoA Weak competitive enzyme inhibitor; alternative target activityIrreversible, covalent enzyme inhibitionCovalent bond formation by fosfomycin leads to irreversible inactivation and high potency. HPP can only engage in non-covalent interactions.
Primary Target Potentially MurA (weakly), or other enzymesMurA (UDP-N-acetylglucosamine enolpyruvyl transferase)HPP's role as a fosfomycin precursor suggests an interaction with the same pathway, but its chemical nature allows for other possibilities.
Biological Role Biosynthetic intermediateFinal bioactive product (antibiotic)Microorganisms synthesize HPP and then epoxidize it to create the active antibiotic, fosfomycin.[8][14]

Part 3: Experimental Framework for Mechanism Verification

A multi-pronged approach is required to definitively establish the mechanism of action of (1-Hydroxypropan-2-yl)phosphonic acid. The following protocols are designed as a self-validating workflow, starting with the most direct hypothesis and expanding to broader possibilities.

Experimental_Workflow Start Hypothesis: HPP interacts with MurA Exp1 Experiment 1: MurA Enzyme Kinetics Assay Start->Exp1 Result1 Result Interpretation Exp1->Result1 Exp2 Experiment 2: Isothermal Titration Calorimetry (ITC) Result1->Exp2 Inhibition Observed Exp3 Experiment 3: Broad-Spectrum Phenotypic Screening Result1->Exp3 No Inhibition Result2 Result Interpretation Exp2->Result2 Conclusion Conclusion on MoA Result2->Conclusion Binding Confirmed Result3 Result Interpretation Exp3->Result3 Result3->Conclusion New Activity Identified

Caption: Figure 2: Logical workflow for the experimental verification of HPP's mechanism of action.

Experiment 1: MurA Enzyme Kinetics Assay

Objective: To determine if HPP acts as an inhibitor of the MurA enzyme and to characterize the nature of this inhibition (e.g., competitive, non-competitive) and its potency (IC₅₀, Kᵢ).

Methodology:

  • Reagents & Materials: Purified MurA enzyme, substrates (UDP-N-acetylglucosamine and phosphoenolpyruvate), (1-Hydroxypropan-2-yl)phosphonic acid, fosfomycin (positive control), phosphate detection reagent (e.g., Malachite Green).

  • Assay Principle: The MurA-catalyzed reaction releases inorganic phosphate. The rate of phosphate production can be measured spectrophotometrically over time.

  • Procedure: a. Set up a series of reactions containing a fixed concentration of MurA and UNAG. b. Vary the concentration of the substrate PEP across a range of concentrations. c. For each PEP concentration, run parallel reactions with increasing concentrations of HPP (e.g., 0 µM to 1 mM). Include a set with fosfomycin as a positive control. d. Initiate the reaction by adding PEP and incubate at a controlled temperature (e.g., 37°C). e. Stop the reaction at various time points and measure the amount of inorganic phosphate released.

  • Data Analysis: a. Plot reaction velocity versus substrate (PEP) concentration to generate Michaelis-Menten curves. b. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition. c. Calculate the IC₅₀ (concentration of HPP required to inhibit enzyme activity by 50%) and the Kᵢ (inhibition constant).

Expected Outcome & Interpretation:

  • If HPP is a competitive inhibitor: We expect to see an increase in the apparent Kₘ for PEP with no change in Vₘₐₓ. The IC₅₀ value will likely be in the micromolar to millimolar range, significantly higher than that of fosfomycin.

  • If HPP is not a MurA inhibitor: No significant change in enzyme kinetics will be observed even at high concentrations of HPP. This would strongly suggest HPP's primary mechanism of action lies elsewhere.

Experiment 2: Verifying Direct Binding with Isothermal Titration Calorimetry (ITC)

Objective: To confirm a direct physical interaction between HPP and the MurA enzyme and to determine the binding affinity (K₋), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Methodology:

  • Instrumentation: Isothermal Titration Calorimeter.

  • Sample Preparation: Dialyze purified MurA and HPP into the same buffer to minimize heat of dilution effects.

  • Procedure: a. Load the MurA solution into the ITC sample cell. b. Load a concentrated solution of HPP into the titration syringe. c. Perform a series of small, sequential injections of HPP into the MurA solution. d. Measure the heat released or absorbed after each injection.

  • Data Analysis: a. Integrate the heat-change peaks to generate a binding isotherm. b. Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate K₋, n, ΔH, and ΔS.

Expected Outcome & Interpretation:

  • A measurable heat change upon injection confirms direct binding. The K₋ value provides a direct measure of binding affinity. This experiment complements the kinetics assay; a weak K₋ would correlate with a high Kᵢ. If the kinetics assay was negative, a negative result here would definitively rule out MurA as a direct target.

Experiment 3: Broad-Spectrum Phenotypic and Target-Based Screening

Objective: If HPP does not interact with MurA, this experiment aims to identify its potential biological activity through broad screening.

Methodology:

  • Cell-Based Assays: Screen HPP against a diverse panel of bacterial and fungal strains to identify any antimicrobial activity. Additionally, test against various human cell lines (e.g., cancer cell lines like SAOS-2, non-cancerous lines like HaCaT) to assess potential cytotoxicity or other effects.[10][15]

  • Target-Based Assays: Screen HPP against a panel of common enzyme targets, particularly those known to be inhibited by other phosphonates, such as proteases, phosphatases, or kinases.[12][13]

  • Follow-Up Studies: If a "hit" is identified in any of the screens, subsequent dose-response studies, and more specific mechanistic assays would be required to identify the precise molecular target and mechanism.

Conclusion

While (1-Hydroxypropan-2-yl)phosphonic acid is a close structural analog and biosynthetic precursor to the antibiotic fosfomycin, its mechanism of action is fundamentally different due to the absence of a reactive epoxide ring. The experimental framework outlined in this guide provides a logical and rigorous pathway to verify its true biological function. The most probable hypothesis is that HPP is either a weak, competitive inhibitor of the MurA enzyme or possesses an entirely different biological activity characteristic of the broader α-hydroxyphosphonate class of compounds. This comparative and systematic approach is essential for accurately characterizing this molecule and assessing its potential for future development.

References

  • Title: Fosfomycin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of action of fosfomycin? Source: Dr.Oracle URL: [Link]

  • Title: Fosfomycin: Mechanism and Resistance Source: PMC (PubMed Central) URL: [Link]

  • Title: Fosfomycin: Pharmacological, Clinical and Future Perspectives Source: MDPI URL: [Link]

  • Title: Fosfomycin: the characteristics, activity, and use in critical care Source: Dove Medical Press URL: [Link]

  • Title: Microbial Epoxidation of cis-Propenylphosphonic to (−)-cis-1,2-Epoxypropylphosphonic Acid Source: PMC (PubMed Central) URL: [Link]

  • Title: Application of hydroxyphosphonates and phosphonic acids as biologically... Source: ResearchGate URL: [Link]

  • Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL: [Link]

  • Title: US3733356A - Process for the preparation of cis-1-propenylphosphonic acid Source: Google Patents URL
  • Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: American Chemical Society URL: [Link]

  • Title: Phosphonic acid: preparation and applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: PMC (PubMed Central), NIH URL: [Link]

  • Title: The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma Source: PMC (PubMed Central) URL: [Link]

  • Title: The Synthesis of α-Hydroxy-Alkylphosphonate Derivatives and Evaluation of Their Cytotoxic Activity Source: MDPI URL: [Link]

  • Title: Phosphonates: Their Natural Occurrence and Physiological Role Source: IntechOpen URL: [Link]

  • Title: Synthesis and Reactions of α-Hydroxyphosphonates Source: MDPI URL: [Link]

  • Title: Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Phosphonic Acids and Phosphinic Acids Derivatives Toward Biologically Active Compounds Source: ResearchGate URL: [Link]

  • Title: Phosphonate - Wikipedia Source: Wikipedia URL: [Link]

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Safety & Regulatory Compliance

Safety

(1-Hydroxypropan-2-yl)phosphonic acid proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety challenges associated with the disposal of (1-Hydroxypropan-2-yl)phosphonic acid (CAS No. 23025-15-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical and safety challenges associated with the disposal of (1-Hydroxypropan-2-yl)phosphonic acid (CAS No. 23025-15-2)[1].

Because organic phosphonic acids contain a highly stable carbon-phosphorus (C-P) bond, they are recalcitrant to standard biological wastewater treatments. Direct disposal of these compounds into municipal drains is strictly prohibited, as persistent organic phosphorus acts as a potent nutrient that drives severe aquatic eutrophication[2].

To ensure absolute safety and regulatory compliance, this guide outlines a self-validating, closed-loop disposal protocol . We will utilize an advanced oxidative digestion process to mineralize the organic framework, followed by alkaline metal precipitation to sequester the phosphorus into a safe, solid waste form[3][4].

Mechanistic Rationale: Overcoming the C-P Bond

The fundamental challenge in disposing of (1-Hydroxypropan-2-yl)phosphonic acid lies in the covalent C-P bond, which resists standard hydrolysis.

Our protocol relies on two sequential chemical transformations:

  • Radical-Mediated Oxidative Cleavage: By subjecting the waste to thermal persulfate digestion under acidic conditions, we generate highly reactive sulfate radicals ( SO4∙−​ ). These radicals abstract hydrogen atoms from the organic backbone, cleaving the C-P bond and quantitatively converting the organic phosphorus into inorganic orthophosphate ( PO43−​ )[3].

  • Alkaline Flocculation: Once mineralized, the orthophosphate remains soluble. By shifting the environment to an alkaline pH (8.0–11.0) and introducing multivalent cations (e.g., Ca2+ or Fe3+ ), we force the orthophosphate to precipitate out of solution as an insoluble metal phosphate sludge[4].

Step-by-Step Disposal Protocol

This methodology is designed for laboratory-scale batch disposal. Always perform these steps inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, and chemical splash goggles).

Phase 1: Thermal Persulfate Digestion (Mineralization)

Objective: Destroy the organic framework and release inorganic orthophosphate.

  • Acidification: Transfer the aqueous (1-hydroxypropan-2-yl)phosphonic acid waste into a heavy-walled borosilicate pressure vessel. Gradually add 1M Sulfuric Acid ( H2​SO4​ ) until the solution reaches pH < 2.

    • Causality: Acidic conditions prevent the premature precipitation of partially degraded carbon intermediates and optimize the oxidation potential of the persulfate radical.

  • Oxidant Addition: Add Potassium Persulfate ( K2​S2​O8​ ) to the solution at a 5:1 molar ratio relative to the estimated total organic carbon content.

  • Thermal Activation: Seal the vessel and heat it in a laboratory autoclave at 120°C for 45 minutes[3].

    • Causality: Thermal energy homolytically cleaves the peroxide bond within the persulfate molecule, generating the SO4∙−​ radicals required to shatter the recalcitrant C-P bond.

Phase 2: Alkaline Metal Precipitation

Objective: Sequester the free orthophosphate into a filterable solid.

  • Neutralization: Allow the digested solution to cool to room temperature. Gradually add 6M Sodium Hydroxide ( NaOH ) or Calcium Hydroxide ( Ca(OH)2​ ) to adjust the pH to a range of 8.5 to 10.0[4].

    • Causality: Orthophosphate is highly soluble in acidic environments but forms highly insoluble complexes with metal cations under alkaline conditions.

  • Flocculation: Introduce Calcium Chloride ( CaCl2​ ) or Iron(III) Chloride ( FeCl3​ ) at a 1.5:1 molar ratio of Metal-to-Phosphorus. Stir continuously at 200 rpm for 20 minutes.

    • Causality: The Ca2+ or Fe3+ ions bind with the free PO43−​ to form insoluble calcium phosphate or iron phosphate, driving the chemical equilibrium toward solid precipitate formation.

  • Phase Separation: Allow the suspension to settle for 1 hour, then vacuum-filter the mixture through a 0.45 µm glass fiber filter. The solid filter cake (metal phosphate sludge) must be disposed of in a designated solid hazardous waste container for incineration.

Phase 3: Self-Validating Quality Control (EPA 365.2 Molybdate Assay)

Objective: Prove the filtrate is free of phosphorus before aqueous discharge.

  • Sampling: Extract a 10 mL aliquot of the clear filtrate.

  • Reagent Addition: Add 1.6 mL of combined reagent (a mixture of ammonium molybdate, antimony potassium tartrate, and ascorbic acid)[3].

  • Validation: Wait 10 minutes.

    • Causality: Ascorbic acid reduces the phosphomolybdate complex to yield an intense "molybdenum blue" color. If the solution remains perfectly clear, the Total Phosphorus (TP) is below the detection limit (< 0.01 mg/L). The protocol has validated itself, and the filtrate is safe for standard aqueous discharge. If the solution turns blue, the digestion was incomplete, and the filtrate must be re-processed (returned to Phase 1).

Quantitative Efficacy of Treatment Modalities

To justify the selection of thermal persulfate digestion over other methods, review the comparative data below summarizing the efficacy of various organophosphorus treatment strategies[2][3][4].

Treatment ModalityC-P Cleavage EfficiencyFinal Phosphorus StatePrimary ByproductsOperational Recommendation
Direct Alkaline Neutralization < 5%Soluble OrganophosphateUnaltered chemicalProhibited (Drives severe aquatic eutrophication)
Thermal Persulfate Digestion > 98%Insoluble Metal Phosphate SO42−​ , CO2​ , H2​O Optimal for lab-scale batch disposal workflows
UV/TiO2 Photocatalysis 90–97%Adsorbed/Insoluble Phosphate CO2​ , H2​O Suitable for large-scale continuous flow systems

Process Visualization

The following diagram illustrates the logical flow and self-validating nature of the disposal protocol.

G A (1-Hydroxypropan-2-yl)phosphonic acid [Aqueous Waste] B Thermal Persulfate Digestion (120°C, pH < 2) A->B Add H2SO4 & K2S2O8 C Inorganic Orthophosphate (PO4 3-) B->C Radical Cleavage of C-P Bond D Alkaline Precipitation (pH 8.5-10.0, CaCl2 / FeCl3) C->D Add Base & Flocculant E Insoluble Metal Phosphate [Solid Waste to Incineration] D->E Phase Separation (Filtration) F Colorimetric Validation (Molybdate Assay) D->F Filtrate Sampling F->B Assay Blue (Fail: Reprocess) G Safe Aqueous Discharge (TP < 0.01 mg/L) F->G Assay Clear (Pass)

Fig 1. Closed-loop oxidative mineralization and precipitation workflow for organophosphorus waste.

References

  • Title: (1-hydroxypropan-2-yl)
  • Title: Total Phosphorus (3010R02 Total P.doc)
  • Source: patents.google.
  • Source: researchgate.

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